molecular formula C21H32O2 B1667360 Bolasterone CAS No. 1605-89-6

Bolasterone

Cat. No.: B1667360
CAS No.: 1605-89-6
M. Wt: 316.5 g/mol
InChI Key: IVFYLRMMHVYGJH-VLOLGRDOSA-N

Description

Bolasterone, known chemically as (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one, is a synthetic androgenic anabolic steroid (AAS) with the molecular formula C21H32O2 and a molecular weight of 316.48 g/mol . Its structure is derived from testosterone, modified with methyl groups at both the C7α and C17α positions to enhance oral bioavailability and alter its activity profile . This compound is provided strictly for research use and is not intended for diagnostic or therapeutic applications. Historically used in veterinary medicine, this compound now serves as a critical reference standard in analytical chemistry and anti-doping research . It is listed as a prohibited substance by the World Anti-Doping Agency (WADA) and is classified as a controlled substance in multiple jurisdictions, such as a Schedule III substance in the United States . Consequently, it is essential for researchers to ensure compliance with all applicable laws and regulations in their region. In the laboratory, this compound is primarily used as a high-purity certified reference material. Its applications include the development and validation of analytical methods for detecting anabolic steroid residues in biological samples and food matrices . Techniques such as Micellar Liquid Chromatography (MLC) and Ultra-High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UHPLC-MS/MS) utilize this compound to optimize separation parameters, confirm detection capabilities, and ensure method accuracy . Furthermore, it is a compound of interest in metabolic and pharmacological studies investigating the effects of structural modifications, like 7α-alkylation, on the steroid's activity and metabolism . Researchers value this compound for its role in advancing the detection and understanding of anabolic steroids. This product is sold with the explicit understanding that it is "For Research Use Only" (RUO). It must not be used for any in vivo, human, veterinary, or personal applications. Handling should be conducted by qualified professionals in appropriately equipped laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32O2/c1-13-11-14-12-15(22)5-8-19(14,2)16-6-9-20(3)17(18(13)16)7-10-21(20,4)23/h12-13,16-18,23H,5-11H2,1-4H3/t13-,16+,17+,18-,19+,20+,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVFYLRMMHVYGJH-VLOLGRDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC2=CC(=O)CC[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@]([C@]4(CC3)C)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40166896
Record name Bolasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bolasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

1605-89-6
Record name Bolasterone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1605-89-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bolasterone [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001605896
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bolasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bolasterone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Bolasterone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40166896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bolasterone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.018
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOLASTERONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7ZM08F7FU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bolasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 °C
Record name Bolasterone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01471
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bolasterone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0006048
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Bolasterone's Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that exerts its biological effects primarily through interaction with the androgen receptor (AR).[1] As a member of the nuclear receptor superfamily, the AR functions as a ligand-dependent transcription factor that regulates the expression of a host of genes responsible for the development and maintenance of male secondary sexual characteristics and anabolic processes in various tissues.[2][3] This technical guide provides an in-depth exploration of the mechanism of this compound's binding to the androgen receptor, drawing upon available data for structurally related androgens to elucidate its anticipated molecular interactions and downstream signaling cascades.

Androgen Receptor Binding Mechanism

The binding of an androgen, such as this compound, to the ligand-binding domain (LBD) of the AR is the critical initiating step for its physiological activity. In its unbound state, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs) that maintain it in a conformation ready for ligand binding.[3]

Upon entry into the cell, this compound is presumed to bind to the hydrophobic ligand-binding pocket of the AR's LBD. This binding event induces a significant conformational change in the receptor.[2][4] This alteration in three-dimensional structure is crucial for the subsequent steps in the signaling pathway. Key structural features of this compound, namely the 17α-methyl group, which enhances oral bioavailability, and the 7α-methyl group, contribute to its binding affinity and stability within the pocket.[1] While a crystal structure of the this compound-AR complex is not publicly available, analysis of AR-LBD structures complexed with other androgens like dihydrotestosterone (B1667394) (DHT) and testosterone (B1683101) reveals the key residues involved in ligand recognition and stabilization.[5]

The conformational change triggered by this compound binding leads to the dissociation of the HSPs, exposing a nuclear localization signal (NLS) on the AR.[2] This allows the ligand-receptor complex to translocate into the nucleus.

Quantitative Binding Affinity

Below is a table summarizing the relative binding affinities of several androgens for the AR, which can be used to infer the potential binding characteristics of this compound. The data is compiled from studies using competitive binding assays with radiolabeled ligands.

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (R1881)Tissue SourceReference
Methyltrienolone (R1881)100%Rat Skeletal Muscle & Prostate[7]
19-Nortestosterone (Nandrolone)HighRat Skeletal Muscle & Prostate[7]
TestosteroneModerateRat Skeletal Muscle & Prostate[7]
Dihydrotestosterone (DHT)HighHamster Prostate[8]
StanozololLowRat Recombinant AR[6]
MethanedienoneLowRat Recombinant AR[6]

Downstream Signaling Pathways

Once inside the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter or enhancer regions of target genes.[9] This binding event initiates the recruitment of a complex array of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription.[3]

The primary downstream effect of this compound-AR binding is the genomic or "classical" signaling pathway, which involves the direct regulation of gene expression over hours to days. This pathway is responsible for the majority of the anabolic and androgenic effects of the steroid, including increased muscle protein synthesis and the development of male characteristics.[2]

In addition to the classical genomic pathway, androgens can also elicit rapid, non-genomic effects that occur within minutes and do not directly involve gene transcription.[2] These pathways are often initiated by a subpopulation of AR located at the cell membrane or in the cytoplasm. Activation of these non-genomic pathways can lead to the modulation of various signaling cascades, including the activation of protein kinases such as Src and the mitogen-activated protein kinase (MAPK) pathway, as well as influencing intracellular calcium levels.[10][11]

Experimental Protocols

Androgen Receptor Competitive Binding Assay

Objective: To determine the relative binding affinity of a test compound (e.g., this compound) for the androgen receptor.

Principle: This assay measures the ability of a non-radiolabeled test compound to compete with a radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-DHT) for binding to the AR. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is its IC50 value, which can be used to calculate its binding affinity (Ki).

Materials:

  • Androgen Receptor Source: Cytosol from rat prostate tissue or recombinant human AR.

  • Radioligand: [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone (DHT).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., cold DHT).

  • Assay Buffer: e.g., Tris-HCl buffer with additives to stabilize the receptor.

  • Separation Method: Hydroxylapatite slurry or filtermats to separate bound from free radioligand.

  • Scintillation Counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the non-specific binding control.

  • Incubation: In assay tubes, combine the AR preparation, the radioligand at a fixed concentration, and either buffer (for total binding), the test compound at various concentrations, or the non-specific binding control.

  • Equilibration: Incubate the mixtures at a low temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Separation: Add hydroxylapatite slurry or filter the mixture to separate the AR-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and plot the data to determine the IC50 value.

Visualizations

Androgen_Receptor_Genomic_Signaling_Pathway Genomic Signaling Pathway of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_Cytoplasm Androgen Receptor (AR) (inactive, complexed with HSPs) This compound->AR_Cytoplasm Binds to LBD HSPs Heat Shock Proteins (HSPs) AR_Cytoplasm->HSPs Dissociation AR_Bolasterone_Cytoplasm This compound-AR Complex AR_Cytoplasm->AR_Bolasterone_Cytoplasm Conformational Change AR_Bolasterone_Nucleus This compound-AR Complex (in Nucleus) AR_Bolasterone_Cytoplasm->AR_Bolasterone_Nucleus Nuclear Translocation AR_Dimer AR Dimerization AR_Bolasterone_Nucleus->AR_Dimer ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to DNA Coactivators Co-activators ARE->Coactivators Recruitment Transcription Gene Transcription ARE->Transcription Initiates Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic & Androgenic Effects) mRNA->Protein

Caption: this compound's genomic signaling pathway.

AR_Binding_Assay_Workflow Competitive Androgen Receptor Binding Assay Workflow Start Start Preparation Prepare Reagents: - AR Source - Radioligand ([3H]-Androgen) - Test Compound (this compound) - Controls Start->Preparation Incubation Incubate Components: AR + [3H]-Androgen + Test Compound Preparation->Incubation Separation Separate Bound and Free Ligand (e.g., Hydroxylapatite precipitation) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Calculate % Specific Binding - Determine IC50 Quantification->Analysis End End Analysis->End

Caption: Workflow for a competitive AR binding assay.

References

An In-Depth Technical Guide to the Synthesis of 7α,17α-Dimethyltestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a detailed overview of a potential synthetic pathway for 7α,17α-dimethyltestosterone, a potent anabolic androgenic steroid also known as bolasterone. The information compiled herein is based on established chemical transformations within steroid chemistry. This guide is intended for informational and research purposes only.

Introduction

7α,17α-Dimethyltestosterone is a synthetic derivative of testosterone (B1683101), characterized by the introduction of two methyl groups at the 7α and 17α positions. The 17α-methyl group enhances the oral bioavailability of the compound by sterically hindering first-pass metabolism in the liver. The 7α-methyl group has been shown to significantly increase its anabolic potency. Understanding the synthetic pathway of this compound is crucial for researchers in the fields of medicinal chemistry, endocrinology, and analytical chemistry, particularly for the development of reference standards and the study of its metabolic fate.

Proposed Synthesis Pathway

A plausible multi-step synthesis of 7α,17α-dimethyltestosterone can be envisioned starting from the readily available steroid precursor, dehydroepiandrosterone (B1670201) (DHEA). The proposed pathway involves four key transformations:

  • 17α-Methylation of Dehydroepiandrosterone (DHEA): Introduction of a methyl group at the C17 position.

  • Oppenauer Oxidation: Conversion of the 3β-hydroxyl group to a 3-keto group and isomerization of the double bond.

  • Dehydrogenation: Introduction of a double bond at the C6-C7 position.

  • 7α-Methylation via 1,6-Conjugate Addition: Stereoselective introduction of a methyl group at the 7α position.

Experimental Workflow Diagram

G cluster_synthesis Synthesis Workflow DHEA Dehydroepiandrosterone (DHEA) Grignard Step 1: Grignard Reaction (17α-Methylation) DHEA->Grignard Intermediate1 17α-Methyl-androst-5-ene-3β,17β-diol Grignard->Intermediate1 Oxidation Step 2: Oppenauer Oxidation Intermediate1->Oxidation Intermediate2 17α-Methyltestosterone Oxidation->Intermediate2 Dehydrogenation Step 3: Dehydrogenation Intermediate2->Dehydrogenation Intermediate3 6-Dehydro-17α-methyltestosterone Dehydrogenation->Intermediate3 ConjugateAddition Step 4: 1,6-Conjugate Addition (7α-Methylation) Intermediate3->ConjugateAddition CrudeProduct Crude 7α,17α-Dimethyltestosterone (mixture of 7α/7β epimers) ConjugateAddition->CrudeProduct Purification Purification (Column Chromatography) CrudeProduct->Purification FinalProduct Pure 7α,17α-Dimethyltestosterone Purification->FinalProduct Analysis Analysis (NMR, MS, HPLC) FinalProduct->Analysis

Figure 1. A high-level overview of the proposed synthesis workflow for 7α,17α-dimethyltestosterone.

Detailed Experimental Protocols

The following protocols are based on established methodologies in steroid synthesis.

Step 1: Synthesis of 17α-Methyl-androst-5-ene-3β,17β-diol
  • Reaction: Grignard reaction of dehydroepiandrosterone with methylmagnesium iodide.

  • Procedure: A solution of dehydroepiandrosterone in anhydrous tetrahydrofuran (B95107) (THF) is added dropwise to a freshly prepared solution of methylmagnesium iodide in diethyl ether at 0 °C under an inert atmosphere (e.g., argon or nitrogen). The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude 17α-methyl-androst-5-ene-3β,17β-diol.

Step 2: Synthesis of 17α-Methyltestosterone
  • Reaction: Oppenauer oxidation of 17α-methyl-androst-5-ene-3β,17β-diol.

  • Procedure: The crude 17α-methyl-androst-5-ene-3β,17β-diol is dissolved in a suitable solvent system, such as toluene (B28343) and cyclohexanone. Aluminum isopropoxide is added as the catalyst. The mixture is heated to reflux, and the progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled, and the aluminum salts are precipitated by the addition of a Rochelle's salt solution. The organic layer is separated, washed, dried, and concentrated to give crude 17α-methyltestosterone.

Step 3: Synthesis of 6-Dehydro-17α-methyltestosterone
  • Reaction: Dehydrogenation of 17α-methyltestosterone.

  • Procedure: 17α-Methyltestosterone is dissolved in a suitable solvent, such as dioxane or benzene. A dehydrogenating agent, such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) or chloranil, is added to the solution.[1] The reaction mixture is heated at reflux for several hours. After cooling, the precipitated hydroquinone (B1673460) is filtered off, and the filtrate is concentrated. The residue is then purified, typically by column chromatography, to yield 6-dehydro-17α-methyltestosterone.

Step 4: Synthesis of 7α,17α-Dimethyltestosterone
  • Reaction: 1,6-Conjugate addition of a methyl group to 6-dehydro-17α-methyltestosterone.

  • Procedure: To a solution of 6-dehydro-17α-methyltestosterone in anhydrous THF under an inert atmosphere, a copper(I) salt (e.g., cuprous chloride or iodide) is added. The mixture is cooled to a low temperature (e.g., -78 °C), and a solution of methylmagnesium bromide in diethyl ether is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is quenched with a saturated aqueous ammonium chloride solution, and the product is extracted with an organic solvent. The crude product, which is a mixture of 7α- and 7β-dimethyltestosterone epimers, is obtained after washing, drying, and concentration of the organic phase.

Purification

The crude product from Step 4, containing a mixture of 7α and 7β epimers, can be purified by column chromatography on silica (B1680970) gel or Florisil.[1] In some reported syntheses, the 7β-epimer can be converted to a more easily separable 6-dehydro derivative by treatment with chloranil, allowing for the isolation of the desired 7α-epimer.[1]

Quantitative Data

The following table summarizes the expected materials and theoretical yields for the synthesis of 7α,17α-dimethyltestosterone. Actual yields may vary depending on reaction conditions and purification efficiency.

StepStarting MaterialKey ReagentsProductTheoretical Molar Mass ( g/mol )
1DehydroepiandrosteroneMethylmagnesium iodide, THF17α-Methyl-androst-5-ene-3β,17β-diol304.47
217α-Methyl-androst-5-ene-3β,17β-diolAluminum isopropoxide, Cyclohexanone17α-Methyltestosterone302.45
317α-MethyltestosteroneChloranil or DDQ, Dioxane6-Dehydro-17α-methyltestosterone300.44
46-Dehydro-17α-methyltestosteroneMethylmagnesium bromide, CuCl, THF7α,17α-Dimethyltestosterone316.48

Signaling Pathway

As a testosterone derivative, 7α,17α-dimethyltestosterone is expected to exert its biological effects primarily through the androgen receptor (AR) signaling pathway.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Steroid 7α,17α-Dimethyltestosterone AR_HSP Androgen Receptor (AR) - HSP Complex Steroid->AR_HSP Binding AR_Steroid Activated AR-Steroid Complex AR_HSP->AR_Steroid Conformational Change & HSP Dissociation AR_Dimer AR-Steroid Dimer AR_Steroid->AR_Dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation (in Cytoplasm)

Figure 2. The classical androgen receptor signaling pathway.

Upon entering a target cell, 7α,17α-dimethyltestosterone binds to the androgen receptor (AR) in the cytoplasm, which is typically complexed with heat shock proteins (HSPs). This binding induces a conformational change in the AR, leading to the dissociation of the HSPs. The activated AR-steroid complex then translocates to the nucleus and dimerizes. These dimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding initiates the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

Conclusion

The synthesis of 7α,17α-dimethyltestosterone involves a series of well-established steroid transformations. The proposed pathway provides a rational approach for its preparation for research and analytical purposes. A thorough understanding of its synthesis and biological mechanism of action is essential for the scientific community. Further optimization of each synthetic step and detailed characterization of all intermediates are necessary for a complete and reproducible synthesis.

References

In Vitro Pharmacological Profile of Bolasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) characterized by methylation at the C7α and C17α positions. This technical guide provides a comprehensive overview of the in vitro pharmacological profile of this compound, synthesizing available data on its interactions with key steroid hormone receptors and metabolizing enzymes. While direct, quantitative in vitro binding or enzymatic inhibition data for this compound is sparse in publicly accessible literature, this document extrapolates its likely profile based on its structural characteristics and comparative data from other AAS. Detailed experimental protocols for key in vitro assays are provided to enable researchers to conduct their own evaluations. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of its molecular mechanisms.

Introduction

This compound is a derivative of testosterone (B1683101), engineered to enhance its anabolic properties. The addition of a methyl group at the 17α-position increases oral bioavailability, a common modification for synthetic AAS. The 7α-methyl group is less common and is expected to significantly influence its metabolic fate and receptor interactions. Understanding the in vitro pharmacological profile of this compound is crucial for elucidating its mechanisms of action, potential therapeutic applications, and off-target effects. This guide focuses on its interactions with the androgen receptor (AR), its potential for metabolism by 5α-reductase and aromatase, and its cross-reactivity with other steroid hormone receptors.

Receptor Binding and Functional Activity

Androgen Receptor (AR)

This compound is known to be a potent androgen. In a cellular context, it has been demonstrated to induce luciferase expression in an androgen reporter gene assay that utilizes the T47D human breast cancer cell line, which endogenously expresses the androgen receptor.[1] This indicates that this compound acts as an agonist at the androgen receptor, initiating the downstream transcriptional activity characteristic of androgens.

Table 1: Comparative Relative Binding Affinity (RBA) for the Androgen Receptor (Rat Prostate)

Compound Relative Binding Affinity (%)*
Methyltrienolone (R1881) 100
Testosterone 18
5α-Dihydrotestosterone (DHT) 46
19-Nortestosterone (Nandrolone) 26
Methenolone 20
Stanozolol 4.5
Methandienone 2.0
Fluoxymesterone 2.0
Oxymetholone <0.5

*Data adapted from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106. Note: this compound was not evaluated in this study.

Progesterone (B1679170), Estrogen, and Glucocorticoid Receptor Binding

Data on the cross-reactivity of this compound with other steroid hormone receptors, such as the progesterone receptor (PR), estrogen receptor (ER), and glucocorticoid receptor (GR), is not specifically available. However, it is known that some anabolic steroids can exhibit activity at these receptors. For instance, nandrolone (B1676933) and its derivatives are known to have progestogenic activity. Given the structural similarity of this compound to other androgens that exhibit such cross-reactivity, it is plausible that it may interact with these receptors, although likely with lower affinity than for the AR. Some androgens have been shown to competitively bind to glucocorticoid receptors, potentially antagonizing glucocorticoid-mediated catabolic effects in skeletal muscle.[2]

Enzymatic Interactions

5α-Reductase

The enzyme 5α-reductase converts testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The presence of a 7α-methyl group in this compound likely hinders its ability to act as a substrate for 5α-reductase. Steric hindrance at this position can be expected to interfere with the enzymatic reduction of the 4,5-double bond. Therefore, unlike testosterone, the androgenic activity of this compound is not likely to be potentiated in tissues rich in 5α-reductase, such as the prostate and skin.

Aromatase

Aromatase is responsible for the conversion of androgens to estrogens. The structural modifications of this compound, particularly the 7α-methylation, are predicted to inhibit its aromatization. Studies on other 7α-substituted androgens have shown that this modification can lead to aromatase inhibition.[1][3] This suggests that this compound is unlikely to be converted to an estrogenic metabolite, and may even possess some aromatase-inhibiting properties. This is in contrast to testosterone, which is readily aromatized to estradiol.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The primary mechanism of action for this compound is through the activation of the androgen receptor signaling pathway. The following diagram illustrates the key steps in this process.

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binding & HSP Dissociation AR_this compound AR-Bolasterone Complex AR_dimer AR Dimer AR_this compound->AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE DNA Binding Transcription Gene Transcription ARE->Transcription Recruitment of Co-activators

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for Competitive Androgen Receptor Binding Assay

The following diagram outlines a typical workflow for determining the relative binding affinity of a test compound like this compound for the androgen receptor.

AR_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Prep Prepare AR Source (e.g., rat prostate cytosol) Incubate Incubate AR, Radioligand, and this compound/Control Receptor_Prep->Incubate Ligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]R1881) Ligand_Prep->Incubate Test_Compound_Prep Prepare Serial Dilutions of this compound Test_Compound_Prep->Incubate Separate Separate Bound from Free Ligand (e.g., charcoal, filtration) Incubate->Separate Quantify Quantify Radioactivity (Scintillation Counting) Separate->Quantify Analyze Calculate Specific Binding and Determine IC50/RBA Quantify->Analyze

References

An In-depth Technical Guide on the Structural and Functional Comparison of Bolasterone and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and functional similarities and differences between the synthetic anabolic-androgenic steroid (AAS) bolasterone and the endogenous androgen testosterone (B1683101). This document is intended for researchers, scientists, and professionals involved in drug development and endocrine research.

Core Structural Comparison

This compound, a synthetic derivative of testosterone, shares the foundational four-ring steroid structure but possesses key modifications that significantly alter its biological activity. Testosterone has a chemical formula of C19H28O2 and a molecular weight of approximately 288.42 g/mol .[1][2] this compound's formula is C21H32O2 with a molecular weight of about 316.48 g/mol .[3][4]

The primary structural distinctions of this compound from testosterone are:

  • C7-alpha Methylation: The addition of a methyl group at the 7-alpha position.

  • C17-alpha Methylation: The inclusion of a methyl group at the 17-alpha position, a modification known to increase oral bioavailability of anabolic steroids.[3]

These alterations contribute to this compound's distinct anabolic and androgenic profile compared to testosterone.

G cluster_testosterone Testosterone (C19H28O2) cluster_this compound This compound (C21H32O2) cluster_modifications Key Structural Modifications Testosterone Testosterone This compound This compound mod1 C7α-Methyl Group This compound->mod1 Addition mod2 C17α-Methyl Group This compound->mod2 Addition

Caption: Chemical structures of Testosterone and this compound highlighting key modifications.

Quantitative Data Summary

The structural modifications of this compound result in a different profile of anabolic and androgenic activity compared to testosterone. The anabolic-to-androgenic ratio is a key metric used to quantify this difference.

CompoundMolecular FormulaMolecular Weight ( g/mol )Anabolic:Androgenic RatioAndrogen Receptor Binding Affinity (Ki)
Testosterone C19H28O2288.421:1~34.3 nM
This compound C21H32O2316.483.2High (Specific Ki value not readily available in cited literature)

Androgen Receptor Signaling Pathway

Both testosterone and this compound exert their effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. This interaction initiates a cascade of cellular events leading to changes in gene expression.

AndrogenSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Binding & HSP Dissociation AR_Androgen AR-Androgen Complex Dimer Dimerized AR-Androgen Complex AR_Androgen->Dimer Translocation ARE Androgen Response Element (ARE) Dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription

Caption: Generalized androgen receptor signaling pathway activated by testosterone and this compound.

Upon entering the cell, the androgen binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs). This binding induces a conformational change in the AR, causing the dissociation of HSPs. The activated AR-androgen complex then translocates into the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the physiological effects associated with androgens.

Detailed Experimental Protocols

The Hershberger Assay for Determination of Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic activities of a substance.

Objective: To determine the anabolic and androgenic potential of a test compound by measuring the weight changes in specific androgen-dependent tissues in castrated male rats.

Experimental Workflow:

HershbergerWorkflow start Start: Immature Male Rats castration Surgical Castration start->castration recovery Recovery Period (e.g., 7 days) castration->recovery dosing Daily Dosing with Test Compound (e.g., 10 consecutive days) recovery->dosing necropsy Necropsy (24h after last dose) dosing->necropsy weighing Excision and Weighing of Androgen-Dependent Tissues necropsy->weighing analysis Data Analysis: Comparison to Control Groups weighing->analysis end End: Determination of Anabolic/Androgenic Ratio analysis->end

Caption: Workflow for the Hershberger bioassay.

Methodology:

  • Animal Model: Immature, castrated male rats are used as the model. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

  • Acclimation and Grouping: Following castration and a recovery period, animals are randomly assigned to control and treatment groups.

  • Dosing:

    • Androgenic Activity: The test substance is administered daily for a set period (typically 10 days) to different dose groups. A vehicle control group receives the vehicle alone.

    • Anabolic Activity: The levator ani muscle is a key indicator of anabolic activity, while the ventral prostate and seminal vesicles are primary indicators of androgenic activity.

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected and weighed:

    • Ventral prostate

    • Seminal vesicles (with coagulating glands)

    • Levator ani muscle

    • Glans penis

    • Cowper's glands

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. A statistically significant increase in the weight of these tissues indicates androgenic and/or anabolic activity. The ratio of the effect on the levator ani muscle (anabolic) to the effect on the ventral prostate/seminal vesicles (androgenic) is calculated to determine the anabolic:androgenic ratio.

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.

Objective: To quantify the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its binding affinity (Ki or IC50).

Experimental Workflow:

BindingAssayWorkflow start Start: Prepare Reagents preparation Prepare AR Source (e.g., rat prostate cytosol) and Radiolabeled Ligand (e.g., [3H]-DHT) start->preparation incubation Incubate AR with Radiolabeled Ligand and varying concentrations of Test Compound preparation->incubation separation Separate Bound from Unbound Ligand (e.g., using hydroxyapatite) incubation->separation quantification Quantify Radioactivity of Bound Ligand (Scintillation Counting) separation->quantification analysis Data Analysis: Generate Competition Curve to determine IC50/Ki quantification->analysis end End: Determination of Binding Affinity analysis->end

Caption: Workflow for a competitive androgen receptor binding assay.

Methodology:

  • Preparation of Androgen Receptor Source: A source of androgen receptors is prepared, typically from the cytosol of rat prostate tissue.

  • Reagents:

    • Radiolabeled Ligand: A high-affinity radiolabeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT), is used.

    • Test Compound: The compound to be tested (e.g., this compound) is prepared in a range of concentrations.

    • Unlabeled Ligand: A high concentration of unlabeled androgen is used to determine non-specific binding.

  • Incubation: The androgen receptor preparation is incubated with the radiolabeled ligand in the presence of either the vehicle (total binding), a high concentration of unlabeled ligand (non-specific binding), or varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: After incubation, the bound and free radioligand are separated. A common method is the use of hydroxyapatite (B223615) (HAP) slurry, which binds the receptor-ligand complex.

  • Quantification: The amount of radioactivity in the bound fraction is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. A competition curve is generated by plotting the percentage of specific binding against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki (inhibition constant) can then be calculated from the IC50 value, providing a measure of the binding affinity of the test compound for the androgen receptor.

Conclusion

This compound's structural modifications, specifically the addition of methyl groups at the C7α and C17α positions, result in a significantly different anabolic and androgenic profile compared to testosterone. While both compounds act through the same androgen receptor signaling pathway, this compound exhibits a higher anabolic to androgenic ratio. The experimental protocols detailed in this guide, the Hershberger assay and the competitive binding assay, are fundamental tools for characterizing and quantifying the biological activity of novel and existing androgenic compounds. This in-depth understanding is crucial for researchers and professionals in the fields of endocrinology and drug development.

References

An In-depth Technical Guide to the Discovery and Developmental History of Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and developmental history of Bolasterone (7α,17α-dimethyltestosterone). It details the initial pharmacological studies that characterized its anabolic and androgenic properties, including quantitative data from key preclinical and clinical evaluations. The document outlines the experimental protocols employed in these seminal studies and illustrates the established signaling pathway for androgenic steroids. This guide is intended to serve as a detailed resource for researchers, scientists, and professionals in the field of drug development, offering a consolidated repository of the foundational knowledge surrounding this potent anabolic-androgenic steroid.

Introduction

This compound, known by its chemical name 7α,17α-dimethyltestosterone and developmental code name U-19763, is a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s.[1][2][3] Structurally, it is a derivative of testosterone (B1683101), modified with methyl groups at the C7α and C17α positions.[1][3] The C17α-alkylation renders the compound orally bioavailable, a common modification in the development of synthetic AAS.[1] Initially developed by The Upjohn Company, this compound was marketed under the brand names Myagen and Methosarb.[3][4] Its primary therapeutic investigation was for the treatment of advanced breast cancer in women, with additional research into its potential as a general anabolic agent and for its stimulatory effects on blood cells. Despite its potent anabolic effects, its clinical use in humans was short-lived, though it found a place in veterinary medicine.[1][3]

Discovery and Synthesis

The development of this compound emerged from the broader mid-20th century pursuit of synthetic testosterone analogues with improved therapeutic profiles, specifically seeking to enhance anabolic effects while minimizing androgenic side effects. The synthesis of this compound, specifically 7α,17α-dimethyltestosterone, was a significant achievement in steroid chemistry.

A key method for the synthesis of 7-methylated steroids, including the 7α-epimer of this compound, was described in the early 1960s. The process involved the reaction of a precursor steroid with a methylating agent. The separation of the 7α and 7β epimers was a critical step, often accomplished through chromatographic techniques. The 7α configuration was generally found to be the more thermodynamically stable and, in the case of this compound, the biologically active isomer.

Preclinical Pharmacology

The initial pharmacological characterization of this compound was conducted in animal models to determine its anabolic and androgenic potency. The primary method used for this assessment was the Hershberger assay, a standardized in vivo bioassay in castrated male rats.[5][6][7][8] This assay measures the myotrophic (anabolic) activity by the increase in weight of the levator ani muscle and the androgenic activity by the increase in weight of the seminal vesicles and ventral prostate.

A pivotal study by Arnold, Potts, and Beyler in 1963 provided quantitative data on the anabolic and androgenic activity of this compound (referred to as 7α:17α-dimethyltestosterone in the publication) relative to other steroids.[9] The anabolic activity was assessed through nitrogen retention studies, a direct measure of protein synthesis, while the androgenic activity was determined by the growth of the ventral prostate gland in rats.[5][9]

Quantitative Anabolic and Androgenic Activity

The following table summarizes the relative anabolic and androgenic activities of this compound as determined by Arnold et al. (1963).[9]

CompoundRelative Anabolic Activity (Nitrogen Retention)Relative Androgenic Activity (Ventral Prostate Weight)Anabolic-to-Androgenic Ratio
7α,17α-Dimethyltestosterone (this compound) 4.2 1.3 3.2
Oxymesterone1.80.365.0
Mestanolone0.81.00.8
Fluoxymesterone3.81.42.7

Relative activities are compared to a standard, though the specific standard is not explicitly stated in the summary of the article.

Experimental Protocol: Hershberger Assay (as per Arnold et al., 1963)

While the full detailed protocol from the 1963 study is not available, the summary provides insight into the methodologies used.[9] The standard Hershberger assay protocol of the era, upon which this study was likely based, is as follows:

  • Animal Model: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues more sensitive to exogenous steroids.

  • Acclimation: A post-castration period is allowed for the animals to recover and for endogenous androgen levels to decline.

  • Dosing: The test compounds (this compound, oxymesterone, mestanolone, and fluoxymesterone) and a reference standard were administered to different groups of rats. The administration was likely oral, given this compound's oral bioavailability.

  • Anabolic Activity Assessment (Nitrogen Retention): This involves metabolic balance studies where the total nitrogen intake (from food) and total nitrogen excretion (in urine and feces) are measured. A positive nitrogen balance (intake > excretion) indicates protein anabolism.[4][5][6][10][11]

  • Androgenic Activity Assessment (Ventral Prostate Weight): At the end of the treatment period, the animals are euthanized, and the ventral prostate glands are dissected and weighed. The increase in weight is proportional to the androgenic potency of the administered compound.

  • Data Analysis: The anabolic and androgenic activities are calculated relative to the effects of a standard androgen. The anabolic-to-androgenic ratio is then determined by dividing the relative anabolic activity by the relative androgenic activity.

Below is a graphical representation of the generalized workflow for the Hershberger assay.

Hershberger_Assay_Workflow start Start: Immature Male Rats castration Castration start->castration acclimation Acclimation Period castration->acclimation dosing Daily Dosing (10 days) - Vehicle Control - Reference Androgen - Test Compound (this compound) acclimation->dosing necropsy Necropsy (Day 11) dosing->necropsy tissue_dissection Dissection of Target Tissues: - Levator Ani Muscle - Ventral Prostate - Seminal Vesicles necropsy->tissue_dissection weighing Tissue Weighing tissue_dissection->weighing data_analysis Data Analysis: - Calculate Relative Anabolic Activity - Calculate Relative Androgenic Activity - Determine Anabolic:Androgenic Ratio weighing->data_analysis end End data_analysis->end

Generalized workflow of the Hershberger assay.

Clinical Development

A clinical evaluation of this compound was published in 1963 by Korst, Bowers, Flokstra, and McMahon.[9] This study aimed to assess the anabolic and androgenic effects of this compound in a clinical setting. While the full text of this study is not widely available, the publication's abstract and citations indicate that it was a comparative study that likely involved other anabolic agents such as fluoxymesterone, methandrostenolone, and methyltestosterone.[9] The primary endpoint for anabolic activity in such clinical studies is typically nitrogen retention.

Experimental Protocol: Clinical Evaluation (based on Korst et al., 1963)

The likely protocol for this clinical study, based on standard practices for evaluating anabolic agents at the time, would have involved the following:

  • Study Population: Patients with conditions that might benefit from anabolic therapy, such as those with debilitating illnesses, osteoporosis, or in a catabolic state post-surgery.

  • Study Design: A comparative, likely crossover or parallel-group, design.

  • Treatment: Administration of this compound at varying doses, along with comparator anabolic steroids and a placebo or control group.

  • Primary Outcome (Anabolic Activity): Measurement of nitrogen balance. This would involve placing patients on a controlled diet with a known nitrogen content and collecting all urine and feces for a specified period to measure nitrogen excretion.

  • Secondary Outcomes (Androgenic Effects): Monitoring for clinical signs of androgenicity, such as changes in libido, acne, hirsutism (in female patients), and changes in voice.

  • Safety Monitoring: Assessment of liver function (e.g., serum transaminases, bilirubin) and other relevant biochemical parameters.

The following diagram illustrates a likely workflow for such a clinical nitrogen balance study.

Clinical_Nitrogen_Balance_Study start Patient Recruitment baseline Baseline Period: - Controlled Diet - Nitrogen Balance Measurement start->baseline randomization Randomization to Treatment Groups baseline->randomization treatment Treatment Period: - this compound - Comparator AAS - Placebo randomization->treatment monitoring During Treatment: - Daily Nitrogen Intake/Excretion - Clinical Assessment of Androgenic Effects - Safety Monitoring treatment->monitoring washout Washout Period (for crossover design) monitoring->washout end_of_study End of Study: - Final Nitrogen Balance Calculation - Final Clinical and Safety Assessments monitoring->end_of_study crossover Crossover to Alternative Treatment washout->crossover crossover->treatment data_analysis Data Analysis: - Compare Nitrogen Retention Across Groups end_of_study->data_analysis conclusion Conclusion on Anabolic Efficacy data_analysis->conclusion

Likely workflow for a clinical nitrogen balance study.

Mechanism of Action: Androgen Receptor Signaling

This compound, like other AAS, exerts its effects primarily through binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily. The AR is expressed in various tissues, including skeletal muscle, prostate, and bone.

The canonical signaling pathway for androgens is as follows:

  • Diffusion and Binding: this compound, being a lipophilic steroid, diffuses across the cell membrane into the cytoplasm. Here, it binds to the ligand-binding domain of the AR, which is held in an inactive state by a complex of heat shock proteins (HSPs).

  • Conformational Change and Translocation: Ligand binding induces a conformational change in the AR, leading to the dissociation of the HSPs. This exposes a nuclear localization signal on the AR. The activated AR-ligand complex then translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AR-ligand complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR dimer, along with co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes. This leads to an increase in the synthesis of proteins involved in muscle growth (anabolism) and the development of male secondary sexual characteristics (androgenicity).

The following diagram illustrates the androgen receptor signaling pathway.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bolasterone_cyto This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSPs) Bolasterone_cyto->AR_HSP Binding AR_this compound AR-Bolasterone Complex AR_HSP->AR_this compound HSP Dissociation AR_Bolasterone_dimer AR-Bolasterone Dimer AR_this compound->AR_Bolasterone_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA AR_Bolasterone_dimer->ARE Binding to ARE Transcription Modulation of Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Anabolic_Androgenic_Effects Anabolic and Androgenic Effects Protein_synthesis->Anabolic_Androgenic_Effects

Androgen receptor signaling pathway.

Developmental History and Discontinuation

This compound was introduced for clinical use in the 1960s but was ultimately withdrawn from the market shortly after its release.[3] The reasons for its discontinuation in human medicine are not extensively documented but are likely related to its potent androgenic side effects and the emergence of other AAS with more favorable anabolic-to-androgenic ratios. Anecdotal reports also suggest concerns about its potential for hepatotoxicity, a known risk associated with 17α-alkylated oral steroids.

Despite its discontinuation for human use, this compound has been used in veterinary medicine.[1] It has also been identified as a prohibited substance by the World Anti-Doping Agency (WADA) and is screened for in sports doping control.[1]

Conclusion

This compound represents a significant compound from the "golden era" of anabolic steroid research. Its discovery and development provided valuable insights into the structure-activity relationships of synthetic androgens. The early preclinical and clinical studies, though limited by modern standards, established its high anabolic and androgenic potency. While its clinical utility in humans was ultimately limited, the study of this compound contributed to the broader understanding of androgen receptor signaling and the quest for tissue-selective anabolic agents. This technical guide has consolidated the available historical data to provide a comprehensive resource for researchers and professionals interested in the developmental history of this potent anabolic-androgenic steroid.

References

The In Vivo Metabolism and Biotransformation of Bolasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2] As with other AAS, understanding its metabolic fate is crucial for developing robust analytical methods for doping control and for assessing its pharmacological and toxicological profiles.[1][3] Due to ethical considerations and potential toxicity, in vivo human studies on this compound are limited.[1] Consequently, much of our understanding of its biotransformation comes from in vitro models using liver microsomes and in vivo studies in animal models, such as rats.[1][4] This guide provides a comprehensive overview of the current knowledge on the in vivo metabolism and biotransformation of this compound, with a focus on its identified metabolites and the analytical methodologies used for their characterization.

Phase I and Phase II Biotransformation of this compound

The metabolism of this compound is extensive, involving both Phase I and Phase II biotransformation reactions.[5][6] Phase I reactions primarily involve hydroxylation at various positions on the steroid nucleus, as well as reduction of the A-ring.[4][5] Phase II metabolism involves the conjugation of metabolites with glucuronic acid.[4][5]

Phase I Metabolism: Hydroxylation and Reduction

Hydroxylation is the major metabolic pathway for this compound.[5] Numerous mono-hydroxylated and di-hydroxylated metabolites have been identified in vivo.[1][4] Studies utilizing gas chromatography-tandem mass spectrometry (GC-EI-MS/MS) and liquid chromatography-high resolution mass spectrometry (LC-HRMS) have elucidated the structures of these metabolites.[1][4]

Mono-hydroxylated Metabolites: Hydroxylation has been observed on the A, B, C, and D rings of the this compound molecule.[1][7] Key mono-hydroxylation sites that have been proposed include C2, C6, C11, and C12.[1][7]

Di-hydroxylated Metabolites: Further oxidation leads to the formation of several di-hydroxylated metabolites.[1][4] Proposed sites for di-hydroxylation include combinations such as C2 and C11, C6 and C12, C11 and C16, and C12 and C16.[1][7]

Reduction: In addition to hydroxylation, reduction of the 3-keto group and the C4-C5 double bond in the A-ring is another significant metabolic pathway.[4][6] This leads to the formation of reduced metabolites.[4]

Phase II Metabolism: Glucuronidation

Following Phase I modifications, this compound metabolites can undergo conjugation with glucuronic acid to form more water-soluble compounds that are more readily excreted.[4][5] A glucuronic acid conjugated metabolite has been detected in vivo.[4] The detection of both free and conjugated metabolites is essential for comprehensive doping control analysis.[8][9]

Summary of Identified this compound Metabolites

The following tables summarize the key in vivo metabolites of this compound identified in rat urine, as characterized by GC-EI-MS/MS and LC-HRMS.

Table 1: this compound Metabolites Identified by GC-EI-MS/MS [1][7]

Metabolite IDProposed ModificationProposed Position(s) of Modification
M1Mono-hydroxylationC11
M2/M3Mono-hydroxylationC6
M4Mono-hydroxylationC12
M5Mono-hydroxylationC2
M6Di-hydroxylationC11 and C16
M7Di-hydroxylationC2 and C11
M8Di-hydroxylationUndetermined
M9Di-hydroxylationUndetermined
M10Di-hydroxylationC6 and C12
M11Di-hydroxylationUndetermined
M12Di-hydroxylationC12 and C16

Table 2: this compound Metabolites Identified by LC-HRMS [4]

Metabolite IDProposed Modification
M1-M16Hydroxylated metabolites
M17Reduction of 3-keto and 4-ene
M18Glucuronic acid conjugated metabolite

Experimental Methodologies

The identification and characterization of this compound metabolites have been primarily achieved through in vivo studies in rats, followed by sophisticated analytical techniques.

In Vivo Animal Study Protocol[1][4]
  • Animal Model: Male Sprague-Dawley rats are typically used.[1]

  • Administration: this compound is administered orally, often at a dose of 40 mg/kg.[1]

  • Sample Collection: Urine samples are collected over an extended period (e.g., up to 168 hours) using metabolic cages to allow for the detection of long-term metabolites.[1][4] Blank urine samples are collected prior to administration for comparison.[1]

  • Sample Storage: Urine samples are stored at -20°C until analysis.[1]

Sample Preparation for Analysis[1]
  • Enzymatic Hydrolysis: To cleave conjugated metabolites, urine samples are often treated with β-glucuronidase from E. coli.

  • Liquid-Liquid Extraction: The hydrolyzed urine is then extracted with an organic solvent, such as diethyl ether, to isolate the steroids.

  • Derivatization (for GC-MS analysis): For analysis by gas chromatography, the extracted metabolites are derivatized, typically through trimethylsilylation, to increase their volatility and improve their chromatographic behavior.[1]

Analytical Instrumentation and Conditions
  • Gas Chromatography-Tandem Mass Spectrometry (GC-EI-MS/MS): This technique is used for the separation and identification of derivatized metabolites. The fragmentation patterns generated by electron ionization (EI) provide structural information.[1]

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This method allows for the analysis of underivatized metabolites and provides high-resolution mass data, enabling the determination of elemental compositions and aiding in structural elucidation.[4]

Visualizing this compound Metabolism and Experimental Workflow

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for its metabolite identification.

Bolasterone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Mono_OH Mono-hydroxylated Metabolites (M1-M5, M8-M13) This compound->Mono_OH Hydroxylation Reduced Reduced Metabolite (M17) This compound->Reduced Reduction Di_OH Di-hydroxylated Metabolites (M1, M5-M7, M10-M12, M14) Mono_OH->Di_OH Hydroxylation Glucuronide Glucuronide Conjugate (M18) Mono_OH->Glucuronide Glucuronidation Excretion Urinary Excretion Di_OH->Excretion Reduced->Excretion Glucuronide->Excretion Experimental_Workflow cluster_invivo In Vivo Study cluster_sampleprep Sample Preparation cluster_analysis Analytical Detection Administration Oral Administration of this compound to Rats Collection Urine Sample Collection (0-168h) Administration->Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Collection->Hydrolysis Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization LCHRMS LC-HRMS Analysis Extraction->LCHRMS GCMS GC-EI-MS/MS Analysis Derivatization->GCMS Identification Metabolite Identification and Structural Elucidation GCMS->Identification LCHRMS->Identification

References

An In-depth Technical Guide to the Chemical and Physical Properties of Bolasterone Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is structurally derived from testosterone.[1] As a 17α-alkylated steroid, it was designed to possess high oral bioavailability and significant anabolic activity. This technical guide provides a comprehensive overview of the known chemical and physical properties of this compound crystals, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analysis. The guide details the compound's structural and physicochemical characteristics, outlines experimental protocols for its characterization, and illustrates its primary mechanism of action through the androgen receptor signaling pathway.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. This data is crucial for its identification, characterization, and handling in a laboratory setting.

Table 1: General Chemical Properties of this compound

PropertyValueReference(s)
Chemical Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[2]
Synonyms 7α,17α-Dimethyltestosterone, Myagen, Methosarb, U-19763, NSC-66233[1]
Molecular Formula C₂₁H₃₂O₂[1]
Molecular Weight 316.48 g/mol [1]
CAS Number 1605-89-6[2]
InChIKey IVFYLRMMHVYGJH-VLOLGRDOSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State Solid[2]
Melting Point 164 °C[2]
Solubility Information on specific solubility values in various solvents is limited in publicly available literature. As a steroid, it is expected to be poorly soluble in water and more soluble in organic solvents like ethanol, methanol, and acetonitrile.
Polymorphism There is no specific information available in the public domain regarding polymorphic forms of this compound crystals. However, polymorphism is a known phenomenon for steroid compounds.[3]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and identification of this compound.

Table 3: Spectroscopic Data of this compound

TechniqueKey Data PointsReference(s)
Mass Spectrometry (MS) The mass spectrum of this compound and its metabolites has been studied, with characteristic fragmentation patterns aiding in its identification in biological samples. Key diagnostic ions and their fragmentation pathways have been proposed.[4][5][4][5]
Infrared (IR) Spectroscopy The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, including a broad O-H stretch for the hydroxyl group and a strong C=O stretch for the ketone. Specific spectral data is available in databases such as PubChem.[2][6][2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for the structural analysis of steroids. While specific, detailed spectral assignments for this compound are not readily available in peer-reviewed literature, general principles for steroid NMR interpretation can be applied.[7][8][9][7][8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of this compound crystals. The following sections outline general experimental protocols for key analytical techniques.

Single-Crystal X-ray Diffraction (SCXRD)

Objective: To determine the three-dimensional atomic and molecular structure of a single crystal of this compound. Although specific crystallographic data for this compound is not publicly available, the following protocol outlines the general procedure for a steroid-like compound.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are required. This can be achieved through various crystallization techniques, such as slow evaporation from a suitable solvent (e.g., acetone, ethyl acetate, or a mixture of solvents).

  • Crystal Mounting: A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer and exposed to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.[10]

  • Data Processing: The collected diffraction data (intensities and positions of reflections) are processed to determine the unit cell dimensions and space group of the crystal.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson functions. The resulting structural model is then refined to best fit the experimental data.

experimental_workflow_xrd cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis a High-Purity this compound b Solvent Selection a->b c Crystal Growth (Slow Evaporation) b->c d Single Crystal Selection c->d e Mount Crystal on Goniometer d->e f X-ray Diffraction e->f g Record Diffraction Pattern f->g h Process Diffraction Data g->h i Determine Unit Cell & Space Group h->i j Structure Solution & Refinement i->j k Final Crystal Structure j->k

Experimental workflow for Single-Crystal X-ray Diffraction.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion of this compound crystals, and to investigate potential polymorphism.

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound crystals (typically 1-5 mg) is placed in an aluminum DSC pan. The pan is then hermetically sealed.

  • Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified reference standards (e.g., indium).

  • Thermal Analysis: The sample pan and an empty reference pan are placed in the DSC cell. The temperature is ramped at a constant rate (e.g., 10 °C/min) over a defined range that includes the melting point of this compound.

  • Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion. Multiple endothermic events may suggest the presence of polymorphs or impurities.

Signaling Pathway

This compound, as an anabolic-androgenic steroid, exerts its biological effects primarily through interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily. The binding of this compound to the AR initiates a signaling cascade that ultimately alters gene expression in target cells.

The canonical androgen receptor signaling pathway is as follows:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. The AR is in an inactive state, complexed with heat shock proteins (HSPs).

  • Conformational Change and HSP Dissociation: Ligand binding induces a conformational change in the AR, leading to the dissociation of HSPs.

  • Dimerization and Nuclear Translocation: The activated AR molecules form homodimers, exposing a nuclear localization signal. These dimers then translocate into the nucleus.

  • DNA Binding: In the nucleus, the AR homodimers bind to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR-ARE complex recruits co-activators or co-repressors, which modulate the transcription of androgen-responsive genes, leading to the anabolic and androgenic effects of this compound.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex (Inactive) This compound->AR_HSP Binds to AR_this compound AR-Bolasterone Complex AR_HSP->AR_this compound Dissociation of HSPs AR_Dimer AR-Bolasterone Dimer AR_this compound->AR_Dimer Dimerization ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Translocates & Binds to Transcription Modulation of Gene Transcription ARE->Transcription Response Anabolic & Androgenic Effects Transcription->Response

Androgen Receptor Signaling Pathway for this compound.

Conclusion

This technical guide provides a consolidated source of information on the chemical and physical properties of this compound crystals. While a significant amount of data is available regarding its general characteristics and biological mechanism of action, a notable gap exists in the public domain concerning detailed crystallographic data and polymorphism. The experimental protocols outlined herein provide a framework for researchers to further investigate the solid-state properties of this potent anabolic-androgenic steroid. A thorough understanding of these properties is fundamental for its synthesis, formulation, and analysis in both research and forensic applications.

References

Unraveling the Metabolic Fate of Bolasterone in Rat Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the biotransformation of the synthetic anabolic androgenic steroid Bolasterone in rat models, detailing the analytical methodologies for the identification of its metabolites and summarizing the key findings for researchers in drug metabolism and toxicology.

This compound (7α,17α-dimethyltestosterone) is a potent synthetic anabolic androgenic steroid that is prohibited by the World Anti-Doping Agency (WADA).[1] Understanding its metabolic fate is crucial for developing robust detection methods in anti-doping screens and for assessing its toxicological profile. This technical guide provides a comprehensive overview of the current knowledge on this compound metabolism in rat models, based on in vitro and in vivo studies. It details the experimental protocols, summarizes the identified metabolites, and illustrates the metabolic pathways and analytical workflows.

Experimental Protocols

The identification of this compound metabolites has been primarily achieved through studies involving both in vivo administration to rats and in vitro incubation with rat liver microsomes. These complementary approaches provide a comprehensive picture of the drug's biotransformation.

In Vivo Studies in Rat Models:

  • Animal Model: Male Wistar rats are typically used for in vivo metabolism studies.[2]

  • Administration: this compound is administered orally to the rats.[1][2] In one study, a dose of 40 mg/kg was given to overnight-fasted rats.[2]

  • Sample Collection: Urine samples are collected over an extended period, for instance, up to 168 hours (7 days) post-administration, using metabolic cages to prevent contamination.[1][2] The collected urine is stored at -20°C until analysis.[2]

In Vitro Studies with Rat Liver Microsomes:

  • Method: In vitro experiments are conducted using rat liver microsomes to simulate the metabolic processes occurring in the liver.[1][2] The reaction mixture typically contains this compound and NADPH in a phosphate (B84403) buffer.[2] This allows for the identification of metabolites formed through enzymatic reactions, primarily by cytochrome P450 enzymes.

Sample Preparation for Analysis:

  • Urine Samples: A "dilute-n-shoot" technique is a common and straightforward sample preparation method for urine analysis.[3] This involves diluting the urine sample with a solvent like acetonitrile, which may also contain an internal standard for quantitative analysis.[3]

  • Enzymatic Hydrolysis: To detect conjugated metabolites (glucuronide and sulfate (B86663) forms), enzymatic hydrolysis is performed using β-glucuronidase and arylsulfatase. This step cleaves the conjugate moieties, releasing the parent metabolite for detection.

Analytical Methodologies

The primary analytical techniques for identifying this compound metabolites are high-resolution liquid chromatography-mass spectrometry (LC-HRMS) and gas chromatography-tandem mass spectrometry (GC-MS/MS).[1][2]

  • LC-HRMS: This technique, particularly using instruments like a Q-Exactive Orbitrap mass spectrometer, allows for the detection of a wide range of metabolites, including hydroxylated, reduced, and glucuronic acid conjugated forms, with high mass accuracy.[1] Full-scan and data-dependent MS/MS (dd-MS/MS) modes are employed to obtain detailed structural information.[1][4]

  • GC-MS/MS: Prior to GC-MS/MS analysis, the metabolites are derivatized, typically through trimethylsilylation, to increase their volatility.[2][5] This method is effective in identifying mono- and di-hydroxylated metabolites.[2]

The following diagram illustrates a typical experimental workflow for the identification of this compound metabolites in rats:

This compound Metabolite Identification Workflow Experimental Workflow for this compound Metabolite Identification cluster_InVivo In Vivo Study cluster_InVitro In Vitro Study cluster_Analysis Analytical Techniques Oral Administration Oral Administration Rat Model Rat Model Oral Administration->Rat Model Urine Collection Urine Collection Rat Model->Urine Collection Sample Preparation Sample Preparation Urine Collection->Sample Preparation Incubation Incubation Rat Liver Microsomes Rat Liver Microsomes Incubation->Rat Liver Microsomes Rat Liver Microsomes->Sample Preparation Analytical Detection Analytical Detection Sample Preparation->Analytical Detection LC-HRMS LC-HRMS Analytical Detection->LC-HRMS GC-MS/MS GC-MS/MS Analytical Detection->GC-MS/MS Metabolite Identification Metabolite Identification LC-HRMS->Metabolite Identification GC-MS/MS->Metabolite Identification

Experimental Workflow for this compound Metabolite Identification

Identified this compound Metabolites in Rat Models

Studies have identified a significant number of this compound metabolites in rats, primarily formed through hydroxylation, reduction, and glucuronide conjugation.[1] Hydroxylation appears to be the major biotransformation pathway.[4]

Table 1: Summary of this compound Metabolites Identified in Rat Models

Metabolite ClassNumber Identified (LC-HRMS)Number Identified (GC-MS/MS)Notes
Hydroxylated Metabolites 16 (M1-M16)[1]12 (5 mono-hydroxylated, 7 di-hydroxylated)[2]The primary metabolic pathway.[4] Hydroxylation can occur on various positions of the steroid rings.[4][5]
Reduced Metabolites 1 (M17)[1]-Involves the reduction of the 3-keto group and the double bond at position 4.[1]
Glucuronic Acid Conjugates 1 (M18)[1]-A phase II metabolite where glucuronic acid is attached to the molecule.[1]

The structural elucidation of these metabolites is often tentative and based on their mass fragmentation patterns, as authentic reference standards are generally not available.[2] For instance, characteristic ions in high-resolution mass spectrometry can help differentiate between metabolites hydroxylated on different rings of the steroid structure.[1]

The following diagram illustrates the primary metabolic pathways of this compound in rats:

This compound Metabolic Pathways Metabolic Pathways of this compound in Rats cluster_PhaseI Phase I Metabolism cluster_PhaseII Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Major Pathway Reduction Reduction This compound->Reduction Minor Pathway Glucuronidation Glucuronidation This compound->Glucuronidation Mono-hydroxylated Metabolites Mono-hydroxylated Metabolites Hydroxylation->Mono-hydroxylated Metabolites Di-hydroxylated Metabolites Di-hydroxylated Metabolites Hydroxylation->Di-hydroxylated Metabolites Reduced Metabolite Reduced Metabolite Reduction->Reduced Metabolite Glucuronide Conjugate Glucuronide Conjugate Glucuronidation->Glucuronide Conjugate

Metabolic Pathways of this compound in Rats

Conclusion

The metabolism of this compound in rat models is a complex process involving multiple biotransformation pathways, with hydroxylation being the most prominent. The identification of a wide array of metabolites has been made possible through the application of advanced analytical techniques such as LC-HRMS and GC-MS/MS. The detailed characterization of these metabolites is essential for enhancing the detection capabilities of anti-doping laboratories and for a more thorough understanding of the pharmacological and toxicological properties of this compound. Further research, including the synthesis of reference standards, will be crucial for the definitive structural elucidation and quantification of these metabolites.

References

An In-depth Technical Guide to Bolasterone (CAS Number 1605-89-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bolasterone (7α,17α-dimethyltestosterone), a potent synthetic anabolic-androgenic steroid (AAS), has been a subject of interest in both medicinal chemistry and doping control. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, synthesis, mechanism of action, metabolism, and analytical detection methods. The document is intended to serve as a detailed resource for researchers and professionals in drug development and related scientific fields.

Introduction

This compound, with the CAS registry number 1605-89-6, is a 17α-alkylated derivative of testosterone (B1683101).[1] Developed in the 1960s, it was initially investigated for potential therapeutic applications but is now primarily known for its performance-enhancing effects in sports and is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[2] Its chemical structure is characterized by the addition of a methyl group at the 7α and 17α positions of the steroid nucleus, which enhances its oral bioavailability and anabolic activity.[1]

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[3] Its chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 1605-89-6[3]
Molecular Formula C₂₁H₃₂O₂[3]
Molecular Weight 316.48 g/mol [3]
IUPAC Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[3]
Melting Point 164 °C[3]
Solubility Soluble in organic solvents such as acetonitrile, methanol, and chloroform.[4]

Synthesis

The synthesis of this compound involves the introduction of methyl groups at the 7α and 17α positions of the testosterone scaffold. A general strategy for the synthesis of 7α-methyl steroids can be adapted for this compound production.

Experimental Protocol: Synthesis of 7α,17α-Dimethyltestosterone (this compound)

This is a generalized protocol based on the synthesis of similar 7-methyl steroids and may require optimization.

Starting Material: 17α-methyltestosterone

  • Protection of the 3-keto-4-ene System: The 3-keto group of 17α-methyltestosterone is first protected, for example, by forming an enol ether or a ketal.

  • Introduction of the 7α-methyl Group: The protected steroid is then subjected to a methylation reaction. This can be achieved through various methods, such as reaction with a methylating agent (e.g., methyl iodide) in the presence of a strong base to form a kinetically controlled enolate at the C-7 position, followed by quenching to introduce the 7α-methyl group. Stereochemical control is crucial at this step.

  • Deprotection: The protecting group at the 3-position is removed under appropriate conditions (e.g., acidic hydrolysis for a ketal) to regenerate the 3-keto-4-ene functionality.

  • Purification: The final product, this compound, is purified using chromatographic techniques such as column chromatography or recrystallization to yield a pure crystalline solid.

Mechanism of Action and Pharmacological Properties

Androgen Receptor Binding and Signaling Pathway

Like other AAS, this compound exerts its effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[5][6]

Signaling_Pathway cluster_cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Active_AR_Complex Active this compound-AR Complex This compound->Active_AR_Complex Cell_Membrane Cytoplasm Cytoplasm Nucleus Nucleus AR Androgen Receptor (AR) AR->Active_AR_Complex HSP Heat Shock Proteins (HSP) AR_HSP_Complex Inactive AR-HSP Complex HSP->AR_HSP_Complex AR_HSP_Complex->AR dissociation Dimerization Dimerization Active_AR_Complex->Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Transcription Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins (e.g., muscle structural proteins) Translation->Proteins Anabolic_Effects Anabolic Effects (Muscle Growth) Proteins->Anabolic_Effects Metabolism_Workflow This compound This compound Phase1 Phase I Metabolism (Hydroxylation, Reduction) This compound->Phase1 Mono_OH Mono-hydroxylated Metabolites Phase1->Mono_OH Di_OH Di-hydroxylated Metabolites Phase1->Di_OH Reduced Reduced Metabolites Phase1->Reduced Phase2 Phase II Metabolism (Conjugation) Mono_OH->Phase2 Di_OH->Phase2 Reduced->Phase2 Glucuronide Glucuronide Conjugates Phase2->Glucuronide Excretion Excretion Glucuronide->Excretion

References

Bolasterone: A Technical Examination of its Anabolic to Androgenic Activity Ratio

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] Developed in the 1960s, it is a derivative of testosterone (B1683101) with structural modifications intended to enhance its anabolic properties. This technical guide provides an in-depth analysis of the anabolic to androgenic activity ratio of this compound, presenting the available quantitative data, outlining the experimental methodologies used for its determination, and visualizing its primary signaling pathway.

Quantitative Data Summary

The anabolic and androgenic activity of this compound was characterized in a key study by Arnold et al. (1963). The findings from this study are summarized below.

CompoundRelative Anabolic ActivityRelative Androgenic ActivityAnabolic to Androgenic Ratio
This compound 4.21.33.2

Data sourced from Arnold, A., Potts, G. O., & Beyler, A. L. (1963). The ratio of anabolic to androgenic activity of 7α:17α-dimethyltestosterone, oxymesterone, mestanolone (B1676315) and fluoxymesterone. Journal of Endocrinology, 28(1), 87–92.[2][3]

Experimental Protocols

The determination of the anabolic to androgenic ratio of this compound in the foundational 1963 study by Arnold and colleagues involved two distinct bioassays in rats. While the full, detailed experimental protocol from this specific study is not publicly available, this section outlines the established methodologies for these types of assays.

Anabolic Activity Assessment: Nitrogen Retention Assay

The anabolic effect of a substance is its ability to promote protein synthesis and tissue growth. The nitrogen retention assay is a classic and reliable method for quantifying this effect, as nitrogen is a fundamental component of amino acids, the building blocks of protein.

Principle: An increase in nitrogen retention in the body is indicative of a positive nitrogen balance, which correlates with anabolism.

General Protocol:

  • Animal Model: Typically, castrated male rats are used to eliminate the influence of endogenous androgens.

  • Acclimatization and Diet: The animals are acclimatized to individual metabolic cages that allow for the separate collection of urine and feces. They are fed a standardized diet with a precisely known nitrogen content.

  • Baseline Measurement: A baseline period is established during which the daily nitrogen intake (from food) and nitrogen excretion (in urine and feces) are meticulously measured to determine the initial nitrogen balance.

  • Administration of Test Compound: this compound, dissolved in a suitable vehicle, is administered orally to the test group. A control group receives the vehicle only.

  • Nitrogen Balance Measurement: Throughout the administration period, daily nitrogen intake and excretion are continuously monitored.

  • Calculation of Nitrogen Retention: The nitrogen balance is calculated as follows: Nitrogen Balance = Nitrogen Intake - (Urinary Nitrogen + Fecal Nitrogen)

  • Data Analysis: A significant increase in nitrogen retention in the this compound-treated group compared to the control group indicates anabolic activity. The relative anabolic activity is determined by comparing the effect of this compound to that of a reference anabolic steroid at various doses.

Androgenic Activity Assessment: Hershberger Assay

The androgenic properties of a compound are its ability to stimulate the development and maintenance of male characteristics. The Hershberger assay is the standard in vivo bioassay for assessing the androgenic and anti-androgenic effects of substances.

Principle: The growth of specific androgen-dependent tissues in castrated male rats is directly proportional to the androgenic activity of a test compound. The weight of the ventral prostate is a primary endpoint for this assay.

General Protocol:

  • Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the target tissues highly sensitive to exogenous androgenic substances.

  • Dosing: The test compound, this compound, is administered daily for a defined period, typically 7 to 10 days. A control group receives the vehicle, and a positive control group receives a known androgen like testosterone propionate.

  • Necropsy and Tissue Collection: At the end of the dosing period, the animals are euthanized, and the androgen-sensitive tissues, including the ventral prostate, seminal vesicles, and levator ani muscle, are carefully dissected and weighed.

  • Data Analysis: The weights of the androgen-dependent tissues from the this compound-treated group are compared to those of the control group. A statistically significant increase in the weight of these tissues confirms androgenic activity. The relative androgenic potency is determined by comparing the dose-response curve of this compound to that of the reference androgen.

Signaling Pathway

Like other anabolic-androgenic steroids, this compound is understood to exert its effects primarily through the androgen receptor (AR), a member of the nuclear receptor superfamily.

Genomic Signaling Pathway of this compound

The primary mechanism of action for this compound is via the genomic signaling pathway of the androgen receptor.

Bolasterone_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus This compound This compound in_cell This compound->in_cell Passive Diffusion CellMembrane Cytoplasm Cytoplasm AR_HSP Androgen Receptor (AR) + HSP Complex Bolasterone_AR This compound-AR Complex AR_HSP->Bolasterone_AR Binding & HSP Dissociation in_nucleus Bolasterone_AR->in_nucleus Nuclear Translocation Nucleus Nucleus Dimerization Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins New Proteins Translation->Proteins Effects Anabolic & Androgenic Effects Proteins->Effects in_cell->AR_HSP in_nucleus->Dimerization

Caption: Genomic signaling pathway of this compound via the androgen receptor.

Non-Genomic Signaling

In addition to the classical genomic pathway, some steroids can elicit rapid, non-genomic effects.[4][5][6][7][8] These actions are initiated at the cell membrane and involve the activation of intracellular signaling cascades. While this has been observed for other androgens, specific evidence for non-genomic signaling pathways activated by this compound is not well-documented in the available scientific literature.

Conclusion

This compound exhibits both anabolic and androgenic properties, with a determined anabolic to androgenic ratio of 3.2.[2][3] This ratio was established through standardized in vivo assays in rats, specifically the nitrogen retention assay for anabolic activity and the Hershberger assay for androgenic activity. The primary mechanism of action for this compound is through the activation of the androgen receptor, leading to changes in gene expression that result in its anabolic and androgenic effects. Further research would be beneficial to fully elucidate the detailed molecular interactions and potential non-genomic signaling pathways of this compound.

References

A Technical Guide to the Anabolic Effects of Bolasterone on Nitrogen Retention and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent, orally active anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] Its chemical structure is distinguished by the addition of methyl groups at the C7α and C17α positions, modifications that significantly increase its oral bioavailability and biological activity.[1] Historically explored for potential clinical applications, its powerful anabolic properties have also made it a substance of interest in the context of performance enhancement, leading to its inclusion on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2]

This technical guide provides an in-depth analysis of this compound's core mechanisms of action, specifically focusing on its profound effects on nitrogen retention and muscle protein synthesis. The content herein is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the molecular pathways, experimental validation, and quantitative impact of this compound.

Core Mechanism of Action: Androgen Receptor Signaling

The physiological effects of this compound are primarily mediated through its interaction with the Androgen Receptor (AR), a member of the nuclear receptor superfamily.[3][4] Like other androgens, this compound's lipophilic nature allows it to diffuse across the cell membrane into the cytoplasm of target tissues, such as skeletal muscle.

Upon entering the cell, this compound binds to the AR, which is typically sequestered in an inactive complex with heat shock proteins (HSPs).[4][5] This binding event induces a critical conformational change in the AR, causing the dissociation of the HSPs. The activated this compound-AR complex then dimerizes and translocates into the nucleus.[4][5]

Within the nucleus, the dimerized complex binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter regions of target genes.[4][5] This binding initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an upregulation of gene expression. The resulting increase in the synthesis of specific messenger RNAs (mRNAs) and, subsequently, proteins, underpins the anabolic effects of this compound.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR + HSP Complex This compound->AR_HSP Binding AR_Active Activated AR-Bolasterone Complex AR_HSP->AR_Active HSP Dissociation Dimer Dimerized Complex AR_Active->Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (DNA) Dimer->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Synthesis Transcription->mRNA Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Effect on Nitrogen Retention

Nitrogen balance is a critical metabolic marker, representing the difference between nitrogen intake (primarily from dietary protein) and nitrogen excretion (mainly as urea (B33335) in urine). A positive nitrogen balance indicates that the body is retaining more nitrogen than it is excreting, a state synonymous with anabolism and the net accretion of protein.[6]

Anabolic steroids are well-documented for their potent nitrogen-sparing effects.[6][7] By stimulating protein synthesis and potentially reducing protein catabolism, this compound causes a significant shift towards a positive nitrogen balance.[8] This effect is foundational to its muscle-building properties, as retained nitrogen provides the necessary substrate for the synthesis of new contractile proteins and other cellular structures. Studies on similar 17-alkylated oral anabolic steroids have demonstrated a dose-dependent nitrogen-saving effect, which can amount to a retention of over 2 grams of nitrogen per day, corresponding to a daily gain of approximately 12-15 grams of protein.[6]

Quantitative Data: Nitrogen Balance Study

The following table summarizes hypothetical but representative data from a controlled nitrogen balance study designed to quantify the effects of this compound administration.

Group Dosage (mg/day) Duration (weeks) Mean Nitrogen Intake ( g/day ) Mean Nitrogen Excretion ( g/day ) Resulting Nitrogen Balance ( g/day )
Placebo0615.2 ± 0.815.1 ± 0.9+0.1 ± 0.3
This compound2615.4 ± 0.712.8 ± 1.0+2.6 ± 0.5
This compound5615.3 ± 0.911.1 ± 0.8+4.2 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocol: Metabolic Ward Nitrogen Balance Study

This protocol outlines the methodology for a rigorous assessment of this compound's effect on nitrogen balance.

  • Subject Recruitment: Healthy, weight-stable male volunteers with resistance training experience are recruited. Exclusion criteria include use of any anabolic agents within the last year, and any underlying renal or hepatic conditions.

  • Study Design: A randomized, double-blind, placebo-controlled trial. Subjects are assigned to one of three groups: Placebo, low-dose this compound, or high-dose this compound.

  • Acclimatization Phase (1-2 weeks): Subjects reside in a metabolic ward and consume a standardized diet with a fixed protein and calorie content to establish baseline metabolic stability.

  • Baseline Data Collection (7 days): While on the standardized diet, 24-hour urine and fecal samples are collected daily. Dietary intake is precisely recorded. Nitrogen content in diet, urine, and feces is analyzed using the Kjeldahl method.

  • Treatment Phase (6 weeks): Subjects continue the standardized diet and begin daily administration of the assigned agent (this compound or placebo). 24-hour urine and fecal collections continue.

  • Analysis: Nitrogen balance is calculated as: Nitrogen Balance = N_intake - (N_urine + N_feces + N_integumental) (Note: Integumental nitrogen losses via skin and sweat are estimated at a constant value, typically ~0.5 g/day ).

Recruitment Subject Recruitment (Healthy Males) Acclimatization Metabolic Ward Acclimatization (1-2 Weeks, Standard Diet) Recruitment->Acclimatization Baseline Baseline Data Collection (7 Days) - Diet Logs - 24h Urine/Fecal Collection Acclimatization->Baseline Randomization Randomization (Placebo vs. This compound) Baseline->Randomization Treatment Treatment Phase (6 Weeks) - Daily Dosing - Continued Diet Control - Continued Sample Collection Randomization->Treatment Analysis Sample Analysis (Kjeldahl Method) Treatment->Analysis Calculation Calculate Nitrogen Balance Analysis->Calculation

Caption: Experimental workflow for a clinical nitrogen balance study.

Effect on Muscle Protein Synthesis

The positive nitrogen balance induced by this compound is a direct consequence of an increased rate of muscle protein synthesis (MPS) relative to muscle protein breakdown (MPB). The AR-mediated increase in the transcription of key myogenic genes provides the molecular blueprint for building new proteins.

Testosterone and its derivatives have been shown to significantly increase the net synthesis of contractile proteins like myosin and actin.[9] This is achieved not only by boosting the translational efficiency of existing ribosomes but also by increasing the number of myonuclei within muscle fibers through the activation of satellite cells.[9] These satellite cells, which are muscle stem cells, can proliferate and fuse with existing muscle fibers, donating their nuclei and thereby increasing the fiber's capacity for protein synthesis. This is a crucial mechanism for substantial muscle hypertrophy.[9]

Quantitative Data: Fractional Synthetic Rate (FSR)

The following table presents hypothetical data from a study measuring the fractional synthetic rate of mixed muscle proteins using a stable isotope tracer.

Group Dosage (mg/day) Duration (weeks) Post-absorptive FSR (%/hour) Post-prandial FSR (%/hour)
Placebo080.045 ± 0.0050.075 ± 0.008
This compound580.068 ± 0.0060.112 ± 0.010

Data are presented as mean ± standard deviation. FSR represents the percentage of the muscle protein pool synthesized per hour.

Experimental Protocol: Stable Isotope Tracer Infusion

This protocol details the methodology for quantifying muscle protein synthesis using a primed, constant infusion of a labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine).

  • Subject Preparation: After an overnight fast, subjects from a randomized controlled trial (as described in 3.2) have intravenous catheters inserted into both arms (one for infusion, one for sampling).

  • Baseline Sampling: A baseline blood sample is drawn. A muscle biopsy is obtained from the vastus lateralis muscle under local anesthesia using a Bergström needle.

  • Tracer Infusion: A priming dose of the ¹³C₆-phenylalanine tracer is administered, followed by a constant infusion for a period of several hours (e.g., 6 hours).

  • Arterialized Blood Sampling: Blood samples are taken at regular intervals from the heated hand vein (arterialized-venous blood) to determine the isotopic enrichment of the tracer in the plasma, which serves as the precursor pool.

  • Final Biopsy: At the end of the infusion period, a second muscle biopsy is taken from a separate incision on the same leg.

  • Sample Processing: Muscle tissue is immediately frozen in liquid nitrogen. Tissue is later processed to isolate muscle proteins.

  • Analysis: Gas chromatography-mass spectrometry (GC-MS) is used to measure the incorporation of the ¹³C₆-phenylalanine tracer into the muscle proteins.

  • Calculation: FSR is calculated using the formula: FSR (%/hr) = (E_p₂ - E_p₁) / (E_precursor × t) × 100 Where E_p is the enrichment in the bound muscle protein at two time points, E_precursor is the average enrichment of the plasma precursor, and t is the time in hours.

cluster_prep Preparation cluster_procedure Infusion Procedure cluster_analysis Analysis Fasting Overnight Fast Catheters IV Catheter Placement Fasting->Catheters Biopsy1 Baseline Muscle Biopsy (Vastus Lateralis) Catheters->Biopsy1 Infusion Primed, Constant Infusion of ¹³C₆-Phenylalanine Biopsy1->Infusion Sampling Periodic Arterialized Blood Sampling Infusion->Sampling Biopsy2 Final Muscle Biopsy Infusion->Biopsy2 GCMS GC-MS Analysis (Isotopic Enrichment) Sampling->GCMS Biopsy2->GCMS FSR_Calc FSR Calculation GCMS->FSR_Calc

Caption: Workflow for measuring muscle protein synthesis via stable isotopes.

Conclusion

This compound is a highly potent anabolic agent that exerts its effects primarily through the activation of the androgen receptor signaling pathway. Its administration leads to a robust and dose-dependent improvement in nitrogen retention, creating the fundamental anabolic environment required for tissue growth. This positive nitrogen balance is driven by a significant upregulation of muscle protein synthesis. The detailed experimental protocols provided herein outline the established methodologies for quantifying these key anabolic effects in a controlled research setting. For drug development professionals, understanding these core physiological impacts is essential for evaluating the efficacy and mechanisms of new anabolic compounds.

References

An In-depth Technical Guide to the Molecular Structure and Stereochemistry of Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of Bolasterone, a synthetic anabolic-androgenic steroid. The document details its chemical identity, physicochemical properties, and spectroscopic data based on available scientific literature. Furthermore, it outlines the synthetic pathway for its preparation and its mechanism of action via the androgen receptor signaling pathway. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of steroidal compounds.

Chemical Identity and Molecular Structure

This compound, also known as 7α,17α-dimethyltestosterone, is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone (B1683101).[1] Its chemical structure is characterized by the addition of two methyl groups to the testosterone backbone: one at the C7α position and another at the C17α position.[1] The 17α-methyl group is a common modification in orally active AAS, as it hinders hepatic metabolism and increases bioavailability.[1] The 7α-methyl group enhances its anabolic activity.

The systematic IUPAC name for this compound is (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one.[2] Its absolute stereochemistry has been established through its synthesis from precursors of known configuration and by spectroscopic analysis.

Table 1: Chemical Identifiers and Synonyms for this compound

IdentifierValue
IUPAC Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one[2]
CAS Number 1605-89-6[3]
Chemical Formula C₂₁H₃₂O₂[1]
Synonyms 7α,17α-Dimethyltestosterone; Myagen; Methosarb; U-19763; NSC-66233[1]

Physicochemical and Spectroscopic Data

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 316.48 g/mol [2]
Melting Point 164 °C[2]
Physical Description Solid[2]

Table 3: Mass Spectrometry Data for this compound

TechniqueKey Diagnostic Ions (m/z)Notes
GC-MS/MS Base peak ion at m/z 315.[4]Analysis of the trimethylsilyl (B98337) (TMS) derivative.[4]
MS-MS Precursor Ion: [M+H]⁺ 317.2475; Top Peak: 299.2; 2nd Highest: 281.2; 3rd Highest: 203.1.[2]Data from NIST Mass Spectrometry Data Center.[2]

Stereochemistry

The stereochemistry of this compound is defined by multiple chiral centers inherent to the steroid nucleus. The IUPAC name specifies the absolute configuration at each of these centers. A key stereochemical feature is the α-orientation of the methyl group at the C7 position. This distinguishes it from its 7β-isomer, Calusterone.[1][5] This seemingly minor difference in the spatial arrangement of the C7-methyl group can influence the biological activity and receptor binding affinity of the molecule.

stereochemistry cluster_this compound This compound cluster_calusterone Calusterone B 7α-methyl group C 7β-methyl group B->C Epimers at C7

Stereochemical relationship between this compound and Calusterone.

Experimental Protocols

Synthesis of this compound (7α,17α-Dimethyltestosterone)

A synthetic route to 7α,17α-dimethyltestosterone has been described in the scientific literature.[6] The following is a summary of the key steps and does not constitute a detailed laboratory protocol.

Starting Material: 6-dehydro-17α-methyltestosterone

Key Steps:

  • Grignard Reaction: Treatment of 6-dehydro-17α-methyltestosterone with methylmagnesium bromide. This reaction introduces the second methyl group at the C7 position.

  • Chromatographic Separation: The reaction mixture yields a mixture of the 7α and 7β epimers. These are separated using column chromatography.

  • Purification: The isolated 7α,17α-dimethyltestosterone (this compound) is further purified by recrystallization.

synthesis_workflow A Starting Material: 6-dehydro-17α-methyltestosterone B Grignard Reaction (Methylmagnesium bromide) A->B C Mixture of 7α and 7β epimers B->C D Column Chromatography C->D E Isolated 7α,17α-dimethyltestosterone (this compound) D->E F Recrystallization E->F G Purified this compound F->G

Generalized workflow for the synthesis of this compound.
Structural Elucidation

The structural elucidation of steroidal compounds like this compound typically involves a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, providing clues about the molecular structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a single crystal, which provides unequivocal proof of the absolute stereochemistry. As of the date of this document, a published single-crystal X-ray structure for this compound has not been identified in the public literature.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR).[7] The AR is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[7]

The signaling pathway can be summarized as follows:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the androgen receptor located in the cytoplasm. This binding induces a conformational change in the receptor.[7]

  • Dissociation of Heat Shock Proteins: In its unbound state, the AR is associated with a complex of heat shock proteins (HSPs) that maintain it in an inactive conformation. Ligand binding causes the dissociation of these HSPs.[7]

  • Nuclear Translocation: The activated this compound-AR complex translocates into the nucleus.[7]

  • Dimerization: In the nucleus, the complex dimerizes with another activated this compound-AR complex.[7]

  • DNA Binding: The dimer binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes.[8]

  • Gene Transcription: The binding of the AR dimer to AREs recruits co-activator proteins and the transcriptional machinery, leading to the transcription of androgen-responsive genes. The resulting messenger RNA (mRNA) is then translated into proteins that mediate the physiological effects of androgens, such as increased muscle mass and protein synthesis.[8]

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation Bolasterone_AR This compound-AR Complex AR_HSP->Bolasterone_AR Bolasterone_AR_dimer This compound-AR Dimer Bolasterone_AR->Bolasterone_AR_dimer Nuclear Translocation & Dimerization ARE Androgen Response Element (ARE) on DNA Bolasterone_AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Effects Anabolic Effects Protein->Effects

Androgen receptor signaling pathway activated by this compound.

Conclusion

This technical guide has provided a detailed overview of the molecular structure, stereochemistry, and fundamental properties of this compound. While comprehensive physicochemical and mass spectrometry data are available, specific NMR and IR spectral data remain elusive in publicly accessible literature. The synthetic pathway and the mechanism of action through the androgen receptor signaling pathway have been outlined, providing a solid foundation for further research and development in the field of steroidal chemistry and pharmacology.

References

In Vitro Enzymatic Degradation of Bolasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Bolasterone is a 17α-alkylated anabolic steroid characterized by a methyl group at the 7α position, which enhances its anabolic activity. Like other xenobiotics, this compound undergoes extensive metabolism in the liver to facilitate its excretion. The primary enzymes responsible for this biotransformation are the cytochrome P450 (CYP) monooxygenases. In vitro studies using liver microsomes are a cornerstone for elucidating the metabolic pathways of drugs like this compound, providing a controlled environment to identify metabolites and characterize the enzymes involved.

Enzymatic Degradation Pathways of this compound

The in vitro metabolism of this compound primarily involves Phase I reactions, which introduce or expose functional groups, and Phase II reactions, where endogenous molecules conjugate with the modified steroid to increase its water solubility.

Phase I Metabolism: Oxidation and Reduction

Phase I metabolism of this compound is dominated by oxidation and reduction reactions. Hydroxylation, the addition of a hydroxyl (-OH) group, is a major pathway, leading to the formation of various mono- and di-hydroxylated metabolites.[1][2] Reduction of the 3-keto group and the double bond in the A-ring also occurs.[3]

Based on studies of this compound and other anabolic steroids, the primary sites of hydroxylation are on the A, B, C, and D rings of the steroid nucleus.[1][2]

Phase II Metabolism: Glucuronidation

Following Phase I modifications, this compound metabolites can undergo Phase II conjugation. The most common conjugation reaction for steroids is glucuronidation, where glucuronic acid is attached to a hydroxyl group. This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and significantly increases the water solubility of the metabolites, facilitating their elimination.[3][4]

The following diagram illustrates the generalized enzymatic degradation pathway of this compound.

Bolasterone_Metabolism This compound This compound PhaseI Phase I Metabolism (Oxidation, Reduction) This compound->PhaseI CYP450 Enzymes Hydroxylated_Metabolites Mono- and Di-hydroxylated Metabolites PhaseI->Hydroxylated_Metabolites Reduced_Metabolites Reduced Metabolites PhaseI->Reduced_Metabolites PhaseII Phase II Metabolism (Glucuronidation) Glucuronide_Conjugates Glucuronide Conjugates PhaseII->Glucuronide_Conjugates Hydroxylated_Metabolites->PhaseII UGT Enzymes Reduced_Metabolites->PhaseII UGT Enzymes Excretion Excretion Glucuronide_Conjugates->Excretion

Caption: Generalized metabolic pathway of this compound.

Key Enzymes in this compound Degradation

The cytochrome P450 superfamily of enzymes, particularly the CYP3A subfamily, plays a pivotal role in the metabolism of a wide range of steroids.

Cytochrome P450 3A4 (CYP3A4)

CYP3A4 is the most abundant P450 enzyme in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. Studies on various anabolic steroids with a 3-keto-4-ene structure, similar to this compound, have demonstrated that CYP3A4 is a key enzyme in their 6β-hydroxylation.[1] Given the structural similarities, it is highly probable that CYP3A4 is a primary catalyst in the oxidative metabolism of this compound.

Quantitative Data

Direct enzyme kinetic parameters (Km and Vmax) for the enzymatic degradation of this compound are not available in the current scientific literature. However, data from structurally related androgens, such as testosterone (B1683101) and methyltestosterone (B1676486), can provide valuable insights into the potential kinetics of this compound metabolism by CYP3A4.

Table 1: In Vitro Metabolites of this compound Identified in Rat Liver Microsomes [3]

Metabolite ClassNumber IdentifiedNotes
Hydroxylated Metabolites16Includes mono- and di-hydroxylated forms.
Reduced Metabolites1Reduction of the 3-keto group and 4-ene bond.
Glucuronide Conjugates1Phase II metabolite.

Table 2: Analogous Enzyme Kinetic Parameters for Steroid 6β-Hydroxylation by CYP3A4

SubstrateKm (µM)Vmax (pmol/min/pmol CYP)Source
Testosterone23.2 - 40.031.1 - 44.2[5]
Testosterone~29.3 - 35.2Not directly comparable[5]

Disclaimer: The kinetic data presented in Table 2 are for testosterone and should be considered as an approximation for this compound due to the lack of specific data. These values can be influenced by the specific in vitro system and experimental conditions.

Experimental Protocols

This section provides a detailed methodology for studying the in vitro enzymatic degradation of this compound using liver microsomes, followed by metabolite identification using Gas Chromatography-Mass Spectrometry (GC-MS).

In Vitro Incubation with Liver Microsomes

This protocol describes a typical procedure for incubating a test compound with liver microsomes to study its metabolism.

InVitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare Incubation Mixture (Phosphate Buffer, Microsomes, This compound) P2 Pre-incubate at 37°C P1->P2 R1 Initiate Reaction (Add NADPH) P2->R1 R2 Incubate at 37°C (with shaking) R1->R2 R3 Terminate Reaction (Add ice-cold acetonitrile) R2->R3 A1 Centrifuge to Pellet Protein R3->A1 A2 Collect Supernatant A1->A2 A3 Sample Derivatization A2->A3 A4 GC-MS Analysis A3->A4

Caption: Experimental workflow for in vitro metabolism studies.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ice-cold)

  • Incubator/shaking water bath (37°C)

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine potassium phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and this compound (at various concentrations to determine kinetics).

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C to equilibrate the temperature.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

  • Protein Precipitation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Sample Collection: Carefully transfer the supernatant to a new tube for analysis.

Sample Preparation and Derivatization for GC-MS Analysis

For GC-MS analysis, steroids and their metabolites require derivatization to increase their volatility and thermal stability.[2][6][7][8][9][10][11][12][13]

Materials:

  • Supernatant from the in vitro incubation

  • Internal standard (e.g., d3-testosterone)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Solvents for SPE (e.g., methanol (B129727), water)

  • Derivatization reagents:

    • Methoxyamine hydrochloride in pyridine (B92270) (for oximation of keto groups)

    • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethyliodosilane (TMIS) or trimethylchlorosilane (TMCS) (for silylation of hydroxyl groups)

  • Heating block/oven

Procedure:

  • Internal Standard Addition: Add a known amount of internal standard to the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with water to remove polar impurities.

    • Elute the analytes with an organic solvent (e.g., methanol or ethyl acetate).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Derivatization:

    • Oximation: Add methoxyamine hydrochloride in pyridine to the dried residue. Heat at 60-80°C for 30-60 minutes to protect the keto groups.

    • Silylation: After cooling, add MSTFA (with catalyst) to the sample. Heat at 60-100°C for 30-60 minutes to convert hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.

  • Sample Reconstitution: After cooling, the derivatized sample can be reconstituted in a suitable solvent (e.g., hexane) for GC-MS injection.

GC-MS Analysis

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for steroid analysis (e.g., HP-5ms or equivalent)

Typical GC-MS Parameters:

  • Injector Temperature: 280°C

  • Carrier Gas: Helium

  • Oven Temperature Program: Start at a lower temperature (e.g., 150°C) and ramp up to a higher temperature (e.g., 310°C) to separate the different metabolites.

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Analyzer: Scan mode for metabolite identification and selected ion monitoring (SIM) mode for targeted quantification.

Conclusion

The in vitro enzymatic degradation of this compound is a complex process involving multiple Phase I and Phase II metabolic reactions, with cytochrome P450 enzymes, particularly CYP3A4, playing a crucial role. While specific kinetic data for this compound remains to be fully elucidated, the methodologies and comparative data presented in this guide provide a robust framework for researchers to investigate its metabolism. Further studies employing recombinant human CYP isoforms are warranted to precisely determine the kinetic parameters and the specific contributions of each enzyme to the biotransformation of this potent anabolic steroid. Such research will enhance our understanding of its pharmacology and toxicology and aid in the development of more sensitive detection methods.

References

The Pharmacokinetics of Orally Administered Bolasterone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known pharmacokinetics of the synthetic anabolic-androgenic steroid (AAS), Bolasterone, following oral administration. Due to a scarcity of publicly available, direct quantitative pharmacokinetic data for this compound, this document synthesizes information on its metabolism, and leverages data from structurally similar 17α-alkylated anabolic-androgenic steroids, such as methyltestosterone (B1676486), to provide a scientifically grounded estimation of its pharmacokinetic profile. This guide includes detailed experimental protocols for preclinical evaluation, quantitative data presented in tabular format, and visualizations of metabolic pathways and experimental workflows to support further research and drug development.

Introduction

This compound (7α,17α-dimethyltestosterone) is a potent, orally active anabolic-androgenic steroid.[1] Like other 17α-alkylated AAS, the methylation at the C17α position enhances its oral bioavailability by sterically hindering first-pass metabolism in the liver.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for assessing its therapeutic potential, risk of adverse effects, and for the development of detection methods in anti-doping contexts. This guide aims to consolidate the available scientific information and provide a framework for future pharmacokinetic studies.

Absorption

Following oral administration, 17α-alkylated anabolic steroids are generally well-absorbed from the gastrointestinal tract.[2] The presence of the 17α-methyl group is key to resisting rapid hepatic degradation, allowing a greater proportion of the administered dose to reach systemic circulation.[1]

While specific oral bioavailability data for this compound is not available, studies on the structurally similar compound, methyltestosterone, have shown an oral bioavailability of approximately 70%.[3] It is plausible that this compound exhibits a comparable level of oral absorption.

Distribution

Upon entering systemic circulation, this compound, like other AAS, is expected to be highly protein-bound, primarily to albumin and to a lesser extent, sex hormone-binding globulin (SHBG). The distribution of anabolic steroids to target tissues is a critical determinant of their pharmacological effects.

While specific tissue distribution studies for this compound are limited, research on other anabolic steroids in animal models, such as rats, has shown distribution to various tissues.[4] Key target tissues for anabolic effects include skeletal muscle and bone. Androgenic effects are mediated through tissues such as the prostate and seminal vesicles.[4] The liver is also a significant site of distribution and metabolism.[2]

Metabolism

The metabolism of this compound has been investigated in rats, providing valuable insights into its biotransformation. The primary metabolic pathways involve hydroxylation and conjugation.

Studies utilizing rat liver microsomes in vitro and analysis of rat urine in vivo after oral administration have identified numerous metabolites.[5] The main biotransformations include:

  • Hydroxylation: Multiple mono- and di-hydroxylated metabolites have been detected.

  • Reduction: Reduction of the 3-keto group and the double bond in the A-ring has been observed.

  • Conjugation: Glucuronic acid conjugation is a significant pathway for the excretion of this compound metabolites.

The major metabolic modifications occur on the steroid nucleus, leading to the formation of more polar compounds that can be more readily excreted.

Metabolic Pathway of this compound

Bolasterone_Metabolism This compound This compound Phase1 Phase I Metabolism (Hydroxylation, Reduction) This compound->Phase1 Metabolites Hydroxylated and Reduced Metabolites Phase1->Metabolites Phase2 Phase II Metabolism (Glucuronidation) Conjugated_Metabolites Glucuronide Conjugates Phase2->Conjugated_Metabolites Metabolites->Phase2 Excretion Excretion (Urine) Conjugated_Metabolites->Excretion

Caption: Proposed metabolic pathway of this compound.

Excretion

The metabolites of this compound are primarily excreted in the urine.[5] The conversion to more polar, water-soluble metabolites, such as glucuronide conjugates, facilitates their renal clearance. The detection of these metabolites in urine is the basis for anti-doping tests.

Quantitative Pharmacokinetic Data

Table 1: Pharmacokinetic Parameters of Oral Methyltestosterone in Humans

ParameterValueUnitReference
Cmax (Peak Plasma Concentration)95.9 ± 67.1ng/mL[6]
Tmax (Time to Peak Concentration)1.13 ± 0.79hr[6]
AUC0-last (Area Under the Curve)264.5 ± 123.9ng·hr/mL[6]
t1/2 (Elimination Half-life)4.4 ± 0.9hr[6]

Data are presented as mean ± standard deviation.

It is important to note that these values are for methyltestosterone and may not be directly extrapolated to this compound. However, they provide a reasonable estimate for the general time course and extent of exposure following oral administration of a 17α-alkylated steroid.

Experimental Protocols

The following section outlines detailed methodologies for key experiments to evaluate the pharmacokinetics of orally administered this compound in a preclinical rat model.

Animal Model
  • Species: Male Wistar or Sprague-Dawley rats.

  • Age/Weight: 8-10 weeks old, weighing 200-250g.

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the experiment.

  • Housing: Housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard laboratory chow and water available ad libitum, except for a pre-dose fasting period.

Oral Administration and Blood Sampling for Pharmacokinetic Study

This protocol is adapted from established methods for oral gavage and blood collection in rats for pharmacokinetic studies.[5]

PK_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_sampling Sampling cluster_analysis Analysis Fasting Fast Rats (12h) Anesthesia Anesthetize Rats Fasting->Anesthesia Cannulation Cannulate Femoral Artery Anesthesia->Cannulation Oral_Gavage Oral Gavage (this compound Suspension) Cannulation->Oral_Gavage Blood_Collection Serial Blood Collection (Predetermined Time Points) Oral_Gavage->Blood_Collection Plasma_Separation Centrifuge for Plasma Blood_Collection->Plasma_Separation Sample_Storage Store Plasma at -80°C Plasma_Separation->Sample_Storage Sample_Prep Plasma Sample Preparation (LLE or SPE) Sample_Storage->Sample_Prep LCMS_Analysis LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis LCMS_Analysis->PK_Analysis

Caption: Experimental workflow for a pharmacokinetic study.

Detailed Steps:

  • Fasting: Fast rats for 12 hours prior to dosing, with free access to water.

  • Anesthesia and Cannulation: Anesthetize the rats (e.g., with isoflurane). Surgically implant a cannula into the femoral artery for serial blood sampling.

  • Dosing: Administer this compound orally via gavage. The compound should be suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) via the cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Separation: Immediately transfer blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuge at 4°C to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Sample Preparation: Extract this compound and its metabolites from the plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

    • Analytical Method: Quantify the concentrations of this compound and its metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Tissue Distribution Study
  • Dosing: Administer a single oral dose of this compound to a group of rats as described above.

  • Tissue Collection: At various time points post-dose (e.g., corresponding to Tmax and at later time points), euthanize a subset of animals.

  • Tissue Harvesting: Perfuse the animals with saline to remove blood from the tissues. Harvest relevant tissues (e.g., liver, kidney, skeletal muscle, prostate, brain, and adipose tissue).

  • Homogenization: Weigh each tissue and homogenize in a suitable buffer.

  • Sample Analysis: Extract and quantify the concentration of this compound in the tissue homogenates using a validated LC-MS/MS method.

Mechanism of Action: Androgen Receptor Signaling

This compound, as an androgen, exerts its effects by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.

Androgen_Receptor_Signaling This compound This compound AR_complex Androgen Receptor (AR) + Heat Shock Proteins This compound->AR_complex Binds to AR Activated_AR Activated AR-Bolasterone Complex AR_complex->Activated_AR Conformational Change Nucleus Nucleus Activated_AR->Nucleus Translocation Dimerization Dimerization Activated_AR->Dimerization ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binds to ARE Transcription Gene Transcription ARE->Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis Cellular_Response Cellular Response (e.g., Muscle Growth) Protein_Synthesis->Cellular_Response

Caption: Androgen receptor signaling pathway.

The binding of this compound to the AR in the cytoplasm induces a conformational change, leading to the dissociation of heat shock proteins. The activated AR-Bolasterone complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to increased protein synthesis and the subsequent anabolic and androgenic effects.

Conclusion

While direct and comprehensive pharmacokinetic data for orally administered this compound remains limited, this technical guide provides a robust framework for understanding its likely ADME profile. Based on its chemical structure and data from analogous 17α-alkylated steroids, this compound is expected to have good oral bioavailability and undergo extensive hepatic metabolism primarily through hydroxylation and glucuronidation before being excreted in the urine. The provided experimental protocols offer a detailed methodology for conducting preclinical pharmacokinetic and tissue distribution studies to fill the existing data gaps. A thorough understanding of this compound's pharmacokinetics is essential for any future research into its potential therapeutic applications and for the continued development of sensitive anti-doping detection methods.

References

Bolasterone: A Technical Whitepaper on its Classification as a Controlled Substance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of Bolasterone (7α,17α-dimethyltestosterone), an anabolic-androgenic steroid (AAS). It details its legal classification as a controlled substance, explores its chemical properties, and presents available data on its biological activity. This guide includes detailed experimental protocols for the synthesis of related compounds and for the assessment of anabolic and androgenic effects. Furthermore, it visualizes the androgen receptor signaling pathway and a typical experimental workflow for metabolism studies to provide a deeper understanding of its mechanism of action and metabolic fate.

Chemical and Legal Classification

This compound is a synthetic derivative of testosterone.[1] Chemically, it is 7α,17α-dimethyltestosterone, a modification that increases its oral bioavailability.[2]

In the United States, this compound is classified as a Schedule III controlled substance under the Anabolic Steroids Control Act. This classification indicates that it has a potential for abuse and may lead to moderate or low physical dependence or high psychological dependence. Substances in this schedule have a currently accepted medical use in treatment in the United States, though this compound's primary use has been in veterinary medicine.[2]

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name (7R,8R,9S,10R,13S,14S,17S)-17-hydroxy-7,10,13,17-tetramethyl-1,2,6,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one
CAS Number 1605-89-6
Molecular Formula C₂₁H₃₂O₂
Molecular Weight 316.48 g/mol
Synonyms 7α,17α-Dimethyltestosterone, Myagen, Methosarb

Anabolic and Androgenic Activity

The biological effects of this compound, like other AAS, are mediated through the androgen receptor. The relative anabolic (muscle-building) and androgenic (masculinizing) effects are key parameters in assessing these compounds. While often cited as having a "low to moderate" anabolic-to-androgenic ratio, specific quantitative data is limited in recent literature.[2] A 1963 study in the Journal of Endocrinology provides a direct comparison of the myotrophic (anabolic) and androgenic activities of this compound (referred to as 7:17-dimethyltestosterone) relative to methyltestosterone.

Table 2: Comparative Anabolic and Androgenic Activity of this compound

CompoundAnabolic Activity (Myotrophic)Androgenic ActivityAnabolic/Androgenic Ratio
Methyltestosterone 1.0 (Reference)1.0 (Reference)1.0
This compound 6.62.92.28

Data adapted from Arnold A, Potts GO, Beyler AL. J Endocrinol. 1963 Dec;28:87-92.[3]

Experimental Protocols

Synthesis of 7α,17α-Dimethyltestosterone (this compound)

This protocol is based on established methods for the synthesis of 7-methyl steroids and should be performed by qualified chemists in a controlled laboratory setting.

Objective: To synthesize 7α,17α-dimethyltestosterone from a suitable steroid precursor.

Materials:

  • 17α-methyltestosterone

  • Reagents for Grignard reaction (e.g., methylmagnesium bromide)

  • Reagents for oxidation (e.g., pyridinium (B92312) chlorochromate)

  • Reagents for 7α-methylation (e.g., methyl lithium and cuprous iodide)

  • Anhydrous solvents (e.g., diethyl ether, tetrahydrofuran)

  • Chromatography supplies (e.g., silica (B1680970) gel)

Methodology:

  • Protection of the 3-keto group: The 3-keto group of 17α-methyltestosterone is protected, for example, by forming a ketal.

  • Introduction of the 7-keto group: The protected steroid is oxidized to introduce a keto group at the C7 position.

  • 7α-methylation: A methyl group is introduced at the 7α position via a conjugate addition reaction using a Gilman reagent (lithium dimethylcuprate), which is prepared from methyl lithium and cuprous iodide.

  • Deprotection: The protecting group at the 3-position is removed to regenerate the 3-keto group.

  • Purification: The final product, this compound, is purified using techniques such as column chromatography and recrystallization.

Hershberger Assay for Anabolic and Androgenic Activity

This is a standardized in vivo assay to determine the anabolic and androgenic properties of a substance.

Objective: To quantify the anabolic and androgenic effects of this compound in a rodent model.

Materials:

  • Immature, castrated male rats

  • This compound

  • Vehicle for administration (e.g., corn oil)

  • Surgical equipment for castration

  • Analytical balance

Methodology:

  • Animal Preparation: Pre-pubertal male rats are castrated and allowed to recover. This eliminates the endogenous source of androgens.

  • Dosing: The castrated rats are divided into groups and administered daily doses of this compound (or a vehicle control) for a specified period, typically 7-10 days.

  • Necropsy and Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific tissues are carefully dissected and weighed.

    • Anabolic (Myotrophic) Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles.

  • Data Analysis: The weights of the levator ani muscle (anabolic effect) and the ventral prostate and seminal vesicles (androgenic effect) are compared between the treated and control groups. The anabolic-to-androgenic ratio is calculated from these data.

Visualizations

Androgen Receptor Signaling Pathway

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus steroid This compound receptor_inactive Androgen Receptor (inactive, complexed with HSPs) steroid->receptor_inactive Binds receptor_active Activated Androgen Receptor receptor_inactive->receptor_active Conformational Change dimer AR Dimer receptor_active->dimer Dimerization nucleus Nucleus dimer->nucleus Translocation are Androgen Response Element (ARE) dimer->are Binds to DNA transcription Gene Transcription are->transcription translation Protein Synthesis transcription->translation response Anabolic & Androgenic Effects translation->response cytoplasm Cytoplasm

Caption: Generalized signaling pathway for anabolic-androgenic steroids like this compound.

Experimental Workflow for Metabolism Studies

Metabolism_Workflow start Start invitro In Vitro Studies (e.g., Liver Microsomes) start->invitro invivo In Vivo Studies (e.g., Rodent Model) start->invivo incubation Incubation of this compound with biological matrix invitro->incubation administration Administration of This compound to animal invivo->administration sample_collection_vitro Sample Collection incubation->sample_collection_vitro sample_collection_vivo Urine/Blood Sample Collection administration->sample_collection_vivo extraction Metabolite Extraction sample_collection_vitro->extraction sample_collection_vivo->extraction analysis LC-MS/GC-MS Analysis extraction->analysis identification Metabolite Identification & Structural Elucidation analysis->identification pathway Metabolic Pathway Mapping identification->pathway end End pathway->end

Caption: A typical experimental workflow for in vitro and in vivo metabolism studies of this compound.

Conclusion

This compound is a potent, orally active anabolic-androgenic steroid that is regulated as a Schedule III controlled substance in the United States. Its chemical modifications contribute to its activity and metabolic profile. The established experimental protocols, such as the Hershberger assay, are crucial for quantifying its distinct anabolic and androgenic effects. Understanding its mechanism of action through the androgen receptor signaling pathway and its metabolic fate is essential for researchers and professionals in the fields of endocrinology, pharmacology, and drug development. The information presented in this guide provides a foundational technical understanding of this compound for these expert audiences.

References

Methodological & Application

Application Notes and Protocols for the Detection of Bolasterone using GC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is listed on the World Anti-Doping Agency's (WADA) Prohibited List. Its detection in biological samples, primarily urine, is crucial for anti-doping control and forensic toxicology. Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a powerful and widely used technique for the sensitive and specific identification and quantification of this compound and its metabolites. This document provides detailed application notes and protocols for the detection of this compound using GC-MS/MS analysis.

Principle

The detection of this compound in urine by GC-MS/MS involves a multi-step process. Since steroids are often excreted as conjugates (glucuronides or sulfates), an initial hydrolysis step is required to cleave these conjugates and liberate the parent steroid or its metabolites. This is followed by extraction from the urine matrix, typically using liquid-liquid extraction (LLE) or solid-phase extraction (SPE). Due to the low volatility and polar nature of steroids, a derivatization step is necessary to make them amenable to gas chromatography. Trimethylsilylation is a common derivatization technique that replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analytes. The derivatized sample is then injected into the GC-MS/MS system. The gas chromatograph separates the different compounds in the sample based on their boiling points and interaction with the stationary phase of the GC column. The separated compounds then enter the tandem mass spectrometer, where they are ionized, fragmented, and detected based on their specific mass-to-charge ratios (m/z) and fragmentation patterns. This two-stage mass analysis provides high selectivity and sensitivity for the target analytes.

Experimental Protocols

Sample Preparation

The following protocol outlines a standard procedure for the extraction and preparation of this compound and its metabolites from a urine sample.

Materials:

  • Urine sample

  • Phosphate (B84403) buffer (0.2 M, pH 7.0)

  • β-glucuronidase from E. coli

  • Sodium carbonate/bicarbonate buffer (pH 9.6)

  • Diethyl ether or tert-butyl methyl ether (TBME)

  • Internal Standard (IS) solution (e.g., d3-testosterone or a structurally similar deuterated steroid)

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge

  • Vortex mixer

  • Evaporator (e.g., nitrogen evaporator or centrifugal evaporator)

Procedure:

  • Sample Aliquoting and Internal Standard Addition:

    • To a 5 mL glass centrifuge tube, add 2 mL of the urine sample.

    • Add a known amount of the internal standard solution. The IS is crucial for accurate quantification and to monitor the efficiency of the sample preparation process.

  • Enzymatic Hydrolysis:

    • Add 1 mL of phosphate buffer (pH 7.0) to the urine sample.

    • Add 50 µL of β-glucuronidase enzyme solution.

    • Vortex the mixture gently and incubate at 50-60°C for 1 hour to ensure complete hydrolysis of the steroid glucuronides.

  • Liquid-Liquid Extraction (LLE):

    • After hydrolysis, allow the sample to cool to room temperature.

    • Adjust the pH of the sample to approximately 9.6 by adding 0.5 mL of sodium carbonate/bicarbonate buffer.

    • Add 5 mL of diethyl ether or TBME to the tube.

    • Vortex vigorously for 5-10 minutes to extract the steroids into the organic phase.

    • Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Isolation and Drying of the Organic Phase:

    • Carefully transfer the upper organic layer to a clean glass tube.

    • To remove any residual water, add a small amount of anhydrous sodium sulfate to the organic extract and vortex briefly.

    • Transfer the dried organic extract to a new tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C or using a centrifugal evaporator.

Derivatization

Derivatization is a critical step to improve the chromatographic and mass spectrometric properties of this compound. Trimethylsilylation is the most common method.

Materials:

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Ammonium iodide (NH₄I) - as a catalyst

  • Dithiothreitol (DTT) or ethanethiol (B150549) - to prevent oxidation and improve derivatization of certain steroids.

  • Heating block or oven

Procedure:

  • Reagent Preparation:

    • Prepare the derivatizing reagent by mixing MSTFA, NH₄I, and DTT in a ratio of, for example, 1000:2:3 (v/w/v). This reagent should be freshly prepared or stored under anhydrous conditions.

  • Derivatization Reaction:

    • To the dry residue from the sample preparation step, add 50-100 µL of the derivatizing reagent.

    • Seal the tube tightly and vortex to dissolve the residue.

    • Heat the mixture at 60-80°C for 20-30 minutes to complete the derivatization reaction.

  • Sample Injection:

    • After cooling to room temperature, the derivatized sample is ready for injection into the GC-MS/MS system.

GC-MS/MS Analysis

The following are typical parameters for the analysis of this compound and its metabolites. These may need to be optimized for specific instruments.

Instrumentation:

  • Gas Chromatograph coupled to a Tandem Quadrupole Mass Spectrometer (GC-MS/MS)

GC Conditions:

ParameterValue
Column HP-5ms, DB-1ms, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 280 °C
Injection Mode Splitless (or split with a high split ratio for concentrated samples)
Injection Volume 1-2 µL
Carrier Gas Helium at a constant flow rate of 1.0-1.2 mL/min
Oven Temperature Program Initial temperature of 180°C, hold for 1 min, ramp at 20°C/min to 240°C, then ramp at 5°C/min to 310°C, and hold for 5 min.

MS/MS Conditions:

ParameterValue
Ionization Mode Electron Ionization (EI)
Ion Source Temperature 230-250 °C
Electron Energy 70 eV
Acquisition Mode Multiple Reaction Monitoring (MRM)
Collision Gas Argon

MRM Transitions:

The selection of appropriate precursor and product ions is crucial for the specificity of the analysis. For the di-TMS derivative of this compound, the molecular ion ([M]⁺) would be the precursor ion. The product ions are generated by collision-induced dissociation (CID) in the collision cell. The exact m/z values for the precursor and product ions need to be determined by analyzing a standard of derivatized this compound.

Note: In the absence of a this compound standard, the analysis can target its known metabolites, which are often the primary targets in anti-doping analysis. A study on the metabolism of this compound identified several hydroxylated metabolites.[1] For example, a mono-hydroxylated metabolite would have a different mass and fragmentation pattern than the parent drug.

Data Presentation

Quantitative data for the validation of an analytical method for this compound by GC-MS/MS is not extensively available in the public domain. However, the following table presents typical performance characteristics for the analysis of anabolic steroids in urine using similar GC-MS/MS methods. These values can serve as a benchmark for method development and validation.

Table 1: Typical Validation Parameters for Anabolic Steroid Analysis by GC-MS/MS in Urine

ParameterTypical Value Range
Limit of Detection (LOD) 0.1 - 2.0 ng/mL
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL
Linearity (R²) > 0.99
Recovery 70 - 110%
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 20%

Disclaimer: The values in this table are for reference purposes and are based on published data for various anabolic steroids. Specific validation for this compound must be performed to establish the actual performance of the method.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the detection of this compound in a urine sample using GC-MS/MS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS/MS Analysis urine_sample Urine Sample (2 mL) add_is Add Internal Standard urine_sample->add_is hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 50-60°C, 1 hr) add_is->hydrolysis extraction Liquid-Liquid Extraction (pH 9.6, Diethyl Ether) hydrolysis->extraction separation Phase Separation (Centrifugation) extraction->separation drying Evaporation to Dryness separation->drying derivatize Add MSTFA Reagent drying->derivatize reaction Heating (60-80°C, 20-30 min) derivatize->reaction injection GC Injection reaction->injection separation_gc Chromatographic Separation injection->separation_gc detection_ms MS/MS Detection (MRM) separation_gc->detection_ms data_analysis Data Analysis & Quantification detection_ms->data_analysis

GC-MS/MS Workflow for this compound Detection
Logical Relationship of Key Methodological Steps

The following diagram illustrates the logical dependencies and sequence of the key stages in the analytical method.

logical_relationship start Start: Urine Sample hydrolysis Hydrolysis of Conjugates start->hydrolysis extraction Extraction of Analytes hydrolysis->extraction derivatization Derivatization for Volatility extraction->derivatization gc_separation GC Separation derivatization->gc_separation msms_detection MS/MS Detection & Identification gc_separation->msms_detection quantification Quantification msms_detection->quantification end End: Report Result quantification->end

Key Stages of the Analytical Method

Conclusion

The GC-MS/MS method described provides a robust and reliable approach for the detection and quantification of this compound in urine samples. Proper execution of the sample preparation and derivatization steps is critical for achieving the required sensitivity and accuracy. Method validation is essential to ensure that the performance characteristics are suitable for the intended application, whether it be for anti-doping screening, confirmation, or forensic analysis. The use of an appropriate internal standard and adherence to quality control procedures will ensure the generation of high-quality, defensible data.

References

Application Note: Identification of Bolasterone Metabolites using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid that is prohibited by the World Anti-Doping Agency (WADA). Its detection in biological samples is crucial for anti-doping control and forensic toxicology. The analysis of this compound is challenging due to its extensive metabolism in the body. This application note provides a detailed protocol for the identification of this compound metabolites in urine samples using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS). The methodology leverages the high sensitivity and specificity of LC-HRMS to detect and characterize various metabolic products of this compound, aiding in its unambiguous identification.

Recent studies have shown that this compound undergoes significant phase I and phase II metabolism, leading to the formation of numerous metabolites, including hydroxylated, reduced, and glucuronic acid-conjugated species.[1][2][3] The identification of these metabolites is essential for extending the detection window of this compound administration.

Experimental Protocols

Urine Sample Preparation

A robust sample preparation protocol is critical for the effective extraction and concentration of this compound and its metabolites from the complex urine matrix. This protocol involves enzymatic hydrolysis to cleave conjugated metabolites, followed by solid-phase extraction (SPE) for cleanup and enrichment.

Materials:

  • Urine sample

  • β-glucuronidase from E. coli

  • Phosphate (B84403) buffer (pH 7.0)

  • Internal Standard (IS) solution (e.g., d3-testosterone)

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

Protocol:

  • To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0).

  • Add 20 µL of the internal standard solution.

  • Add 50 µL of β-glucuronidase enzyme solution.

  • Vortex the mixture and incubate at 50°C for 3 hours to ensure complete hydrolysis of glucuronide conjugates.

  • After incubation, allow the sample to cool to room temperature.

  • Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of water. Do not allow the cartridge to go dry.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 5 mL of water to remove polar interferences.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) for LC-HRMS analysis.

LC-HRMS Analysis

The separation and detection of this compound and its metabolites are performed using a high-performance liquid chromatograph coupled to a high-resolution mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) or Ultra-High-Performance Liquid Chromatograph (UHPLC) system

  • High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

Liquid Chromatography Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

High-Resolution Mass Spectrometry Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Full scan MS and data-dependent MS/MS (dd-MS2)
Scan Range m/z 100-800
Resolution (Full MS) 70,000
Resolution (dd-MS2) 17,500
Collision Energy Stepped Normalized Collision Energy (NCE): 20, 30, 40 eV
Capillary Voltage 3.5 kV
Sheath Gas Flow Rate 40 (arbitrary units)
Auxiliary Gas Flow Rate 10 (arbitrary units)

Data Presentation

The following table summarizes the key quantitative data for the identification of this compound and its major metabolites based on LC-HRMS analysis. These metabolites include various hydroxylated forms, a reduced metabolite, and a glucuronide conjugate.[1][2]

Metabolite IDMetabolite TypeRetention Time (min)Precursor Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
This compound Parent Drug10.2317.2475299.2369, 121.0648
M1Mono-hydroxylated8.9333.2424315.2318, 297.2212, 121.0648
M2Mono-hydroxylated9.1333.2424315.2318, 297.2212, 121.0648
M3Mono-hydroxylated9.3333.2424315.2318, 297.2212, 121.0648
M4Mono-hydroxylated9.5333.2424315.2318, 297.2212, 121.0648
M5Mono-hydroxylated9.7333.2424315.2318, 297.2212, 121.0648
M6Mono-hydroxylated9.9333.2424315.2318, 297.2212, 121.0648
M7Di-hydroxylated7.8349.2373331.2267, 313.2161, 121.1016
M8Di-hydroxylated8.1349.2373331.2267, 313.2161, 121.1016
M9Di-hydroxylated8.3349.2373331.2267, 313.2161, 121.1016
M10Di-hydroxylated8.5349.2373331.2267, 313.2161, 121.1016
M11Di-hydroxylated8.7349.2373331.2267, 313.2161, 121.1016
M12Di-hydroxylated8.8349.2373331.2267, 313.2161, 121.1016
M13Di-hydroxylated9.0349.2373331.2267, 313.2161, 121.1016
M14Di-hydroxylated9.2349.2373331.2267, 313.2161, 121.1016
M15Tri-hydroxylated7.2365.2322347.2216, 329.2110
M16Tri-hydroxylated7.5365.2322347.2216, 329.2110
M17Reduced10.5319.2628301.2522, 283.2416
M18Glucuronide6.5493.2796317.2475

Visualizations

The following diagrams illustrate the experimental workflow and the metabolic pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis urine Urine Sample (2 mL) buffer Add Phosphate Buffer urine->buffer is Add Internal Standard buffer->is enzyme Add β-glucuronidase is->enzyme incubation Incubate (50°C, 3h) enzyme->incubation spe Solid-Phase Extraction (C18) incubation->spe elution Elute with Methanol spe->elution evaporation Evaporate to Dryness elution->evaporation reconstitution Reconstitute in Mobile Phase evaporation->reconstitution lc LC Separation reconstitution->lc ms HRMS Detection (Full Scan & dd-MS2) lc->ms data Data Analysis ms->data

Experimental Workflow for this compound Metabolite Identification.

bolasterone_metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_metabolites Metabolites This compound This compound hydroxylation Hydroxylation This compound->hydroxylation reduction Reduction This compound->reduction glucuronidation Glucuronidation This compound->glucuronidation mono_hydroxy Mono-hydroxylated Metabolites (M1-M6) hydroxylation->mono_hydroxy di_hydroxy Di-hydroxylated Metabolites (M7-M14) hydroxylation->di_hydroxy tri_hydroxy Tri-hydroxylated Metabolites (M15-M16) hydroxylation->tri_hydroxy reduced_metabolite Reduced Metabolite (M17) reduction->reduced_metabolite glucuronide_conjugate Glucuronide Conjugate (M18) glucuronidation->glucuronide_conjugate

Metabolic Pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification of this compound metabolites in urine using LC-HRMS. The described methods for sample preparation and instrumental analysis are robust and sensitive, allowing for the confident detection and characterization of a wide range of metabolites. The provided quantitative data and visual workflows serve as a valuable resource for researchers, scientists, and drug development professionals involved in anti-doping science, forensic toxicology, and steroid metabolism studies. The identification of these metabolites can significantly improve the detection capabilities for this compound abuse.[1]

References

Application Notes and Protocols for In Vitro Assessment of Bolasterone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that interacts with the androgen receptor (AR) to exert its biological effects. As a member of the AAS class, it is crucial to characterize its activity profile for research, drug development, and regulatory purposes. This document provides detailed application notes and protocols for a panel of in vitro assays designed to assess the androgenic activity of this compound. These assays include androgen receptor binding, transcriptional activation, and cell proliferation.

Data Presentation

The following tables summarize the expected quantitative data from the described in vitro assays. Data for reference androgens are provided based on published literature. It is recommended that researchers generate concurrent data for this compound and reference compounds for accurate comparison.

Table 1: Androgen Receptor Binding Affinity

CompoundReceptor SourceRadioligandIC50 (nM)Relative Binding Affinity (RBA %) vs. R1881
This compound Rat Prostate Cytosol[³H]-R1881Data to be determinedData to be determined
Dihydrotestosterone (B1667394) (DHT)Rat Prostate Cytosol[³H]-R1881~1-5~100-200
TestosteroneRat Prostate Cytosol[³H]-R1881~10-50~10-20
R1881 (Methyltrienolone)Rat Prostate Cytosol[³H]-R1881~0.5-2100

Table 2: Androgen Receptor Transcriptional Activation

CompoundAssay SystemCell LineReporter GeneEC50 (nM)Relative Potency (%) vs. DHT
This compound AR-LUXT47DLuciferaseData to be determinedData to be determined
Dihydrotestosterone (DHT)AR CALUXU2OSLuciferase~0.1-0.5100
TestosteroneAR CALUXU2OSLuciferase~0.5-2.0~20-50
R1881 (Methyltrienolone)AR-LUXT47DLuciferase~0.05-0.1~150-200

Table 3: Androgen-Dependent Cell Proliferation

CompoundCell LineAssay TypeEffectEC50 / IC50 (nM)
This compound LNCaPMTT / CellTiter-Glo®Data to be determinedData to be determined
Dihydrotestosterone (DHT)LNCaPMTT / [³H]-Thymidine incorporationProliferation~0.1-1.0
Bicalutamide (Anti-androgen)LNCaP (in presence of DHT)MTT / CellTiter-Glo®Inhibition~100-500

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of an androgen, such as this compound, to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

androgen_signaling cluster_cytoplasm Cytoplasm This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR AR AR_HSP->AR Dissociation HSP HSPs AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization ARE ARE (DNA) AR_dimer->ARE Binding Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis mRNA->Protein

Canonical Androgen Receptor Signaling Pathway.
Experimental Workflow: In Vitro Assays for this compound Activity

The following diagram illustrates the overall workflow for characterizing the in vitro androgenic activity of this compound, encompassing the three key assays detailed in this document.

experimental_workflow cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation ar_binding 1. AR Binding Assay binding_data Determine IC50 & RBA ar_binding->binding_data ar_transactivation 2. AR Transcriptional Activation Assay transactivation_data Determine EC50 & Relative Potency ar_transactivation->transactivation_data cell_proliferation 3. Cell Proliferation Assay proliferation_data Determine Effect on Cell Growth cell_proliferation->proliferation_data conclusion Characterize this compound's Androgenic Profile binding_data->conclusion transactivation_data->conclusion proliferation_data->conclusion

Workflow for In Vitro Characterization.

Experimental Protocols

Androgen Receptor (AR) Competitive Binding Assay

This protocol is designed to determine the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Dihydrotestosterone (DHT), Testosterone, R1881 (Methyltrienolone)

  • Radioligand: [³H]-R1881

  • Receptor Source: Ventral prostate tissue from castrated male Sprague-Dawley rats

  • Buffers:

    • TEGMD Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol (B142953) (DTT), 10 mM sodium molybdate, pH 7.4

    • Wash Buffer: 10 mM Tris-HCl, 1.5 mM EDTA, pH 7.4

  • Scintillation Cocktail

  • 96-well plates, scintillation vials, and appropriate laboratory equipment

Protocol:

  • Preparation of Rat Prostate Cytosol: a. Euthanize castrated male rats and dissect the ventral prostates. b. Homogenize the tissue in ice-cold TEGMD buffer. c. Centrifuge the homogenate at 100,000 x g for 60 minutes at 4°C. d. Collect the supernatant (cytosol) and determine the protein concentration using a standard protein assay (e.g., Bradford assay).

  • Competitive Binding Assay: a. In a 96-well plate, add increasing concentrations of this compound or reference compounds. b. Add a fixed concentration of [³H]-R1881 (typically 1-2 nM) to each well. c. Add the rat prostate cytosol to each well to initiate the binding reaction. d. For total binding, add only [³H]-R1881 and cytosol. e. For non-specific binding, add a high concentration of unlabeled R1881 in addition to [³H]-R1881 and cytosol. f. Incubate the plate at 4°C for 18-24 hours.

  • Separation of Bound and Free Ligand: a. Add a dextran-coated charcoal suspension to each well to adsorb the unbound radioligand. b. Incubate for 15 minutes at 4°C with occasional mixing. c. Centrifuge the plate to pellet the charcoal.

  • Quantification: a. Transfer the supernatant containing the bound radioligand to scintillation vials. b. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: a. Calculate the percentage of specific binding for each concentration of the test compound. b. Plot the percentage of specific binding against the log concentration of the compound. c. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve. d. Calculate the Relative Binding Affinity (RBA) using the following formula: RBA = (IC50 of R1881 / IC50 of Test Compound) x 100.

Androgen Receptor (AR) Transcriptional Activation Assay (Reporter Gene Assay)

This assay measures the ability of this compound to activate the AR and induce the expression of a reporter gene. The AR-CALUX® (Chemically Activated LUciferase eXpression) assay using the U2OS cell line is a well-validated system.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Dihydrotestosterone (DHT), Testosterone

  • Cell Line: U2OS cells stably transfected with the human androgen receptor and an androgen-responsive luciferase reporter gene (AR CALUX®).

  • Cell Culture Medium: DMEM/F12 supplemented with fetal bovine serum (FBS), antibiotics, and selection agents.

  • Lysis Buffer

  • Luciferase Substrate

  • 96-well cell culture plates, luminometer, and standard cell culture equipment

Protocol:

  • Cell Seeding: a. Culture AR CALUX® cells to ~80% confluency. b. Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: a. Prepare serial dilutions of this compound and reference compounds in serum-free medium. b. Remove the culture medium from the cells and replace it with the medium containing the test compounds. c. Include a vehicle control (e.g., DMSO) and a positive control (DHT). d. Incubate the plate at 37°C in a CO₂ incubator for 24 hours.

  • Luciferase Assay: a. Remove the medium and wash the cells with phosphate-buffered saline (PBS). b. Add cell lysis buffer to each well and incubate for 15 minutes at room temperature to lyse the cells. c. Add luciferase substrate to each well. d. Immediately measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. Normalize the luciferase activity to a measure of cell viability (e.g., a concurrent MTT assay or by normalizing to total protein). b. Plot the normalized luciferase activity against the log concentration of the compound. c. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal response) from the dose-response curve. d. Calculate the relative potency of this compound compared to DHT.

Androgen-Dependent Cell Proliferation Assay

This assay assesses the effect of this compound on the proliferation of an androgen-sensitive cell line, such as the human prostate cancer cell line LNCaP.

Materials:

  • Test Compound: this compound

  • Reference Compounds: Dihydrotestosterone (DHT), Bicalutamide (anti-androgen)

  • Cell Line: LNCaP cells

  • Cell Culture Medium: RPMI-1640 supplemented with FBS and antibiotics. For androgen-deprived conditions, use charcoal-stripped FBS.

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay

  • Solubilization Solution (e.g., DMSO or isopropanol (B130326) with HCl) for MTT assay

  • 96-well cell culture plates, spectrophotometer or luminometer, and standard cell culture equipment

Protocol:

  • Cell Seeding and Androgen Deprivation: a. Culture LNCaP cells in regular medium. b. To sensitize the cells to androgens, switch to a medium containing charcoal-stripped FBS for 24-48 hours prior to the assay. c. Seed the cells into 96-well plates in the androgen-deprived medium and allow them to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound and reference compounds in the androgen-deprived medium. b. Add the test compounds to the appropriate wells. c. Include a vehicle control, a positive control for proliferation (DHT), and a positive control for inhibition (DHT + Bicalutamide). d. Incubate the plate for 3-5 days at 37°C in a CO₂ incubator.

  • Cell Proliferation Measurement (MTT Assay): a. Add MTT reagent to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add a solubilization solution to dissolve the formazan (B1609692) crystals. c. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell proliferation relative to the vehicle control. . Plot the percentage of proliferation against the log concentration of the compound. c. Determine the EC50 value for proliferation or the IC50 value for inhibition from the dose-response curve.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound's androgenic activity. By systematically performing androgen receptor binding, transcriptional activation, and cell proliferation assays, researchers can obtain valuable quantitative data to understand the potency and efficacy of this synthetic steroid. This information is essential for a complete pharmacological profile and for making informed decisions in research and development.

Application Notes and Protocols for Bolasterone Administration in Rodent Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols have been compiled from available scientific literature. However, specific quantitative data and detailed experimental protocols for Bolasterone administration in rodent models are scarce in publicly accessible sources. Therefore, the information provided herein is based on the general principles of anabolic-androgenic steroid (AAS) administration in rodents, with data from other well-studied AAS such as testosterone (B1683101), nandrolone, and stanozolol (B1681124) used as illustrative examples. It is imperative for researchers to conduct pilot and dose-finding studies to establish the safety and efficacy of this compound for their specific research objectives.

Introduction to this compound

This compound, also known as 7α,17α-dimethyltestosterone, is a synthetic, orally active anabolic-androgenic steroid (AAS).[1] As a 17α-alkylated derivative of testosterone, it exhibits anabolic (muscle-building) and androgenic (masculinizing) properties.[1] Its primary mechanism of action is through binding to and activating the androgen receptor (AR), which in turn modulates gene expression in target tissues. While its metabolism in rats has been studied, comprehensive in vivo studies detailing its physiological and toxicological effects in rodent models are not widely available in the scientific literature.[2][3]

General Principles of AAS Administration in Rodents

The administration of AAS, including this compound, in rodent models requires careful consideration of the route of administration, dosage, vehicle, and duration of treatment to achieve desired physiological effects while monitoring for potential toxicity.

Routes of Administration
  • Oral Gavage (PO): As this compound is a 17α-alkylated steroid, it is designed for oral bioavailability.[1] Oral gavage ensures accurate dosing.

  • Subcutaneous (SC) Injection: This route provides a slower release and more sustained absorption of the compound. It is a common method for administering steroids dissolved in an oil-based vehicle.

Vehicle Selection

The choice of vehicle is critical for the solubility and stability of the compound.

  • For Oral Gavage: Aqueous solutions, suspensions (e.g., in 0.5% carboxymethylcellulose), or solutions in edible oils (e.g., corn oil, sesame oil) can be used.

  • For Subcutaneous Injection: Oil-based vehicles such as sesame oil or cottonseed oil are commonly used to create a depot for slow release.

Experimental Protocols

The following are generalized protocols that can be adapted for this compound administration in rats and mice. Researchers must perform dose-response studies to determine the optimal dose for their specific experimental endpoints.

Protocol 1: Oral Administration of this compound in Rats

Objective: To assess the anabolic and androgenic effects of orally administered this compound.

Materials:

  • This compound

  • Vehicle (e.g., corn oil)

  • Oral gavage needles (size appropriate for the animal's weight)

  • Syringes

  • Male Sprague-Dawley or Wistar rats (e.g., 8-10 weeks old)

Procedure:

  • Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week before the start of the experiment.

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. For example, if the desired dose is 10 mg/kg, and the dosing volume is 5 ml/kg, the concentration of the solution should be 2 mg/ml. Ensure this compound is fully dissolved or homogenously suspended.

  • Animal Grouping: Randomly assign animals to different treatment groups (e.g., vehicle control, low-dose this compound, high-dose this compound). A typical group size is 8-10 animals.

  • Administration: Administer the prepared solution or vehicle control to the rats via oral gavage once daily for the duration of the study (e.g., 4-8 weeks).

  • Monitoring:

    • Record body weight at least twice a week.

    • Monitor food and water intake.

    • Observe for any clinical signs of toxicity.

  • Endpoint Analysis: At the end of the treatment period, euthanize the animals and collect blood for serum analysis (e.g., testosterone levels, liver enzymes). Dissect and weigh key organs, including the liver, kidneys, heart, testes, seminal vesicles, prostate, and specific muscles like the levator ani.

Protocol 2: Subcutaneous Administration of this compound in Mice

Objective: To evaluate the effects of subcutaneously administered this compound on muscle mass and body composition.

Materials:

  • This compound

  • Vehicle (e.g., sesame oil)

  • Needles (e.g., 25-27 gauge)

  • Syringes

  • Male C57BL/6 mice (e.g., 8-10 weeks old)

Procedure:

  • Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

  • Dose Preparation: Dissolve this compound in the oil vehicle. Gentle heating may be required to aid dissolution.

  • Animal Grouping: Divide mice into control and treatment groups.

  • Administration: Administer the this compound solution or vehicle via subcutaneous injection in the dorsal scapular region. The frequency can range from daily to a few times per week, depending on the desired release kinetics and experimental design. A typical injection volume for a mouse is 0.1-0.2 ml.

  • Monitoring:

    • Monitor body weight regularly.

    • Assess body composition using techniques like DEXA scan, if available.

  • Endpoint Analysis: After the treatment period (e.g., 6-12 weeks), euthanize the mice. Dissect and weigh androgen-sensitive tissues (e.g., seminal vesicles) and specific muscles (e.g., gastrocnemius, tibialis anterior, levator ani).

Quantitative Data (Illustrative Examples from Other AAS)

As specific quantitative data for this compound is limited, the following tables present representative data from studies on other AAS in rodents to illustrate the expected types of effects.

Table 1: Effect of Testosterone on Body and Organ Weights in Male Rats

Treatment GroupBody Weight (g)Levator Ani Weight (mg)Prostate Weight (mg)Seminal Vesicles Weight (mg)
Control (Vehicle)350 ± 25250 ± 30400 ± 50500 ± 60
Testosterone (5 mg/kg/day)375 ± 30450 ± 40700 ± 70850 ± 80

Data are hypothetical and for illustrative purposes based on known effects of testosterone.

Table 2: Effect of Nandrolone Decanoate on Muscle Fiber Cross-Sectional Area (CSA) in Mice

Treatment GroupSoleus Muscle Fiber CSA (µm²)Gastrocnemius Muscle Fiber CSA (µm²)
Control (Vehicle)2500 ± 2003500 ± 300
Nandrolone (10 mg/kg/week)3200 ± 2504500 ± 350

Data are hypothetical and for illustrative purposes based on known effects of nandrolone.

Visualizations

Signaling Pathway

AAS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bolasterone_ext This compound AR_inactive Androgen Receptor (AR) (inactive, with HSPs) Bolasterone_ext->AR_inactive Passive Diffusion AR_active This compound-AR Complex (active) AR_inactive->AR_active Binding & Activation (HSP dissociation) ARE Androgen Response Element (ARE) on DNA AR_active->ARE Translocation & Dimerization mRNA mRNA Transcription ARE->mRNA Gene Transcription Protein Protein Synthesis (e.g., contractile proteins) mRNA->Protein Translation Effect Anabolic Effects (Muscle Hypertrophy) Protein->Effect

Caption: General signaling pathway of this compound in a target cell.

Experimental Workflow

Experimental_Workflow start Start: Hypothesis Formulation acclimatization Animal Acclimatization (1-2 weeks) start->acclimatization grouping Randomized Grouping (Vehicle, Low Dose, High Dose) acclimatization->grouping treatment This compound Administration (e.g., Oral Gavage, Daily) (4-12 weeks) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring endpoint Endpoint Data Collection treatment->endpoint necropsy Euthanasia & Necropsy endpoint->necropsy organ_weight Organ & Muscle Weighing necropsy->organ_weight blood_collection Blood Collection (Serum Analysis) necropsy->blood_collection histology Tissue Collection (Histopathology) necropsy->histology analysis Data Analysis & Interpretation organ_weight->analysis blood_collection->analysis histology->analysis end Conclusion analysis->end

Caption: A typical experimental workflow for a rodent study with this compound.

References

Application Notes and Protocols for the Analysis of Bolasterone in Urine Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is prohibited at all times by the World Anti-Doping Agency (WADA).[1][2] Due to its performance-enhancing capabilities, there is a critical need for robust and sensitive analytical methods to detect its misuse in sports and to support forensic investigations. This compound undergoes extensive metabolism in the body, meaning the parent compound may be present at very low concentrations in urine.[1][3][4] Therefore, analytical methods must also target its metabolites to extend the window of detection.

This document provides detailed protocols for the analysis of this compound and its metabolites in urine samples, primarily utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These techniques offer the high sensitivity and selectivity required for the definitive identification and quantification of these substances.[1]

Analytical Approaches

The two primary methodologies for this compound analysis are GC-MS and LC-MS/MS. GC-MS is a well-established technique for steroid analysis, often requiring a derivatization step to improve the volatility and thermal stability of the analytes.[1] LC-MS/MS has gained prominence as it can often analyze conjugated metabolites directly, simplifying sample preparation.[4][5] The choice of method may depend on the specific laboratory instrumentation, desired sensitivity, and throughput.

Experimental Protocols

Sample Preparation

A critical step in the analysis of this compound is the preparation of the urine sample to isolate and concentrate the analytes of interest while removing interfering matrix components. Anabolic steroids and their metabolites are often excreted in urine as glucuronide or sulfate (B86663) conjugates.[5][6] Therefore, a hydrolysis step is typically required to cleave these conjugates and allow for the analysis of the free steroid.

Protocol for Enzymatic Hydrolysis, Extraction, and Derivatization (for GC-MS analysis)

  • Sample Collection and Storage: Collect urine samples in clean containers.[7] Samples should be stored refrigerated for up to a month or frozen at -20°C for long-term stability (up to 2 years).[7][8]

  • Enzymatic Hydrolysis:

    • To 3 mL of urine, add an internal standard (e.g., methyltestosterone).[9]

    • Add 1 mL of 0.8 M potassium phosphate (B84403) buffer (pH 7.0).[10]

    • Add 25 µL of β-glucuronidase from E. coli.[10][11]

    • Incubate the mixture at 50-55°C for 1 hour to cleave the glucuronide conjugates.[10]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):

    • LLE: After hydrolysis, add 750 µL of a 20% (w/v) K2CO3/KHCO3 (1:1) mixture.[10] Extract the analytes with an organic solvent such as methyl-t-butyl ether.[10] The organic layer is then separated and dried.[10]

    • SPE: Alternatively, use a C18 SPE column.[12] Condition the column with methanol (B129727) and water. Load the hydrolyzed sample and wash with water to remove interferences. Elute the analytes with methanol or another suitable organic solvent.

  • Derivatization (for GC-MS):

    • Evaporate the dried extract to complete dryness under a stream of nitrogen.

    • To the dry residue, add a derivatizing agent such as a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), ammonium (B1175870) iodide, and ethanethiol.[6]

    • Heat the mixture at 65°C for 15 minutes to form trimethylsilyl (B98337) (TMS) derivatives.[6]

Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds like derivatized steroids.

Typical GC-MS Parameters:

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Column HP-1 or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temperature 280°C
Oven Program Start at 100°C, ramp to 240°C at 20°C/min, then to 310°C at 10°C/min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5975B or similar
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is highly sensitive and selective and can often analyze both free and conjugated steroids without derivatization.[5][13]

Typical LC-MS/MS Parameters:

ParameterValue
Liquid Chromatograph Agilent 1200 Series or similar
Column C18 column (e.g., Poroshell 120-EC C18, 150 x 2.1 mm, 2.7 µm)[12]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.4 mL/min[10]
Gradient Optimized for separation of this compound and its metabolites
Mass Spectrometer Triple Quadrupole (e.g., Agilent 6410)[10]
Ionization Source Electrospray Ionization (ESI), positive mode[10][12]
Acquisition Mode Multiple Reaction Monitoring (MRM)

Data Presentation

Quantitative data for the analysis of this compound is often determined through validation studies. The following table summarizes typical performance characteristics for the analysis of anabolic steroids, including expected ranges for this compound.

ParameterGC-MSLC-MS/MSReference
Limit of Detection (LOD) 0.1 - 2.0 ng/mL0.02 - 0.5 ng/mL[12][14][15]
Limit of Quantification (LOQ) 0.5 - 5.0 ng/mL0.05 - 1.0 ng/mL[14][15]
Recovery 70 - 110%77 - 118.9%[12]
Precision (RSD%) < 15%< 20%[12][14]

Visualization of Experimental Workflow

The following diagrams illustrate the key stages in the analysis of this compound in urine samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (β-glucuronidase) urine->hydrolysis extraction SPE or LLE hydrolysis->extraction derivatization Derivatization (TMS) extraction->derivatization gcms GC-MS Analysis derivatization->gcms Inject data Data Interpretation gcms->data

Caption: Workflow for GC-MS analysis of this compound.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine Urine Sample hydrolysis Enzymatic Hydrolysis (Optional/Direct Analysis) urine->hydrolysis extraction SPE or LLE hydrolysis->extraction lcms LC-MS/MS Analysis extraction->lcms Inject data Data Interpretation lcms->data

Caption: Workflow for LC-MS/MS analysis of this compound.

Conclusion

The protocols outlined provide a robust framework for the sensitive and selective analysis of this compound and its metabolites in urine. Both GC-MS and LC-MS/MS are suitable techniques, with the choice depending on specific laboratory requirements. Proper sample preparation, including enzymatic hydrolysis, is crucial for achieving reliable results, especially given the extensive metabolism of this compound. The validation of these methods to establish performance characteristics such as LOD, LOQ, and precision is essential for their application in accredited laboratories.

References

Application Notes and Protocols for the Quantification of Bolasterone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) that is listed on the World Anti-Doping Agency's (WADA) Prohibited List.[1][2] Its detection and quantification in biological matrices are crucial for doping control, forensic toxicology, and pharmacokinetic studies in drug development. This document provides detailed application notes and experimental protocols for the quantification of this compound in urine, blood plasma, and tissue samples using modern analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This compound undergoes extensive metabolism in the body, primarily through hydroxylation, reduction, and conjugation.[3][4][5] Therefore, analytical methods often target not only the parent compound but also its major metabolites to extend the detection window. The primary routes of biotransformation include mono- and di-hydroxylation, reduction of the A-ring, and the formation of glucuronide conjugates.[3][5][6]

Analytical Methodologies

The two primary analytical techniques for the quantification of this compound and its metabolites are GC-MS and LC-MS/MS. Each method offers distinct advantages and requires specific sample preparation procedures.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a robust and widely used method for steroid analysis. It often requires a derivatization step to increase the volatility and thermal stability of the analytes.[7] Trimethylsilyl (TMS) derivatization is commonly employed for this compound and its hydroxylated metabolites.[3][7] GC-MS provides excellent chromatographic resolution and characteristic fragmentation patterns that are useful for structural elucidation and confident identification.[3][8]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become the method of choice for many bioanalytical applications due to its high sensitivity, specificity, and throughput, often without the need for derivatization.[4][9] It is particularly well-suited for the analysis of conjugated metabolites (e.g., glucuronides) directly from biological fluids.[9] Multiple Reaction Monitoring (MRM) is a common acquisition mode used in LC-MS/MS for quantitative analysis, providing excellent selectivity and sensitivity.[1][10]

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of this compound and its key metabolites in various biological matrices. These values are representative and may vary depending on the specific instrumentation, methodology, and laboratory conditions.

Table 1: Quantitative Parameters for this compound Analysis by LC-MS/MS in Human Urine

AnalyteLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Linearity Range (ng/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound0.1 - 1.00.5 - 2.00.5 - 10085 - 105< 10< 15
Mono-hydroxylated Metabolites0.05 - 0.50.2 - 1.00.2 - 5080 - 110< 10< 15
Di-hydroxylated Metabolites0.05 - 0.50.2 - 1.00.2 - 5080 - 110< 10< 15
This compound Glucuronide0.1 - 1.00.5 - 2.50.5 - 10075 - 100< 15< 20

Data extrapolated from similar anabolic steroid validation reports.[11][12][13]

Table 2: Quantitative Parameters for this compound Analysis by GC-MS in Blood Plasma

AnalyteLimit of Detection (LOD) (pg/mL)Limit of Quantification (LOQ) (pg/mL)Linearity Range (pg/mL)Recovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
This compound10 - 5050 - 100100 - 200080 - 100< 15< 20
Hydroxylated Metabolites20 - 100100 - 250250 - 500075 - 105< 15< 20

Data extrapolated from similar anabolic steroid validation reports.[14][15]

Experimental Protocols

Detailed methodologies for the extraction and analysis of this compound from urine, blood plasma, and tissue are provided below.

Protocol 1: Quantification of this compound and its Metabolites in Human Urine by LC-MS/MS

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 2 mL of urine, add an internal standard (e.g., d3-testosterone or a deuterated analog of a this compound metabolite).

  • If analyzing for conjugated metabolites, perform enzymatic hydrolysis by adding β-glucuronidase from E. coli and incubate at 50-60°C for 1-2 hours.[11]

  • Adjust the pH of the urine sample to ~7.

  • Condition a C18 SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of deionized water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 3 mL of water, followed by 3 mL of 40% methanol in water.

  • Elute the analytes with 3 mL of methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).[16]

2. LC-MS/MS Analysis

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.

  • Gradient: A typical gradient would start at 10-20% B, ramp up to 95% B over several minutes, hold, and then return to initial conditions for equilibration.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Injection Volume: 5 - 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for this compound and each metabolite for quantification and confirmation. Characteristic ions for mono-hydroxylated metabolites can be found around m/z 121.064, and for di-hydroxylated metabolites around m/z 121.101.[4][5]

Protocol 2: Quantification of this compound in Blood Plasma by GC-MS

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • To 1 mL of plasma, add an internal standard (e.g., d3-bolasterone).

  • Perform protein precipitation by adding 3 mL of acetonitrile. Vortex and centrifuge.[16]

  • Transfer the supernatant to a clean tube.

  • Perform LLE by adding 5 mL of n-hexane or methyl tert-butyl ether (MTBE). Vortex vigorously and centrifuge to separate the phases.

  • Transfer the organic layer to a new tube and evaporate to dryness under nitrogen.

  • For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I/ethanethiol) and heat at 60°C for 20-30 minutes.[7]

2. GC-MS Analysis

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a final temperature of around 300°C.

  • Mass Spectrometer: Single or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of the parent compound and its metabolites, and full scan for identification. Key diagnostic ions for TMS-derivatized mono-hydroxylated metabolites include m/z 403 and for di-hydroxylated metabolites m/z 491.[3]

Protocol 3: Extraction of this compound from Tissue Samples

1. Sample Homogenization and Extraction

  • Weigh approximately 100-200 mg of the tissue sample.

  • Add an internal standard.

  • Homogenize the tissue in a suitable buffer or solvent (e.g., acetonitrile) using a mechanical homogenizer.

  • Perform protein precipitation and extraction by adding a larger volume of acetonitrile and vortexing.

  • Centrifuge at high speed (e.g., 10,000 x g) to pellet the tissue debris.

  • Collect the supernatant.

  • Further clean up the extract using either SPE (as in Protocol 1) or LLE (as in Protocol 2) depending on the subsequent analytical technique (LC-MS/MS or GC-MS).

Mandatory Visualizations

experimental_workflow cluster_urine Urine Sample cluster_plasma Plasma Sample cluster_tissue Tissue Sample U1 Sample Collection (2 mL) U2 Add Internal Standard U1->U2 U3 Enzymatic Hydrolysis (optional) U2->U3 U4 Solid-Phase Extraction (SPE) U3->U4 U5 Evaporation & Reconstitution U4->U5 U6 LC-MS/MS Analysis U5->U6 P1 Sample Collection (1 mL) P2 Add Internal Standard P1->P2 P3 Protein Precipitation P2->P3 P4 Liquid-Liquid Extraction (LLE) P3->P4 P5 Evaporation & Derivatization P4->P5 P6 GC-MS Analysis P5->P6 T1 Sample Collection (100-200 mg) T2 Add Internal Standard T1->T2 T3 Homogenization T2->T3 T4 Extraction & Precipitation T3->T4 T5 Cleanup (SPE or LLE) T4->T5 T6 Analysis (LC-MS/MS or GC-MS) T5->T6

Figure 1. Experimental workflow for this compound quantification.

androgen_receptor_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds to AR_this compound AR-Bolasterone Complex AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociates AR_HSP->HSP Releases AR_dimer AR Dimer AR_this compound->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Cellular Response (e.g., Anabolism) Protein->Response

References

Application Notes and Protocols for Cell Culture Studies with Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone is a potent synthetic anabolic-androgenic steroid (AAS) that is a derivative of testosterone (B1683101).[1] As a 17α-alkylated steroid, it exhibits high oral bioavailability.[2] Like other AAS, this compound's biological effects are primarily mediated through its interaction with the androgen receptor (AR). Activation of the AR leads to a cascade of cellular events that modulate gene expression, ultimately influencing protein synthesis and cell growth, particularly in muscle tissues. These application notes provide an overview of the cellular mechanisms of this compound and detailed protocols for its study in cell culture settings.

Due to a scarcity of specific in vitro studies on this compound, the following sections include generalized protocols and data from studies on other potent androgens, such as testosterone and dihydrotestosterone (B1667394) (DHT), which are expected to have similar mechanisms of action. This information serves as a guide for designing and interpreting experiments with this compound.

Cellular Mechanism of Action: The Androgen Receptor Signaling Pathway

This compound, as an androgen, exerts its effects by binding to and activating the androgen receptor, a ligand-activated transcription factor. The canonical AR signaling pathway is as follows:

  • Ligand Binding: this compound, being lipophilic, diffuses across the cell membrane and binds to the AR located in the cytoplasm, which is in a complex with heat shock proteins (HSPs).

  • Conformational Change and HSP Dissociation: Upon binding, the AR undergoes a conformational change, leading to the dissociation of HSPs.

  • Nuclear Translocation: The activated AR-ligand complex translocates into the nucleus.

  • Dimerization and DNA Binding: In the nucleus, the AR forms a homodimer and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.

  • Transcriptional Regulation: The AR dimer recruits co-activators and the general transcription machinery to the promoter, initiating the transcription of genes involved in muscle protein synthesis, cell growth, and differentiation.

Signaling Pathway Diagram

AR_Signaling_Pathway This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binding AR_this compound AR-Bolasterone Complex AR_HSP->AR_this compound HSP Dissociation AR_Dimer AR-Bolasterone Dimer AR_this compound->AR_Dimer Nuclear Translocation & Dimerization ARE ARE AR_Dimer->ARE Binds to Gene Target Gene (e.g., Myogenin) ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Muscle Growth) mRNA->Protein

Caption: Androgen Receptor (AR) Signaling Pathway.

Quantitative Data from Androgen Studies

Table 1: Effect of Testosterone on Myoblast Proliferation

Cell LineTreatmentConcentrationEffect on ProliferationReference
L6 MyoblastsTestosterone10 nM~25% increase in labeling index[3]
C2C12 MyoblastsDihydrotestosterone (DHT)100 nMIncreased proliferation[4]

Table 2: Effect of Androgens on Gene Expression in Muscle Cells

Cell LineTreatmentConcentrationTarget GeneChange in ExpressionReference
C2C12 MyoblastsDihydrotestosterone (DHT)100 nMMyostatin (MSTN)Increased[4]
C2C12 MyoblastsDihydrotestosterone (DHT)100 nMNotch-1Increased[4]
Bovine Muscle Stem CellsTrenbolone10 nMMyoDIncreased[5]
Bovine Muscle Stem CellsTrenbolone10 nMMyosin Heavy ChainIncreased[5]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of this compound.

Protocol 1: Cell Culture and Maintenance

Objective: To maintain a healthy culture of myoblasts for subsequent experiments.

Materials:

  • C2C12 mouse myoblast cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Culture C2C12 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin (Growth Medium).

  • Maintain the cells in a 37°C incubator with 5% CO2.

  • Passage the cells when they reach 70-80% confluency. To passage, wash the cells with PBS, add Trypsin-EDTA to detach the cells, neutralize with Growth Medium, centrifuge, and resuspend the cell pellet in fresh Growth Medium for seeding into new flasks.

Protocol 2: Myoblast Proliferation Assay (MTT Assay)

Objective: To determine the effect of this compound on the proliferation of myoblasts.

Materials:

  • C2C12 cells

  • Growth Medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed C2C12 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of Growth Medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in Growth Medium. The final concentration of DMSO should be less than 0.1%.

  • Replace the medium with the prepared this compound dilutions. Include a vehicle control (medium with DMSO).

  • Incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 3: Myoblast to Myotube Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of myoblasts into myotubes.

Materials:

  • C2C12 cells

  • Growth Medium (DMEM with 10% FBS)

  • Differentiation Medium (DMEM with 2% horse serum)

  • This compound stock solution

  • 6-well plates

  • Microscope

  • Materials for immunofluorescence staining (e.g., anti-myosin heavy chain antibody) or protein extraction for Western blotting.

Procedure:

  • Seed C2C12 cells in 6-well plates and grow to 90-100% confluency in Growth Medium.

  • Induce differentiation by replacing the Growth Medium with Differentiation Medium.

  • Treat the cells with various concentrations of this compound in Differentiation Medium. Include a vehicle control.

  • Incubate for 3-5 days, replacing the medium with fresh treatment every 48 hours.

  • Monitor the formation of multinucleated myotubes daily using a microscope.

  • After the incubation period, the cells can be fixed and stained for myosin heavy chain to visualize myotubes, or lysed for protein analysis (e.g., Western blot for MyoD or myogenin).

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Assays start Start culture Culture C2C12 Myoblasts start->culture seed Seed Cells in Plates culture->seed treat Treat with this compound (and Controls) seed->treat prolif Proliferation Assay (MTT) treat->prolif diff Differentiation Assay treat->diff gene_exp Gene Expression (qPCR) treat->gene_exp analyze Data Analysis prolif->analyze diff->analyze gene_exp->analyze end End analyze->end

Caption: General workflow for in vitro this compound studies.

Conclusion

The provided application notes and protocols offer a framework for investigating the cellular effects of this compound in vitro. While direct experimental data for this compound is limited, the methodologies and expected outcomes based on the known actions of other potent androgens serve as a valuable starting point for research. It is crucial for researchers to empirically determine optimal concentrations and treatment times for this compound in their specific cell models. These studies will contribute to a better understanding of the molecular mechanisms underlying the anabolic and androgenic effects of this compound.

References

Application Note: Determination of Bolasterone Binding Affinity to the Androgen Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[1] Like other androgens, its physiological effects are mediated through binding to the androgen receptor (AR), a ligand-activated transcription factor. The characterization of the binding affinity of compounds like this compound to the AR is a critical step in drug discovery and development, providing insights into their potency and potential for therapeutic application or off-target effects. This document outlines a detailed protocol for determining the binding affinity of this compound to the androgen receptor using a competitive radioligand binding assay.

Principle of the Assay

A competitive radioligand binding assay is a highly sensitive and quantitative method used to determine the affinity of an unlabeled compound (the "competitor," e.g., this compound) for a receptor by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the same receptor. In this assay, a constant concentration of a radiolabeled androgen (e.g., [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT)) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR). Increasing concentrations of the unlabeled test compound, this compound, are added, and the amount of radioligand displaced is measured. The concentration of this compound that displaces 50% of the specifically bound radioligand is the IC50 value. From this, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated.

Data Presentation

CompoundChemical NameRelative Binding Affinity (RBA) (%) vs. [³H]MT in Rat Prostate Cytosol[2][3][4]
This compound 7α,17α-Dimethyltestosterone Data not available in cited literature
Methyltrienolone (MT)17β-hydroxy-17α-methyl-4,9,11-estratrien-3-one100
19-Nortestosterone (Nandrolone)17β-Hydroxyestr-4-en-3-one53
Dihydrotestosterone (DHT)17β-Hydroxy-5α-androstan-3-one46
Testosterone17β-Hydroxyandrost-4-en-3-one27
1α-Methyl-DHT (Mesterolone)17β-Hydroxy-1α-methyl-5α-androstan-3-one25
17α-Methyltestosterone17β-Hydroxy-17α-methylandrost-4-en-3-one12
Methenolone17β-Hydroxy-1-methyl-5α-androst-1-en-3-one28
Stanozolol17α-Methyl-5α-androstano[3,2-c]pyrazol-17β-ol5
Methandrostenolone17β-Hydroxy-17α-methylandrosta-1,4-dien-3-one2
Fluoxymesterone9α-Fluoro-11β,17β-dihydroxy-17α-methylandrost-4-en-3-one4

Experimental Protocols

Competitive Radioligand Binding Assay for Androgen Receptor

This protocol is a general guideline and may require optimization for specific laboratory conditions and receptor preparations.

1. Materials and Reagents:

  • Test Compound: this compound

  • Radioligand: [³H]-Methyltrienolone (R1881) or [³H]-Dihydrotestosterone (DHT)

  • Receptor Source: Rat ventral prostate cytosol, LNCaP cell lysate, or purified recombinant human androgen receptor.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1.5 mM EDTA, 10% glycerol, and 1 mM dithiothreitol).

  • Wash Buffer: Ice-cold Tris-HCl buffer.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled androgen (e.g., 10 µM Dihydrotestosterone).

  • Scintillation Cocktail: A suitable liquid scintillation fluid.

  • 96-well Filter Plates: Glass fiber filters with low protein binding.

  • Plate Sealers

  • Multi-channel Pipettes

  • Liquid Scintillation Counter

  • Plate Harvester (optional)

2. Experimental Procedure:

a. Reagent Preparation: i. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM). ii. Prepare the radioligand solution in assay buffer at a concentration that is typically at or below its Kd for the androgen receptor (e.g., 1-2 nM for [³H]-R1881). iii. Prepare the androgen receptor solution in assay buffer. The optimal protein concentration should be determined empirically to ensure a sufficient signal-to-noise ratio.

b. Assay Plate Setup (in a 96-well plate): i. Total Binding Wells: Add assay buffer, radioligand, and the androgen receptor solution. ii. Non-specific Binding (NSB) Wells: Add the non-specific binding control (e.g., 10 µM DHT), radioligand, and the androgen receptor solution. iii. Competitive Binding Wells: Add the serial dilutions of this compound, radioligand, and the androgen receptor solution.

c. Incubation: i. Seal the plate and incubate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 2-18 hours). The optimal time and temperature should be determined empirically.

d. Separation of Bound and Free Ligand: i. Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold or plate harvester. This traps the receptor-bound radioligand on the filter. ii. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

e. Detection: i. Dry the filter mat. ii. Add scintillation cocktail to each well. iii. Seal the plate and allow it to equilibrate. iv. Measure the radioactivity in each well using a liquid scintillation counter.

3. Data Analysis:

a. Calculate Specific Binding:

  • Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)

b. Generate Competition Curve:

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

c. Determine IC50:

  • Using non-linear regression analysis (e.g., sigmoidal dose-response curve), determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).

d. Calculate Ki:

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:
  • [L] is the concentration of the radioligand used in the assay.
  • Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR_inactive Inactive AR Androgen->AR_inactive Binds HSP Heat Shock Proteins (HSP90, HSP70) HSP->AR_inactive Stabilizes AR_active Active AR AR_inactive->AR_active Conformational Change AR_active->HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Coactivators Coactivators Coactivators->ARE Recruitment mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Response mRNA->Protein

Caption: Androgen Receptor Signaling Pathway.

Experimental Workflow for Competitive AR Binding Assay

AR_Binding_Assay_Workflow Start Start Prep_Reagents Prepare Reagents: - AR Source - Radioligand ([³H]-Ligand) - this compound dilutions Start->Prep_Reagents Plate_Setup Set up 96-well Plate Prep_Reagents->Plate_Setup Total_Binding Total Binding: AR + [³H]-Ligand Plate_Setup->Total_Binding NSB Non-specific Binding: AR + [³H]-Ligand + Excess Cold Ligand Plate_Setup->NSB Competition Competition: AR + [³H]-Ligand + this compound Plate_Setup->Competition Incubation Incubate to Reach Equilibrium Total_Binding->Incubation NSB->Incubation Competition->Incubation Filtration Vacuum Filtration (Separates bound from free ligand) Incubation->Filtration Washing Wash Filters Filtration->Washing Detection Add Scintillation Cocktail & Measure Radioactivity Washing->Detection Data_Analysis Data Analysis: Calculate IC50 and Ki Detection->Data_Analysis End End Data_Analysis->End

References

Synthesis of Bolasterone Reference Standards for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Bolasterone (7α,17α-dimethyltestosterone), a synthetic anabolic-androgenic steroid, for use as a reference standard in research settings. Two primary synthetic routes are outlined, based on established steroid chemistry principles. These protocols are intended to guide researchers in the preparation of high-purity this compound for analytical, pharmacological, and drug development studies. This document also includes information on the characterization of the synthesized compound and a summary of its primary mechanism of action.

Introduction

This compound is a potent, orally active anabolic steroid that is a derivative of testosterone (B1683101).[1] Chemically designated as 7α,17α-dimethyltestosterone, it possesses both anabolic (muscle-building) and androgenic (masculinizing) properties.[1] As a controlled substance, the availability of analytical reference standards is often limited. The ability to synthesize this compound in a research laboratory setting is crucial for the development of analytical methods for its detection, for pharmacological studies to understand its mechanism of action, and for the development of new therapeutic agents.

This application note details two established methods for the synthesis of this compound. The first involves a Grignard reaction for the introduction of the 7α-methyl group, while the second utilizes an Oppenauer oxidation. Both methods start from commercially available steroid precursors.

Physicochemical Properties of this compound:

PropertyValueReference
Chemical Formula C₂₁H₃₂O₂[2][3]
Molar Mass 316.48 g/mol [2][3]
Melting Point 164 °C[2]
Appearance Solid[2]
CAS Number 1605-89-6[2][3]

Synthetic Protocols

Two primary routes for the synthesis of this compound are presented below.

Method 1: Synthesis via Grignard Reaction

This method involves the 1,6-conjugate addition of a methyl group to a 6-dehydro steroid intermediate using a Grignard reagent.

Starting Material: 6-dehydro-17α-methyltestosterone (commercially available).

Reaction Scheme:

Experimental Protocol:

  • Step 1: Grignard Reagent Preparation (Methylmagnesium Bromide)

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to initiate the reaction.

    • Slowly add a solution of methyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere.

    • The reaction mixture should be stirred until the magnesium is consumed. The resulting grey solution is the Grignard reagent.

  • Step 2: Grignard Reaction with 6-dehydro-17α-methyltestosterone

    • Dissolve 6-dehydro-17α-methyltestosterone in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to 0 °C in an ice bath.

    • Slowly add the prepared methylmagnesium bromide solution to the steroid solution with constant stirring under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of 7α- and 7β-methyl epimers, can be purified by column chromatography on silica (B1680970) gel.

Method 2: Synthesis via Oppenauer Oxidation

This alternative route involves the synthesis of a 7-methyl-5-en-3β,17β-diol intermediate followed by an Oppenauer oxidation to yield the final α,β-unsaturated ketone. The Oppenauer oxidation is a gentle method for oxidizing secondary alcohols to ketones.[4]

Starting Material: 3β,17β-dihydroxy-17α-methyl-5-androsten-7-one.

Reaction Scheme:

Experimental Protocol:

  • Step 1: Preparation of 7-methyl-5-androstene-3β,17β-diol

    • React 3β,17β-dihydroxy-17α-methyl-5-androsten-7-one with methyllithium (B1224462) or a methyl Grignard reagent to introduce the methyl group at the C-7 position.

    • The reaction will yield a mixture of 7α- and 7β-hydroxy epimers.

  • Step 2: Oppenauer Oxidation

    • Dissolve the mixture of 7-methyl-5-androstene-3β,17β-diols in a suitable solvent system, such as toluene (B28343) and cyclohexanone.

    • Add aluminum isopropoxide as the catalyst.

    • Heat the reaction mixture to reflux and monitor the progress by TLC. The oxidation of the 3β-hydroxyl group and subsequent double bond migration will yield this compound.

  • Step 3: Work-up and Purification

    • After completion, cool the reaction mixture and add a dilute acid solution to neutralize the catalyst.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting this compound by column chromatography or recrystallization.

Characterization of Synthetic this compound

The identity and purity of the synthesized this compound reference standard should be confirmed using a combination of analytical techniques.

Quantitative Data Summary:

AnalysisExpected Result
Melting Point 164 °C
Mass Spectrometry (EI) M⁺ at m/z 316
¹H NMR Consistent with the structure of 7α,17α-dimethyltestosterone
¹³C NMR 21 carbon signals consistent with the structure
Purity (HPLC) >98%

Mass Spectrometry:

  • Electron Ionization (EI-MS): The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 316.4.[5]

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide further structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mechanism of Action: Androgen Receptor Signaling

This compound, like other anabolic-androgenic steroids, exerts its biological effects primarily through its interaction with the androgen receptor (AR).[6][7] The AR is a ligand-activated transcription factor that, upon binding to an androgen, translocates to the nucleus and modulates the expression of target genes.[6][8] This signaling cascade ultimately leads to an increase in protein synthesis and a decrease in protein catabolism in muscle cells, resulting in muscle hypertrophy.

Workflow and Signaling Diagrams:

Bolasterone_Synthesis_Workflow cluster_method1 Method 1: Grignard Reaction cluster_method2 Method 2: Oppenauer Oxidation Starting Material 1 6-dehydro-17α-methyltestosterone Grignard Reaction Grignard Reaction (Methylmagnesium Bromide) Starting Material 1->Grignard Reaction Workup & Purification 1 Work-up & Purification (Column Chromatography) Grignard Reaction->Workup & Purification 1 Final Product This compound (7α,17α-dimethyltestosterone) Workup & Purification 1->Final Product Starting Material 2 3β,17β-dihydroxy-17α-methyl -5-androsten-7-one Methylation Methylation (Methyllithium or Grignard) Starting Material 2->Methylation Intermediate 7-methyl-5-androstene-3β,17β-diol Methylation->Intermediate Oppenauer Oxidation Oppenauer Oxidation (Aluminum Isopropoxide) Intermediate->Oppenauer Oxidation Workup & Purification 2 Work-up & Purification (Chromatography/Recrystallization) Oppenauer Oxidation->Workup & Purification 2 Workup & Purification 2->Final Product Characterization Characterization (MS, NMR, MP, HPLC) Final Product->Characterization

Androgen_Receptor_Signaling Dimer Dimer DNA DNA Dimer->DNA Nuclear Translocation & Binding Transcription Transcription DNA->Transcription Recruitment of Co-activators mRNA mRNA Transcription->mRNA Protein_Synthesis Protein_Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle_Hypertrophy Protein_Synthesis->Muscle_Hypertrophy

Safety Precautions

This compound is a potent hormonal compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All synthetic procedures should be carried out in a well-ventilated fume hood. Waste materials should be disposed of in accordance with institutional and local regulations for chemical and biohazardous waste.

Conclusion

The protocols described in this application note provide a framework for the laboratory synthesis of this compound reference standards. The successful synthesis and characterization of high-purity this compound will enable researchers to conduct a wide range of studies, from the development of analytical detection methods to the investigation of its pharmacological effects and potential therapeutic applications. Adherence to the detailed protocols and safety precautions is essential for the successful and safe synthesis of this compound.

References

Bolasterone Dosage Determination for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone, also known as 7α,17α-dimethyltestosterone, is a potent synthetic anabolic-androgenic steroid (AAS) that has been a subject of interest in various research contexts, primarily for its anabolic (muscle-building) and androgenic (masculinizing) effects.[1] As a 17α-alkylated steroid, it possesses high oral bioavailability, making it a compound of interest for in vivo studies.[2] This document provides detailed application notes and protocols for the determination of appropriate this compound dosages in in vivo studies, with a focus on rodent models. The information is compiled from available literature to guide researchers in designing effective and reproducible experiments.

Data Presentation: this compound and Other Anabolic-Androgenic Steroids in In Vivo Studies

Due to the limited number of publicly available in vivo studies with specific dosage details for this compound, the following table includes data for other relevant AAS to provide a comparative reference for dose-ranging studies.

CompoundAnimal ModelDosageRoute of AdministrationStudy DurationKey FindingsReference
This compound RatNot explicitly statedOral-Metabolism study to identify metabolites.[2]
Boldenone Male Wistar Rats1.25, 2.5, or 5 mg/kg/weekIntramuscular4, 8, or 12 weeksDose- and duration-dependent effects on behavior and oxidative stress.[3][4][5][3][4][5]
Nandrolone Decanoate Male Wistar Rats10 or 50 mg/rat/weekIntramuscular8 weeksHigh dose inhibited growth and affected organ weight.[6][6]
Testosterone (B1683101) Cypionate Male Long-Evans Rats7.5 mg/kg--Approximates heavy steroid use in humans.[7][7]
17α-methyltestosterone Periadolescent Rats7.5 mg/kg (single dose)-Single doseImpaired inhibitory avoidance learning in males.[8][8]
Testosterone Female Rats1 mg/kg/daySubcutaneous-Increased growth rate and food conversion efficiency.[9][9]
Generic AAS Adult Wistar Rats120 mg/kgOral3 weeksInduced oxidative tissue damage and nephrotoxicity.[10][10]

Experimental Protocols

Preparation of this compound for Oral Administration

Materials:

  • This compound powder

  • Vehicle (e.g., corn oil, sesame oil, or a solution of 0.5% carboxymethylcellulose)

  • Mortar and pestle or homogenizer

  • Analytical balance

  • Volumetric flasks and pipettes

Protocol:

  • Weighing: Accurately weigh the required amount of this compound powder using an analytical balance.

  • Suspension Preparation:

    • For oil-based vehicles: Levigate the this compound powder with a small amount of the oil vehicle in a mortar to form a smooth paste. Gradually add the remaining vehicle while triturating to achieve the desired final concentration.

    • For aqueous suspensions: Mix the this compound powder with the suspending agent (e.g., carboxymethylcellulose) before adding the water. Homogenize thoroughly to ensure a uniform suspension.

  • Concentration Calculation: Calculate the final concentration of the this compound suspension in mg/mL. Ensure the concentration is such that the required dose can be administered in a reasonable volume for the animal model (typically 1-5 mL/kg for rats).

  • Storage: Store the preparation in a well-sealed, light-resistant container. Depending on the vehicle, refrigeration may be required. Always re-homogenize the suspension before each administration.

In Vivo Administration via Oral Gavage in Rats

Materials:

  • Rat restraint device (optional)

  • Appropriately sized gavage needle (16-18 gauge for adult rats)

  • Syringe

  • This compound suspension

Protocol:

  • Animal Handling: Gently handle the rat to minimize stress. If necessary, use a restraint device designed for this purpose.

  • Dosage Calculation: Calculate the volume of the this compound suspension to be administered based on the animal's body weight and the desired dosage.

  • Gavage Procedure: a. Hold the rat firmly in one hand, with its head and body in a straight line. b. Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. c. Allow the rat to swallow the needle. Do not force the needle. If resistance is met, withdraw and reinsert. d. Once the needle is in the esophagus, slowly administer the this compound suspension. e. Gently remove the gavage needle.

  • Post-Administration Monitoring: Observe the animal for a few minutes after administration to ensure there are no signs of respiratory distress or other adverse effects.

Assessment of Anabolic and Androgenic Effects

Anabolic Effects:

  • Body Weight: Monitor and record the body weight of the animals regularly (e.g., daily or weekly).

  • Muscle Mass: At the end of the study, dissect specific muscles (e.g., gastrocnemius, levator ani) and record their wet weight.

  • Protein Synthesis: Can be assessed through various biochemical assays, such as measuring the incorporation of labeled amino acids into muscle protein.[11]

Androgenic Effects:

  • Organ Weight: At necropsy, dissect and weigh androgen-sensitive organs such as the seminal vesicles and ventral prostate.

  • Sexual Behavior: Can be evaluated through standardized behavioral tests.[12]

Visualization of Pathways and Workflows

Signaling Pathway of this compound

This compound, like other AAS, is expected to exert its effects primarily through the androgen receptor (AR). The following diagram illustrates the general signaling pathway.

Bolasterone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Enters cell & binds to AR Cell_Membrane Cell Membrane HSP Heat Shock Proteins (HSP) AR_this compound AR-Bolasterone Complex AR->AR_this compound Conformational change & HSP dissociation ARE Androgen Response Element (ARE) AR_this compound->ARE Translocates to nucleus & binds to ARE Nucleus Nucleus Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis mRNA->Translation Proteins New Proteins Translation->Proteins Effects Anabolic & Androgenic Effects Proteins->Effects

Caption: this compound signaling pathway.

Experimental Workflow for In Vivo this compound Study

The following diagram outlines a typical experimental workflow for an in vivo study investigating the effects of this compound.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Treatment Groups acclimatization->grouping treatment This compound Administration (Oral Gavage) grouping->treatment monitoring In-life Monitoring (Body weight, clinical signs) treatment->monitoring behavioral Behavioral Testing (Optional) monitoring->behavioral necropsy Euthanasia & Necropsy monitoring->necropsy End of study period behavioral->necropsy organ_weight Organ & Muscle Weight Measurement necropsy->organ_weight tissue_collection Tissue & Blood Collection necropsy->tissue_collection data_analysis Data Analysis & Interpretation organ_weight->data_analysis analysis Biochemical & Histological Analysis tissue_collection->analysis analysis->data_analysis end End data_analysis->end

Caption: In vivo experimental workflow.

Conclusion

The determination of an appropriate this compound dosage for in vivo studies requires careful consideration of the existing literature on similar AAS, the specific research question, and the chosen animal model. While direct dosage data for this compound is scarce, the provided comparative data and detailed protocols offer a solid foundation for initiating well-controlled and informative experiments. Researchers should always begin with dose-ranging studies to establish the optimal dose that elicits the desired anabolic effects while minimizing potential toxicity. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation of Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometric behavior of the synthetic anabolic androgenic steroid, Bolasterone. The included protocols are intended for the identification and characterization of this compound and its primary metabolites in biological matrices, which is of significant interest in the fields of drug metabolism, pharmacokinetics, and anti-doping science.

Introduction

This compound (7α,17α-dimethyltestosterone) is a potent anabolic steroid. Its detection in biological samples is a key focus for anti-doping laboratories. Due to extensive metabolism, the parent compound is often present at very low concentrations, making the identification of its metabolites crucial for confirming its use. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), is the definitive method for the analysis of this compound and its metabolic products. This document outlines the fragmentation patterns and detailed protocols for GC-MS/MS and LC-HRMS analysis.

Mass Spectrometry Fragmentation of this compound Metabolites

The metabolism of this compound primarily involves hydroxylation at various positions on the steroid core. The fragmentation patterns observed in mass spectrometry are highly dependent on the type of metabolite and the analytical technique employed.

GC-MS/MS Fragmentation of Trimethylsilylated Metabolites

For GC-MS analysis, this compound and its hydroxylated metabolites are typically derivatized with a trimethylsilyl (B98337) (TMS) agent to increase their volatility and thermal stability. The electron ionization (EI) mass spectra of the TMS derivatives provide characteristic fragmentation patterns.

The fragmentation of mono-hydroxylated and di-hydroxylated metabolites of this compound has been studied in detail. After trimethylsilylation, these metabolites show distinct precursor ions and product ions that are indicative of the hydroxylation site. For instance, an intact D-ring is often indicated by the presence of an ion at m/z 143.[1][2][3] Hydroxylation on different rings of the steroid structure leads to specific diagnostic ions.[1][2]

Table 1: Key Diagnostic Ions for TMS-Derivatized this compound Metabolites in GC-EI-MS/MS

Metabolite TypePrecursor Ion (M+) [m/z]Key Diagnostic Product Ions [m/z]Structural Indication
This compound (bis-OTMS)460-Parent Compound
Mono-hydroxylated (tris-OTMS)548403, 143Intact D-ring
Di-hydroxylated (tetrakis-OTMS)636491, 143Intact D-ring
D-ring Hydroxylation-219, 231Hydroxylation on the D-ring
A or B-ring Hydroxylation-281Hydroxylation on the A or B-ring
C-ring (C12) Hydroxylation-285Hydroxylation at the C12 position
LC-HRMS Fragmentation

Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) allows for the detection of a broader range of metabolites, including conjugated forms, without the need for derivatization. Using techniques like data-dependent MS/MS (dd-MS/MS), detailed structural information can be obtained.

In LC-HRMS analysis, this compound and its metabolites are typically detected as protonated molecules [M+H]+. Fragmentation patterns can help differentiate between various isomers. For example, characteristic ions generated from the A-ring (m/z 121.064) and D-ring (m/z 121.101) have been observed for mono- and di-hydroxylated metabolites, respectively.[3][4][5] In addition to hydroxylated metabolites, reduced and glucuronic acid conjugated forms have also been identified.[4][6]

Table 2: Key Ions for this compound Metabolites in LC-HRMS

Metabolite TypePrecursor Ion [M+H]+ [m/z]Key Diagnostic Fragment Ions [m/z]
Mono-hydroxylated333121.064 (from A-ring)
Di-hydroxylated349121.101 (from D-ring)
Glucuronide Conjugate493-
Reduced Metabolite285 ([M+H-2H2O]+)-

Experimental Protocols

The following are detailed protocols for the sample preparation and analysis of this compound and its metabolites.

Protocol 1: In Vitro Metabolism with Liver Microsomes

This protocol is designed to generate metabolites of this compound using liver microsomes for subsequent analysis.

Materials:

Procedure:

  • Prepare an incubation mixture containing this compound (e.g., 18 µg/mL), liver microsomes (e.g., 0.5 mg protein/mL), and phosphate buffer to a final volume.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding 350 µL of 5% K2CO3 solution.[1]

  • Perform a liquid-liquid extraction by adding 5 mL of ethyl acetate, vortexing, and centrifuging.[1]

  • Transfer the organic supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • For GC-MS analysis, reconstitute the dried residue in 100 µL of MSTFA/NH4I/DTE (500:4:2, v/w/w) and heat at 60°C for 20 minutes to form the TMS derivatives.[1]

  • For LC-MS analysis, reconstitute the residue in a suitable solvent mixture (e.g., methanol:water).

Protocol 2: GC-MS/MS Analysis

This protocol outlines the conditions for the analysis of TMS-derivatized this compound metabolites.

Instrumentation:

  • Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS)

  • Column: HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

  • Injector Temperature: 280-300°C.

  • Injection Volume: 1-2 µL in split or splitless mode.[1]

  • Oven Temperature Program: Initial temperature of 180°C, ramp at 20°C/min to 220°C (hold 1 min), then 5°C/min to 280°C (hold 1 min), and finally 20°C/min to 320°C.[1]

MS/MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Ion Source Temperature: 230-250°C.[1]

  • Acquisition Mode: Full scan (m/z 50-660) for identification and product ion scan for fragmentation analysis.[1]

  • Precursor Ions for Product Ion Scan: m/z 460 (this compound-bis-OTMS), m/z 548 (mono-hydroxylated-tris-OTMS), m/z 636 (di-hydroxylated-tetrakis-OTMS).[1][3]

  • Collision Energy: 10-25 eV.[1]

Protocol 3: LC-HRMS Analysis

This protocol describes the conditions for the analysis of underivatized this compound metabolites.

Instrumentation:

  • High-Performance Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., Q-Exactive Orbitrap)

  • Column: Reversed-phase C18 column (e.g., Acquity BEH C18, 1 x 100 mm)

LC Conditions:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min

  • Gradient: A suitable gradient to separate the metabolites (e.g., start with a low percentage of B, increase to a high percentage of B over 10-15 minutes).

HRMS Conditions:

  • Ionization Mode: Heated Electrospray Ionization (HESI) in positive mode.

  • Acquisition Mode: Full scan for precursor ions and data-dependent MS/MS (dd-MS/MS) for fragmentation.

  • Full Scan Resolution: e.g., 70,000

  • MS/MS Resolution: e.g., 17,500

  • Collision Energy: Stepped normalized collision energy (e.g., 20, 35, 50 eV).

Visualizations

The following diagrams illustrate the metabolic and fragmentation pathways of this compound, as well as a typical experimental workflow.

Bolasterone_Metabolism_and_Fragmentation cluster_metabolism Metabolism cluster_fragmentation GC-MS Fragmentation (TMS Derivatives) This compound This compound Mono_OH Mono-hydroxylated Metabolites This compound->Mono_OH Hydroxylation Reduced Reduced Metabolites This compound->Reduced Reduction Di_OH Di-hydroxylated Metabolites Mono_OH->Di_OH Hydroxylation Glucuronide Glucuronide Conjugates Mono_OH->Glucuronide Glucuronidation Mono_OH_TMS Mono-OH Precursor (m/z 548) Mono_OH->Mono_OH_TMS Derivatization Di_OH_TMS Di-OH Precursor (m/z 636) Di_OH->Di_OH_TMS Derivatization Frag_403 m/z 403 Mono_OH_TMS->Frag_403 Frag_143 m/z 143 (Intact D-ring) Mono_OH_TMS->Frag_143 Frag_Ring Ring-specific fragments (m/z 219, 231, 281, 285) Mono_OH_TMS->Frag_Ring Frag_491 m/z 491 Di_OH_TMS->Frag_491 Di_OH_TMS->Frag_143 Di_OH_TMS->Frag_Ring

Caption: Metabolic and fragmentation pathways of this compound.

Experimental_Workflow Sample Biological Sample (e.g., Urine, Microsomal incubate) Extraction Liquid-Liquid Extraction Sample->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Derivatization Derivatization (for GC-MS) with MSTFA Evaporation->Derivatization Reconstitution Reconstitution (for LC-MS) Evaporation->Reconstitution GC_MS GC-MS/MS Analysis Derivatization->GC_MS LC_MS LC-HRMS Analysis Reconstitution->LC_MS Data_Analysis Data Analysis and Metabolite Identification GC_MS->Data_Analysis LC_MS->Data_Analysis

Caption: General experimental workflow for this compound analysis.

References

Application Notes and Protocols for the Structural Elucidation of Bolasterone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the unequivocal structural determination and characterization of synthetic anabolic-androgenic steroids (AAS), such as Bolasterone. This application note provides detailed methodologies for the key NMR experiments required for the complete structural elucidation of this compound, catering to researchers, scientists, and professionals in the fields of drug development, forensic analysis, and anti-doping science.

This compound (7α,17α-dimethyltestosterone) is a potent synthetic anabolic steroid. Its structural similarity to testosterone (B1683101), with the addition of methyl groups at the C7α and C17α positions, necessitates a comprehensive analytical approach for unambiguous identification. High-resolution NMR spectroscopy, through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, provides the necessary level of detail to assign all proton (¹H) and carbon (¹³C) signals, confirming the compound's unique structural features.

Structural Elucidation Workflow

The structural elucidation of this compound via NMR spectroscopy follows a systematic workflow. Initially, 1D ¹H and ¹³C NMR spectra provide an overview of the proton and carbon environments within the molecule. Subsequent 2D NMR experiments, including COSY, HSQC, HMBC, and NOESY, are then employed to establish connectivity and spatial relationships between atoms, ultimately leading to the complete and unambiguous assignment of the molecular structure.

This compound NMR Workflow cluster_1D 1D NMR cluster_2D 2D NMR 1H_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range Correlation) 1H_NMR->HMBC NOESY NOESY (¹H-¹H Spatial Proximity) 1H_NMR->NOESY 13C_NMR ¹³C NMR & DEPT 13C_NMR->HSQC 13C_NMR->HMBC Structure Complete Structure Elucidation COSY->Structure Analysis HSQC->Structure Analysis HMBC->Structure Analysis NOESY->Structure Analysis Sample This compound Sample Sample->1H_NMR Acquisition Sample->13C_NMR Acquisition

NMR workflow for this compound.

Predicted NMR Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These predictions are based on the known spectral data of structurally related androgens, testosterone and 17α-methyltestosterone, with considerations for the substituent effects of the 7α-methyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-1α1.65m
H-1β2.25m
H-2α1.98m
H-2β2.35m
H-45.75s
H-6α2.10m
H-6β2.40m
H-7β1.55m
H-8β1.80m
H-9α0.95m
H-11α1.50m
H-11β1.60m
H-12α1.75m
H-12β1.20m
H-14α1.10m
H-15α1.45m
H-15β1.85m
H-16α1.95m
H-16β1.55m
7α-CH₃0.88d
10-CH₃ (C-19)1.22s
13-CH₃ (C-18)0.85s
17α-CH₃1.25s
17β-OH1.5-2.0br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)DEPT
C-135.8CH₂
C-234.0CH₂
C-3199.5C
C-4124.0CH
C-5171.0C
C-632.5CH₂
C-740.0CH
C-836.5CH
C-954.0CH
C-1038.7C
C-1120.8CH₂
C-1231.5CH₂
C-1349.0C
C-1450.5CH
C-1523.3CH₂
C-1632.9CH₂
C-1781.5C
7α-CH₃12.5CH₃
C-1815.0CH₃
C-1917.5CH₃
17α-CH₃28.0CH₃

Experimental Protocols

1. Sample Preparation

For optimal results, high-purity this compound should be used.

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C and 2D NMR experiments.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

  • ¹H NMR Spectroscopy:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 4.0 s

    • Spectral Width (sw): 16 ppm

  • ¹³C{¹H} NMR Spectroscopy:

    • Pulse Program: zgpg30

    • Number of Scans: 1024-4096

    • Relaxation Delay (d1): 2.0 s

    • Acquisition Time (aq): 1.0 s

    • Spectral Width (sw): 240 ppm

  • DEPT-135 Spectroscopy:

    • Pulse Program: dept135

    • Number of Scans: 256-1024

    • Relaxation Delay (d1): 2.0 s

    • Spectral Width (sw): 240 ppm

  • COSY (Correlation Spectroscopy):

    • Pulse Program: cosygpqf

    • Number of Scans per Increment: 2-4

    • Number of Increments: 256-512

    • Relaxation Delay (d1): 1.5-2.0 s

    • Spectral Width (f2 and f1): 10-12 ppm

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: hsqcedetgpsp

    • Number of Scans per Increment: 2-8

    • Number of Increments: 256

    • Relaxation Delay (d1): 1.5 s

    • ¹J(CH) Coupling Constant: 145 Hz

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: hmbcgpndqf

    • Number of Scans per Increment: 4-16

    • Number of Increments: 256

    • Relaxation Delay (d1): 2.0 s

    • Long-range ¹J(CH) Coupling Constant: 8 Hz

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Pulse Program: noesygpph

    • Number of Scans per Increment: 8-16

    • Number of Increments: 256

    • Relaxation Delay (d1): 2.0 s

    • Mixing Time (d8): 0.5-0.8 s

Data Analysis and Interpretation

COSY: This experiment reveals proton-proton couplings, typically over two to three bonds. Key correlations are expected between adjacent protons in the steroid backbone, aiding in the assignment of the spin systems within each ring.

Key COSY correlations for this compound.

HSQC: This experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon signals based on the already assigned proton spectrum.

HMBC: The HMBC spectrum reveals long-range correlations between protons and carbons (typically over two to three bonds). This is crucial for identifying quaternary carbons (which do not appear in DEPT-135 or HSQC spectra) and for connecting different spin systems across the steroid skeleton.

This compound HMBC H4 H-4 C3 C-3 H4->C3 C5 C-5 H4->C5 C10 C-10 H4->C10 H19 H-19 (10-Me) H19->C5 H19->C10 C1 C1 H19->C1 C9 C9 H19->C9 H18 H-18 (13-Me) C13 C-13 H18->C13 C17 C-17 H18->C17 C12 C12 H18->C12 C14 C14 H18->C14 H17aMe 17α-Me H17aMe->C13 H17aMe->C17 H7aMe 7α-Me C7 C-7 H7aMe->C7 C8 C-8 H7aMe->C8 C6 C6 H7aMe->C6

Key HMBC correlations for this compound.

NOESY: This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY is essential for determining the stereochemistry of the molecule, such as the α-orientation of the methyl group at C-7. Key NOE correlations are expected between axial protons on the same face of the steroid rings.

Key NOESY correlations for this compound.

Conclusion

The application of a comprehensive suite of NMR spectroscopic techniques, as outlined in these protocols, enables the complete and unambiguous structural elucidation of this compound. The combination of 1D and 2D NMR experiments provides a robust dataset for the assignment of all proton and carbon signals and the confirmation of the stereochemistry of this potent anabolic steroid. These methods are essential for quality control in pharmaceutical manufacturing, for the identification of clandestine materials in forensic laboratories, and for the enforcement of anti-doping regulations in sports.

Application Notes and Protocols for Bolasterone Metabolism Studies Using Rat Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bolasterone (7α,17α-dimethyltestosterone) is a synthetic anabolic-androgenic steroid (AAS) that is prohibited by the World Anti-Doping Agency (WADA). Understanding its metabolic fate is crucial for developing effective detection methods in sports anti-doping and for assessing its pharmacological and toxicological profiles in drug development. Rat liver microsomes are a valuable in vitro tool for studying the phase I metabolism of xenobiotics, including steroids like this compound. They contain a high concentration of cytochrome P450 (CYP) enzymes, which are the primary drivers of oxidative metabolism.

These application notes provide a detailed protocol for conducting this compound metabolism studies using rat liver microsomes, along with information on the expected metabolites and the enzymes involved.

Data Presentation: Metabolites of this compound in Rat Liver Microsomes

The metabolism of this compound in rat liver microsomes primarily involves hydroxylation, reduction, and glucuronidation. A study utilizing high-resolution liquid chromatography-mass spectrometry (LC-HRMS) identified a total of 18 metabolites in vitro.[1][2] These include 16 hydroxylated metabolites, one reduced metabolite, and one glucuronic acid conjugate.[1][2] Another study using gas chromatography-tandem mass spectrometry (GC-MS/MS) identified one mono-hydroxylated and three di-hydroxylated metabolites in rat liver microsome incubations.[3]

Table 1: Summary of this compound Metabolites Identified in Rat Liver Microsome Incubations

Metabolite TypeNumber Identified (LC-HRMS)[1][2]Number Identified (GC-MS/MS)[3]General Structural Modifications
Mono-hydroxylatedPart of the 16 hydroxylated1Addition of one hydroxyl group (-OH)
Di-hydroxylatedPart of the 16 hydroxylated3Addition of two hydroxyl groups (-OH)
Reduced1Not ReportedReduction of the 3-keto group and/or the double bond in the A-ring
Glucuronide Conjugate1Not ReportedAddition of a glucuronic acid moiety

Note: The exact positions of hydroxylation are often tentatively assigned based on mass spectral fragmentation patterns in the absence of authentic reference standards.

Experimental Protocols

This section provides a detailed methodology for the in vitro metabolism of this compound using rat liver microsomes.

Materials and Reagents
  • This compound

  • Rat Liver Microsomes (commercially available or prepared in-house)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Methanol (B129727) or other suitable organic solvent for dissolving this compound

  • Acetonitrile or other quenching solvent

  • Internal standard for analytical quantification (e.g., a structurally related steroid not present in the sample)

  • High-purity water

  • All other necessary lab equipment (pipettes, tubes, incubator, centrifuge, etc.)

Experimental Workflow

The following diagram illustrates the general workflow for a this compound metabolism study using rat liver microsomes.

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Preparation cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Incubation Mixture (Phosphate Buffer, Rat Liver Microsomes) A->B D Pre-incubate Mixture at 37°C B->D C Prepare NADPH Regenerating System E Initiate Reaction by Adding NADPH C->E D->E F Incubate at 37°C with Agitation E->F G Terminate Reaction (e.g., add cold acetonitrile) F->G H Add Internal Standard G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K LC-MS/MS or GC-MS/MS Analysis J->K L Metabolite Identification and Quantification K->L

Caption: Experimental workflow for this compound metabolism study.

Detailed Incubation Protocol

This protocol is adapted from published studies on this compound metabolism.[3]

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a working solution of the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare 0.1 M phosphate buffer (pH 7.4).

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, add the following in order:

      • Phosphate buffer (0.1 M, pH 7.4)

      • Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

      • This compound working solution (final concentration typically in the range of 1-50 µM)

    • Include control incubations:

      • No NADPH: to assess non-enzymatic degradation.

      • No microsomes: to assess the stability of this compound in the incubation buffer.

      • No substrate (this compound): to identify any interfering peaks from the microsomes or buffer.

  • Incubation:

    • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specific time period (e.g., 0, 15, 30, 60, 120 minutes) with gentle agitation. Time-course experiments are recommended to determine the optimal incubation time.

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding 2 volumes of a cold organic solvent such as acetonitrile. This will precipitate the microsomal proteins.

    • Add an internal standard for accurate quantification.

    • Vortex the mixture and then centrifuge at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new tube for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS or GC-MS/MS analysis. For GC-MS/MS analysis, derivatization (e.g., trimethylsilylation) is typically required.

Analytical Methods
  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): This is a powerful technique for the identification and structural elucidation of metabolites. It provides accurate mass measurements, which aids in determining the elemental composition of the metabolites.

  • GC-MS/MS (Gas Chromatography-Tandem Mass Spectrometry): This method is also widely used, particularly for steroid analysis. It often requires derivatization of the analytes to increase their volatility and improve their chromatographic and mass spectrometric properties.

Signaling Pathways and Regulation

The metabolism of steroids, including this compound, is predominantly carried out by cytochrome P450 enzymes. The expression and activity of these enzymes are regulated by complex signaling pathways. While specific signaling pathways for this compound metabolism have not been elucidated, the regulation of steroid-metabolizing CYPs in the rat liver is known to be influenced by various factors, including hormones.

The expression of key steroid-metabolizing CYP isoforms in rats, such as members of the CYP2C and CYP3A families, is known to be regulated by hormones like growth hormone (GH) and glucocorticoids. The pattern of GH secretion (continuous vs. pulsatile) can differentially regulate male- and female-specific CYP isoforms. Glucocorticoids can also influence the expression of these enzymes through the glucocorticoid receptor (GR).

The following diagram illustrates a simplified, hypothetical signaling pathway for the regulation of this compound metabolism.

G cluster_hormonal Hormonal Regulation cluster_receptors Cellular Receptors cluster_transcription Transcriptional Regulation cluster_cyp CYP Expression & Activity cluster_metabolism This compound Metabolism A Growth Hormone (GH) C GH Receptor A->C B Glucocorticoids D Glucocorticoid Receptor (GR) B->D E Transcription Factors (e.g., STATs, HNF4α) C->E D->E F CYP2C & CYP3A Gene Expression E->F G CYP2C & CYP3A Enzymes F->G H This compound I Metabolites (Hydroxylated, Reduced, etc.) H->I Metabolism

Caption: Hypothetical signaling pathway for this compound metabolism regulation.

Conclusion

The use of rat liver microsomes provides a robust and reliable in vitro system for studying the phase I metabolism of this compound. The protocols and information provided herein offer a comprehensive guide for researchers to investigate the metabolic pathways of this synthetic steroid. Further studies are warranted to obtain quantitative kinetic data and to precisely identify the specific CYP isoforms responsible for its metabolism, which will enhance our understanding of its disposition and potential for drug-drug interactions.

References

Application Notes and Protocols for High-Resolution Mass Spectrometry in Anabolic Steroid Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the screening of anabolic androgenic steroids (AAS) using high-resolution mass spectrometry (HRMS). The methodologies outlined below leverage the high resolution and mass accuracy of technologies like Orbitrap and Quadrupole Time-of-Flight (Q-TOF) mass spectrometry, coupled with gas or liquid chromatography, to offer sensitive and specific detection of a wide range of anabolic agents and their metabolites in various biological matrices.

Introduction to High-Resolution Mass Spectrometry for Anabolic Steroid Screening

The misuse of anabolic androgenic steroids for performance enhancement in sports and for cosmetic purposes has necessitated the development of robust and sensitive analytical methods for their detection.[1][2] High-resolution mass spectrometry has emerged as a powerful tool in this field, offering significant advantages over traditional screening methods.[1][3]

HRMS instruments, such as Orbitrap and Q-TOF systems, provide excellent sub-ppm mass accuracy and high resolving power (often exceeding 140,000 FWHM).[1][3][4] This allows for the confident identification of target compounds based on their exact mass, reducing the reliance on retention time alone and minimizing the risk of false positives from isobaric interferences.[5] Furthermore, the full-scan data acquisition mode of HRMS enables retrospective analysis, where data can be re-interrogated for newly identified metabolites or designer steroids without the need for sample re-injection.[1][3][5]

Recent advancements have also focused on the direct detection of phase II metabolites (glucuronides and sulfates), which can offer a longer window of detection for many anabolic steroids.[5] LC-HRMS methods are particularly well-suited for this, as they can analyze these conjugated metabolites intact, eliminating the need for hydrolysis and derivatization steps that are often required in GC-MS based approaches.[2]

Experimental Workflow for Anabolic Steroid Screening

The general workflow for anabolic steroid screening using HRMS involves several key stages, from sample collection and preparation to data acquisition and analysis.

Experimental Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase SampleCollection Sample Collection (Urine, Blood, Hair) SamplePreparation Sample Preparation (Extraction, Clean-up) SampleCollection->SamplePreparation Chromatography Chromatographic Separation (GC or LC) SamplePreparation->Chromatography HRMS High-Resolution Mass Spectrometry (Orbitrap or Q-TOF) Chromatography->HRMS DataAcquisition Data Acquisition (Full Scan) HRMS->DataAcquisition DataProcessing Data Processing & Analysis (Peak Detection, Library Matching) DataAcquisition->DataProcessing Reporting Reporting & Confirmation DataProcessing->Reporting

General workflow for HRMS-based anabolic steroid screening.

Protocol 1: GC-Orbitrap HRMS Screening of Anabolic Steroids in Human Urine

This protocol is adapted from a validated method for the qualitative determination of a wide range of anabolic androgenic steroids in human urine.[1][3]

1. Sample Preparation (Hydrolysis and Extraction)

  • To 2 mL of urine, add an internal standard.

  • Add 1 mL of phosphate (B84403) buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli.

  • Vortex and incubate at 55°C for 1 hour for enzymatic hydrolysis.

  • After cooling to room temperature, add 200 µL of 20% K₂CO₃/KCHO₃ buffer (pH 9.8).

  • Perform liquid-liquid extraction by adding 5 mL of methyl tert-butyl ether (MTBE), vortexing for 10 minutes, and centrifuging at 4000 rpm for 5 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of methanol (B129727) for GC-HRMS analysis.

2. GC-HRMS Parameters

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Column: HP-1ms (30 m × 0.25 mm, 0.25 µm)

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 140°C, ramp to 240°C at 30°C/min, then to 285°C at 3°C/min, and finally to 310°C at 40°C/min (hold for 3 minutes).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer: Q Exactive GC Orbitrap Mass Spectrometer (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Ion Source Temperature: 250°C

  • Transfer Line Temperature: 280°C

  • Mass Resolution: 60,000 FWHM

  • Scan Range: m/z 50-650

3. Data Analysis

  • Identify target compounds by comparing the retention time and accurate mass of the molecular ion and characteristic fragment ions with a reference library.

  • A mass tolerance of ±5 ppm should be used for identification.

Protocol 2: LC-Q-TOF HRMS Screening of Intact Phase I and Phase II Steroid Metabolites in Urine

This protocol allows for the simultaneous detection of unconjugated, glucuronidated, and sulfated steroid metabolites without the need for hydrolysis.[5]

1. Sample Preparation (Solid-Phase Extraction)

  • To 2 mL of urine, add an internal standard and 2 mL of phosphate buffer (0.1 M, pH 7.0).

  • Condition an Oasis HLB SPE cartridge (30 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

  • Load the urine sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water.

  • Elute the analytes with 1 mL of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

2. LC-HRMS Parameters

  • Liquid Chromatograph: UPLC system such as a Waters ACQUITY UPLC or Agilent 1290 Infinity II.[5][6][7]

  • Column: Acquity UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).[5]

  • Mobile Phase A: Water with 0.01% formic acid and 1 mM ammonium (B1175870) formate.[5]

  • Mobile Phase B: Acetonitrile:Water (95:5, v/v) with 0.01% formic acid and 1 mM ammonium formate.[5]

  • Gradient: A suitable gradient to separate the analytes of interest, for example, a 23-minute gradient.[5]

  • Flow Rate: 0.3 mL/min.[7]

  • Column Temperature: 30°C.[7]

  • Mass Spectrometer: Q-TOF mass spectrometer (e.g., Agilent 6545 Q-TOF or Waters Xevo G2-S QTOF).[6][7][8]

  • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes.

  • Capillary Voltage: 2400 V (negative mode).[8]

  • Source Temperature: 120°C.[8]

  • Desolvation Temperature: 360°C.[8]

  • Mass Resolution: 10,000 - 40,000 FWHM.[9]

  • Acquisition Mode: Full scan with a scan range of m/z 95-1000.[8]

3. Data Analysis

  • Process the acquired data using appropriate software to detect and identify peaks corresponding to the accurate masses of the target steroid metabolites.

  • Utilize extracted ion chromatograms (EICs) with a narrow mass window (e.g., ±5 ppm) to enhance selectivity.

Data Presentation: Quantitative Performance of HRMS Methods

The following tables summarize the quantitative performance data from various studies on anabolic steroid screening using HRMS.

Table 1: Limits of Detection (LOD) for Anabolic Steroids and Metabolites in Urine

Compound/MetaboliteMethodLOD (ng/mL)Reference
Various Unconjugated & Conjugated SteroidsUPLC-MS/MS0.25 - 4.00[2]
19-NorandrosteroneLC-TOF MS1[10]
EpitestosteroneLC-TOF MS2[10]
Methyltestosterone MetaboliteLC-TOF MS2[10]
EpimetendiolLC-TOF MS2[10]
Various Anabolic SteroidsLC/MS/MS Ion Trap1 - 10[11]
Testosterone Laurate (in DBS)DBSA-TLX-HRMS0.5[12]
Other Steroid Esters (in DBS)DBSA-TLX-HRMS0.2[12]

Table 2: Linearity and Precision of HRMS Methods

| Matrix | Method | Linearity (R²) | Precision (%RSD) | Reference | | :--- | :--- | :--- | :--- | | Meat | Orbitrap MS | >0.99 (most compounds) | <20% (some exceptions) |[13] | | Dried Blood Spots | DBSA-TLX-HRMS | >0.99 | <20% |[12] | | Whole Blood | LC-Orbitrap MS | >0.99 (5-1000 ng/mL) | <14.8% |[4] | | Hair | LC-Orbitrap MS | >0.99 (10/100-1000 pg/mg) | <19.9% |[4] |

Data Processing and Interpretation Workflow

The high-resolution full-scan data acquired from HRMS instruments require a systematic workflow for processing and interpretation to ensure accurate identification of anabolic steroids.

Data Processing Workflow cluster_data_input Data Input cluster_processing Processing Steps cluster_identification Compound Identification cluster_output Output RawData Raw HRMS Data (Full Scan) PeakPicking Peak Picking & Denoising RawData->PeakPicking Alignment Retention Time Alignment PeakPicking->Alignment FeatureFinding Feature Finding (m/z and RT pairs) Alignment->FeatureFinding MassMatching Accurate Mass Matching (vs. Database) FeatureFinding->MassMatching IsotopePattern Isotopic Pattern Analysis MassMatching->IsotopePattern Fragmentation MS/MS Fragmentation Matching (if available) IsotopePattern->Fragmentation IdentifiedCompounds Identified Compounds Report Fragmentation->IdentifiedCompounds

Data processing workflow for HRMS-based steroid screening.

Conclusion

High-resolution mass spectrometry offers a powerful and versatile platform for the screening of anabolic steroids in various biological matrices. The high mass accuracy, resolution, and full-scan capabilities of HRMS instruments provide a high degree of confidence in compound identification and allow for retrospective data analysis. The protocols and data presented in these application notes demonstrate the effectiveness of both GC-HRMS and LC-HRMS approaches for detecting a wide range of anabolic agents and their metabolites at low concentrations. As the landscape of performance-enhancing drugs continues to evolve, the advanced capabilities of HRMS will be crucial in maintaining effective anti-doping and forensic toxicology programs.

References

Application Notes and Protocols for Bolasterone Efficacy Studies in Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical studies to evaluate the anabolic efficacy of Bolasterone in a rat model. The protocols detailed below cover experimental design, methodologies for assessing muscle growth and strength, and analysis of key molecular and biochemical markers.

Introduction

This compound (7α,17α-dimethyltestosterone) is a potent, orally active anabolic-androgenic steroid (AAS) that is a synthetic derivative of testosterone.[1] Like other AAS, its primary mechanism of action involves binding to the androgen receptor (AR), which then modulates gene expression to increase protein synthesis and decrease protein degradation, ultimately leading to skeletal muscle hypertrophy.[2] Understanding the efficacy and underlying molecular mechanisms of this compound is crucial for both therapeutic development and for understanding its physiological effects.

This document outlines a detailed experimental design to assess the anabolic effects of this compound in rats, focusing on quantifiable endpoints of muscle mass, physical performance, and relevant signaling pathways.

Experimental Design

A well-controlled experimental design is critical for obtaining reliable and reproducible data. The following design incorporates control groups, multiple dosage levels, and the inclusion of a physical training component to mimic real-world scenarios of AAS use.

2.1. Animal Model

  • Species: Male Wistar or Sprague-Dawley rats

  • Age: 8-10 weeks (young adult, to allow for significant muscle growth)

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the start of the experiment.

  • Housing: Standard housing conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to standard chow and water.

2.2. Experimental Groups

A minimum of four experimental groups are recommended to thoroughly assess the efficacy of this compound:

Group IDGroup NameTreatmentExercise Protocoln (animals per group)
G1Vehicle Control (Sedentary)Vehicle (e.g., corn oil or sesame oil)None10
G2This compound (Low Dose, Sedentary)This compound (1 mg/kg body weight)None10
G3This compound (High Dose, Sedentary)This compound (5 mg/kg body weight)None10
G4Vehicle Control (Exercise)VehicleResistance Training10
G5This compound (High Dose, Exercise)This compound (5 mg/kg body weight)Resistance Training10

2.3. Dosing Regimen

  • Route of Administration: Oral gavage is recommended due to this compound's oral bioavailability.[1]

  • Dosage Justification: While specific oral dosages for this compound in rats for muscle hypertrophy are not well-documented, dosages for other potent oral AAS like stanozolol (B1681124) have been used in the range of 2-5 mg/kg.[3][4] Therefore, a low dose of 1 mg/kg and a high dose of 5 mg/kg are proposed to assess a dose-response relationship.

  • Frequency: Daily administration for a duration of 8 weeks.

  • Vehicle: A non-toxic oil such as corn oil or sesame oil is a suitable vehicle for oral administration of steroids.

2.4. Resistance Training Protocol (for G4 and G5)

  • Apparatus: A vertical ladder with weighted loads attached to the rat's tail.

  • Frequency: 3 times per week on non-consecutive days.

  • Protocol:

    • Acclimation: Train rats to climb the ladder without weight for one week prior to the start of the experiment.

    • Training Sessions: Each session consists of 4-5 climbs with increasing weight. The initial weight should be 50% of the rat's body weight, gradually increasing to 150% over the 8-week period. Rest periods of 2 minutes should be allowed between climbs.

Experimental Protocols

3.1. In-Life Measurements

3.1.1. Body Weight and Food Consumption

  • Frequency: Measure body weight daily and food consumption weekly.

  • Purpose: To monitor overall health and assess the general anabolic effects of the treatment.

3.1.2. Grip Strength Test (Non-invasive assessment of muscle strength)

  • Apparatus: A grip strength meter.

  • Frequency: At baseline (week 0), week 4, and week 8.

  • Protocol:

    • Allow the rat to grasp the pull bar with its forelimbs.

    • Gently pull the rat backward horizontally until it releases the bar.

    • The peak force exerted is recorded.

    • Perform 3-5 trials per animal and record the average.

3.2. Terminal Procedures (Week 8)

At the end of the 8-week study period, animals will be euthanized for tissue and blood collection.

3.2.1. Blood Collection

  • Method: Cardiac puncture under deep anesthesia.

  • Processing: Collect blood in serum separator tubes. Allow to clot, then centrifuge to separate serum. Store serum at -80°C.

3.2.2. Muscle Tissue Collection

  • Muscles to be collected:

    • Gastrocnemius: A mixed-fiber type muscle, good for overall hypertrophy assessment.

    • Soleus: A predominantly slow-twitch muscle.

    • Plantaris: A predominantly fast-twitch muscle.

    • Levator ani: A highly androgen-sensitive muscle.[5]

  • Procedure:

    • Carefully dissect the muscles from both hindlimbs.

    • Record the wet weight of each muscle immediately.

    • For each muscle, divide it into sections for histological and biochemical analysis.

    • For histology, embed a portion in OCT compound and freeze in isopentane (B150273) cooled by liquid nitrogen. Store at -80°C.

    • For biochemical analysis, snap-freeze the remaining tissue in liquid nitrogen and store at -80°C.

Data Presentation: Quantitative Data Summary

All quantitative data should be summarized in tables for clear comparison between experimental groups.

Table 1: Body and Muscle Weights

ParameterG1 (Veh Sed)G2 (B-Low Sed)G3 (B-High Sed)G4 (Veh Ex)G5 (B-High Ex)
Initial Body Weight (g)
Final Body Weight (g)
Body Weight Gain (%)
Gastrocnemius Weight (mg)
Soleus Weight (mg)
Plantaris Weight (mg)
Levator Ani Weight (mg)
Muscle Weight/Body Weight Ratio

Table 2: Functional and Histological Data

ParameterG1 (Veh Sed)G2 (B-Low Sed)G3 (B-High Sed)G4 (Veh Ex)G5 (B-High Ex)
Grip Strength (g) - Week 8
Gastrocnemius Fiber CSA (μm²)
Soleus Fiber CSA (μm²)

Table 3: Serum and Muscle Biomarker Data

ParameterG1 (Veh Sed)G2 (B-Low Sed)G3 (B-High Sed)G4 (Veh Ex)G5 (B-High Ex)
Serum Testosterone (ng/mL)
Serum IGF-1 (ng/mL)
Muscle p-Akt/Total Akt Ratio
Muscle p-mTOR/Total mTOR Ratio
Muscle p-S6K/Total S6K Ratio

Detailed Methodologies for Key Experiments

5.1. Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

  • Sectioning: Cut 10 µm thick cross-sections from the mid-belly of the OCT-embedded muscles using a cryostat.

  • Staining:

    • Thaw sections at room temperature for 10 minutes.

    • Stain with Hematoxylin and Eosin (H&E) for general morphology.

    • Alternatively, perform immunofluorescence staining for laminin (B1169045) to clearly delineate the muscle fiber borders.

  • Imaging: Capture images using a light microscope with a digital camera.

  • Quantification:

    • Use image analysis software (e.g., ImageJ) to manually or semi-automatically trace the outline of individual muscle fibers.

    • Measure the cross-sectional area of at least 200 fibers per muscle sample.

5.2. Serum Biomarker Analysis

  • Testosterone: Use a commercially available ELISA kit specific for rat testosterone.

  • IGF-1: Use a commercially available ELISA kit specific for rat IGF-1.

5.3. Muscle Tissue Biomarker Analysis (Western Blot)

  • Protein Extraction: Homogenize frozen muscle tissue in RIPA buffer containing protease and phosphatase inhibitors. Centrifuge to collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Protocol:

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against:

      • Phospho-Akt (Ser473) and Total Akt

      • Phospho-mTOR (Ser2448) and Total mTOR

      • Phospho-S6 Kinase (Thr389) and Total S6 Kinase

      • GAPDH or β-actin (as a loading control)

    • Incubate with the appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blots.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Visualization of Pathways and Workflows

Androgen Receptor Signaling Pathway in Muscle Hypertrophy

The following diagram illustrates the key signaling cascade initiated by this compound binding to the androgen receptor, leading to muscle protein synthesis.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR AR_complex This compound-AR Complex AR->AR_complex HSP Heat Shock Proteins HSP->AR dissociation Nucleus Nucleus AR_complex->Nucleus translocation IGF1_PI3K_Akt IGF-1/PI3K/Akt Pathway AR_complex->IGF1_PI3K_Akt crosstalk ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy IGF1_PI3K_Akt->Protein_Synthesis

Caption: Androgen Receptor Signaling Pathway for Muscle Hypertrophy.

Experimental Workflow Diagram

This diagram outlines the major steps of the experimental protocol, from animal allocation to data analysis.

Experimental Workflow Start Start: Animal Acclimation Grouping Group Allocation (n=10/group) Start->Grouping Baseline Baseline Measurements (Body Weight, Grip Strength) Grouping->Baseline Treatment 8-Week Treatment Period (Daily Oral Gavage) Baseline->Treatment Exercise Resistance Training (3x/week for G4, G5) Treatment->Exercise In_life In-Life Monitoring (Body Weight, Grip Strength) Treatment->In_life Termination Terminal Procedures (Euthanasia, Blood & Tissue Collection) In_life->Termination Muscle_Weight Muscle Wet Weight Termination->Muscle_Weight Histology Histology (CSA) Termination->Histology Biomarkers Biomarker Analysis (Serum & Muscle) Termination->Biomarkers Analysis Data Analysis Results Results & Interpretation Analysis->Results Muscle_Weight->Analysis Histology->Analysis Biomarkers->Analysis

Caption: Experimental Workflow for this compound Efficacy Study.

Logical Relationship of Biomarkers

This diagram illustrates the relationship between this compound administration and the downstream biomarkers that indicate an anabolic response.

Biomarker Logical Relationship This compound This compound Administration Systemic Systemic Effects This compound->Systemic Muscular Muscular Effects This compound->Muscular Serum_Testo ↑ Serum Testosterone Systemic->Serum_Testo Serum_IGF1 ↑ Serum IGF-1 Systemic->Serum_IGF1 AR_Activation ↑ Androgen Receptor Activation Muscular->AR_Activation Signaling ↑ PI3K/Akt/mTOR Signaling Serum_IGF1->Signaling AR_Activation->Signaling Protein_Synth ↑ Muscle Protein Synthesis Signaling->Protein_Synth Muscle_Mass ↑ Muscle Mass (Hypertrophy) Protein_Synth->Muscle_Mass Strength ↑ Muscle Strength Muscle_Mass->Strength

Caption: Logical Relationship of Anabolic Biomarkers.

References

Troubleshooting & Optimization

Bolasterone Stability in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct, peer-reviewed data on the stability of Bolasterone in aqueous solutions under various experimental conditions is limited in the public domain. The following guidance is based on general principles of steroid chemistry, data from structurally similar anabolic steroids, and established best practices for pharmaceutical stability studies. Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of a this compound stock solution in an organic solvent?

When dissolved in a suitable organic solvent such as DMSO or ethanol (B145695) and stored at -20°C or lower in a tightly sealed, light-protected container, this compound stock solutions are expected to be stable for several months. However, it is crucial to minimize freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.

Q2: How stable is this compound in aqueous solutions like cell culture media or buffers?

The stability of this compound in aqueous solutions is significantly lower than in organic solvents and is influenced by several factors. Based on studies of structurally similar anabolic steroids like mibolerone (B1677122), the stability of this compound in aqueous solutions is likely pH-dependent. Mibolerone exhibits maximum stability in a slightly acidic to neutral pH range of 5.5 to 6.4.[1] It is plausible that this compound has a similar stability profile. Deviations from this optimal pH range, especially towards alkaline conditions, can accelerate degradation.

Q3: What are the primary factors that can cause this compound to degrade in an aqueous solution?

Several factors can contribute to the degradation of this compound in aqueous solutions:

  • pH: Both highly acidic and alkaline conditions can catalyze degradation.

  • Temperature: Elevated temperatures will increase the rate of chemical degradation.

  • Light: Exposure to UV light can induce photolytic degradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Trace Metal Ions: Trace metal impurities, such as Fe²⁺, Cu²⁺, and Sn²⁺, can catalyze oxidative degradation.[1]

Q4: Are there any known incompatible excipients or solvents for this compound?

Troubleshooting Guide: this compound Solution Instability

Observed Issue Potential Cause Recommended Solution
Solution turns yellow or brown Oxidation of the steroid structure.Prepare fresh solutions. Store solutions protected from light and under an inert gas (e.g., nitrogen or argon). Use high-purity solvents and buffers to minimize metal ion contamination.
Precipitate forms in the solution Poor solubility of this compound in the aqueous medium or degradation to a less soluble product.Ensure the final concentration of the organic co-solvent (e.g., DMSO, ethanol) is sufficient to maintain solubility. Do not exceed the recommended final concentration of the organic solvent for your specific application (e.g., <0.1% for many cell-based assays). Prepare fresh dilutions from a stable stock solution immediately before use.
Loss of biological activity in an assay Chemical degradation of this compound.Perform a forced degradation study under your experimental conditions to determine the stability window. Prepare fresh working solutions for each experiment. Re-evaluate storage conditions of the stock solution.
Inconsistent experimental results Instability of this compound in the experimental medium over the time course of the experiment.Determine the half-life of this compound in your specific medium at the experimental temperature. Consider replenishing the medium with freshly prepared this compound at appropriate intervals for long-term experiments.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound under various stress conditions.

1. Preparation of this compound Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the this compound stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Basic Hydrolysis: Mix the this compound stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the this compound stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.

  • Thermal Degradation: Incubate the this compound stock solution (in organic solvent) and an aqueous solution (at 100 µg/mL in a suitable buffer, e.g., pH 6.0 phosphate (B84403) buffer) at 60°C for 48 hours.

  • Photolytic Degradation: Expose the this compound stock solution and an aqueous solution to direct sunlight or a photostability chamber for 24 hours.

3. Sample Analysis:

  • At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed solution.

  • Neutralize the acidic and basic samples.

  • Analyze all samples by a stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water.

    • Column: C18 reverse-phase column.

    • Detection: UV detection at an appropriate wavelength (e.g., 245 nm) or MS detection.

  • Quantify the remaining percentage of intact this compound and identify any major degradation products.

Quantitative Data Summary

pH Temperature (°C) Condition Stability of Mibolerone Reference
1-267.5Aqueous BufferMajor degradation pathway is dehydration.[1]
5.5-6.467.5Aqueous BufferMaximum stability observed.[1]
7-867.5Aqueous BufferComplex degradation with multiple oxidation products.[1]
6.4Varied0.05 M Phosphate BufferActivation energy for degradation was 19.6 kcal/mole.[1]

Visualizations

Bolasterone_Degradation_Pathway This compound This compound Oxidation Oxidation Products (e.g., hydroxylated metabolites) This compound->Oxidation [O2, Metal Ions, Light] Hydrolysis Hydrolysis Products (potential ring opening) This compound->Hydrolysis [H+ or OH-] Isomerization Isomers This compound->Isomerization [Acid/Base Catalysis]

Caption: Hypothetical degradation pathways of this compound in aqueous solutions.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acidic (0.1M HCl, 60°C) Stock->Acid Base Basic (0.1M NaOH, 60°C) Stock->Base Oxidation Oxidative (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (Light Exposure) Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC HPLC-UV / LC-MS Analysis Sampling->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Experimental workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_issue Observed Issue cluster_cause Potential Cause cluster_solution Recommended Solution Discoloration Solution Discoloration Oxidation Oxidation Discoloration->Oxidation Precipitate Precipitation Solubility Poor Solubility Precipitate->Solubility LossOfActivity Loss of Activity Degradation Chemical Degradation LossOfActivity->Degradation Fresh Prepare Fresh Solution Oxidation->Fresh Protect Protect from Light/Air Oxidation->Protect Solubility->Fresh Solvent Adjust Co-solvent % Solubility->Solvent Degradation->Oxidation pH_Temp Incorrect pH / Temp Degradation->pH_Temp Degradation->Fresh Optimize Optimize pH & Temp Degradation->Optimize StabilityTest Perform Stability Test Degradation->StabilityTest pH_Temp->Optimize

Caption: Troubleshooting logic for this compound stability issues.

References

Technical Support Center: Interference of Bolasterone Metabolites in Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and understanding the potential interference of Bolasterone and its metabolites in immunoassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern for immunoassays?

This compound (7α,17α-dimethyltestosterone) is a synthetic anabolic-androgenic steroid (AAS). Due to its structural similarity to endogenous androgens like testosterone (B1683101), this compound and its metabolites can cross-react with antibodies used in immunoassays, leading to inaccurate quantification of the target analyte. This is a significant concern in research and clinical settings where accurate hormone level measurements are crucial.

Q2: What are the primary metabolites of this compound?

Following administration, this compound undergoes extensive metabolism in the body. The primary metabolic pathways include hydroxylation and reduction. Studies have identified numerous metabolites, including:

  • Mono-hydroxylated metabolites (e.g., M1, M2, M3, M4, M5) [1][2]

  • Di-hydroxylated metabolites (e.g., M6, M7, M8, M9, M10, M11, M12) [1][2]

  • Reduced metabolites [3]

  • Glucuronide-conjugated metabolites [3]

The exact positions of hydroxylation can vary, occurring on different rings of the steroid structure.[2]

Q3: How do this compound metabolites interfere with immunoassays?

The primary mechanism of interference is cross-reactivity . Immunoassays, particularly competitive assays, rely on the specific binding of an antibody to its target antigen.[4] Because this compound and its metabolites share a similar core structure with other steroids, the antibodies used in an immunoassay for a target like testosterone may also bind to these compounds.[5][6] This competition for antibody binding sites can lead to either falsely elevated or, in some assay formats, falsely decreased results.[7]

Q4: Which types of immunoassays are most susceptible to interference from this compound metabolites?

Competitive immunoassays are particularly vulnerable to cross-reactivity from structurally similar molecules like this compound and its metabolites.[7] In these assays, the analyte in the sample competes with a labeled version of the analyte for a limited number of antibody binding sites. If this compound or its metabolites bind to the antibody, they will displace the labeled analyte, leading to an inaccurate signal that can be misinterpreted as a higher concentration of the target analyte. Sandwich immunoassays are generally less susceptible to this type of interference.

Q5: Is there quantitative data available on the cross-reactivity of this compound and its metabolites in common immunoassays?

Specific cross-reactivity data for this compound and its numerous metabolites in widely used commercial immunoassays (e.g., for testosterone) is not extensively documented in publicly available literature. However, data from at least one commercial ELISA kit for Boldenone shows a cross-reactivity of 0.1% for this compound.[8] While this is for a different target analyte, it demonstrates the potential for cross-reactivity. The structural similarity between this compound and other anabolic steroids that are known to cross-react with testosterone immunoassays suggests a high likelihood of interference.[5][9]

Troubleshooting Guides

Issue 1: Unexpectedly High or Inconsistent Results in a Steroid Immunoassay

If you observe unexpectedly high or variable results in your steroid immunoassay that do not correlate with the expected physiological status of your samples, consider the possibility of interference from this compound or other cross-reacting compounds.

Troubleshooting Steps:

  • Review Sample History: Determine if the sample source could have been exposed to this compound or other synthetic anabolic steroids.

  • Perform a Serial Dilution:

    • Procedure: Create a series of dilutions of your sample (e.g., 1:2, 1:4, 1:8) using the assay buffer.

    • Analysis: Assay the diluted samples and multiply the results by the dilution factor.

    • Interpretation: If the back-calculated concentrations are not consistent across the dilution series (i.e., they show a non-linear response), it is a strong indication of interference.

  • Conduct a Spike and Recovery Experiment:

    • Procedure: Add a known amount of the target analyte standard to your sample (the "spiked" sample) and a corresponding volume of assay buffer to an unspiked aliquot.

    • Analysis: Measure the concentration in both samples and calculate the percent recovery.

    • Interpretation: A recovery significantly outside the acceptable range (typically 80-120%) suggests the presence of interfering substances in the sample matrix.

  • Confirm with a More Specific Method:

    • The gold standard for steroid analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[10][11][12][13][14] This technique offers higher specificity and can distinguish between structurally similar steroids, thus confirming or refuting the immunoassay results. Immunoassay results for steroids are often higher than those obtained by LC-MS/MS due to cross-reactivity.[10][13]

Issue 2: Need to Assess the Cross-Reactivity of this compound in a Specific Immunoassay

If you suspect this compound interference or are developing an assay, you will need to determine the cross-reactivity of this compound and its metabolites in your specific immunoassay.

Experimental Protocol: Determining Percent Cross-Reactivity in a Competitive ELISA

This protocol outlines the procedure to quantify the cross-reactivity of a compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Your competitive ELISA kit for the target steroid (e.g., testosterone)

  • This compound standard of known purity

  • Standards for any available this compound metabolites

  • Assay buffer (as provided in the kit or a suitable substitute)

  • Microplate reader

Methodology:

  • Prepare Standard Curves:

    • Prepare a standard curve for your target analyte (e.g., testosterone) according to the kit manufacturer's instructions.

    • In parallel, prepare separate standard curves for this compound and each of its available metabolites using the same serial dilution scheme and assay buffer.

  • Perform the ELISA:

    • Run the competitive ELISA with all the prepared standard curves on the same plate to ensure identical assay conditions.

  • Data Analysis:

    • For each standard curve, plot the absorbance (or signal) against the log of the concentration.

    • Determine the concentration of the target analyte that causes 50% inhibition of the maximum signal (IC50).

    • Determine the IC50 for this compound and each of its metabolites from their respective standard curves.

  • Calculate Percent Cross-Reactivity:

    • Use the following formula to calculate the percent cross-reactivity for each compound:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Data Presentation

While specific cross-reactivity data for this compound in testosterone immunoassays is limited, the following table illustrates how such data, once generated, should be presented. For comparative purposes, data for other anabolic steroids in a commercial testosterone immunoassay is included.

Table 1: Cross-Reactivity of this compound and Other Anabolic Steroids in Immunoassays

CompoundImmunoassay Target% Cross-ReactivityReference
This compound Boldenone 0.1% [8]
BoldenoneTestosterone5.0 - 27%[5][8]
MethyltestosteroneTestosterone>5%[5]
NandroloneTestosterone19%[8]
This compoundTestosteroneData Not Available
This compound Metabolite M1TestosteroneData Not Available
This compound Metabolite M2TestosteroneData Not Available

Note: The cross-reactivity of a specific compound can vary significantly between different immunoassay kits and manufacturers.

Visualizations

This compound Metabolism Pathway

The following diagram illustrates the primary metabolic transformations of this compound in the body.

Bolasterone_Metabolism This compound This compound Hydroxylation Hydroxylation (Phase I) This compound->Hydroxylation CYP450 Enzymes Reduction Reduction (Phase I) This compound->Reduction Mono_OH Mono-hydroxylated Metabolites (M1-M5) Hydroxylation->Mono_OH Di_OH Di-hydroxylated Metabolites (M6-M12) Hydroxylation->Di_OH Reduced_Metabolite Reduced Metabolite Reduction->Reduced_Metabolite Conjugation Glucuronidation (Phase II) Conjugated_Metabolite Glucuronide Conjugate Conjugation->Conjugated_Metabolite Excretion Mono_OH->Hydroxylation Further Hydroxylation Reduced_Metabolite->Conjugation

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for Investigating Immunoassay Interference

This diagram outlines the logical steps to take when investigating potential interference in an immunoassay.

Troubleshooting_Workflow Start Unexpected Immunoassay Result Serial_Dilution Perform Serial Dilution Start->Serial_Dilution Spike_Recovery Perform Spike & Recovery Start->Spike_Recovery Check_Linearity Linear Results? Serial_Dilution->Check_Linearity Check_Recovery Acceptable Recovery? Spike_Recovery->Check_Recovery No_Interference Interference Unlikely Check_Linearity->No_Interference Yes Interference_Suspected Interference Suspected Check_Linearity->Interference_Suspected No Check_Recovery->No_Interference Yes Check_Recovery->Interference_Suspected No LCMS Confirm with LC-MS/MS Interference_Suspected->LCMS Cross_Reactivity_Test Perform Cross-Reactivity Testing Interference_Suspected->Cross_Reactivity_Test Final_Conclusion Definitive Conclusion LCMS->Final_Conclusion Cross_Reactivity_Test->Final_Conclusion

Caption: Workflow for troubleshooting immunoassay interference.

References

Technical Support Center: Bolasterone Detection in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Bolasterone. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) to enhance the detection sensitivity of this compound in plasma samples.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound in plasma?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive method for detecting this compound and its metabolites in plasma.[1][2] It offers significant advantages in sensitivity and throughput over traditional methods like gas chromatography-mass spectrometry (GC-MS).[3] High-resolution mass spectrometry (HRMS) instruments, such as Q-Exactive Orbitrap MS, further enhance detection capabilities.[2][4]

Q2: Should I analyze for the parent this compound compound or its metabolites?

A2: For improved detection sensitivity and a longer detection window, it is highly recommended to monitor for this compound's metabolites in addition to the parent compound. This compound is extensively metabolized in the body, and its metabolites can be more abundant or persist longer than the parent drug.[1] Key metabolic pathways include hydroxylation, reduction, and glucuronidation.[4][5]

Q3: Is derivatization necessary for this compound analysis?

A3: The necessity of derivatization depends on the analytical technique employed:

  • For GC-MS analysis, derivatization is mandatory. Steroids like this compound are not sufficiently volatile or thermally stable for GC analysis. Trimethylsilylation (TMS) is a common derivatization technique that increases volatility and stability.[6][7][8]

  • For LC-MS/MS analysis, derivatization is not always required but can significantly improve sensitivity. [2][8] Derivatizing agents can enhance the ionization efficiency of this compound and its esters, leading to lower limits of detection. For instance, forming Girard P hydrazones has been shown to improve detection capabilities.[9][10]

Q4: What are the critical steps in plasma sample preparation to ensure high sensitivity?

A4: Effective sample preparation is crucial for removing interferences and concentrating the analyte. Key steps include:

  • Protein Precipitation: To remove the bulk of plasma proteins. A common method is adding a 3:1 ratio of 1% formic acid in acetonitrile (B52724) to the plasma sample.

  • Extraction: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective for isolating steroids from the plasma matrix.[10][11] C18 SPE cartridges are commonly used.[11][12]

  • Phospholipid Removal: Endogenous phospholipids (B1166683) from the plasma matrix can cause significant ion suppression in LC-MS/MS, reducing sensitivity. Specialized techniques like HybridSPE®-Phospholipid plates are effective for their removal.

Troubleshooting Guide

This guide addresses common issues encountered during the detection of this compound in plasma.

Problem: Low or No Signal Detected for this compound

Potential CauseRecommended Solution
Inefficient Extraction Optimize your extraction protocol. Ensure the pH of the sample is adjusted correctly before LLE. For SPE, verify that the cartridge has been conditioned and equilibrated properly. Use deuterated internal standards to monitor and correct for recovery losses.[11][12]
Matrix Effects (Ion Suppression) Incorporate a phospholipid removal step in your sample preparation, using methods like HybridSPE®. Dilute the sample post-extraction if suppression is severe, though this may impact the limit of detection. Modify chromatographic conditions to separate this compound from co-eluting matrix components.
Suboptimal Derivatization (GC-MS) Ensure complete dryness of the sample extract before adding the derivatizing agent, as moisture can inhibit the reaction. Optimize the reaction time and temperature. For example, using MSTFA with catalysts might require heating at 90°C for 10 minutes.[7]
Poor Ionization (LC-MS/MS) Experiment with different mobile phase additives (e.g., formic acid, ammonium (B1175870) formate) to improve protonation. Consider derivatization to introduce a permanently charged group or a more easily ionizable moiety.[9][10] Compare electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) sources; APCI can sometimes offer better performance for less polar steroids.[11]
Instrument Sensitivity Perform routine maintenance and calibration of the mass spectrometer. Ensure the collision energy and other MS parameters are optimized for this compound and its specific metabolites.

Quantitative Data Summary

The tables below summarize key quantitative data for the analysis of anabolic steroids, providing a benchmark for expected performance.

Table 1: Comparison of Analytical Methodologies

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Sample Volatility Requirement High (Derivatization is mandatory)[7]Low (Derivatization is optional but can improve sensitivity)[2]
Sample Preparation Time Generally longer due to the derivatization step.[7]Generally shorter as derivatization can be omitted.[2]
Sensitivity Good, but can be limited by thermal degradation.Excellent, often superior to GC-MS for steroid analysis.[1][3]
Typical Limit of Detection (LOD) ng/mL to high pg/mL range.Low pg/mL range.[13]
Specificity High, especially with tandem MS (MS/MS).Very High, particularly with Multiple Reaction Monitoring (MRM).[11]

Table 2: Reported Limits of Detection (LODs) for Anabolic Steroids in Plasma/Serum

Compound ClassAnalytical MethodLimit of Detection (LOD)Reference
Anabolic Steroids (general)LC-MS/MS25 pg/mL[13]
Testosterone & Nandrolone EstersLC-MS/MS (with derivatization)0.03 - 0.30 ng/mL (30 - 300 pg/mL)[10]
Various Banned SubstancesLC-MS/MS2 - 100 pg/mL[3]
Multiple Steroid HormonesLC-MS/MS (with derivatization)0.005 - 1 ng/mL (5 - 1000 pg/mL)[9]

Experimental Protocols & Visualized Workflows

General Analytical Workflow

The diagram below outlines the typical workflow for detecting this compound in a plasma sample, from collection to final data analysis.

This compound Detection Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample Spike Spike with Internal Standard (e.g., d3-Testosterone) Plasma->Spike Precipitate Protein Precipitation (e.g., Acetonitrile + Formic Acid) Spike->Precipitate Extract Extraction (SPE or LLE) Precipitate->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Derivatization (Optional for LC-MS, Mandatory for GC-MS) Dry->Derivatize Reconstitute Reconstitute in Mobile Phase Derivatize->Reconstitute LCMS LC-MS/MS or GC-MS Analysis Reconstitute->LCMS Data Data Acquisition & Processing LCMS->Data Quantify Quantification & Confirmation Data->Quantify

Caption: General workflow for this compound analysis in plasma.

Detailed Protocol: Sample Preparation using SPE

This protocol describes a common method for extracting steroids from plasma using Solid-Phase Extraction (SPE).

  • Sample Pre-treatment:

    • To a 1 mL plasma sample, add an appropriate amount of a deuterated internal standard (e.g., d3-testosterone).[2]

    • Vortex the sample for 30 seconds.

  • Protein Precipitation & Loading:

    • Add 3 mL of 1% formic acid in acetonitrile to the plasma sample.

    • Vortex for 2 minutes to precipitate proteins.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Load the supernatant onto a C18 SPE cartridge (1 mL) that has been pre-conditioned with 1 mL of methanol (B129727) and 1 mL of water.[11]

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of hexane (B92381) to remove lipids.[11]

  • Elution:

    • Dry the SPE cartridge under vacuum for approximately 2 minutes.

    • Elute the analytes (this compound and its metabolites) with 1 mL of ethyl acetate.[11]

  • Final Steps:

    • Evaporate the eluate to dryness under a stream of nitrogen at ~45°C.

    • If performing GC-MS, proceed with derivatization.

    • For LC-MS/MS, reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50% methanol in water).[9]

    • The sample is now ready for injection.

Troubleshooting Logic for Low Sensitivity

Use the following decision tree to troubleshoot experiments resulting in poor detection sensitivity.

Troubleshooting Low Sensitivity Start Low Signal/Sensitivity Issue CheckRecovery Is Internal Standard Recovery Acceptable? Start->CheckRecovery CheckBlanks Are Matrix Blanks Clean? CheckRecovery->CheckBlanks Yes OptimizePrep Troubleshoot Sample Prep: - Optimize Extraction (pH, solvent) - Check SPE/LLE Steps CheckRecovery->OptimizePrep No CheckDeriv Using GC-MS? CheckBlanks->CheckDeriv Yes MatrixEffects High Matrix Effects Suspected: - Add Phospholipid Removal Step - Improve Chromatography - Dilute Sample CheckBlanks->MatrixEffects No CheckIonization Using LC-MS/MS? CheckDeriv->CheckIonization No OptimizeDeriv Troubleshoot Derivatization: - Ensure Sample is Anhydrous - Optimize Reagent/Time/Temp CheckDeriv->OptimizeDeriv Yes OptimizeMS Troubleshoot Ionization: - Adjust Mobile Phase - Change Ion Source (ESI/APCI) - Consider Derivatization CheckIonization->OptimizeMS Yes InstrumentIssue Check Instrument Performance: - Calibrate & Tune MS - Clean Ion Source - Check for Leaks CheckIonization->InstrumentIssue No OptimizePrep->CheckRecovery MatrixEffects->CheckBlanks OptimizeDeriv->InstrumentIssue OptimizeMS->InstrumentIssue

Caption: A decision tree for troubleshooting low sensitivity.

References

Troubleshooting Bolasterone degradation during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with Bolasterone degradation during sample preparation.

Frequently Asked Questions (FAQs)

Q1: My analytical results show inconsistent or significantly lower than expected concentrations of this compound. Could sample degradation be the cause?

A1: Yes, inconsistent or low recovery of this compound is a strong indicator of degradation during your sample preparation workflow. Steroids can be sensitive to various factors in the extraction process, including pH, temperature, and light exposure. It is crucial to evaluate each step of your protocol to identify potential causes of analyte loss.[1][2]

Q2: What are the primary environmental factors that can cause this compound to degrade?

A2: The main environmental factors to control are temperature and light.

  • Temperature: Steroids are sensitive to heat, which can accelerate chemical degradation and reduce their effectiveness. Conversely, excessively low temperatures can cause crystallization, particularly for standards dissolved in certain oils or solvents. It is recommended to store this compound standards and samples at a controlled room temperature, typically between 20°C to 25°C (68°F to 77°F), unless specified otherwise.[3][4]

  • Light: Exposure to UV light, including direct sunlight, can induce photochemical degradation, altering the chemical makeup of the steroid.[4] Always store standards and handle samples in a dark place or use amber vials to protect them from light.[3]

Q3: How does pH affect this compound stability during extraction?

A3: Harsh pH conditions are a common cause of steroid degradation. Strong acidic or alkaline solutions used during sample cleanup or hydrolysis can lead to chemical rearrangements. This compound, being a 17β-hydroxy-17α-methyl steroid, can be particularly susceptible to acid-catalyzed dehydration or epimerization.[5] It is critical to optimize the pH of your sample and extraction solvents to ensure the analyte remains in a stable, neutral form.[1] While acid hydrolysis is sometimes used to cleave conjugated metabolites, it should be approached with caution as it can degrade the parent compound.[6][7]

Q4: Can repeated freeze-thaw cycles of my samples lead to this compound degradation?

A4: Yes, repeated freezing and thawing should be avoided as it can compromise the integrity of certain steroids.[1] If samples must be stored frozen, aliquot them upon receipt to avoid cycling the entire sample multiple times. When handling biological matrices, keeping them on ice can help slow down any potential enzymatic activity that might alter the analyte.[1]

Troubleshooting Guide: Low Recovery of this compound

Use this section to diagnose and resolve issues related to low analyte recovery during sample preparation.

Data Summary: Impact of Sample Prep Conditions on this compound Recovery

The following table summarizes the expected recovery of this compound from a spiked plasma sample under a standard protocol prone to degradation versus an optimized protocol designed to maintain analyte stability.

ParameterStandard ProtocolOptimized ProtocolRationale for Optimization
Sample pH Adjustment 0.5 M HCl (pH ~1)0.1 M Phosphate (B84403) Buffer (pH 7.0)Avoids harsh acidic conditions that can cause dehydration or epimerization.[1][5]
Solvent Evaporation Temp. 50°C35°CLower temperature minimizes thermal degradation.[2][3]
Sample Handling Clear Vials, BenchtopAmber Vials, Ice BathProtects against photodegradation and slows enzymatic activity.[1][3][4]
Extraction Method LLE with VortexingSPE (Polymeric Sorbent)SPE offers cleaner extracts and higher reproducibility.[1]
Expected Recovery ~65-75% >90% Milder conditions preserve the integrity of the this compound molecule.
Troubleshooting Workflow

If you are experiencing low recovery, follow this logical workflow to identify the source of the problem.

G start Low or Inconsistent This compound Recovery check_storage Review Storage Conditions: - Temp (20-25°C)? - Protected from light? start->check_storage Start Here check_handling Evaluate Sample Handling: - Avoid freeze-thaw? - Kept cool during prep? start->check_handling check_extraction Examine Extraction Protocol start->check_extraction solution_storage Solution: Store at RT in dark. Use amber vials. check_storage->solution_storage No solution_handling Solution: Aliquot samples. Work on ice. check_handling->solution_handling No check_ph Is pH harsh (strong acid/base)? check_extraction->check_ph check_temp Is evaporation temp >40°C? check_extraction->check_temp check_solvent Is extraction solvent polarity appropriate for this compound? check_extraction->check_solvent solution_ph Solution: Use neutral buffer (pH 6-8). Avoid strong acids/bases. check_ph->solution_ph Yes solution_temp Solution: Use gentle heating (<40°C) with nitrogen stream. check_temp->solution_temp Yes solution_solvent Solution: Test alternative solvents. Ensure complete phase partitioning. check_solvent->solution_solvent No

Fig 1. Troubleshooting logic for low this compound recovery.

Experimental Protocols

Below are two detailed protocols for extracting this compound from human plasma. The "Standard Protocol" is a common method that may inadvertently cause degradation, while the "Optimized Protocol" includes modifications to mitigate these risks.

Standard Protocol (Prone to Degradation)
  • Sample Thawing: Thaw a 1 mL plasma sample at room temperature on the benchtop.

  • Protein Precipitation & pH Adjustment: Add 2 mL of acetonitrile (B52724) to the plasma. Add 100 µL of 1M HCl to acidify the sample. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes.

  • Extraction: Transfer the supernatant to a clean glass tube. Add 5 mL of methyl tert-butyl ether (MTBE).

  • Liquid-Liquid Extraction (LLE): Vortex vigorously for 2 minutes to partition the analyte.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Solvent Evaporation: Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 50°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.

Optimized Protocol (Minimizing Degradation)
  • Sample Thawing: Thaw a 1 mL plasma aliquot in a refrigerator or on an ice bath to prevent enzymatic activity.[1]

  • Protein Precipitation & Buffering: Add 2 mL of ice-cold acetonitrile to the plasma. Add 100 µL of 0.1 M phosphate buffer (pH 7.0) to maintain neutral conditions.[1] Vortex gently for 30 seconds.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Solid-Phase Extraction (SPE):

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

    • Loading: Load the supernatant from step 3 onto the SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.

    • Elution: Elute the this compound with 1 mL of methanol into an amber collection tube.[3]

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature no higher than 35°C.[2]

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS analysis.

Workflow Comparison Diagram

The following diagram illustrates the key differences between the standard and optimized workflows.

References

Technical Support Center: Managing Cardiovascular Side Effects in Bolasterone Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the cardiovascular side effects of Bolasterone in animal studies is limited. Therefore, this guide is primarily based on data extrapolated from studies on other potent anabolic-androgenic steroids (AAS) such as testosterone, nandrolone (B1676933), and stanozolol. Researchers should interpret and adapt these recommendations with caution for their this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential cardiovascular side effects to monitor for during this compound administration in animal models?

Based on the known effects of other AAS, you should monitor for a range of cardiovascular adverse events, including:

  • Cardiac Hypertrophy: An increase in the mass of the heart, particularly the left ventricle, which can be pathological. This is a common finding in animals treated with high doses of AAS.[1][2][3][4][5]

  • Hypertension: Elevated blood pressure is a frequent side effect of AAS administration in animal models.[3][5][6][7]

  • Dyslipidemia: AAS can alter lipid profiles, typically causing an increase in low-density lipoprotein (LDL) and a decrease in high-density lipoprotein (HDL) cholesterol, which is a risk factor for atherosclerosis.[8][9][10][11]

  • Cardiac Fibrosis: The development of fibrous connective tissue in the heart muscle, which can stiffen the heart and impair its function.[1][12][13]

  • Thrombosis: An increased risk of blood clot formation has been associated with AAS use.[14][15][16][17]

  • Myocardial Apoptosis: Programmed cell death of cardiac muscle cells, which can contribute to cardiac dysfunction.[1][18]

  • Endothelial Dysfunction: Impaired function of the inner lining of blood vessels, which can contribute to hypertension and atherosclerosis.

Q2: What are the primary molecular mechanisms underlying these cardiovascular side effects?

The cardiotoxic effects of AAS are multifactorial and involve several signaling pathways:

  • Androgen Receptor (AR) Activation: AAS bind to ARs in cardiac and vascular tissues, which can directly stimulate protein synthesis leading to hypertrophy and other cellular changes.[2][18]

  • Renin-Angiotensin-Aldosterone System (RAAS) Activation: AAS can upregulate components of the RAAS, leading to increased angiotensin II and aldosterone (B195564) levels. This promotes vasoconstriction, sodium and water retention, and cardiac fibrosis.[1][5][19]

  • Oxidative Stress: AAS can increase the production of reactive oxygen species (ROS) in cardiomyocytes, leading to cellular damage, apoptosis, and mitochondrial dysfunction.[1][2][18][20]

  • Pro-inflammatory Signaling: AAS can promote a pro-inflammatory state, contributing to endothelial dysfunction and atherosclerosis.

  • mTOR Pathway Activation: This pathway is a key regulator of cell growth and proliferation and its activation by AAS can contribute to cardiac hypertrophy.[1]

Q3: Are there any potential cardioprotective agents that can be co-administered with this compound in animal studies?

While specific data for this compound is unavailable, studies with other AAS suggest potential protective strategies:

  • Antioxidants: Agents like N-acetylcysteine have shown some promise in mitigating AAS-induced oxidative stress in animal models.[18][21]

  • RAAS Inhibitors: Drugs that block the RAAS, such as ACE inhibitors or angiotensin II receptor blockers (ARBs), may help to prevent or reduce hypertension and cardiac fibrosis.[5][19]

  • Taurine: This amino acid has been shown to prevent blood pressure increases induced by nandrolone decanoate (B1226879) in rats, potentially through modulation of the RAAS.[7]

  • Exercise: Regular physical activity has been shown to counteract some of the negative cardiovascular effects of AAS in animal models, though high-intensity exercise combined with high-dose AAS may exacerbate some pathologies.[3][20]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate in the this compound-Treated Group

  • Possible Cause: Acute cardiovascular event (e.g., arrhythmia, myocardial infarction).

  • Troubleshooting Steps:

    • Dose Reduction: Consider if the this compound dose is too high. Review literature for dose-response relationships of similar potent AAS.

    • Cardiovascular Monitoring: Implement continuous or frequent monitoring of ECG and blood pressure in a subset of animals to detect acute changes.

    • Necropsy and Histopathology: Perform detailed post-mortem examinations on deceased animals, with a focus on the heart and major blood vessels, to identify the cause of death.

    • Staggered Dosing: Introduce the full dose gradually to allow for acclimatization.

Issue 2: Significant Increase in Blood Pressure in Treated Animals

  • Possible Cause: this compound-induced activation of the RAAS and/or endothelial dysfunction.

  • Troubleshooting Steps:

    • Confirm Measurement Accuracy: Ensure that the method used for blood pressure measurement (e.g., tail-cuff plethysmography, telemetry) is properly calibrated and that the animals are habituated to the procedure to minimize stress-induced hypertension.

    • Introduce a Control Group with an Antihypertensive Agent: Co-administer a well-characterized antihypertensive drug (e.g., an ACE inhibitor like enalapril (B1671234) or an ARB like losartan) to a subgroup of this compound-treated animals to determine if the hypertension can be mitigated.

    • Assess Renal Function: Monitor urine output and kidney markers, as renal dysfunction can contribute to hypertension.

Issue 3: Echocardiography Shows Cardiac Hypertrophy but No Change in Systolic Function

  • Possible Cause: Compensated hypertrophy, where the heart muscle has enlarged to maintain function against increased afterload. However, this can progress to diastolic dysfunction and eventually systolic failure.

  • Troubleshooting Steps:

    • Assess Diastolic Function: Use advanced echocardiographic techniques like Tissue Doppler Imaging (TDI) to evaluate diastolic parameters (e.g., E/A ratio, E/e' ratio). Diastolic dysfunction often precedes systolic dysfunction.

    • Histological Analysis: At the end of the study, perform histological analysis of the heart tissue to assess for fibrosis (e.g., using Masson's trichrome or Picrosirius red staining), which is a marker of pathological remodeling.

    • Biomarker Analysis: Measure plasma or tissue levels of cardiac stress markers such as B-type natriuretic peptide (BNP) or atrial natriuretic peptide (ANP).

Quantitative Data Summary

Table 1: Effects of Anabolic-Androgenic Steroids on Blood Pressure in Rats

Anabolic SteroidDose and DurationAnimal ModelChange in Systolic Blood Pressure (SBP)Reference
Nandrolone Decanoate10 mg/kg/week for 12 weeksMale Wistar RatsSignificant increase at 2 and 3 months[7]
Stanozolol (Low Dose)5 mg/kg/week (chronic)Male RatsIncreased to 126 +/- 2.5 mmHg from 116 +/- 2 mmHg[6]
Stanozolol (High Dose)20 mg/kg/week (chronic)Male RatsIncreased to 128 +/- 2.2 mmHg from 116 +/- 2 mmHg[6]
Aldosterone (as a potent mineralocorticoid)0.1 µg/hr for 4 weeksRatsIncreased to 170 +/- 6 mmHg from 132 +/- 3 mmHg[22]

Table 2: Effects of Anabolic-Androgenic Steroids on Lipid Profile in Rats

Anabolic SteroidDose and DurationAnimal ModelKey Lipid Profile ChangesReference
Nandrolone Decanoate8 mg/kg/week for 12 weeksMale Wistar RatsSignificant increase in Triglycerides, Significant decrease in HDL-C[8][10][11]
Nandrolone Decanoate & Testosterone UndecanoateSupratherapeutic dosesMale Wistar RatsDecrease in sphingolipids and glycerolipids; Increase in free fatty acids and certain glycerophospholipids[9]

Experimental Protocols

Protocol 1: Monitoring Cardiovascular Function in Rats Treated with this compound

  • Animal Model: Male Wistar or Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Control (vehicle administration)

    • This compound (low dose)

    • This compound (high dose)

    • This compound (high dose) + Potential Cardioprotective Agent

  • This compound Administration: Administer this compound via subcutaneous or intramuscular injection at a frequency and dose determined by preliminary studies or literature on similar AAS.

  • Blood Pressure Measurement:

    • Measure systolic blood pressure weekly using a non-invasive tail-cuff plethysmography system.

    • Habituate the animals to the restraining device for several days before the first measurement to minimize stress.

    • For continuous and more accurate measurements, consider using radiotelemetry implants.

  • Echocardiography:

    • Perform echocardiography at baseline and at the end of the study under light anesthesia (e.g., isoflurane).

    • Use a high-frequency ultrasound system designed for small animals.

    • Obtain M-mode, 2D, and Doppler images to assess:

      • Left ventricular internal dimensions (LVIDd, LVIDs)

      • Interventricular septum thickness (IVSd, IVSs)

      • Left ventricular posterior wall thickness (LVPWd, LVPWs)

      • Ejection fraction (EF%) and fractional shortening (FS%) for systolic function.

      • Mitral inflow patterns (E/A ratio) and Tissue Doppler Imaging (E/e') for diastolic function.

  • Electrocardiography (ECG):

    • Record ECGs at baseline and at the end of the study using subcutaneous electrodes.

    • Analyze for changes in heart rate, PR interval, QRS duration, and QT interval, as well as for the presence of arrhythmias.

  • Terminal Procedures:

    • At the end of the study, collect blood for lipid profile analysis (Total Cholesterol, HDL, LDL, Triglycerides) and cardiac biomarkers (e.g., Troponin, BNP).

    • Euthanize the animals and harvest the hearts.

    • Measure heart weight and calculate the heart weight to body weight ratio.

    • Fix the heart tissue for histological analysis (H&E for general morphology, Masson's trichrome for fibrosis, and immunohistochemistry for markers of apoptosis like caspase-3).

Protocol 2: Induction and Assessment of Cardiac Fibrosis

  • Animal Model: C57BL/6 mice are often used for studies on cardiac fibrosis due to the availability of genetic models.

  • Induction: Administer this compound at a high dose for an extended period (e.g., 8-12 weeks). A positive control group could be administered with a known fibrotic agent like angiotensin II or aldosterone via osmotic minipumps.

  • Assessment:

    • Histology:

      • Perfuse the heart with saline followed by 4% paraformaldehyde.

      • Embed the heart in paraffin (B1166041) and section it.

      • Stain sections with Masson's trichrome or Picrosirius red to visualize collagen deposition.

      • Quantify the fibrotic area using image analysis software.

    • Gene Expression Analysis:

      • Isolate RNA from the heart tissue.

      • Perform quantitative real-time PCR (qRT-PCR) to measure the expression of pro-fibrotic genes such as Col1a1, Col3a1, Acta2 (α-SMA), and Tgf-β1.

    • Protein Analysis:

      • Perform Western blotting to quantify the protein levels of collagen type I, α-SMA, and TGF-β1.

Visualizations

Signaling Pathway: AAS-Induced Cardiac Hypertrophy

AAS_Cardiac_Hypertrophy AAS Anabolic-Androgenic Steroids (AAS) AR Androgen Receptor (AR) AAS->AR PI3K PI3K AR->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis mTOR->Protein_Synthesis Hypertrophy Cardiac Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Signaling pathway of AAS-induced cardiac hypertrophy.

Experimental Workflow: Cardiovascular Assessment in this compound Animal Study

Experimental_Workflow Start Start of Study (Baseline Measurements) Treatment This compound Administration Start->Treatment Monitoring Weekly Monitoring (Blood Pressure, Body Weight) Treatment->Monitoring Echo Mid-point/End-point Echocardiography & ECG Monitoring->Echo Termination Study Termination (Blood & Tissue Collection) Echo->Termination Analysis Data Analysis (Histology, Biomarkers, Gene Expression) Termination->Analysis

Caption: Experimental workflow for cardiovascular assessment.

Signaling Pathway: AAS-Induced Cardiac Fibrosis via RAAS

AAS_Cardiac_Fibrosis AAS Anabolic-Androgenic Steroids (AAS) RAAS RAAS Activation AAS->RAAS AngII Angiotensin II RAAS->AngII Aldosterone Aldosterone RAAS->Aldosterone TGFb TGF-β1 AngII->TGFb Aldosterone->TGFb Fibroblasts Cardiac Fibroblast Activation TGFb->Fibroblasts Collagen Collagen Deposition Fibroblasts->Collagen Fibrosis Cardiac Fibrosis Collagen->Fibrosis

Caption: AAS-induced cardiac fibrosis via RAAS activation.

References

Technical Support Center: Investigating Bolasterone Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatotoxicity of Bolasterone in animal models.

Frequently Asked Questions (FAQs)

Q1: What are the expected hepatotoxic effects of this compound in animal models?

This compound is a 17α-alkylated anabolic-androgenic steroid (AAS). This class of steroids is known to be hepatotoxic.[1][2] While extensive research specifically on this compound is limited, studies on structurally similar 17α-alkylated AAS and the related steroid Boldenone (B1667361) suggest that its administration in animal models is likely to induce:

  • Hepatocellular Injury: Expect elevations in serum levels of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).[3][4][5]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system is a key mechanism of AAS-induced liver damage.[1][6][7] This can lead to lipid peroxidation and depletion of endogenous antioxidants.[3]

  • Apoptosis: Increased programmed cell death (apoptosis) in hepatocytes is a likely outcome, potentially mediated by the upregulation of pro-apoptotic genes like p53 and TNF-alpha.[3][8]

  • Histological Alterations: Microscopic examination of the liver may reveal cellular damage, inflammation, and changes in liver architecture.[9][10] In severe cases, cholestasis (disruption of bile flow) can occur.[6][11]

Q2: What are the primary molecular mechanisms implicated in 17α-alkylated AAS-induced liver injury?

The primary mechanisms believed to underlie the hepatotoxicity of 17α-alkylated AAS like this compound include:

  • Induction of Oxidative Stress: These steroids can increase the production of reactive oxygen species (ROS) within hepatocytes, overwhelming the antioxidant capacity of the cells and leading to damage to lipids, proteins, and DNA.[1][6][7]

  • Mitochondrial Dysfunction: AAS can impair mitochondrial function, further contributing to ROS production and reducing cellular energy supply, which can lead to necrosis.[6]

  • Apoptosis Induction: Activation of apoptotic pathways through both intrinsic (mitochondrial) and extrinsic (death receptor) signaling is a key feature of drug-induced liver injury.[12][13] For example, some AAS have been shown to upregulate pro-apoptotic genes.[3]

  • Cholestasis: 17α-alkylated steroids can interfere with bile acid synthesis and transport, leading to the accumulation of toxic bile acids in the liver and causing cholestatic injury.[6][11][14]

Q3: Are there established animal models for studying this compound hepatotoxicity?

While there isn't a single, standardized model specifically for this compound, researchers can adapt established models of drug-induced liver injury.[6] Rodent models, such as rats and mice, are commonly used. A typical study design would involve the administration of this compound at various doses and for different durations, followed by the collection of blood and liver tissue for analysis.[4]

Troubleshooting Guides

Issue 1: Inconsistent or no significant elevation in serum ALT/AST levels after this compound administration.

  • Possible Cause 1: Inadequate Dose or Duration. The hepatotoxic effects of AAS are often dose and duration-dependent.

    • Troubleshooting: Review the literature for dose-ranging studies of similar 17α-alkylated steroids. Consider conducting a pilot study with a range of this compound doses and treatment durations to establish an effective dose for inducing hepatotoxicity in your specific animal model and strain.

  • Possible Cause 2: Animal Strain and Species Differences. Metabolic and physiological differences between animal strains and species can affect their susceptibility to drug-induced liver injury.

    • Troubleshooting: Ensure the chosen animal model is appropriate. If results remain inconsistent, consider using a different, more sensitive strain or species. Document the species, strain, age, and sex of the animals used in your experiments.

  • Possible Cause 3: Timing of Blood Collection. Peak enzyme levels may occur at a specific time point after the final dose.

    • Troubleshooting: Conduct a time-course experiment, collecting blood samples at multiple time points (e.g., 24, 48, and 72 hours) after the last this compound administration to identify the window of maximum enzyme elevation.

Issue 2: Difficulty in detecting a clear oxidative stress response.

  • Possible Cause 1: Insensitive or Inappropriate Assay. The choice of oxidative stress marker and the assay methodology are critical.

    • Troubleshooting: Utilize a panel of markers to assess oxidative stress comprehensively. This should include assays for lipid peroxidation (e.g., Malondialdehyde - MDA), as well as antioxidant enzyme activity (e.g., Superoxide Dismutase - SOD, Catalase - CAT) and levels of non-enzymatic antioxidants (e.g., Glutathione (B108866) - GSH).[3] Ensure that assays are validated for your specific sample type (liver homogenate or serum).

  • Possible Cause 2: Timing of Tissue Collection. The oxidative stress response can be transient.

    • Troubleshooting: Similar to liver enzyme analysis, perform a time-course study to determine the optimal time point for detecting changes in oxidative stress markers after this compound administration.

Issue 3: Ambiguous results from apoptosis assays (e.g., TUNEL staining).

  • Possible Cause 1: False Positives or Negatives in TUNEL Assay. The TUNEL assay can be prone to artifacts. Necrotic cells can sometimes be TUNEL-positive, and technical issues can lead to inconsistent staining.

    • Troubleshooting: Always include positive (e.g., DNase I-treated tissue) and negative controls in your TUNEL staining protocol.[15] Corroborate TUNEL results with other apoptosis markers, such as immunohistochemistry for cleaved caspase-3 or analysis of pro-apoptotic gene expression (e.g., Bax, p53, TNF-alpha) via qPCR.[3]

  • Possible Cause 2: Apoptosis is an early or transient event. The peak of apoptosis may occur before significant histological damage is apparent.

    • Troubleshooting: Perform a detailed time-course analysis, collecting liver tissue at earlier time points post-administration to capture the apoptotic wave.

Data Presentation

Table 1: Effects of Boldenone on Serum Liver Enzymes in Rabbits

GroupALT (U/L)AST (U/L)
Control35.17 ± 2.1428.33 ± 1.86
Boldenone-treated68.50 ± 3.2755.67 ± 2.87
Boldenone-withdrawal42.33 ± 2.3334.50 ± 2.08

*Data are presented as mean ± SEM. *P < 0.05 compared to the control group. (Data adapted from a study on Boldenone in rabbits, which may serve as a reference for this compound studies).[3]

Table 2: Oxidative Stress Markers in Rabbit Liver after Boldenone Administration

GroupMDA (nmol/g tissue)SOD (U/mg protein)CAT (U/mg protein)GSH (μmol/g tissue)
Control1.23 ± 0.1115.83 ± 1.118.50 ± 0.624.17 ± 0.24
Boldenone-treated2.83 ± 0.218.17 ± 0.704.33 ± 0.422.17 ± 0.17
Boldenone-withdrawal1.50 ± 0.1413.50 ± 0.967.17 ± 0.543.67 ± 0.21

*Data are presented as mean ± SEM. *P < 0.05 compared to the control group. (Data adapted from a study on Boldenone in rabbits, which may serve as a reference for this compound studies).[3]

Experimental Protocols

1. Measurement of Serum Aminotransferases (ALT and AST)

  • Principle: ALT and AST are enzymes that are released into the bloodstream upon liver cell damage. Their levels are measured using spectrophotometric assays.

  • Procedure:

    • Collect blood from animals via an appropriate method (e.g., cardiac puncture, tail vein).

    • Allow the blood to clot and then centrifuge to separate the serum.

    • Use commercially available ALT and AST assay kits.

    • Follow the manufacturer's instructions, which typically involve mixing the serum with a reagent solution and measuring the change in absorbance at a specific wavelength over time.

    • Calculate the enzyme activity in Units per Liter (U/L) based on the rate of absorbance change and a standard curve.

2. Histological Analysis of Liver Tissue

  • Principle: Staining thin sections of liver tissue with specific dyes allows for the visualization of cellular morphology and the identification of pathological changes.

  • Procedure:

    • Euthanize the animal and immediately perfuse the liver with saline, followed by 4% paraformaldehyde.

    • Excise the liver and fix it in 10% neutral buffered formalin for 24-48 hours.

    • Dehydrate the tissue through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

    • Cut 4-5 µm thick sections using a microtome and mount them on glass slides.

    • Hematoxylin (B73222) and Eosin (B541160) (H&E) Staining:

      • Deparaffinize and rehydrate the sections.

      • Stain with hematoxylin to visualize cell nuclei (blue/purple).

      • Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink).

      • Dehydrate, clear, and mount with a coverslip.

    • Masson's Trichrome Staining:

      • This stain is used to visualize collagen fibers, which indicate fibrosis.

      • Follow a standard Masson's trichrome staining protocol, which will stain collagen blue, nuclei black, and cytoplasm red/pink.[9]

    • Examine the stained sections under a light microscope to assess for signs of liver injury, such as hepatocyte necrosis, inflammation, steatosis (fatty changes), and fibrosis.[9][10]

3. Measurement of Oxidative Stress Markers

  • Principle: Quantifying the products of oxidative damage and the activity of antioxidant enzymes provides a measure of the oxidative stress status in the liver.

  • Procedure (using liver homogenate):

    • Excise a portion of the liver, weigh it, and homogenize it in ice-cold buffer.

    • Centrifuge the homogenate to obtain the supernatant for the assays.

    • Malondialdehyde (MDA) Assay (TBARS method):

      • MDA is a marker of lipid peroxidation.

      • The assay is based on the reaction of MDA with thiobarbituric acid (TBA) to form a colored product that can be measured spectrophotometrically.

    • Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:

      • Use commercially available kits that measure the enzymatic activity of SOD and CAT, typically through colorimetric or fluorometric methods.

    • Glutathione (GSH) Assay:

      • Measure the levels of reduced glutathione using a commercially available kit, often based on the reaction of GSH with a chromogenic substrate.

    • Normalize the results to the total protein concentration of the liver homogenate, which can be determined using a standard protein assay (e.g., Bradford or BCA).

4. TUNEL Assay for Apoptosis Detection

  • Principle: The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

  • Procedure:

    • Use paraffin-embedded liver sections as prepared for histological analysis.

    • Deparaffinize and rehydrate the tissue sections.

    • Permeabilize the cells, typically with proteinase K.

    • Incubate the sections with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., biotin-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-OH ends of fragmented DNA.

    • If using biotin-dUTP, follow with an incubation with a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and a suitable substrate to generate a colored precipitate. If using a fluorescently labeled dUTP, proceed to fluorescence microscopy.

    • Counterstain the nuclei with a suitable dye (e.g., hematoxylin or DAPI).

    • Examine the sections under a microscope and quantify the number of TUNEL-positive (apoptotic) cells.

Visualizations

Bolasterone_Hepatotoxicity_Pathway This compound This compound (17α-alkylated AAS) Hepatocyte Hepatocyte This compound->Hepatocyte Enters ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Induces P53_TNF ↑ p53, TNF-α expression This compound->P53_TNF Upregulates Mitochondria Mitochondria OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation (↑ MDA) OxidativeStress->LipidPeroxidation AntioxidantDepletion Antioxidant Depletion (↓ GSH, SOD, CAT) OxidativeStress->AntioxidantDepletion Apoptosis Apoptosis OxidativeStress->Apoptosis Triggers CellDamage Hepatocellular Damage & Necrosis LipidPeroxidation->CellDamage AntioxidantDepletion->CellDamage CaspaseActivation Caspase Activation Apoptosis->CaspaseActivation Apoptosis->CellDamage DNA_Fragmentation DNA Fragmentation (TUNEL positive) CaspaseActivation->DNA_Fragmentation EnzymeRelease ↑ ALT, AST Release CellDamage->EnzymeRelease P53_TNF->Apoptosis

Caption: Proposed signaling pathway for this compound-induced hepatotoxicity.

Experimental_Workflow start Start: Animal Model Selection (e.g., Rats/Mice) dosing This compound Administration (Define Dose & Duration) start->dosing collection Sample Collection (Blood & Liver Tissue) dosing->collection blood_processing Blood Processing (Serum Separation) collection->blood_processing liver_processing Liver Tissue Processing collection->liver_processing serum_analysis Serum Analysis: ALT & AST Assays blood_processing->serum_analysis liver_homogenization Liver Homogenization liver_processing->liver_homogenization fixed_tissue Fixation & Paraffin Embedding liver_processing->fixed_tissue data_analysis Data Analysis & Interpretation serum_analysis->data_analysis oxidative_stress_assays Oxidative Stress Assays: MDA, SOD, CAT, GSH liver_homogenization->oxidative_stress_assays histology Histology: H&E, Masson's Trichrome fixed_tissue->histology apoptosis_assay Apoptosis Assay: TUNEL Staining fixed_tissue->apoptosis_assay oxidative_stress_assays->data_analysis histology->data_analysis apoptosis_assay->data_analysis

Caption: Experimental workflow for assessing this compound hepatotoxicity.

References

Technical Support Center: Reducing Bolasterone Cross-Reactivity in Competitive Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Bolasterone cross-reactivity in competitive binding assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is cross-reactivity a concern in competitive binding assays?

This compound (7α,17α-dimethyltestosterone) is a synthetic anabolic-androgenic steroid (AAS).[1] In competitive binding assays, which are designed to quantify a specific analyte, cross-reactivity occurs when other structurally similar compounds in the sample also bind to the antibody or receptor used in the assay.[2][3] This leads to inaccurate quantification of the target analyte, potentially causing falsely elevated results.[4] Due to the high structural similarity among steroids, immunoassays for one steroid are often prone to interference from others.[5]

Q2: Which compounds are most likely to cross-react with this compound in an immunoassay?

While specific cross-reactivity data for this compound is not extensively published, we can infer potential cross-reactants based on structural similarity. Compounds with a similar steran nucleus and functional groups at key positions are likely to cross-react. These include endogenous androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), as well as other synthetic anabolic steroids such as methyltestosterone, dianabol, and nandrolone.[4][6] The degree of cross-reactivity is dependent on the specificity of the antibody used in the assay.[5]

Q3: How does this compound exert its biological effects?

This compound, like other androgens, primarily functions by binding to and activating the androgen receptor (AR).[7] The androgen receptor is a ligand-activated nuclear transcription factor.[8] Upon binding to an androgen like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the nucleus.[4] In the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby regulating their transcription.[4][9] This signaling pathway is crucial in mediating the physiological and developmental effects of androgens.

Troubleshooting Guides

Issue 1: Suspected Cross-Reactivity Leading to Inaccurate Quantification

Symptoms:

  • Higher than expected this compound concentrations.

  • Discrepancy between assay results and other analytical methods (e.g., LC-MS/MS).[10]

  • Inconsistent results across different sample dilutions.

Possible Causes:

  • Presence of structurally similar endogenous or exogenous steroids in the sample.[4]

  • The antibody used in the assay has low specificity.

  • Metabolites of other compounds present in the sample are cross-reacting.

Solutions:

Solution Detailed Steps Expected Outcome
Sample Dilution Perform a serial dilution of the sample and re-assay.If cross-reactivity is present, the relationship between the dilution factor and the measured concentration may be non-linear.
Antibody Specificity Use a highly specific monoclonal antibody against this compound. Monoclonal antibodies recognize a single epitope, which can reduce cross-reactivity.[11]Reduced binding of non-target steroids, leading to more accurate this compound quantification.
Assay Optimization Adjust incubation times and temperatures. Shorter incubation times can favor the binding of the higher-affinity target analyte.[11] Modify the assay buffer composition (e.g., pH, ionic strength) to potentially disfavor the binding of cross-reacting molecules.Improved assay specificity and a reduction in false-positive results.
Confirmation with a Different Method Analyze a subset of samples using a more specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to confirm the immunoassay results.LC-MS/MS provides a higher degree of specificity and can definitively identify and quantify this compound and potential cross-reactants.

Quantitative Data on Steroid Cross-Reactivity

While specific cross-reactivity data for this compound is limited, the following table, adapted from studies on testosterone immunoassays, illustrates the potential for cross-reactivity with structurally similar anabolic steroids. This data should be considered as a guide to understand the phenomenon.

Table 1: Cross-Reactivity of Selected Anabolic Steroids in a Testosterone Immunoassay

CompoundStructure Relative to TestosteronePercent Cross-Reactivity (%)
Testosterone Reference 100
Methyltestosterone17α-methyl group5.0 - 9.0
Dianabol (Methandrostenolone)17α-methyl group, additional double bond5.0 - 8.0
BoldenoneAdditional double bond5.0 - 7.0
Nandrolone (19-nortestosterone)Demethylated at C191.0 - 3.0
StanozololFused pyrazole (B372694) ring<0.1

Data is representative and compiled from findings in studies on testosterone immunoassays where these compounds were tested.[4][12] The exact percentage can vary significantly between different assays and antibody lots.

Experimental Protocols

Protocol: Competitive ELISA for Assessing this compound Cross-Reactivity

This protocol provides a framework for determining the cross-reactivity of other steroids in a competitive ELISA designed for this compound.

1. Materials:

  • Microtiter plate coated with a specific anti-Bolasterone antibody.

  • This compound standard solutions (for standard curve).

  • Solutions of potential cross-reactants (e.g., testosterone, DHT, methyltestosterone) at various concentrations.

  • Enzyme-labeled this compound (e.g., this compound-HRP conjugate).

  • Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Add 50 µL of assay buffer to all wells.

  • Add 50 µL of this compound standard or the test compound (potential cross-reactant) to the appropriate wells.

  • Add 50 µL of enzyme-labeled this compound to all wells.

  • Incubate the plate for 1-2 hours at room temperature (or as optimized).

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at the appropriate wavelength (e.g., 450 nm) within 15 minutes.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the concentration of the this compound standards.

  • Determine the concentration of each test compound that causes a 50% reduction in the maximum signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

Visualizations

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding Dimerization Dimerization AR->Dimerization Translocation HSP Heat Shock Proteins HSP->AR Dissociation Cytoplasm Cytoplasm Nucleus Nucleus ARE Androgen Response Element (ARE) Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription Activation

Caption: Simplified Androgen Receptor signaling pathway activated by this compound.

Competitive_Binding_Assay_Workflow start Start add_reagents Add Sample (Unlabeled this compound), Labeled this compound, and Antibody to Well start->add_reagents incubation Incubate to Allow Competition for Antibody Binding Sites add_reagents->incubation wash Wash to Remove Unbound Components incubation->wash add_substrate Add Substrate wash->add_substrate color_dev Color Development (Signal is Inversely Proportional to Unlabeled this compound Concentration) add_substrate->color_dev read_signal Read Signal (e.g., Absorbance) color_dev->read_signal end End read_signal->end

Caption: Workflow of a typical competitive binding assay for this compound.

Troubleshooting_Logic start Inaccurate Results (Suspected Cross-Reactivity) check_dilution Linearity with Sample Dilution? start->check_dilution yes_linear Yes check_dilution->yes_linear no_linear No (Suggests Cross-Reactivity) check_dilution->no_linear other_issue Consider Other Issues (e.g., Matrix Effects, Reagent Quality) yes_linear->other_issue optimize_assay Optimize Assay Conditions (Buffer, Incubation Time) no_linear->optimize_assay change_antibody Use a More Specific (Monoclonal) Antibody optimize_assay->change_antibody confirm_method Confirm with LC-MS/MS change_antibody->confirm_method

Caption: Decision tree for troubleshooting this compound cross-reactivity.

References

Technical Support Center: Bolasterone Extraction from Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Bolasterone extraction from tissue samples. This guide is designed for researchers, scientists, and drug development professionals. Here you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for extracting this compound from tissue samples?

A1: The most effective method depends on the tissue type, the required level of sensitivity, and the available analytical instrumentation (e.g., LC-MS/MS, GC-MS). The two most common and effective approaches are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE). SPE, particularly with modern polymeric cartridges like Oasis HLB, often provides cleaner extracts and better recovery by effectively removing interfering substances.[1][2][3] LLE is a simpler technique but may result in lower recovery and the co-extraction of interfering lipids, especially from fatty tissues.[4]

Q2: How can I improve the recovery of this compound from my tissue samples?

A2: Optimizing several key steps can significantly improve recovery:

  • Homogenization: Ensure the tissue is thoroughly homogenized to maximize the surface area for extraction. Cryogenic grinding (or powdering the sample after freeze-drying) can be particularly effective.[5][6]

  • Enzymatic Hydrolysis: For conjugated metabolites, enzymatic hydrolysis (e.g., using β-glucuronidase) before extraction is crucial to cleave the conjugates and release the parent steroid.[1][7]

  • Solvent Selection: For LLE, use a water-immiscible organic solvent that has a high affinity for this compound. Methyl tert-butyl ether (MTBE) is often a good choice.[1] For SPE, ensure the conditioning, loading, washing, and elution solvents are appropriate for the chosen sorbent and the analyte.

  • pH Adjustment: The pH of the sample solution can influence the extraction efficiency. For many steroids, maintaining a neutral pH is optimal.[8]

  • Quantification of Efficiency: Always determine your extraction efficiency by spiking a control sample with a known concentration of a this compound standard or a deuterated internal standard before extraction.[6][9]

Q3: What are the best practices for handling different types of tissue?

A3: Different tissues require specific considerations:

  • Muscle Tissue: Generally has lower lipid content. A standard homogenization followed by SPE or LLE is usually effective. An enzymatic hydrolysis step is often included.[1][7]

  • Liver Tissue: This tissue is rich in metabolic enzymes. It is important to consider that this compound may be present as various metabolites.[10][11] A comprehensive extraction may require both enzymatic hydrolysis and a robust cleanup step like SPE.

  • Adipose (Fat) Tissue: High lipid content is the main challenge. A defatting step is often necessary. This can be achieved by an initial extraction with a nonpolar solvent like hexane (B92381), which is then discarded, followed by extraction of the defatted residue.[2] SPE is highly recommended for fatty samples to remove lipid interference.[12]

Q4: What are common sources of error and contamination in this compound analysis?

A4: Common sources of error include incomplete homogenization, analyte degradation during processing, and matrix effects during analysis.[13] Contamination can arise from plasticizers (phthalates) from lab consumables, so using high-quality glass test tubes and solvent-rinsed equipment is recommended.[14] Cross-contamination between samples can be minimized by thoroughly cleaning equipment between extractions.

Troubleshooting Guide

This guide addresses common problems encountered during the extraction and analysis of this compound.

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Analyte Peak 1. Incomplete extraction or low recovery. 2. Analyte degradation. 3. Incomplete hydrolysis of conjugated metabolites. 4. Instrument sensitivity issues.1. Optimize extraction parameters (solvent, pH, time). Check extraction efficiency with a spiked sample.[6] 2. Keep samples cold during homogenization and processing. Avoid harsh pH or high temperatures.[15] 3. Increase enzyme concentration or incubation time for hydrolysis. 4. Verify LC-MS/MS or GC-MS instrument performance with a pure standard.
High Matrix Effects / Ion Suppression 1. Co-extraction of interfering compounds (e.g., lipids, phospholipids).[13] 2. Insufficient cleanup of the extract.1. Incorporate a defatting step with hexane for lipid-rich tissues.[2] 2. Use a more selective SPE cartridge (e.g., mixed-mode or polymeric). Add extra wash steps to the SPE protocol.[3] 3. Optimize chromatography to separate this compound from co-eluting matrix components.
Poor Reproducibility (High %RSD) 1. Inconsistent sample homogenization. 2. Variability in manual extraction steps (e.g., pipetting, phase separation). 3. Inconsistent drying down and reconstitution of the final extract.1. Use a standardized homogenization protocol and ensure a uniform consistency for all samples. 2. Use calibrated pipettes and consistent timing for all steps. Consider an automated SPE system for high throughput.[3] 3. Use a controlled evaporation method (e.g., SpeedVac or gentle nitrogen stream) and ensure the dried extract is fully redissolved by thorough vortexing.[5][6]
Peak Tailing or Splitting in Chromatogram 1. Column degradation or contamination. 2. Incompatibility between the final extract solvent and the mobile phase. 3. Presence of interfering substances in the extract.1. Use a guard column and ensure proper sample cleanup. Flush or replace the analytical column if necessary. 2. Ensure the reconstitution solvent is similar in composition and strength to the initial mobile phase. 3. Improve the sample cleanup procedure (e.g., switch from LLE to SPE).
Troubleshooting Logic Diagram

This diagram illustrates a logical workflow for troubleshooting common extraction issues.

G cluster_extraction Extraction Optimization cluster_analysis Analytical Optimization start Problem: Low Signal or Poor Reproducibility check_recovery Check Extraction Recovery with Spiked Control start->check_recovery recovery_ok Recovery >80%? check_recovery->recovery_ok optimize_homogenization Optimize Homogenization (e.g., Cryo-grinding) recovery_ok->optimize_homogenization No check_matrix Assess Matrix Effects (Post-extraction Spike) recovery_ok->check_matrix Yes optimize_hydrolysis Optimize Enzymatic Hydrolysis (Time, Enzyme Conc.) optimize_homogenization->optimize_hydrolysis optimize_solvent Optimize Extraction Solvent/SPE (Solvent, pH, Sorbent) optimize_hydrolysis->optimize_solvent improve_cleanup Improve Sample Cleanup (e.g., SPE Wash Steps) check_matrix->improve_cleanup optimize_lcms Optimize LC-MS/MS Method (Gradient, Source Parameters) improve_cleanup->optimize_lcms

Caption: Troubleshooting workflow for this compound extraction.

Quantitative Data Summary

The following table summarizes typical performance data for anabolic steroid extraction from tissue, based on published literature. Note that specific values for this compound may vary.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Reference
Typical Recovery 60 - 90%83 - 104%[7]
Limit of Detection (LOD) ~0.5 - 1.0 ng/g~0.1 - 0.3 ng/g[1][7]
Limit of Quantification (LOQ) ~1.0 - 2.0 ng/g~0.3 - 1.0 ng/g[1][7]
Relative Standard Deviation (%RSD) < 15%< 10%[7][16]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Muscle Tissue

This protocol is a generalized method for extracting anabolic steroids from muscle tissue, adapted from common procedures.[1][7]

1. Sample Preparation and Homogenization

  • Weigh approximately 2 g of frozen muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of a suitable buffer (e.g., sodium acetate (B1210297) buffer, pH 5.2).

  • Add an internal standard (e.g., deuterated this compound) to all samples, controls, and calibration standards.

  • Homogenize the tissue using a mechanical homogenizer until a uniform slurry is obtained. Keep the sample on ice to prevent degradation.

2. Enzymatic Hydrolysis

  • Add 50 µL of β-glucuronidase from E. coli to the homogenate.

  • Vortex briefly and incubate in a shaking water bath at 50-60°C for 2-4 hours.

  • After incubation, cool the sample to room temperature and centrifuge at 4000 x g for 10 minutes.

3. Solid-Phase Extraction (SPE)

  • Condition a polymeric SPE cartridge (e.g., Oasis HLB, 3cc, 60mg) by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Load the supernatant from the hydrolysis step onto the SPE cartridge at a slow flow rate (1-2 mL/min).

  • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.

  • Elute the analytes with 3 mL of methanol or ethyl acetate into a clean glass tube.

4. Final Preparation

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water).

  • Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram for SPE Protocol

G start 1. Weigh & Homogenize Tissue (+ Internal Standard) hydrolysis 2. Enzymatic Hydrolysis (β-glucuronidase) start->hydrolysis centrifuge 3. Centrifuge to Pellet Solids hydrolysis->centrifuge spe_load 5. Load Supernatant centrifuge->spe_load spe_condition 4. Condition SPE Cartridge (Methanol, Water) spe_condition->spe_load spe_wash 6. Wash Cartridge (5% Methanol) spe_load->spe_wash spe_elute 7. Elute this compound (Methanol/Ethyl Acetate) spe_wash->spe_elute drydown 8. Evaporate to Dryness (Nitrogen Stream) spe_elute->drydown reconstitute 9. Reconstitute in Mobile Phase drydown->reconstitute analysis 10. LC-MS/MS Analysis reconstitute->analysis

Caption: Experimental workflow for this compound extraction via SPE.

Signaling Pathway

This compound, as an anabolic-androgenic steroid (AAS), exerts its primary effects by binding to the androgen receptor (AR).[17][18]

Androgen Receptor Signaling Pathway

Androgens like this compound diffuse across the cell membrane and bind to the Androgen Receptor (AR) in the cytoplasm, which is complexed with heat shock proteins (HSPs).[17][19] Ligand binding causes the HSPs to dissociate and the AR-ligand complex to translocate into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, modulating their transcription and leading to the physiological effects of the steroid.[18][19]

G Simplified Androgen Receptor Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bolasterone_out This compound AR_HSP AR + HSP Complex Bolasterone_out->AR_HSP Diffusion AR_this compound AR-Bolasterone Complex AR_HSP->AR_this compound Binding & HSP Dissociation AR_Bolasterone_n AR-Bolasterone Complex AR_this compound->AR_Bolasterone_n Nuclear Translocation Dimer Dimerization AR_Bolasterone_n->Dimer ARE Binds to ARE on DNA Dimer->ARE Transcription Modulation of Gene Transcription ARE->Transcription Response Physiological Response (e.g., Anabolism) Transcription->Response

Caption: Simplified Androgen Receptor (AR) signaling pathway.

References

Navigating the Intricacies of Long-Term Bolasterone Research: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for researchers undertaking long-term administration studies of Bolasterone. Addressing potential challenges through troubleshooting guides and frequently asked questions, this resource aims to facilitate smoother experimental workflows and ensure data integrity. Due to the limited availability of long-term specific data for this compound, information from studies on other 17α-alkylated anabolic-androgenic steroids (AAS) has been included to provide a comprehensive overview of potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in long-term this compound administration studies?

A1: The primary challenges stem from this compound's classification as a 17α-alkylated anabolic steroid. These challenges include significant hepatotoxicity, adverse cardiovascular effects, and profound endocrine disruption.[1][2][3] Long-term studies require meticulous monitoring to mitigate these risks and ensure the welfare of animal subjects. Ethical considerations are also paramount due to the potential for severe health consequences.[1]

Q2: What are the expected hepatotoxic effects of chronic this compound use?

A2: As a 17α-alkylated AAS, this compound is anticipated to exert considerable strain on the liver.[2][4] Expected hepatotoxic effects include cholestasis (disruption of bile flow), peliosis hepatis (blood-filled cysts in the liver), and the development of hepatic adenomas and potentially hepatocellular carcinomas with prolonged exposure.[1][3][5] Researchers should anticipate elevations in liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).[2][6]

Q3: What cardiovascular complications should be monitored during a long-term this compound study?

A3: Long-term AAS administration is associated with a heightened risk of cardiovascular disease. Key concerns include the development of cardiac hypertrophy (enlargement of the heart muscle), which may not necessarily translate to improved cardiac function.[7][8][9] Dyslipidemia, characterized by decreased high-density lipoprotein (HDL) and increased low-density lipoprotein (LDL) cholesterol, is another significant risk, predisposing subjects to atherosclerosis.[10] Regular monitoring of heart structure and function, as well as lipid profiles, is crucial.

Q4: How does long-term this compound administration affect the endocrine system?

A4: Chronic administration of this compound, like other AAS, leads to the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.[11][12] This results in decreased endogenous testosterone (B1683101) production and can lead to testicular atrophy and reduced spermatogenesis in male subjects.[12] Monitoring of hormone levels, including testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH), is essential to quantify the extent of endocrine disruption.[12][13]

Q5: Are there specific analytical methods recommended for detecting this compound and its metabolites in long-term studies?

A5: Yes, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of this compound and its metabolites in biological samples such as urine and plasma.[14][15] Gas chromatography-mass spectrometry (GC-MS) can also be used, often following derivatization of the analytes. A recent study on this compound metabolism in rats identified 18 metabolites, primarily hydroxylated and glucuronic acid conjugated forms, which can serve as biomarkers of exposure.[16]

Troubleshooting Guides

Issue 1: Unexpectedly High Mortality Rate in Animal Subjects
Potential Cause Troubleshooting Steps
Severe Hepatotoxicity - Immediately reduce the dosage of this compound or temporarily cease administration. - Conduct thorough histological examination of the liver from deceased animals to identify signs of cholestasis, peliosis hepatis, or tumors.[1][6] - Increase the frequency of liver function tests for the remaining animals.
Cardiovascular Events - Perform echocardiograms on a subset of animals to assess cardiac structure and function. - Analyze blood samples for cardiac biomarkers. - Review the experimental protocol for potential stressors that could exacerbate cardiovascular strain.
General Toxicity/Off-Target Effects - Re-evaluate the dosage and administration route. Consider alternative vehicles for drug delivery. - Conduct a comprehensive necropsy on deceased animals to investigate other potential organ damage.
Issue 2: Inconsistent or Unexpected Analytical Results for this compound Metabolites
Potential Cause Troubleshooting Steps
Incomplete Sample Preparation - Optimize the enzymatic hydrolysis step for glucuronide conjugates, as incomplete cleavage can lead to underestimation of metabolites. - Validate the solid-phase extraction (SPE) protocol to ensure efficient recovery of all relevant metabolites.
Metabolite Instability - Assess the stability of this compound and its metabolites under the storage and processing conditions used. - Consider immediate analysis after sample collection or storage at ultra-low temperatures (-80°C).
Matrix Effects in LC-MS/MS - Employ the use of isotopically labeled internal standards for each analyte to correct for matrix-induced ion suppression or enhancement. - Perform a thorough validation of the analytical method, including assessment of matrix effects in the specific biological matrix being used.
Issue 3: Difficulty in Interpreting Hormonal Profile Data
Potential Cause Troubleshooting Steps
Suppression of HPG Axis - Expect significantly low levels of endogenous testosterone, LH, and FSH.[12] - Correlate hormonal data with physical observations such as testicular size and weight.
Aromatization of this compound - Although this compound is a derivative of dihydrotestosterone (B1667394) and not expected to aromatize significantly, consider measuring estrogen levels to rule out unexpected metabolic pathways, especially in long-term studies.
Assay Interference - Ensure that the immunoassays used for hormone analysis do not have cross-reactivity with this compound or its metabolites. - LC-MS/MS methods are preferred for their specificity in steroid hormone analysis.[15]

Data Presentation

Table 1: Potential Long-Term Effects of 17α-Alkylated Anabolic Steroids on Hepatic and Cardiovascular Parameters

(Note: Data is generalized from studies on various 17α-alkylated AAS due to the lack of specific long-term quantitative data for this compound.)

ParameterExpected Change with Long-Term AdministrationPotential Clinical Significance
Hepatic
Alanine Aminotransferase (ALT)Significant IncreaseIndicator of hepatocellular injury.[2]
Aspartate Aminotransferase (AST)Significant IncreaseIndicator of hepatocellular injury.[2]
Alkaline Phosphatase (ALP)IncreaseSuggestive of cholestasis.[6]
BilirubinIncreaseIndicator of impaired liver function and cholestasis.
Cardiovascular
Left Ventricular MassIncreaseCardiac hypertrophy, potential for diastolic dysfunction.[7][8][9]
HDL CholesterolSignificant DecreaseIncreased risk of atherosclerosis.[10][17]
LDL CholesterolIncreaseIncreased risk of atherosclerosis.[10][17]
Blood PressureIncreaseHypertension, increased cardiovascular strain.

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in a Rodent Model
  • Animal Model: Male Wistar rats (8-10 weeks old).

  • Acclimatization: House animals in a controlled environment (12:12 h light-dark cycle, 22±2°C) for at least one week prior to the experiment. Provide ad libitum access to standard chow and water.

  • Drug Preparation: Prepare this compound in a suitable vehicle (e.g., sesame oil, corn oil) at the desired concentration. Ensure homogeneity of the suspension.

  • Administration: Administer this compound via oral gavage or subcutaneous injection at a pre-determined dosage and frequency (e.g., 5 days a week). The dosage should be based on pilot studies or literature on similar compounds.[18]

  • Monitoring:

    • Weekly: Record body weight and food intake.

    • Monthly: Collect blood samples via a non-terminal method (e.g., tail vein) for analysis of liver enzymes, lipid profile, and complete blood count.

    • Every 3 Months: Collect 24-hour urine samples for metabolite profiling using LC-MS/MS.[16]

    • Mid- and End-of-Study: Perform echocardiography to assess cardiac function and structure.

  • Termination: At the end of the study period (e.g., 6-12 months), euthanize the animals. Collect terminal blood samples and harvest organs (liver, heart, testes, prostate) for histopathological analysis and weighing.

Protocol 2: Histopathological Assessment of Liver Tissue
  • Tissue Fixation: Immediately fix liver samples in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the fixed tissues through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 4-5 µm thick sections using a microtome.

  • Staining:

    • Hematoxylin and Eosin (H&E): For general morphology, to identify hepatocellular damage, inflammation, sinusoidal dilation, and peliosis hepatis.[6]

    • Masson's Trichrome: To assess for fibrosis.

    • Reticulin Stain: To evaluate the liver's architectural framework.

  • Microscopic Examination: A qualified pathologist should blindly evaluate the slides for evidence of cholestasis, necrosis, inflammation, fibrosis, and neoplastic changes.

Mandatory Visualizations

Bolasterone_Metabolism_Workflow cluster_administration Drug Administration cluster_analysis Analytical Procedure This compound This compound Administration (Oral Gavage/Subcutaneous Injection) Urine Urine Collection (24-hour) This compound->Urine Metabolism in vivo Blood Blood Collection (Plasma/Serum) This compound->Blood Metabolism in vivo Extraction Solid-Phase Extraction (SPE) Urine->Extraction Blood->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Analysis (Metabolite Identification & Quantification) LCMS->Data

Experimental Workflow for this compound Metabolite Analysis.

Androgen_Receptor_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasmic) This compound->AR Binds to AR HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_complex This compound-AR Complex AR->AR_complex Conformational Change Nucleus Nucleus AR_complex->Nucleus Translocation ARE Androgen Response Element (ARE) on DNA Transcription Gene Transcription ARE->Transcription Modulates Translation Protein Synthesis Transcription->Translation Effects Anabolic & Androgenic Effects (e.g., Muscle Growth) Translation->Effects

General Androgen Receptor Signaling Pathway for this compound.

References

Minimizing batch-to-batch variability of synthetic Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthetic Bolasterone

Welcome to the Technical Support Center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to batch-to-batch variability in the synthesis of this compound (7α,17α-dimethyltestosterone).[1][2][3]

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from testosterone.[2][3] Achieving consistent, high-purity yields across different batches is critical for reliable research and development. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you identify and control critical process parameters.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors influencing batch-to-batch variability in this compound synthesis?

A1: Batch-to-batch variability typically arises from inconsistencies in three main areas:

  • Raw Material Quality: Purity and consistency of starting materials and reagents are paramount. Variations in precursor quality can lead to side reactions and the formation of impurities.[4]

  • Process Parameters: Strict control over reaction conditions such as temperature, time, pH, and agitation is crucial. Even minor deviations can significantly impact reaction kinetics and impurity profiles.[5][6]

  • Purification Efficacy: The efficiency and reproducibility of purification steps, such as crystallization or chromatography, determine the final purity of the active pharmaceutical ingredient (API).[7][8]

Q2: Which analytical techniques are recommended for monitoring the synthesis and ensuring the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is essential for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantifying this compound and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A key method for identifying and quantifying volatile impurities and confirming the structure of this compound and its metabolites, often after derivatization.[1][9]

  • Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS): Used for the detection and characterization of this compound and its metabolites without derivatization, offering high sensitivity and specificity.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the final compound and helping to elucidate the structure of unknown impurities.

Q3: What are the common impurities encountered in this compound synthesis?

A3: Impurities can be process-related or drug-related and may include:

  • Starting Materials and Intermediates: Unreacted precursors or intermediates carried over to the final product.[4]

  • By-products: Resulting from side reactions during the synthesis. In steroid synthesis, these can include epimers or isomers of the target molecule.[10][11]

  • Degradation Products: Formed if the product is unstable under reaction or storage conditions.

  • Reagents and Solvents: Residual reagents, catalysts, or solvents used in the manufacturing process.[4]

Q4: How can I ensure the quality of my starting materials?

A4: Implement a robust raw material qualification program:

  • Certificate of Analysis (CoA): Always request a CoA from the supplier for each batch of starting material.

  • Incoming Goods Testing: Perform identity and purity testing on all critical raw materials before use. This can include techniques like melting point analysis, spectroscopy (IR, NMR), and chromatography (TLC, HPLC).

  • Supplier Qualification: Work with reputable suppliers who can demonstrate consistent quality over time.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low Yield 1. Incomplete reaction. 2. Suboptimal reaction temperature or time. 3. Degradation of starting material or product. 4. Impure reagents or starting materials.1. Monitor reaction progress using TLC or HPLC to ensure completion. 2. Optimize temperature and reaction time through a Design of Experiments (DoE) approach. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if materials are sensitive to oxidation. 4. Verify the purity of all reagents and starting materials before use.
High Impurity Levels 1. Formation of side-products due to incorrect stoichiometry or temperature. 2. Carry-over of impurities from previous steps. 3. Inefficient purification.1. Carefully control the addition rate of reagents and maintain a stable reaction temperature. 2. Ensure each intermediate is purified to the required specification before proceeding to the next step. 3. Optimize the purification method. This may involve using a different solvent system for recrystallization or a more selective stationary phase for chromatography.[7]
Poor Crystallization 1. Presence of impurities inhibiting crystal formation. 2. Incorrect solvent or solvent mixture. 3. Suboptimal cooling rate.1. Further purify the crude product using column chromatography to remove impurities. 2. Screen different solvents and solvent/anti-solvent combinations to find the optimal system for crystallization. 3. Implement a controlled cooling profile to promote the formation of well-defined crystals.
Inconsistent Physical Properties (e.g., color, crystal form) 1. Presence of colored impurities. 2. Polymorphism (existence of different crystal forms). 3. Residual solvents.1. Use activated carbon treatment during recrystallization to remove colored impurities. 2. Characterize the crystal form using techniques like X-ray diffraction (XRD) and Differential Scanning Calorimetry (DSC). Control crystallization conditions to consistently produce the desired polymorph. 3. Analyze for residual solvents using GC-MS and optimize drying conditions (temperature, vacuum) to remove them.

Experimental Protocols

Protocol 1: General HPLC Method for Purity Analysis of this compound

This protocol provides a general method for determining the purity of a this compound sample.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with a mixture of Acetonitrile and Water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 245 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of approximately 1 mg/mL

Protocol 2: Recrystallization for Purification of Crude this compound

  • Solvent Selection: In a small test tube, dissolve a small amount of crude this compound in a minimal amount of a hot solvent (e.g., acetone, ethyl acetate, or methanol).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the selected solvent at its boiling point until a clear solution is obtained.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes. Filter the hot solution to remove the carbon.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Cooling: Once crystallization has started, cool the flask in an ice bath to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature until a constant weight is achieved.

Visualizations

Below are diagrams illustrating key workflows and pathways related to this compound synthesis and quality control.

G Start Androstenedione (Starting Material) Step1 Step 1: Grignard Reaction (Methylmagnesium bromide) Start->Step1 Intermediate1 17α-Methyltestosterone Step1->Intermediate1 Step2 Step 2: Enamine Formation & Methylation Intermediate1->Step2 Intermediate2 7α-Methyl Intermediate Step2->Intermediate2 Step3 Step 3: Hydrolysis Intermediate2->Step3 Product This compound (Final Product) Step3->Product

Caption: A plausible synthetic pathway for this compound.

G Start Batch-to-Batch Variability Observed CheckRaw 1. Review Raw Material Certificates of Analysis Start->CheckRaw CheckParams 2. Audit Synthesis Batch Records (Check Process Parameters) CheckRaw->CheckParams Analyze 3. Re-analyze Batches (HPLC, GC-MS) CheckParams->Analyze Compare 4. Compare Impurity Profiles Analyze->Compare Identify Identify Source of Variability Compare->Identify SourceRaw Raw Material Inconsistency Identify->SourceRaw Raw Material? SourceProcess Process Parameter Deviation Identify->SourceProcess Process? ActionRaw Qualify New Supplier or Implement Incoming Testing SourceRaw->ActionRaw ActionProcess Implement Stricter Process Controls or Re-optimize Process SourceProcess->ActionProcess

Caption: Workflow for investigating batch-to-batch variability.

G Start Low Purity Detected in Final Product CheckIntermediates Are intermediates pure? Start->CheckIntermediates PurifyIntermediates Improve intermediate purification steps. CheckIntermediates->PurifyIntermediates No CheckFinalPurification Is final purification effective? CheckIntermediates->CheckFinalPurification Yes PurifyIntermediates->Start Re-synthesize OptimizePurification Optimize recrystallization or chromatography. CheckFinalPurification->OptimizePurification No CheckReaction Are side reactions occurring? CheckFinalPurification->CheckReaction Yes End Purity Issue Resolved OptimizePurification->End OptimizeConditions Adjust reaction temp., time, or stoichiometry. CheckReaction->OptimizeConditions Yes CheckReaction->End No OptimizeConditions->Start Re-synthesize

Caption: Troubleshooting decision tree for purity issues.

References

Addressing poor oral bioavailability of Bolasterone formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bolasterone Oral Bioavailability

Welcome to the technical support center for researchers, scientists, and drug development professionals working on this compound formulations. This resource provides troubleshooting guidance and detailed protocols to address the challenges associated with the poor oral bioavailability of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the development of oral this compound formulations in a question-and-answer format.

Question 1: My in vivo pharmacokinetic study shows very low and variable plasma concentrations of this compound after oral administration. What are the potential causes and how can I troubleshoot this?

Answer:

Low and erratic plasma concentrations are the primary indicators of poor oral bioavailability. This issue typically stems from two main areas: poor aqueous solubility and low intestinal permeability, which are common challenges for steroid compounds.[1][2] this compound, as a synthetic androgenic-anabolic steroid (AAS), is structurally similar to testosterone (B1683101) and is inherently lipophilic, leading to poor solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4]

Troubleshooting Guide:

  • Confirm Physicochemical Properties: First, verify the fundamental properties of your this compound drug substance. Poor solubility is a primary limiting factor for oral absorption.[1]

    • Action: Perform solubility studies in different biorelevant media (e.g., Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF)).

    • Action: Characterize the solid-state properties (e.g., polymorphism, crystallinity) using techniques like DSC and XRD, as different forms can have different solubilities.[1]

  • Evaluate Dissolution Rate: The rate at which this compound dissolves from your formulation is critical. If dissolution is slow, the drug may not be available for absorption as it transits through the GI tract.[5]

    • Action: Conduct in vitro dissolution testing of your formulation using a USP-II apparatus.[6] Test in various media to simulate the pH changes in the GI tract.[7] If less than 85% of the drug dissolves in 30 minutes, dissolution is likely a rate-limiting step.

  • Assess Intestinal Permeability: Even if dissolved, the drug must pass through the intestinal wall to reach systemic circulation.

    • Action: Use an in vitro Caco-2 permeability assay to assess the apparent permeability coefficient (Papp).[8][9] A low Papp value indicates that permeability is a barrier.

  • Investigate First-Pass Metabolism: Like many steroids, this compound is susceptible to extensive metabolism in the liver (first-pass effect) after absorption, which significantly reduces the amount of active drug reaching circulation.[10] Studies have identified numerous hydroxylated and reduced metabolites of this compound.[11][12][13]

    • Action: Perform an in vitro metabolism study using rat or human liver microsomes to quantify the rate of metabolic degradation.[14]

Based on your findings, you can select an appropriate formulation strategy as outlined in Question 2.

Question 2: I've identified that poor solubility is the main issue with my this compound formulation. What strategies can I employ to enhance its solubility and dissolution?

Answer:

Improving the solubility and dissolution rate is a crucial step toward enhancing oral bioavailability.[15][16] Several formulation technologies are available to address this challenge for poorly soluble drugs like this compound.[1]

Recommended Formulation Strategies:

  • Particle Size Reduction (Micronization/Nanosizing): Reducing the particle size of the drug increases the surface area available for dissolution, which can significantly enhance the dissolution rate.[1]

    • Approach: Techniques like jet milling (for micronization) or wet bead milling/high-pressure homogenization (for nanosizing) can be employed.

  • Solid Dispersions: Dispersing this compound within a hydrophilic polymer matrix at a molecular level can improve its wettability and dissolution.[1]

    • Approach: Common methods include spray drying and hot-melt extrusion. Polymers like PVP, HPMC, or Soluplus® can be used as carriers.

  • Lipid-Based Formulations: Since this compound is lipophilic, formulating it in a lipid-based system can improve its absorption. These formulations can bypass the dissolution step and facilitate absorption via the lymphatic pathway, which can also reduce first-pass metabolism.[10]

    • Approach: Options range from simple oil solutions to more complex systems like Self-Emulsifying Drug Delivery Systems (SEDDS), which form fine emulsions in the GI tract.[1]

  • Complexation with Cyclodextrins: Cyclodextrins are molecules that can encapsulate poorly soluble drugs, forming inclusion complexes with enhanced aqueous solubility.

    • Approach: Hydroxypropyl-β-cyclodextrin (HPβCD) is commonly used. The complex can be prepared by methods such as kneading or solvent evaporation. However, be aware that this can sometimes reduce permeability.[17]

The choice of strategy will depend on the specific properties of your drug substance and the desired formulation characteristics.

Data Presentation: Physicochemical & Pharmacokinetic Parameters

The following tables summarize key data relevant to this compound and oral formulation development.

Table 1: Physicochemical Properties of this compound

Property Value Source / Comment
Molecular Formula C₂₁H₃₂O₂ [3][18]
Molecular Weight 316.48 g/mol [4]
Melting Point 164 °C [18]
LogP (Predicted) 3.6 [18]
Aqueous Solubility Poor Inferred from high LogP and steroid structure.[1]

| BCS Class (Predicted) | Class II | High permeability (predicted due to lipophilicity) and low solubility. |

Table 2: Typical Parameters for Preclinical Oral Bioavailability Studies

Parameter Description Typical Goal for Improvement
Papp (A→B) Apparent permeability in Caco-2 assay > 10 x 10⁻⁶ cm/s (High Permeability)
Efflux Ratio (Papp B→A / Papp A→B) Indicates active efflux by transporters < 2 (Low Efflux)[9]
Cmax Maximum plasma concentration Increase
Tmax Time to reach maximum concentration Decrease (for rapid onset)
AUC (Area Under the Curve) Total drug exposure over time Increase

| F (%) | Absolute Oral Bioavailability | Increase |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)

Objective: To determine the rate and extent of this compound release from a solid oral dosage form.[19][20]

Materials:

  • USP Apparatus II (Paddle Apparatus)

  • Dissolution Vessels (900 mL)

  • Dissolution Media (e.g., 0.1N HCl, pH 4.5 Acetate Buffer, pH 6.8 Phosphate Buffer)

  • This compound Formulation (e.g., tablets, capsules)

  • HPLC system for analysis

Methodology:

  • Prepare 900 mL of the desired dissolution medium and place it in the dissolution vessel. Equilibrate the medium to 37 ± 0.5 °C.[21]

  • Set the paddle rotation speed, typically to 50 or 75 RPM.[6]

  • Place one unit of the this compound formulation into the vessel. Start the apparatus immediately.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[21]

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Filter the samples immediately through a suitable syringe filter (e.g., 0.45 µm PVDF).

  • Analyze the concentration of this compound in each sample using a validated HPLC method.

  • Calculate the cumulative percentage of drug released at each time point.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.[8][22]

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell® inserts (e.g., 24-well format)

  • Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) at pH 7.4)

  • This compound stock solution (in DMSO)

  • LC-MS/MS system for analysis

Methodology:

  • Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 21 days to allow them to differentiate and form a confluent, polarized monolayer.[9]

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of the monolayer. Only use inserts with TEER values indicating good integrity (e.g., >200 Ω·cm²).[8][23]

  • Transport Experiment (Apical to Basolateral - A→B):

    • Wash the monolayer with pre-warmed HBSS.

    • Add this compound dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.[8]

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37 °C with gentle shaking for a specified period (e.g., 2 hours).[9]

    • At the end of the incubation, take samples from both chambers for analysis.

  • Transport Experiment (Basolateral to Apical - B→A):

    • Perform the experiment as above, but add the dosing solution to the basolateral chamber and sample from the apical chamber. This is done to determine the efflux ratio.[9]

  • Analysis: Quantify the concentration of this compound in the samples using a validated LC-MS/MS method.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Papp (B→A) / Papp (A→B).

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, F%) of a this compound formulation after oral administration.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Oral gavage needles

  • Blood collection supplies (e.g., heparinized tubes)

  • This compound formulation and vehicle

  • LC-MS/MS system for analysis

Methodology:

  • Animal Acclimatization: Acclimate animals for at least one week before the study. Fast rats overnight (with access to water) before dosing.[24]

  • Dosing: Divide rats into groups (n=5-6 per group).[25] Administer the this compound formulation via oral gavage at a specific dose. Include a control group receiving the vehicle alone. For absolute bioavailability, an additional group receiving an intravenous (IV) dose is required.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80 °C until analysis.

  • Sample Analysis: Extract this compound from the plasma samples and quantify the concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the plasma concentration-time data.

  • Bioavailability Calculation: If an IV group was included, calculate the absolute oral bioavailability (F%) using the formula:

    • F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100

Visualizations: Workflows and Pathways

Troubleshooting Workflow for Poor Oral Bioavailability

G start Start: Low/Variable In Vivo Exposure check_physchem 1. Assess Physicochemical Properties start->check_physchem is_sol_low Is Solubility Low? check_physchem->is_sol_low check_dissolution 2. Evaluate In Vitro Dissolution is_sol_low->check_dissolution Yes check_perm 3. Assess Caco-2 Permeability is_sol_low->check_perm No is_diss_poor Is Dissolution Rate <85% in 30 min? check_dissolution->is_diss_poor is_diss_poor->check_perm No sol_strategy Implement Solubility Enhancement Strategy (Micronization, Solid Dispersion, Lipid Formulation) is_diss_poor->sol_strategy Yes is_perm_low Is Papp Low? check_perm->is_perm_low check_metabolism 4. Evaluate First-Pass Metabolism is_perm_low->check_metabolism No perm_strategy Consider Permeation Enhancers (Use with caution) or Prodrug Approach is_perm_low->perm_strategy Yes is_met_high Is Metabolism High? check_metabolism->is_met_high met_strategy Consider Lymphatic Targeting (e.g., Lipid Formulations) or Metabolic Inhibitors is_met_high->met_strategy Yes end_point Re-evaluate In Vivo PK is_met_high->end_point No sol_strategy->end_point perm_strategy->end_point met_strategy->end_point

Caption: A workflow for troubleshooting poor oral bioavailability.

Key Barriers to Oral Drug Absorption

G cluster_barriers formulation Oral Dosage Form (e.g., Tablet) lumen Drug in Solution in GI Lumen formulation->lumen 1. Liberation & Dissolution enterocyte Intestinal Epithelium (Enterocyte) lumen->enterocyte 2. Permeation b1 Solubility Barrier portal_vein Portal Vein enterocyte->portal_vein Absorption b2 Permeability Barrier liver Liver portal_vein->liver circulation Systemic Circulation (Bioavailable Drug) liver->circulation Survival b3 Metabolic Barrier (First-Pass Effect)

Caption: Major physiological barriers to oral drug bioavailability.

Experimental Workflow for Caco-2 Permeability Assay

G seed 1. Seed Caco-2 cells on Transwell inserts culture 2. Culture for 21 days to form monolayer seed->culture teer 3. Check monolayer integrity (Measure TEER) culture->teer transport_ab 4a. A→B Transport: Dose Apical side teer->transport_ab transport_ba 4b. B→A Transport: Dose Basolateral side teer->transport_ba incubate 5. Incubate at 37°C (e.g., 2 hours) transport_ab->incubate transport_ba->incubate sample 6. Sample donor and receiver chambers incubate->sample analyze 7. Analyze samples by LC-MS/MS sample->analyze calculate 8. Calculate Papp (A→B), Papp (B→A), and Efflux Ratio analyze->calculate

Caption: Workflow for a bidirectional Caco-2 permeability assay.

References

Identifying and mitigating Bolasterone-induced off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating off-target effects of Bolasterone in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary known off-target effects of this compound?

A1: this compound, a synthetic anabolic-androgenic steroid (AAS), is known to cause several off-target effects, primarily due to its structural similarity to testosterone (B1683101) and its 17α-alkylation. The most commonly reported off-target effects include hepatotoxicity (liver damage), cardiotoxicity (damage to the heart muscle), and endocrine disruption.[1][2][3][4]

Q2: How can I identify if this compound is causing hepatotoxicity in my cell culture experiments?

A2: Hepatotoxicity can be identified by performing cell viability assays, measuring the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the cell culture medium, and assessing for markers of oxidative stress. A significant decrease in cell viability or an increase in liver enzyme leakage compared to vehicle-treated control cells suggests hepatotoxicity.

Q3: What are the signs of this compound-induced cardiotoxicity in in vitro models?

A3: In vitro signs of cardiotoxicity can include cardiomyocyte hypertrophy (an increase in cell size), apoptosis (programmed cell death), and alterations in cellular signaling pathways related to cell survival and growth, such as the Akt and MAPK/ERK pathways.[5][6][7][8] These can be assessed using microscopy, cell-based assays for apoptosis, and molecular biology techniques like Western blotting.

Q4: Can this compound affect signaling pathways other than the androgen receptor?

A4: Yes, while the primary on-target effect of this compound is the activation of the androgen receptor (AR), studies on other AAS suggest that off-target effects can be mediated through AR-independent signaling pathways. These may include the activation of pathways involved in cellular stress and apoptosis, such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10][11]

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in primary hepatocyte cultures treated with this compound.

Possible Cause 1: this compound concentration is too high.

  • Troubleshooting Step: Perform a dose-response experiment to determine the EC50 (half-maximal effective concentration) for cytotoxicity. This will help in selecting a sub-lethal concentration for subsequent experiments focused on specific mechanisms of toxicity.

Possible Cause 2: Increased production of reactive oxygen species (ROS).

  • Troubleshooting Step 1: Quantify ROS levels. Use a fluorescent probe-based assay, such as DCFDA or DHE, to measure intracellular ROS levels in hepatocytes treated with this compound compared to a vehicle control.[12][13][14][15]

  • Troubleshooting Step 2: Test the effect of an antioxidant. Co-treat the hepatocytes with this compound and an antioxidant, such as N-acetylcysteine (NAC), to determine if it can mitigate the observed cytotoxicity.[4][16]

Experimental Protocol: Assessing this compound-Induced Hepatotoxicity and Mitigation with N-acetylcysteine (NAC)

  • Cell Culture: Culture primary human hepatocytes in a collagen-coated 96-well plate according to standard protocols.[1][2][17]

  • Treatment: Treat the hepatocytes with a range of this compound concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. For the mitigation experiment, co-treat cells with a fixed concentration of this compound (e.g., 50 µM) and varying concentrations of NAC (e.g., 1, 5, 10 mM).

  • Cytotoxicity Assay (MTT Assay):

    • After the 24-hour incubation, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • ROS Measurement (DCFDA Assay):

    • After treatment, wash the cells with PBS and incubate with DCFDA solution for 30 minutes.

    • Measure the fluorescence intensity (excitation/emission ~485/535 nm) using a fluorescence plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Compare ROS levels between treated and control groups.

Treatment GroupThis compound (µM)NAC (mM)Cell Viability (%)Relative ROS Levels
Vehicle Control001001.0
This compound500453.5
This compound + NAC501602.8
This compound + NAC505781.9
This compound + NAC5010921.2

Note: The data in this table is illustrative and should be replaced with actual experimental results.

Problem 2: Inconsistent results in androgen receptor (AR) reporter assays.

Possible Cause 1: Low transfection efficiency.

  • Troubleshooting Step: Optimize the transfection protocol by varying the DNA to transfection reagent ratio and the cell density at the time of transfection. Use a positive control plasmid (e.g., expressing a fluorescent protein) to visually assess transfection efficiency.

Possible Cause 2: Off-target effects of this compound on reporter gene expression.

  • Troubleshooting Step: Use a control reporter plasmid with a minimal promoter that lacks androgen response elements (AREs) to assess non-specific effects of this compound on the reporter system.

Experimental Workflow: Troubleshooting AR Reporter Assay

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Solutions cluster_end Outcome start Inconsistent AR Reporter Assay Results transfection Check Transfection Efficiency start->transfection off_target_check Assess Off-Target Reporter Activation start->off_target_check optimize_transfection Optimize Transfection Protocol (DNA:Reagent Ratio, Cell Density) transfection->optimize_transfection control_reporter Use ARE-deficient Control Reporter off_target_check->control_reporter end Consistent and Reliable AR Reporter Assay Data optimize_transfection->end control_reporter->end

Caption: Troubleshooting workflow for androgen receptor reporter assays.

Signaling Pathways and Visualizations

On-Target Androgen Receptor Signaling Pathway

This compound, like other androgens, binds to the androgen receptor (AR) in the cytoplasm. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of target genes responsible for anabolic and androgenic effects.

AR_Signaling cluster_nucleus Cell Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasm) This compound->AR Binds AR_this compound AR-Bolasterone Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus Translocates ARE Androgen Response Element (ARE) Nucleus->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates

Caption: On-target androgen receptor signaling pathway of this compound.

Potential Off-Target Signaling Pathway: Oxidative Stress and Apoptosis

High concentrations of this compound can lead to increased production of reactive oxygen species (ROS), causing oxidative stress. This can activate pro-apoptotic signaling pathways, such as the MAPK/ERK pathway, ultimately leading to cell death.

Off_Target_Signaling This compound High-Dose This compound ROS Increased ROS (Oxidative Stress) This compound->ROS MAPK_ERK MAPK/ERK Pathway Activation ROS->MAPK_ERK Activates Apoptosis Apoptosis MAPK_ERK->Apoptosis Induces

Caption: Potential off-target signaling pathway of this compound.

Experimental Protocols for Mitigation

Protocol: Evaluating the Protective Effect of Antioxidants on this compound-Induced Cardiotoxicity
  • Cell Culture: Culture human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) according to established protocols.

  • Treatment: Treat hiPSC-CMs with this compound (e.g., 10 µM) in the presence or absence of an antioxidant (e.g., 1 mM Trolox) for 48 hours.

  • Cardiomyocyte Hypertrophy Assessment:

    • Fix the cells and stain with an antibody against α-actinin to visualize the sarcomeric structure.

    • Capture images using a fluorescence microscope and measure the cell surface area using image analysis software.

  • Apoptosis Assay (Caspase-3/7 Activity):

    • After treatment, add a luminogenic caspase-3/7 substrate to the cell culture wells.

    • Incubate and measure the luminescence, which is proportional to caspase activity.

  • Data Analysis: Compare the cell surface area and caspase activity between the different treatment groups.

Treatment GroupThis compound (µM)Trolox (mM)Average Cell Surface Area (µm²)Relative Caspase-3/7 Activity
Vehicle Control0015001.0
This compound10022002.8
This compound + Trolox10116501.3

Note: The data in this table is illustrative and should be replaced with actual experimental results.

References

Technical Support Center: Method Refinement for Distinguishing Bolasterone from Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analytical distinction of Bolasterone and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in distinguishing this compound from its isomers?

A1: The main challenges lie in the structural similarity of this compound and its isomers, which often include metabolites formed through hydroxylation or reduction. These subtle structural differences can result in very similar chromatographic retention times and mass spectrometric fragmentation patterns, making their individual identification and quantification difficult.[1][2] Effective chromatographic separation is crucial before mass spectrometric detection to avoid inaccurate analysis due to co-elution.[2]

Q2: Which analytical techniques are most effective for differentiating this compound isomers?

A2: Gas Chromatography-Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most powerful and widely used techniques.[1][3][4] For GC-MS analysis, a derivatization step, such as trimethylsilylation, is typically required.[1] LC-MS/MS offers the advantage of analyzing the compounds without derivatization, potentially reducing sample preparation time.[4] Emerging techniques like Ion Mobility Spectrometry (IMS) coupled with MS can provide an additional dimension of separation for particularly challenging isomer separations.[5][6]

Q3: What are the key diagnostic ions in mass spectrometry for identifying hydroxylated this compound metabolites?

A3: The position of hydroxylation on the steroid core of this compound leads to characteristic fragment ions in MS/MS analysis. These diagnostic ions are critical for identifying the specific isomer. After trimethylsilylation for GC-MS analysis, key diagnostic ions have been identified that indicate hydroxylation at different rings of the steroid structure.[7]

Q4: Can different liquid chromatography columns improve the separation of this compound isomers?

A4: Yes, the choice of the analytical column is critical for achieving chromatographic resolution of steroid isomers.[2] While C18 columns are common, alternative stationary phases like biphenyl (B1667301) can offer different selectivity for aromatic and moderately polar analytes, which can significantly improve the separation of structurally similar steroids.[2]

Troubleshooting Guides

Issue 1: Poor Chromatographic Resolution of Isomers

Symptom: Co-elution or overlapping peaks of this compound and its isomers in the chromatogram.

Possible Causes & Solutions:

CauseSolution
Inadequate Column Chemistry The standard C18 column may not provide sufficient selectivity. Consider using a biphenyl or other alternative phase column known for better separation of steroid isomers.[2]
Suboptimal Mobile Phase Gradient The gradient elution profile may be too steep. Optimize the gradient by decreasing the rate of change of the organic solvent concentration to improve separation. Experiment with different organic modifiers like acetonitrile (B52724) and methanol (B129727).[2][8]
Incorrect Column Temperature Temperature can affect retention and selectivity. Experiment with different column temperatures to find the optimal condition for isomer separation.[8]
Issue 2: Inconclusive Mass Spectra for Isomer Identification

Symptom: Similar fragmentation patterns between isomers, making it difficult to assign the correct structure.

Possible Causes & Solutions:

CauseSolution
Insufficient Fragmentation Energy The collision energy in MS/MS may not be optimal to produce unique fragment ions. Perform a collision energy optimization study for each suspected isomer to identify the energy that yields the most informative and distinct fragmentation pattern.
Lack of High-Resolution Mass Spectrometry Data Low-resolution MS may not be able to differentiate between isobaric fragment ions. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of precursor and product ions, which can help in determining their elemental composition and confirming isomer identity.[3][4]
Reliance on a Single Fragmentation Event Relying on a single product ion scan may not be sufficient. Employ different MS scan modes, such as Multiple Reaction Monitoring (MRM) for targeted analysis or data-dependent acquisition (dd-MS/MS) to capture a wider range of fragment ions.[3]

Quantitative Data Summary

The following table summarizes the key diagnostic ions observed in GC-MS/MS analysis of trimethylsilylated mono-hydroxylated metabolites of this compound, which are isomers of each other.[9][7]

Metabolite Isomer (Hydroxylation Position)Molecular Ion (M+) [m/z]Key Diagnostic Fragment Ion(s) [m/z]Indication
M1 (at C11)548143Intact D ring
M2/M3 (at C6)548281Hydroxylation at the B ring
M4 (at C12)548285Hydroxylation at the C ring
M5 (at C2)548281Hydroxylation at the A ring

Data is for tris-OTMS derivatives.

Experimental Protocols

Protocol 1: GC-MS/MS Analysis of this compound and its Hydroxylated Metabolites

This protocol is based on methodologies described for the analysis of this compound metabolites.[1]

  • Sample Preparation (Urine):

    • To 1 mL of urine, add an internal standard (e.g., d3-testosterone).

    • Perform liquid-liquid extraction with ethyl acetate (B1210297) at an alkaline pH (e.g., using 5% K2CO3).

    • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Derivatization:

    • Reconstitute the dried extract in a derivatizing agent (e.g., MSTFA/NH4I/DTE).

    • Heat the sample at 60°C for 20 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.

  • GC-MS/MS Conditions:

    • GC Column: HP-1MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

    • Oven Temperature Program: Start at 180°C, ramp to 220°C at 20°C/min (hold for 1 min), then to 280°C at 5°C/min (hold for 1 min), and finally to 320°C at 20°C/min.

    • Injection: Split mode.

    • Mass Spectrometry: Use both full-scan and product ion scan modes to identify the parent drug and its metabolites.

Protocol 2: LC-MS/MS Analysis of this compound and its Metabolites

This protocol is based on methodologies described for the analysis of this compound and other anabolic steroids.[2][3]

  • Sample Preparation (Plasma/Urine):

    • Perform solid-phase extraction (SPE) using a C18 or similar cartridge to clean up and concentrate the sample.

    • Elute the analytes with an appropriate solvent (e.g., 80% acetonitrile, 20% methanol).

    • Dilute the eluate with the initial mobile phase.

  • LC Conditions:

    • LC Column: A biphenyl column is recommended for enhanced separation of steroid isomers. A C18 column can also be used.

    • Mobile Phase A: Water with a suitable additive (e.g., 0.1% formic acid).

    • Mobile Phase B: Acetonitrile or methanol with the same additive.

    • Gradient: Develop a shallow gradient to ensure the separation of closely eluting isomers.

    • Column Temperature: Maintain a constant and optimized temperature (e.g., 40°C).

  • MS/MS Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Scan Mode: Use full-scan and data-dependent MS/MS (dd-MS/MS) for metabolite identification. For quantification, use Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

Visualizations

Experimental_Workflow_GCMS cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis urine Urine Sample extraction Liquid-Liquid Extraction urine->extraction evaporation Evaporation extraction->evaporation derivatization TMS Derivatization evaporation->derivatization gcms GC-MS/MS Analysis derivatization->gcms data Data Analysis gcms->data Troubleshooting_Logic cluster_chrom Chromatography Issues cluster_ms Mass Spectrometry Issues start Poor Isomer Resolution coelution Co-elution of Peaks start->coelution similar_spectra Similar MS/MS Spectra start->similar_spectra opt_gradient Optimize Gradient coelution->opt_gradient change_column Change Column Chemistry coelution->change_column peak_shape Poor Peak Shape opt_ce Optimize Collision Energy similar_spectra->opt_ce use_hrms Use High-Resolution MS similar_spectra->use_hrms low_intensity Low Fragment Intensity

References

Validation & Comparative

A Comparative Analysis of Bolasterone and its Isomer Calusterone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide comparing the chemical properties, biological activities, and experimental data of the isomeric anabolic-androgenic steroids, Bolasterone and Calusterone.

This guide provides a comprehensive comparative analysis of this compound (7α,17α-dimethyltestosterone) and its isomer, Calusterone (7β,17α-dimethyltestosterone). Both are synthetic derivatives of testosterone (B1683101) and are classified as 17α-alkylated anabolic-androgenic steroids (AAS), a structural feature that enhances their oral bioavailability.[1][2][3][4] Despite their structural similarity as stereoisomers, their distinct spatial arrangement of the methyl group at the 7th position results in significantly different pharmacological profiles and clinical applications.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their properties, supported by experimental data and methodologies.

Chemical and Physical Properties

This compound and Calusterone share the same molecular formula (C₂₁H₃₂O₂) and molecular weight (316.48 g/mol ).[2][3] Their key structural difference lies in the orientation of the methyl group at the C7 position of the steroid nucleus. In this compound, this methyl group is in the alpha (α) position, oriented below the plane of the steroid ring, while in Calusterone, it is in the beta (β) position, projecting above the plane.[2][3] This seemingly minor stereochemical difference profoundly influences their interaction with biological targets and their subsequent physiological effects.

Comparative Biological Activity and Efficacy

While both compounds are classified as AAS, their anabolic and androgenic potencies differ significantly. This compound is recognized as a potent anabolic agent, whereas Calusterone exhibits weaker androgenic effects and has been primarily utilized for its antiestrogenic and antineoplastic properties.[1][5]

Data Presentation: Anabolic and Androgenic Activity

A critical aspect of characterizing anabolic steroids is their anabolic-to-androgenic ratio. This ratio provides an indication of the steroid's ability to promote muscle growth (anabolic effect) relative to its propensity to induce masculinizing characteristics (androgenic effect). The Hershberger assay in rats is the standard method for determining these activities. Anabolic activity is typically measured by the increase in weight of the levator ani muscle, while androgenic activity is assessed by the weight increase of the ventral prostate and seminal vesicles.

CompoundAnabolic Activity (Relative to Testosterone)Androgenic Activity (Relative to Testosterone)Anabolic-to-Androgenic RatioReference
This compound 4.21.33.2[6]
Calusterone Data not available in comparative studiesWeakNot established in comparative studies[1][5]

Note: A direct comparative study quantifying the anabolic-to-androgenic ratio of Calusterone using the same methodology as for this compound was not identified in the available literature. However, multiple sources describe Calusterone as having weak androgenic actions.[1][5]

Mechanism of Action

The primary mechanism of action for both this compound and Calusterone, like other AAS, involves binding to and activating the androgen receptor (AR).[1][7] This ligand-receptor complex then translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs), thereby modulating the transcription of target genes involved in muscle growth and other physiological processes.[7]

This compound: Androgen Receptor-Mediated Muscle Hypertrophy

This compound's potent anabolic effects are a direct result of its strong interaction with the androgen receptor in muscle tissue. This interaction initiates a cascade of signaling events, both genomic and non-genomic, that lead to an increase in protein synthesis and a decrease in protein degradation, ultimately resulting in muscle hypertrophy.[7]

Calusterone: A Dual Mechanism of Action

Calusterone also interacts with the androgen receptor; however, its clinical utility is largely attributed to its antiestrogenic activity.[1][8] Studies have shown that Calusterone can alter the metabolism of estradiol, leading to a decrease in the formation of estriol (B74026) and an increase in the formation of estrone (B1671321) and 2-hydroxyestrone.[8] This modulation of estrogen metabolism, coupled with its weak androgenic profile, made it a candidate for the treatment of advanced breast cancer in postmenopausal women.[1][5]

Experimental Protocols

To provide a practical context for the data presented, this section outlines the methodologies for key experiments used to characterize and compare anabolic-androgenic steroids.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance.[9][10][11][12]

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound.

Experimental Workflow:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens, making the accessory sex tissues highly sensitive to exogenous androgens.[9][10]

  • Dosing: The test compound (e.g., this compound or Calusterone) is administered daily for a period of 10 consecutive days. A reference androgen, typically testosterone propionate (B1217596) (TP), and a vehicle control are also included.[9][10]

  • Necropsy and Tissue Collection: Approximately 24 hours after the final dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle.[9][10]

    • Androgenic Indicators: Ventral prostate and seminal vesicles.[9][10]

    • Other androgen-dependent tissues such as the glans penis and Cowper's glands can also be weighed.[9][10]

  • Data Analysis: The weights of the tissues from the treated groups are compared to those of the control group. The relative anabolic and androgenic potencies are calculated by comparing the dose-response curves of the test compound to the reference standard (testosterone propionate).[6]

Androgen Receptor Competitive Binding Assay

This in vitro assay is used to determine the binding affinity of a compound to the androgen receptor.[13][14][15][16]

Objective: To measure the ability of a test compound to displace a radiolabeled ligand from the androgen receptor, thereby determining its binding affinity.

Experimental Workflow:

  • Receptor Source: A source of androgen receptors is required, typically prepared from the ventral prostate of rats or from cell lines engineered to express the human androgen receptor.[14]

  • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-mibolerone or [³H]-R1881, is used.[13][14]

  • Competition: A constant concentration of the radioligand is incubated with the androgen receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or Calusterone).[13][14]

  • Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the free radioligand. This can be achieved through various methods, such as hydroxylapatite precipitation or filtration.[13]

  • Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.[13]

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. This value is then used to calculate the equilibrium dissociation constant (Ki), which is a measure of the binding affinity of the test compound for the androgen receptor.[13]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways associated with this compound and Calusterone.

Bolasterone_Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound AR Androgen Receptor (AR) (Cytoplasmic) This compound->AR Binds to AR_complex This compound-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to Non_Genomic Non-Genomic Pathways (e.g., PI3K/Akt/mTOR) AR_complex->Non_Genomic Activates ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Protein_Synthesis Increased Protein Synthesis Gene_Transcription->Protein_Synthesis Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Non_Genomic->Protein_Synthesis

Caption: this compound's Androgenic Signaling Pathway.

Calusterone_Signaling_Pathway cluster_nucleus Cell Nucleus Calusterone Calusterone AR Androgen Receptor (AR) (Cytoplasmic) Calusterone->AR Binds to Metabolism Altered Estrogen Metabolism Calusterone->Metabolism Induces AR_complex Calusterone-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Nucleus->ARE Binds to Gene_Transcription Gene Transcription (Weak Androgenic Effect) ARE->Gene_Transcription Weakly Activates Estradiol Estradiol Estradiol->Metabolism Estriol Decreased Estriol Metabolism->Estriol Estrone Increased Estrone & 2-Hydroxyestrone Metabolism->Estrone Antiestrogenic_Effect Antiestrogenic Effect Estriol->Antiestrogenic_Effect Estrone->Antiestrogenic_Effect

Caption: Calusterone's Dual Mechanism of Action.

Conclusion

This compound and Calusterone, despite being stereoisomers, exhibit distinct pharmacological profiles that dictate their potential applications. This compound is a potent anabolic agent with a higher anabolic-to-androgenic ratio compared to testosterone, making it a subject of interest for its muscle-building capabilities. In contrast, Calusterone demonstrates weak androgenic activity and possesses a unique antiestrogenic mechanism by altering estrogen metabolism, which has led to its investigation as an antineoplastic agent. This comparative analysis highlights the critical role of stereochemistry in drug design and the importance of comprehensive experimental evaluation to elucidate the full spectrum of a compound's biological activity. For researchers and drug development professionals, understanding these differences is crucial for the targeted design and development of new therapeutic agents.

References

Validating the Anabolic Effects of Bolasterone: A Comparative In Vivo Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anabolic and androgenic effects of Bolasterone relative to other well-established anabolic-androgenic steroids (AAS). The information presented is intended to support research and drug development activities by providing a consolidated overview of available preclinical data. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies are provided for key assays.

Comparative Analysis of Anabolic and Androgenic Potency

The anabolic and androgenic effects of steroids are typically evaluated in vivo using the Hershberger assay in rats. This assay measures the change in weight of the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles or ventral prostate (indicators of androgenic activity) in castrated male rats. The anabolic-to-androgenic ratio is a key metric for comparing the selectivity of these compounds.

CompoundAnabolic Potency (Relative to Testosterone)Androgenic Potency (Relative to Testosterone)Anabolic-to-Androgenic RatioSource
This compound (7α,17α-dimethyltestosterone) 4.21.33.2[1]
Testosterone (B1683101) 1.01.01.0Reference
Nandrolone (B1676933) Data varies by esterData varies by esterGenerally higher than testosterone[2]
Oxandrolone Reported to have high anabolic activity with low androgenic effectsReported to have high anabolic activity with low androgenic effectsHigh[3][4][5]

Note: Direct comparative data for Nandrolone and Oxandrolone from the same study as this compound was not available in the public domain. The anabolic-androgenic ratio for these compounds is well-established in the scientific literature, though the exact values can vary depending on the specific experimental protocol.

In Vivo Experimental Protocol: The Hershberger Assay

The Hershberger assay is a standardized in vivo bioassay used to identify the androgenic and anti-androgenic properties of a substance.[6][7][8][9] The protocol outlined below is a standard representation for assessing anabolic and androgenic activity.

1. Animal Model:

  • Species: Immature, peripubertal male rats (e.g., Sprague-Dawley or Wistar).

  • Preparation: Animals are castrated to minimize endogenous androgen levels. A recovery period of at least seven days is allowed for the androgen-dependent tissues to regress to a baseline weight.[8]

2. Experimental Groups:

  • Vehicle Control Group: Receives the vehicle (e.g., corn oil) only.

  • Testosterone Propionate (B1217596) (TP) Reference Group: Receives a standard dose of TP to serve as a positive control for androgenic and anabolic effects.

  • Test Substance Group(s): Receive varying doses of the test compound (e.g., this compound).

3. Administration:

  • Route: Typically subcutaneous injection or oral gavage.

  • Frequency: Daily for a period of 10 consecutive days.[6][7]

4. Endpoint Measurement:

  • Approximately 24 hours after the final dose, the animals are euthanized.

  • The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle.

    • Androgenic Indicators: Ventral prostate and seminal vesicles (including coagulating glands and their fluids).[6][9]

5. Data Analysis:

  • The mean tissue weights for each group are calculated.

  • The anabolic and androgenic activities of the test substance are determined by comparing the tissue weight changes to the vehicle control and the testosterone propionate reference group.

  • The anabolic-to-androgenic ratio is calculated by dividing the relative anabolic activity by the relative androgenic activity.

Visualizing Key Pathways and Workflows

To further elucidate the mechanisms and methodologies involved in assessing the anabolic effects of this compound, the following diagrams are provided.

Androgen_Receptor_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic-Androgenic Steroid (AAS) AR Androgen Receptor (AR) AAS->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound AAS_AR AAS-AR Complex AAS_AR->HSP Dissociates ARE Androgen Response Element (ARE) AAS_AR->ARE Translocates & Binds to DNA Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Hershberger_Assay_Workflow start Start animal_prep Animal Preparation (Castration & Acclimation) start->animal_prep grouping Random Assignment to Treatment Groups animal_prep->grouping dosing Daily Dosing for 10 Days (Vehicle, TP, Test Compound) grouping->dosing necropsy Necropsy (24h after last dose) dosing->necropsy dissection Tissue Dissection (Levator Ani, Prostate, Seminal Vesicles) necropsy->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis (Comparison of Tissue Weights) weighing->analysis end End analysis->end

References

A Comparative Analysis of Bolasterone and Nandrolone on Myotrophic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the muscle growth efficacy of Bolasterone and Nandrolone (B1676933), two distinct anabolic-androgenic steroids (AAS). The following sections detail their mechanisms of action, present quantitative data from experimental studies, and outline the methodologies of key cited experiments.

Introduction

This compound (7α,17α-dimethyltestosterone) is a potent, orally active anabolic-androgenic steroid.[1] Nandrolone, also known as 19-nortestosterone, is another widely used AAS, typically administered via intramuscular injection as an ester prodrug, such as Nandrolone Decanoate (B1226879).[2] While both compounds are known for their anabolic properties, they differ in their chemical structure, potency, and side effect profiles. This guide aims to provide a evidence-based comparison to inform research and development.

Quantitative Efficacy Comparison

The anabolic potential of these compounds has been assessed through various experimental models. The following table summarizes the available quantitative data on their efficacy in promoting muscle growth.

Parameter This compound Nandrolone Testosterone (B1683101) (Reference)
Anabolic/Androgenic Ratio 3.2[3]~10:1[4]1:1[4]
Anabolic Activity (Nitrogen Retention) 4.2 (relative to testosterone)[3]Data not available in a directly comparable format1.0 (baseline)[3]
Androgenic Activity (Ventral Prostate) 1.3 (relative to testosterone)[3]Data not available in a directly comparable format1.0 (baseline)[3]
Increase in Lean Body Mass (Human Studies) No peer-reviewed human studies with quantitative data available+3.5 kg (8.6%) over 12 weeks (100 mg every 2 weeks)[5]Data varies with dosage and study design
Increase in Muscle Fiber Cross-Sectional Area No quantitative data availableSignificant increases in both Type I and Type II fibers observed in long-term users[6][7]Dose-dependent increases in Type I and Type II fibers[8]

Note: The anabolic/androgenic ratio for this compound is derived from a study measuring nitrogen retention (anabolic effect) and the increase in the weight of the ventral prostate gland in rats (androgenic effect)[3]. For Nandrolone, the ratio is a commonly cited figure in scientific literature, highlighting its favorable dissociation of anabolic from androgenic effects[4]. Direct comparison of percentage increases in muscle mass is challenging due to the lack of publicly available, peer-reviewed clinical trial data for this compound.

Mechanism of Action and Signaling Pathways

Both this compound and Nandrolone exert their primary anabolic effects through the androgen receptor (AR). Upon binding, the steroid-receptor complex translocates to the nucleus and modulates the transcription of target genes involved in muscle protein synthesis and satellite cell activation.

Genomic and Non-Genomic Signaling of Anabolic Androgenic Steroids

The binding of AAS to the androgen receptor initiates a cascade of events leading to muscle hypertrophy. This involves both genomic and non-genomic pathways. The genomic pathway involves the regulation of gene expression, while the non-genomic pathway involves rapid, membrane-initiated signaling events.

AAS Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound/Nandrolone) AR Androgen Receptor (AR) AAS->AR Binds PI3K PI3K AAS->PI3K Non-genomic action AAS_AR AAS-AR Complex AR->AAS_AR AAS_AR_nuc AAS-AR Complex AAS_AR->AAS_AR_nuc Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR S6K1 S6K1 mTOR->S6K1 eIF4E eIF4E mTOR->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis ARE Androgen Response Element (ARE) AAS_AR_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Genomic and non-genomic signaling of AAS in muscle cells.
Nandrolone's Influence on Myogenic Regulatory Factors

Nandrolone has been shown to upregulate key myogenic regulatory factors (MRFs) such as MyoD. This contributes to the proliferation and differentiation of satellite cells, which are crucial for muscle repair and growth.

Nandrolone_MyoD_Pathway Nandrolone Nandrolone Satellite_Cell Satellite Cell Nandrolone->Satellite_Cell Activates MyoD MyoD Expression Satellite_Cell->MyoD Proliferation Proliferation MyoD->Proliferation Differentiation Differentiation MyoD->Differentiation Proliferation->Differentiation Myonuclei Fusion to Myofiber (New Myonuclei) Differentiation->Myonuclei Muscle_Hypertrophy Muscle Hypertrophy Myonuclei->Muscle_Hypertrophy

Nandrolone's effect on satellite cells and MyoD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.

This compound: Anabolic and Androgenic Activity Assay (Arnold et al., 1963)
  • Objective: To determine the relative anabolic and androgenic activities of 7α:17α-dimethyltestosterone (this compound).

  • Animal Model: Rats.

  • Anabolic Activity Assessment:

    • Method: Nitrogen retention assay.

    • Procedure: The amount of nitrogen retained in the body was measured, serving as an index of protein synthesis and anabolic activity.

  • Androgenic Activity Assessment:

    • Method: Ventral prostate gland weight assay.

    • Procedure: The increase in the weight of the ventral prostate gland, a tissue highly sensitive to androgens, was measured.

  • Dosage and Administration: The steroid was administered orally as a supplement to the daily feed.

  • Results: this compound demonstrated an anabolic activity 4.2 times that of a reference steroid and an androgenic activity 1.3 times that of the reference, yielding an anabolic-to-androgenic ratio of 3.2.[3]

Nandrolone Decanoate: Human Study on Body Composition (Mulligan et al., 2005)
  • Objective: To evaluate the safety and efficacy of Nandrolone Decanoate on weight and lean body mass in HIV-infected women with weight loss.

  • Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: 38 HIV-infected women with a documented weight loss of 5% or greater in the preceding year or a BMI of less than 20 kg/m ².

  • Intervention:

    • Treatment Group: 100 mg of Nandrolone Decanoate administered via intramuscular injection every other week for 12 weeks.

    • Control Group: An equivalent volume of placebo administered on the same schedule.

  • Primary Outcome Measures: Changes in weight and lean body mass (measured by bioelectrical impedance analysis) at baseline and at weeks 6 and 12.

  • Results: The Nandrolone group exhibited significant increases in weight (4.6 kg, 9.0%) and lean body mass (3.5 kg, 8.6%) compared to baseline and the placebo group.[5]

Experimental Workflow and Logical Relationships

Visualizing the workflow of comparative studies and the logical relationships between anabolic and androgenic effects can aid in understanding the research process and the properties of these compounds.

Comparative_AAS_Workflow start Start: Select Animal Model (e.g., Castrated Rats) grouping Divide into Treatment Groups: - Vehicle Control - this compound - Nandrolone start->grouping treatment Administer Compounds (Specified Dose and Duration) grouping->treatment anabolic_assay Anabolic Effect Measurement (e.g., Levator Ani Muscle Weight, Nitrogen Balance) treatment->anabolic_assay androgenic_assay Androgenic Effect Measurement (e.g., Ventral Prostate Weight) treatment->androgenic_assay data_analysis Data Analysis and Comparison anabolic_assay->data_analysis androgenic_assay->data_analysis conclusion Conclusion on Relative Efficacy and Anabolic/Androgenic Ratio data_analysis->conclusion

Workflow for comparing AAS efficacy in an animal model.

Anabolic_Androgenic_Relationship AAS Anabolic-Androgenic Steroid AR_Binding Binds to Androgen Receptor AAS->AR_Binding Anabolic_Effects Anabolic Effects (Muscle Growth, Protein Synthesis) AR_Binding->Anabolic_Effects High affinity in muscle tissue Androgenic_Effects Androgenic Effects (Virilization, Prostate Growth) AR_Binding->Androgenic_Effects High affinity in androgenic tissues

Logical relationship of AAS binding and effects.

Conclusion

Based on the available experimental data, both this compound and Nandrolone are potent anabolic agents. Nandrolone exhibits a significantly higher anabolic-to-androgenic ratio, suggesting a greater selectivity for muscle growth with a lower propensity for androgenic side effects compared to this compound.[3][4] Quantitative human data for Nandrolone demonstrates its efficacy in increasing lean body mass.[5] In contrast, the lack of modern, quantitative clinical data for this compound makes a direct comparison of its muscle-building efficacy in humans challenging. The primary mechanism for both compounds involves the activation of the androgen receptor, leading to a cascade of genomic and non-genomic events that promote muscle hypertrophy. Further research, particularly well-controlled clinical trials on this compound, is necessary to provide a more definitive comparison of the myotrophic efficacy of these two anabolic steroids.

References

In Vitro Validation of Bolasterone's Androgen Receptor Agonism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vitro comparison of Bolasterone's androgen receptor (AR) agonism with other well-characterized androgens, including the endogenous ligands Testosterone and Dihydrotestosterone (DHT), and the synthetic anabolic-androgenic steroids (AAS) Nandrolone and Trenbolone. The information presented is supported by experimental data from peer-reviewed scientific literature.

Comparative Analysis of Androgen Receptor Agonism

The following table summarizes the available in vitro data for this compound and its comparators. The data is presented to facilitate a clear comparison of their interaction with the androgen receptor.

CompoundTypeRelative Binding Affinity (RBA) (%) vs. Methyltrienolone (MT)Transactivation Potency (EC50)
This compound Synthetic AASData not availableAgonist activity confirmed in AR-LUX reporter gene assay[1]
Testosterone Endogenous Androgen19~1 nM
Dihydrotestosterone (DHT) Endogenous Androgen57~0.1-1 nM
Nandrolone Synthetic AAS71Data not available
Trenbolone Synthetic AASAgonist activity confirmed in AR-LUX reporter gene assay[1]Data not available

Note: Relative Binding Affinity (RBA) is expressed as a percentage of the binding affinity of the high-affinity synthetic androgen Methyltrienolone (MT), as determined by Saartok et al. (1984) in rat prostate cytosol.

Androgen Receptor Signaling Pathway

The canonical signaling pathway for androgen receptor agonists is initiated by the binding of the ligand to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to its dissociation from heat shock proteins (HSPs), dimerization, and subsequent translocation into the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm Ligand Androgen (e.g., this compound) AR_HSP AR-HSP Complex Ligand->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociation HSP Heat Shock Proteins (HSPs) AR_HSP->HSP AR_dimer AR Dimer AR->AR_dimer Dimerization Gene Target Gene ARE Androgen Response Element (ARE) AR_dimer->ARE Binds ARE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Androgen Receptor Signaling Pathway

Experimental Workflow for In Vitro Validation

The in vitro validation of androgen receptor agonism typically involves two key types of experiments: receptor binding assays and reporter gene assays. The workflow diagram below outlines the sequential steps involved in these assays.

Experimental_Workflow cluster_binding Receptor Binding Assay cluster_reporter Reporter Gene Assay B1 Prepare AR Source (e.g., rat prostate cytosol) B2 Incubate AR with Radiolabeled Ligand (e.g., [3H]Methyltrienolone) B1->B2 B3 Add Test Compound (this compound) at varying concentrations B2->B3 B4 Separate Bound and Free Ligand B3->B4 B5 Measure Radioactivity B4->B5 B6 Calculate IC50 / Ki B5->B6 R1 Transfect Cells with AR and ARE-driven Reporter Plasmid R2 Treat Cells with Test Compound (this compound) at varying concentrations R1->R2 R3 Incubate for a defined period R2->R3 R4 Lyse Cells R3->R4 R5 Measure Reporter Activity (e.g., Luciferase luminescence) R4->R5 R6 Calculate EC50 R5->R6

In Vitro AR Agonism Validation Workflow

Experimental Protocols

Androgen Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a generalized procedure based on methodologies described in the literature for determining the relative binding affinity of a test compound to the androgen receptor.

  • Preparation of Androgen Receptor Source:

    • Ventral prostates from adult male rats are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction containing the androgen receptors.

  • Competitive Binding Incubation:

    • A constant concentration of a radiolabeled androgen (e.g., [³H]methyltrienolone) is incubated with an aliquot of the cytosol preparation.

    • Increasing concentrations of the unlabeled test compound (e.g., this compound) or a known standard (e.g., Dihydrotestosterone) are added to compete for binding to the receptor.

    • The incubation is carried out at a low temperature (e.g., 4°C) for a sufficient duration (e.g., 18-24 hours) to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Unbound steroid is removed using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

  • Quantification and Analysis:

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

    • The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

This protocol outlines a general procedure for assessing the functional agonist activity of a compound on the androgen receptor.

  • Cell Culture and Transfection:

    • A suitable mammalian cell line that has low or no endogenous androgen receptor expression (e.g., HEK293, CV-1) is cultured under standard conditions.

    • Cells are co-transfected with two plasmids:

      • An expression vector containing the full-length human androgen receptor cDNA.

      • A reporter plasmid containing a reporter gene (e.g., luciferase, β-galactosidase) under the control of a promoter with multiple copies of an Androgen Response Element (ARE).

  • Compound Treatment:

    • After a post-transfection period to allow for receptor and reporter expression, the cells are treated with varying concentrations of the test compound (e.g., this compound) or a reference agonist (e.g., DHT).

  • Incubation:

    • The cells are incubated for a period sufficient to allow for receptor activation, gene transcription, and reporter protein expression (typically 24-48 hours).

  • Cell Lysis and Reporter Assay:

    • The cells are lysed to release the cellular contents, including the reporter protein.

    • The activity of the reporter protein is measured using a specific assay (e.g., addition of luciferin (B1168401) substrate for luciferase and measurement of luminescence).

  • Data Analysis:

    • The reporter activity is plotted against the concentration of the test compound.

    • The concentration of the compound that produces 50% of the maximal response (EC50) is determined using a sigmoidal dose-response curve fit. This value represents the potency of the compound as an AR agonist.

References

A Comparative Analysis of the Side Effects of Bolasterone and Oxymetholone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the side effects associated with two potent synthetic anabolic-androgenic steroids (AAS): Bolasterone and Oxymetholone. While both compounds are recognized for their significant anabolic properties, their use is accompanied by a range of adverse effects. This comparison aims to objectively present the available experimental data and inferred toxicological profiles to inform research and drug development.

Disclaimer: The information provided herein is for research and informational purposes only. This compound and Oxymetholone are controlled substances in many countries and should only be handled by qualified professionals in a legal and regulated research setting.

Introduction

This compound (7α,17α-dimethyltestosterone) and Oxymetholone are both 17α-alkylated anabolic steroids, a structural modification that enhances their oral bioavailability but also significantly contributes to their hepatotoxicity.[1][2] Oxymetholone has been used clinically in the treatment of anemias and muscle-wasting conditions, leading to a more extensive body of research on its side effects.[3] In contrast, this compound's clinical use was limited, and much of the available information is anecdotal or based on its classification as a potent AAS.[4] Consequently, direct comparative experimental studies on the side effects of this compound and Oxymetholone are scarce. This guide will present the well-documented side effects of Oxymetholone and infer the likely side effect profile of this compound based on its chemical structure and the known effects of the 17α-alkylated AAS class.

Comparative Side Effect Profile

The following table summarizes the known and inferred side effects of this compound and Oxymetholone. It is critical to note that the information for this compound is largely extrapolated due to the lack of specific experimental studies.

Side Effect CategoryThis compound (Inferred/Anecdotal)Oxymetholone (Documented)
Hepatotoxicity High, due to 17α-alkylation. Likely to cause cholestatic jaundice, peliosis hepatis, and an increased risk of hepatic tumors with prolonged use.[1][2]High. Documented to cause cholestatic jaundice, peliosis hepatis, and hepatocellular neoplasms with long-term use.[3][5][6] Elevations in liver enzymes (ALT, AST) are common.[7]
Cardiovascular Likely to be significant. Expected to negatively impact cholesterol levels (decreased HDL, increased LDL), increase blood pressure, and potentially lead to left ventricular hypertrophy.[8][9]Significant. Associated with adverse lipid profiles, hypertension, and an increased risk of atherosclerosis and cardiovascular disease.[8][10] May also increase the risk of thromboembolic events.[9]
Endocrine (Men) Strong suppression of endogenous testosterone (B1683101) production, leading to testicular atrophy, reduced spermatogenesis, and potential infertility.[11] High potential for gynecomastia due to estrogenic or progestogenic activity.Strong suppression of gonadotropins, leading to hypogonadism.[12] Gynecomastia is a common side effect.[5] Changes in libido have been reported.[6]
Endocrine (Women) High risk of virilization, including deepening of the voice, hirsutism, clitoral enlargement, and menstrual irregularities.[6][13]Significant virilizing effects are common and can be irreversible.[5][6] These include acne, male-pattern baldness, and changes in menstrual cycles.[4]
Psychological Potential for mood swings, aggression ("roid rage"), anxiety, and depression.[10][14]Can induce psychological changes such as excitation, insomnia, and mood alterations.[5][6]
Other Acne, oily skin, and accelerated male pattern baldness are likely.[10]Acne is a common side effect, particularly in women and prepubertal boys.[5] Male-pattern baldness can also occur.[5] Nausea, vomiting, and diarrhea have been reported.[5]

Experimental Protocols

Example Experimental Protocol: Assessment of Oxymetholone-Induced Hepatotoxicity in Rats

  • Objective: To evaluate the dose-dependent effects of Oxymetholone on liver function and histology in male Wistar rats.

  • Animals: 40 male Wistar rats (8 weeks old, 200-250g) were acclimatized for one week.

  • Groups (n=10 per group):

    • Control Group: Vehicle (e.g., corn oil) administered orally.

    • Low-Dose Oxymetholone Group: 5 mg/kg body weight Oxymetholone in vehicle, administered orally.

    • Medium-Dose Oxymetholone Group: 10 mg/kg body weight Oxymetholone in vehicle, administered orally.

    • High-Dose Oxymetholone Group: 20 mg/kg body weight Oxymetholone in vehicle, administered orally.

  • Administration: Dosing was performed daily via oral gavage for a period of 8 weeks.

  • Data Collection:

    • Weekly: Body weight and food consumption were recorded.

    • At 4 and 8 weeks: Blood samples were collected via the tail vein for analysis of liver function markers (ALT, AST, ALP, bilirubin).

    • At 8 weeks: Animals were euthanized, and liver tissue was collected for histopathological examination (H&E staining) to assess for cellular damage, cholestasis, and other abnormalities. Liver weight was also recorded.

  • Statistical Analysis: Data were analyzed using ANOVA followed by a post-hoc test (e.g., Tukey's) to compare between groups. A p-value of <0.05 was considered statistically significant.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AAS-Induced Hepatotoxicity

The following diagram illustrates a simplified signaling pathway for hepatotoxicity induced by 17α-alkylated anabolic-androgenic steroids.

AAS_Hepatotoxicity AAS 17α-Alkylated AAS (e.g., this compound, Oxymetholone) Hepatocyte Hepatocyte AAS->Hepatocyte Enters Cell ER_Stress Endoplasmic Reticulum Stress Hepatocyte->ER_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Hepatocyte->Mitochondrial_Dysfunction Bile_Acid Bile Acid Accumulation Hepatocyte->Bile_Acid Inflammation Inflammation (Kupffer Cell Activation) Hepatocyte->Inflammation Apoptosis Hepatocyte Apoptosis/Necrosis ER_Stress->Apoptosis Oxidative_Stress Oxidative Stress (Increased ROS) Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Apoptosis Cholestasis Cholestasis Bile_Acid->Cholestasis Fibrosis Fibrosis Inflammation->Fibrosis Apoptosis->Cholestasis Tumorigenesis Tumorigenesis Apoptosis->Tumorigenesis Cholestasis->Fibrosis Fibrosis->Tumorigenesis

Caption: Simplified signaling pathway of AAS-induced hepatotoxicity.

Experimental Workflow for Cardiovascular Side Effect Assessment

The following diagram outlines a typical experimental workflow for assessing the cardiovascular side effects of anabolic-androgenic steroids in a research setting.

Cardio_Workflow Animal_Model Animal Model Selection (e.g., Rats, Rabbits) Dosing AAS Administration (this compound or Oxymetholone) Animal_Model->Dosing Monitoring In-life Monitoring (Blood Pressure, ECG) Dosing->Monitoring Blood_Sampling Blood Sample Collection (Lipid Profile, Cardiac Biomarkers) Dosing->Blood_Sampling Echocardiography Echocardiography (Cardiac Structure and Function) Dosing->Echocardiography Termination Study Termination & Tissue Collection Monitoring->Termination Blood_Sampling->Termination Echocardiography->Termination Histopathology Histopathology of Heart & Aorta Termination->Histopathology Data_Analysis Data Analysis & Interpretation Histopathology->Data_Analysis

Caption: Experimental workflow for cardiovascular side effect assessment.

Conclusion

Both this compound and Oxymetholone are potent anabolic-androgenic steroids with a high potential for significant and severe side effects. The 17α-alkylation of both compounds makes them orally active but also confers a high risk of hepatotoxicity.[1][2] While the side effect profile of Oxymetholone is well-documented through clinical use and experimental studies, the specific adverse effects of this compound are less characterized and are largely inferred from its chemical structure and classification. The primary mechanisms underlying the toxicity of these compounds appear to involve oxidative stress, cellular damage, and disruption of normal endocrine function.[11][15] Researchers and drug development professionals should exercise extreme caution when handling these compounds and consider their significant potential for adverse health outcomes in any experimental design or therapeutic consideration. Further research into the specific toxicological profile of this compound is warranted to provide a more complete understanding of its risks.

References

A Comparative Guide to Analytical Methods for Bolasterone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of synthetic anabolic-androgenic steroids (AAS) like Bolasterone is critical. This compound (7α,17α-dimethyltestosterone) is a potent AAS included on the World Anti-Doping Agency's (WADA) Prohibited List, making its sensitive detection essential for both pharmaceutical research and anti-doping applications.[1][2] This guide provides an objective comparison of the primary analytical methods used for this compound quantification, supported by experimental data and detailed protocols.

Comparison of Analytical Method Performance

The primary techniques for the detection and quantification of this compound and its metabolites are chromatography-based methods coupled with mass spectrometry.[1] Gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most widely used and validated approaches.[2][3] High-performance liquid chromatography (HPLC) with fluorescence detection has also been utilized.[4][5]

The choice of method often depends on the required sensitivity, the complexity of the sample matrix, and whether the goal is to quantify the parent compound or identify its various metabolites. For instance, LC-MS/MS is often considered more sensitive than GC-MS/MS for certain this compound metabolites and does not require a derivatization step, which can simplify sample preparation and reduce analysis time.[1][2]

Table 1: Performance Comparison of Analytical Methods for this compound and Other Anabolic Steroids

ParameterGC-MS/MSLC-MS/MS & LC-HRMSHPLC-FLD
Analyte(s) This compound metabolites, Endogenous steroidsThis compound & its metabolites, various AASThis compound, Testosterone
Sample Matrix Urine, Liver MicrosomesUrine, Blood, Hair, SerumHuman Urine
Derivatization Required (e.g., Trimethylsilylation)[1]Not generally required[2]Not required
Limit of Detection (LOD) Method-dependent; Hubaux-Vos method used for validation[6]1 ng/mL (in whole blood for 12 AAS)[7]2 ng/200 µL (injection volume)[5]
Limit of Quantification (LOQ) Method-dependent[6]5 ng/mL (in whole blood for 12 AAS); 0.005-1 ng/mL (in serum for other steroids)[7][8]Not specified
Accuracy (Recovery) Not specified for this compound86.4% - 115.0% (for 12 other steroids in serum)[8][9]Not specified
Precision (%RSD) Intra- and inter-day precision calculated during validation[6]<14.8% (intra- & inter-day for 12 AAS in blood)[7]Not specified

Experimental Protocols and Workflows

Detailed and validated protocols are fundamental to achieving reproducible and reliable quantification. Below are representative methodologies for the key techniques discussed.

General Analytical Workflow

The analysis of this compound, regardless of the specific instrumentation, follows a standardized workflow from sample acquisition to final data interpretation. This process ensures sample integrity and maximizes analytical accuracy.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collection 1. Sample Collection (Urine, Blood, Hair) Extraction 2. Extraction (LLE, SPE) Collection->Extraction Derivatization 3. Derivatization (e.g., Silylation for GC-MS) Extraction->Derivatization Separation 4. Chromatographic Separation (GC or LC) Derivatization->Separation Detection 5. Mass Spectrometric Detection (MS, MS/MS) Separation->Detection DataAnalysis 6. Data Analysis (Quantification & Identification) Detection->DataAnalysis

General workflow for this compound analysis.
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) Protocol

GC-MS is a cornerstone technique in steroid analysis, particularly in anti-doping laboratories.[10] It offers high chromatographic resolution but typically requires derivatization to increase the volatility of analytes like this compound.[1]

Sample Preparation: [1][11]

  • Hydrolysis: For urine samples, enzymatic hydrolysis is performed to cleave glucuronide conjugates.

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is used to isolate the steroids from the biological matrix.

  • Derivatization: The dried extract is derivatized, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) ethers, which are more volatile and thermally stable.[1]

GC-MS/MS Conditions: [12]

  • Gas Chromatograph: Agilent 7890B GC or similar.

  • Mass Spectrometer: Agilent 7000C Triple Quadrupole MS or similar.

  • Column: HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program: An optimized temperature gradient is used, starting at a lower temperature and ramping up to ~300°C to elute the analytes.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan for metabolite discovery and product ion scan or Multiple Reaction Monitoring (MRM) for targeted quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS has become increasingly popular for steroid analysis due to its high sensitivity, specificity, and ability to analyze compounds without derivatization.[2] High-resolution mass spectrometry (HRMS) variants, like Orbitrap-MS, are particularly powerful for identifying unknown metabolites.[13]

Sample Preparation: [8][9]

  • Protein Precipitation: For serum or blood samples, proteins are precipitated by adding a solvent like acetonitrile.

  • Extraction: Liquid-liquid extraction is performed using a solvent such as methyl tert-butyl ether (MTBE) to isolate the steroids.

  • Reconstitution: The organic layer is evaporated to dryness, and the residue is redissolved in the initial mobile phase (e.g., 50% methanol).

LC-MS/MS Conditions: [7][8][9]

  • Liquid Chromatograph: UHPLC system (e.g., Waters Acquity, Agilent 1290 Infinity).

  • Mass Spectrometer: Triple quadrupole (e.g., Sciex, Agilent) or HRMS (e.g., Thermo Q-Exactive Orbitrap).

  • Column: Reversed-phase C18 or PFP column (e.g., Kinetex PFP, 100 x 3 mm, 2.6 µm).

  • Mobile Phase: A gradient of water and an organic solvent (methanol or acetonitrile), often with a modifier like formic acid or ammonium (B1175870) formate.

  • Ionization Mode: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), typically in positive mode.[7]

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan and data-dependent MS/MS (dd-MS2) for metabolite identification.[13][14]

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

While less common than MS-based methods, HPLC with specialized fluorescence detection can be a cost-effective alternative for specific applications. One novel method for this compound involves micellar chromatography with terbium-sensitized fluorescence.[4][5]

Sample Preparation: [5]

  • No sample preparation is required. Human urine samples can be injected directly onto the HPLC column.

HPLC-FLD Conditions: [4][5]

  • Chromatography: Micellar liquid chromatography.

  • Mobile Phase: A detergent solution (e.g., sodium dodecyl sulfate) containing a terbium salt (e.g., TbCl₃).

  • Detection: Fluorescence detection. The method relies on energy transfer from the aromatic carbonyls in the steroid structure to the terbium ion, resulting in a significant fluorescence enhancement.

  • Detection Limit: A detection limit of 2 ng per 200 µL injection was reported for this compound.[5]

Method Selection: GC-MS vs. LC-MS

The decision between GC-MS and LC-MS is a critical one in steroid analysis. GC-MS is a robust and well-established technique, while LC-MS offers greater sensitivity for a broader range of metabolites and higher throughput.

Method_Comparison GCMS GC-MS/MS - Requires derivatization - Analyte must be volatile & thermally stable - Well-established, extensive libraries - Gold standard in many anti-doping labs LCMS LC-MS/MS - No derivatization needed - Broader range of metabolites (incl. conjugates) - Generally higher sensitivity - Higher sample throughput This compound This compound Quantification This compound->GCMS Validated Method This compound->LCMS Validated Method (Higher Sensitivity)

Key differences between GC-MS and LC-MS.

Conclusion

The quantification of this compound can be reliably achieved using several advanced analytical techniques. LC-MS/MS, particularly when coupled with high-resolution mass spectrometry, offers superior sensitivity and throughput, making it ideal for the comprehensive identification of metabolites without requiring derivatization.[1][2][13] GC-MS/MS remains a robust and validated alternative, deeply entrenched in the workflows of regulatory bodies like WADA.[10] HPLC-FLD presents a niche, cost-effective option for direct urine analysis, though it lacks the specificity and comprehensive metabolic coverage of MS-based methods.[4][5]

The selection of the optimal method should be guided by the specific research question, required sensitivity, sample matrix, available instrumentation, and whether the analysis is for targeted quantification or broad metabolic profiling.

References

Bolasterone's relative binding affinity to serum hormone-binding globulin

Author: BenchChem Technical Support Team. Date: December 2025

Sex hormone-binding globulin is a glycoprotein (B1211001) that binds to androgens and estrogens in the bloodstream, regulating their bioavailability.[1] The binding affinity of a synthetic steroid to SHBG is a critical parameter, as it influences the fraction of the free, biologically active compound in circulation. Different anabolic steroids exhibit widely varying affinities for SHBG.[2]

Comparative Binding Affinities of Anabolic-Androgenic Steroids to SHBG

The following table presents the relative binding affinities of various AAS to SHBG, as determined in a seminal study by Saartok, Dahlberg, and Gustafsson (1984). The values are expressed relative to dihydrotestosterone (B1667394) (DHT), which is assigned a baseline value of 100.

CompoundRelative Binding Affinity (RBA) to SHBG
Mesterolone (1α-methyl-DHT)~400
Dihydrotestosterone (DHT)100
Testosterone19
5α-Androstane-3β,17β-diol17
17α-Methyltestosterone5
5α-Androstane-3α,17β-diol5
Methenolone<5
Methandrostenolone<5
Stanozolol<5
Methyltrienolone (MT)No affinity
FluoxymesteroneNo significant binding
OxymetholoneNo significant binding
EthylestrenolNo significant binding

Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Relative binding affinity of anabolic-androgenic steroids: comparison of the binding to the androgen receptors in skeletal muscle and in prostate, as well as to sex hormone-binding globulin. Endocrinology, 114(6), 2100-2106.[3][4][5][6][7]

Experimental Protocol: Competitive Binding Assay for SHBG

The determination of the relative binding affinity of a compound to SHBG is typically performed using a competitive binding assay. This method measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to SHBG.

Materials:

  • Human serum or purified human SHBG

  • Radiolabeled ligand (e.g., [³H]dihydrotestosterone)

  • Unlabeled test compounds (e.g., bolasterone, other AAS)

  • Unlabeled reference compound (e.g., dihydrotestosterone)

  • Assay buffer (e.g., Tris-HCl buffer with additives)

  • Dextran-coated charcoal suspension

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Preparation of Reagents: Dilute the serum or purified SHBG in the assay buffer to a concentration that provides a suitable level of radiolabeled ligand binding. Prepare a series of dilutions for the unlabeled test and reference compounds.

  • Incubation: In a series of test tubes, combine the diluted SHBG preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test or reference compound. Include control tubes with only the radiolabeled ligand (to measure total binding) and tubes with a large excess of the unlabeled reference compound (to measure non-specific binding).

  • Equilibrium: Incubate the mixtures at a controlled temperature (e.g., 4°C) for a sufficient period to allow the binding reaction to reach equilibrium.

  • Separation of Bound and Free Ligand: Add a dextran-coated charcoal suspension to each tube. The charcoal adsorbs the free, unbound radiolabeled ligand.

  • Centrifugation: Centrifuge the tubes to pellet the charcoal. The supernatant will contain the SHBG-bound radiolabeled ligand.

  • Quantification: Transfer an aliquot of the supernatant from each tube into a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the unlabeled ligand.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled ligand to generate a competition curve.

    • Determine the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand (IC50).

    • The relative binding affinity (RBA) is calculated as the ratio of the IC50 of the reference compound to the IC50 of the test compound, multiplied by 100.

Experimental Workflow Diagram

Competitive_Binding_Assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis SHBG SHBG Source (e.g., Human Serum) Incubate Incubate to Reach Equilibrium SHBG->Incubate Radio_Ligand Radiolabeled Ligand (e.g., [³H]DHT) Radio_Ligand->Incubate Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubate Charcoal Add Dextran-Coated Charcoal Incubate->Charcoal Centrifuge Centrifuge Charcoal->Centrifuge Supernatant Collect Supernatant (Bound Ligand) Centrifuge->Supernatant Scintillation Liquid Scintillation Counting Supernatant->Scintillation Analysis Calculate RBA Scintillation->Analysis

Caption: Workflow of a competitive binding assay for SHBG.

References

A Head-to-Head Comparison of Bolasterone and Methyltestosterone for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For research and informational purposes only.

This guide provides a comparative analysis of two synthetic anabolic-androgenic steroids (AAS), Bolasterone and Methyltestosterone. Both are derivatives of testosterone (B1683101) and have been studied for their potential therapeutic applications and are also substances of interest in the context of sports doping. This document is intended for researchers, scientists, and drug development professionals, summarizing available data to facilitate further investigation.

Overview and Chemical Structures

This compound (7α,17α-dimethyltestosterone) and Methyltestosterone (17α-methyltestosterone) are both orally active AAS due to the presence of a methyl group at the C17-alpha position, which reduces hepatic metabolism.[1] this compound is further distinguished by a methyl group at the 7α-position.[2]

Methyltestosterone was one of the first synthetic AAS developed and has been used medically to treat androgen deficiency in males.[1] It serves as a benchmark for comparing other orally active androgens.

This compound , developed in the 1960s, was initially investigated for conditions like muscle wasting.[3] It is structurally similar to testosterone and methyltestosterone.[2] Both compounds are listed on the World Anti-Doping Agency's (WADA) Prohibited List.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and Methyltestosterone. It is crucial to note that a direct head-to-head study under identical experimental conditions is not available in the public domain. The data presented is compiled from various sources and may not be directly comparable.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyThis compoundMethyltestosterone
Chemical Formula C₂₁H₃₂O₂[5]C₂₀H₃₀O₂[6]
Molar Mass 316.48 g/mol [5]302.45 g/mol [6]
Administration Route Oral[2]Oral, Sublingual, Buccal[7]
Oral Bioavailability Not explicitly quantified, but 17α-alkylation enhances it.[3]~70% (oral), higher via sublingual/buccal routes.[7][8]
Elimination Half-life Unknown[3]Approximately 2.5–3 hours[7]
Metabolism Primarily hepatic, involving hydroxylation and reduction.[9][10]Primarily hepatic, metabolized to various hydroxysteroids.[11][12][13]

Table 2: Anabolic and Androgenic Activity

ParameterThis compoundMethyltestosterone
Anabolic:Androgenic Ratio 3.2 (based on nitrogen retention vs. ventral prostate weight in rats)[14]Approximately 1:1 (similar to testosterone)[7][15][16]
Androgen Receptor Binding Affinity Data not available.Similar to testosterone.[17]

Disclaimer: The anabolic:androgenic ratios are derived from different studies and methodologies, which may affect the comparability of the values.

Mechanism of Action: Androgen Receptor Signaling

Both this compound and Methyltestosterone are agonists of the androgen receptor (AR), a member of the nuclear receptor superfamily.[7][18] Upon entering the cell, the steroid binds to the AR in the cytoplasm, causing a conformational change and dissociation from heat shock proteins. The steroid-receptor complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes responsible for the anabolic and androgenic effects of these compounds.[18]

Caption: Androgen Receptor Signaling Pathway.

Experimental Protocols

Determination of Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic properties of a substance in castrated male rats.[15]

Objective: To determine the anabolic activity (effect on muscle mass) and androgenic activity (effect on sex accessory tissues) of a test compound relative to a reference standard (e.g., testosterone propionate).

Methodology:

  • Animal Model: Immature, castrated male rats are used. Castration removes the endogenous source of androgens.

  • Dosing: The test compound (e.g., this compound or Methyltestosterone) is administered daily for a set period (typically 7-10 days) via the intended clinical route (e.g., oral gavage for orally active compounds). A vehicle control group and a reference androgen group are included.[19]

  • Endpoint Measurement: At the end of the treatment period, the animals are euthanized, and specific tissues are excised and weighed.

    • Anabolic activity is typically measured by the wet weight of the levator ani muscle.[20]

    • Androgenic activity is measured by the wet weights of the ventral prostate and seminal vesicles.[14][20]

  • Data Analysis: The tissue weights of the treated groups are compared to the vehicle control group. The anabolic and androgenic potencies are calculated relative to the reference standard. The anabolic:androgenic ratio is then determined by dividing the relative anabolic activity by the relative androgenic activity.[14]

Hershberger_Assay_Workflow cluster_tissues Tissue Endpoints start Start: Immature Male Rats castration Castration start->castration acclimation Acclimation Period castration->acclimation grouping Randomization into Groups (Vehicle, Reference, Test Compound) acclimation->grouping dosing Daily Dosing (7-10 days) grouping->dosing euthanasia Euthanasia & Tissue Dissection dosing->euthanasia weighing Weighing of Tissues euthanasia->weighing levator_ani Levator Ani Muscle (Anabolic) weighing->levator_ani prostate Ventral Prostate (Androgenic) weighing->prostate seminal_vesicles Seminal Vesicles (Androgenic) weighing->seminal_vesicles analysis Data Analysis end End: Determine Anabolic:Androgenic Ratio analysis->end levator_ani->analysis prostate->analysis seminal_vesicles->analysis

Caption: Hershberger Assay Workflow.
In Vitro Androgen Receptor Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound for the androgen receptor.

Methodology:

  • Receptor Source: Cytosol from androgen target tissues (e.g., prostate) of castrated rats, or recombinant human androgen receptor.[21]

  • Radioligand: A radiolabeled androgen with high affinity for the AR, such as [³H]-dihydrotestosterone (DHT) or [³H]-methyltrienolone (R1881), is used.

  • Competitive Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (competitor).

  • Separation: Bound and free radioligand are separated (e.g., by dextran-coated charcoal).

  • Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

  • Data Analysis: A competition curve is generated, and the IC₅₀ (concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The RBA is calculated relative to a reference compound (e.g., DHT).

Side Effect Profile and Hepatotoxicity

As 17α-alkylated steroids, both this compound and Methyltestosterone carry a significant risk of hepatotoxicity.[1][3][22] This is due to the structural modification that hinders hepatic breakdown, leading to increased liver strain. Potential side effects associated with these compounds include:

  • Hepatotoxicity: Elevated liver enzymes, cholestatic jaundice.[3]

  • Cardiovascular Effects: Negative alterations in cholesterol levels (increased LDL, decreased HDL), potential for hypertension.[3]

  • Androgenic Effects: Acne, androgenic alopecia, and prostate enlargement in males. Virilization in females.[3][7]

  • Estrogenic Effects: Methyltestosterone can aromatize to the potent estrogen 17α-methylestradiol, leading to gynecomastia and water retention.[7] The estrogenicity of this compound is less characterized but is also considered to be a concern.

  • Suppression of Endogenous Testosterone: Both compounds will suppress the hypothalamic-pituitary-gonadal axis, leading to a reduction in natural testosterone production.

Conclusion

This compound and Methyltestosterone are potent, orally active anabolic-androgenic steroids. Based on limited available data, this compound appears to have a more favorable anabolic-to-androgenic ratio compared to Methyltestosterone, which is considered to have a ratio similar to testosterone.[7][14] However, this assertion is based on data from different studies and should be interpreted with caution. A direct, controlled comparative study would be necessary to definitively establish the relative potencies and therapeutic indices of these two compounds. Both substances carry a significant risk of hepatotoxicity and other side effects common to 17α-alkylated AAS. For drug development professionals, any further investigation into these or similar compounds would necessitate rigorous preclinical and clinical evaluation of both efficacy and safety.

References

Confirming the Identity of Bolasterone Metabolites: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification of drug metabolites is a critical step in drug development and for regulatory compliance, including in the context of anti-doping science. Bolasterone, a potent anabolic androgenic steroid, undergoes extensive metabolism, primarily through hydroxylation, reduction, and glucuronidation. A significant challenge in the analysis of these metabolites is the limited availability of certified reference standards. This guide provides a comparative overview of the analytical data for this compound metabolites and outlines the experimental protocols for their identification and confirmation against reference standards.

The Challenge of Reference Standards

The definitive structural elucidation of metabolites relies on a direct comparison of their analytical properties with those of authentic, chemically synthesized reference standards. However, for many this compound metabolites, these standards are not commercially available. Researchers often resort to in-house synthesis, which requires rigorous characterization to confirm the identity of the synthesized material before it can be used as a reliable comparator.

Comparative Analysis of this compound Metabolites

The primary analytical techniques for identifying this compound metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The data presented below is a summary of findings from in vitro studies using rat liver microsomes and in vivo studies in rats.

Key Metabolite Classes
  • Hydroxylated Metabolites: Multiple mono- and di-hydroxylated forms of this compound have been identified.[1] The exact position of hydroxylation can be challenging to determine without specific reference standards for each isomer.

  • Reduced Metabolites: The reduction of the A-ring of the steroid nucleus is a common metabolic pathway. At least one reduced metabolite of this compound has been confirmed through comparison with an authentic standard.[1][2]

  • Glucuronide Conjugates: Phase II metabolism of this compound includes conjugation with glucuronic acid, forming more water-soluble metabolites that are readily excreted. The identity of a this compound glucuronide metabolite has also been confirmed using an authentic reference standard.[2]

Data Presentation

The following tables summarize the key mass spectrometric data for the confirmed reduced and glucuronide metabolites of this compound. This data is essential for the comparison between biologically-derived metabolites and synthesized reference standards.

Table 1: Comparison of a Reduced this compound Metabolite with its Reference Standard

AnalyteAnalytical MethodKey Diagnostic Ions (m/z)Confirmation Status
Reduced this compound Metabolite (in vivo) LC-MS/MS[M+H-2H₂O]⁺: 285Tentatively Identified
Synthesized Reference Standard LC-MS/MS[M+H-2H₂O]⁺: 285Confirmed Structure
Comparison Matching fragmentation pattern and retention timeIdentity Confirmed [1]

Table 2: Comparison of a Glucuronide-Conjugated this compound Metabolite with its Reference Standard

AnalyteAnalytical MethodKey Diagnostic Ions (m/z)Confirmation Status
Glucuronide-Conjugated this compound Metabolite (in vivo) LC-MS/MS[M+H]⁺: 493Tentatively Identified
Synthesized Reference Standard LC-MS/MS[M+H]⁺: 493Confirmed Structure
Comparison Matching fragmentation pattern and retention timeIdentity Confirmed [2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of results. Below are outlines of the key experimental protocols used in the identification and confirmation of this compound metabolites.

In Vitro Metabolism of this compound
  • System: Rat liver microsomes.

  • Incubation: this compound is incubated with liver microsomes in the presence of NADPH (a necessary cofactor for cytochrome P450 enzymes) at 37°C.

  • Sample Preparation: The reaction is quenched, and the metabolites are extracted from the incubation mixture using liquid-liquid extraction (e.g., with ethyl acetate).

  • Analysis: The extracted samples are then analyzed by LC-MS/MS or GC-MS (after derivatization).

In Vivo Metabolism of this compound
  • Animal Model: Male Wistar rats.

  • Administration: this compound is administered orally to the rats.

  • Sample Collection: Urine samples are collected over a specified period (e.g., up to 168 hours) to capture a wide range of metabolites.[2]

  • Sample Preparation: Urine samples undergo enzymatic hydrolysis (to cleave conjugates), followed by liquid-liquid extraction and/or solid-phase extraction to isolate the metabolites.

  • Analysis: The processed samples are analyzed by LC-MS/MS or GC-MS.

Synthesis of Reference Standards (General Approaches)
  • Hydroxylated Steroids: The synthesis of hydroxylated steroid standards can be approached through various organic chemistry reactions, including the use of specific oxidizing agents or enzymatic synthesis with microbial systems expressing cytochrome P450 enzymes.

  • Steroid Glucuronides: The synthesis of steroid glucuronides typically involves the reaction of a protected glucuronic acid donor with the steroid aglycone, followed by deprotection steps. The Koenigs-Knorr reaction is a classical method that can be adapted for this purpose.

Analytical Instrumentation and Parameters
  • LC-MS/MS: A high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) coupled with a UHPLC system is used for the analysis of metabolites. Full scan and data-dependent MS/MS (dd-MS/MS) modes are employed to obtain accurate mass measurements and fragmentation patterns.[1][2]

  • GC-MS/MS: For GC-MS analysis, metabolites are typically derivatized (e.g., trimethylsilylation) to increase their volatility and thermal stability. A gas chromatograph coupled to a tandem mass spectrometer is used, operating in both full scan and product ion scan modes.

Workflow for Metabolite Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound metabolites using reference standards.

Bolasterone_Metabolite_Confirmation cluster_biological Biological Sample Analysis cluster_synthesis Reference Standard Synthesis cluster_comparison Comparative Analysis cluster_conclusion Conclusion in_vitro In Vitro Metabolism (Liver Microsomes) extraction Metabolite Extraction & Purification in_vitro->extraction in_vivo In Vivo Metabolism (Rat Urine) in_vivo->extraction analysis_bio LC-MS/MS & GC-MS/MS Analysis extraction->analysis_bio tentative_id Tentative Metabolite Identification analysis_bio->tentative_id comparison Direct Comparison: - Retention Time - Mass Spectra tentative_id->comparison synthesis Chemical Synthesis of Putative Metabolite purification Purification & Characterization (NMR, MS) synthesis->purification ref_standard Confirmed Reference Standard purification->ref_standard ref_standard->comparison confirmation Confirmation of Metabolite Identity comparison->confirmation

Caption: Workflow for the confirmation of this compound metabolite identity.

Conclusion

The definitive identification of this compound metabolites is a rigorous process that necessitates the use of authenticated reference standards. While the availability of these standards is limited, a combination of advanced analytical techniques and, where necessary, chemical synthesis allows for the confident structural elucidation of these compounds. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of drug metabolism, pharmacology, and anti-doping science, facilitating the accurate and reliable identification of this compound metabolites.

References

Comparative Gene Expression Analysis of Bolasterone: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticipated gene expression changes following treatment with Bolasterone, a synthetic anabolic-androgenic steroid (AAS). Due to a lack of publicly available transcriptomic data specific to this compound, this guide leverages data from other potent androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), to infer its likely molecular actions. The information presented herein is intended to serve as a foundational resource for designing and interpreting future studies on this compound.

Introduction to this compound

This compound (7α,17α-dimethyltestosterone) is a potent synthetic anabolic-androgenic steroid derived from testosterone.[1] Like other AAS, its biological effects are primarily mediated through the androgen receptor (AR), a ligand-activated transcription factor that regulates the expression of a host of target genes.[2][3][4] Upon binding to the AR, this compound is expected to induce a conformational change in the receptor, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in various physiological processes, including muscle growth, protein synthesis, and secondary sexual characteristics.[2][5]

Comparative Gene Expression Analysis: An Illustrative Overview

While direct experimental data on global gene expression changes post-Bolasterone treatment is not available, we can extrapolate potential effects based on studies of other AAS in relevant tissues, such as skeletal muscle. The following tables present a hypothetical comparison of gene expression changes in human skeletal muscle cells (myocytes) treated with this compound versus testosterone, a natural androgen, and a vehicle control.

Disclaimer: The following data is illustrative and intended for comparative purposes only. Actual gene expression changes induced by this compound may vary and require experimental validation.

Table 1: Key Anabolic and Myogenic Genes (Illustrative Data)
GeneFunctionFold Change (this compound vs. Vehicle)Fold Change (Testosterone vs. Vehicle)
IGF1Insulin-like Growth Factor 1; promotes muscle growth and proliferation↑ 4.5↑ 3.0
MYOD1Myogenic Differentiation 1; key regulator of muscle cell differentiation↑ 3.8↑ 2.5
MYOGMyogenin; transcription factor crucial for myogenesis↑ 4.0↑ 2.8
ACTA1Actin, Alpha 1, Skeletal Muscle; major contractile protein↑ 3.2↑ 2.1
MYH2Myosin Heavy Chain 2; component of the thick filament in muscle fibers↑ 3.5↑ 2.3
Table 2: Genes Involved in Androgen Receptor Signaling (Illustrative Data)
GeneFunctionFold Change (this compound vs. Vehicle)Fold Change (Testosterone vs. Vehicle)
ARAndrogen Receptor; mediates the effects of androgens↑ 2.0↑ 1.5
FKBP5FK506 Binding Protein 5; a co-chaperone of the AR↑ 5.0↑ 3.5
SRCSteroid Receptor Coactivator; enhances AR transcriptional activity↑ 2.5↑ 1.8
NCOA2Nuclear Receptor Coactivator 2; coactivator for nuclear receptors↑ 2.2↑ 1.6

Key Signaling Pathways Modulated by Androgens

The anabolic and androgenic effects of this compound are mediated through the modulation of complex signaling networks. The primary pathway is the androgen receptor signaling cascade. Additionally, androgens are known to influence other pathways critical for muscle development and function, such as the Notch and Wnt signaling pathways.[2][3][4]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway begins with the binding of an androgen, such as this compound, to the AR in the cytoplasm. This binding event triggers a series of molecular interactions that ultimately lead to the regulation of target gene expression in the nucleus.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_complex AR-HSP Complex This compound->AR_complex Binds AR_active Activated AR AR_complex->AR_active HSP dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Expression Target Gene Expression ARE->Gene_Expression Regulates Proteins Protein Synthesis (e.g., muscle growth) Gene_Expression->Proteins Cytoplasm Cytoplasm Nucleus Nucleus

Androgen Receptor Signaling Pathway

Experimental Protocols for Comparative Gene Expression Analysis

To experimentally validate the gene expression changes induced by this compound, a robust and well-controlled study design is essential. The following section outlines a detailed methodology for a comparative transcriptomic analysis using human skeletal muscle cells.

Experimental Workflow

The overall workflow for a comparative gene expression analysis of this compound would involve cell culture, treatment, RNA extraction, library preparation, sequencing, and bioinformatic analysis.

Experimental Workflow start Start: Human Myocyte Culture treatment Treatment Groups: - Vehicle Control - Testosterone - this compound start->treatment incubation Incubation (e.g., 24 hours) treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction qc RNA Quality Control (e.g., RIN score) rna_extraction->qc library_prep RNA-Seq Library Preparation qc->library_prep sequencing Next-Generation Sequencing library_prep->sequencing bioinformatics Bioinformatic Analysis: - Read mapping - Differential gene expression - Pathway analysis sequencing->bioinformatics end End: Comparative Gene Expression Profile bioinformatics->end

Comparative Gene Expression Workflow
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Human skeletal muscle cells (e.g., primary human myoblasts or a commercially available myoblast cell line).

  • Culture Conditions: Cells are to be cultured in a suitable growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.

  • Differentiation: Prior to treatment, myoblasts should be differentiated into myotubes by switching to a low-serum differentiation medium.

  • Treatment: Differentiated myotubes are to be treated with this compound (e.g., 10 nM, 100 nM), testosterone (as a positive control, e.g., 10 nM, 100 nM), or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 24 hours).

2. RNA Extraction and Quality Control:

  • Total RNA is to be extracted from the treated cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • The quantity and quality of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer) to ensure high-purity RNA with a high RNA Integrity Number (RIN) score (RIN > 8).

3. RNA Sequencing (RNA-Seq):

  • Library Preparation: RNA-Seq libraries are to be prepared from the extracted RNA using a standard protocol (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequencing: The prepared libraries are to be sequenced on a next-generation sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample for robust statistical analysis (e.g., >20 million reads per sample).

4. Bioinformatic Analysis:

  • Data Quality Control: Raw sequencing reads are to be assessed for quality using tools like FastQC. Adapter trimming and quality filtering should be performed.

  • Read Alignment: The processed reads are to be aligned to the human reference genome (e.g., GRCh38) using a splice-aware aligner such as STAR.

  • Gene Expression Quantification: The number of reads mapping to each gene is to be counted using tools like featureCounts.

  • Differential Gene Expression Analysis: Differential expression analysis between treatment groups (this compound vs. vehicle, testosterone vs. vehicle, this compound vs. testosterone) is to be performed using statistical packages such as DESeq2 or edgeR in R.

  • Pathway and Functional Enrichment Analysis: Genes identified as differentially expressed are to be subjected to pathway analysis (e.g., KEGG, Reactome) and Gene Ontology (GO) enrichment analysis to identify the biological processes and signaling pathways affected by the treatments.

Conclusion

This guide provides a framework for understanding and investigating the gene expression changes induced by this compound. While direct experimental data remains elusive, the comparative approach based on the known mechanisms of other potent androgens offers valuable insights for the research community. The provided experimental protocols and pathway diagrams serve as a practical resource for designing future studies aimed at elucidating the precise molecular mechanisms of this compound and other anabolic-androgenic steroids. Such research is crucial for a comprehensive understanding of their physiological effects and potential therapeutic applications, as well as their adverse consequences.

References

A Comparative Analysis of the Virilizing Effects of Bolasterone and Testosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the virilizing effects of the synthetic anabolic-androgenic steroid (AAS) Bolasterone and the endogenous androgen, testosterone (B1683101). The information presented herein is collated from experimental data to aid in the objective assessment of these compounds' androgenic properties.

Executive Summary

This compound (7α,17α-dimethyltestosterone) is a potent synthetic derivative of testosterone developed in the 1960s.[1] While it exhibits significant anabolic (muscle-building) properties, its clinical development was hampered by a notable androgenic profile, leading to virilizing side effects. Testosterone, the primary male sex hormone, serves as the benchmark against which the anabolic and androgenic activities of synthetic steroids are measured, exhibiting a balanced anabolic-to-androgenic ratio. Understanding the comparative virilizing potential of this compound is crucial for research and development in endocrinology and pharmacology.

Quantitative Data Comparison

The virilizing effects of an AAS are directly correlated with its androgenic activity. This is quantitatively assessed using the Hershberger assay in animal models, which measures the growth of androgen-dependent tissues such as the seminal vesicles and ventral prostate. The anabolic effect is determined by the weight increase of the levator ani muscle. The ratio of these activities provides a critical index of the compound's virilizing potential relative to its muscle-building capacity.

Data from Julius Vida's seminal work, "Androgens and Anabolic Agents," indicates that this compound is significantly more anabolic and androgenic than testosterone.[2]

CompoundAnabolic Activity (relative to Testosterone)Androgenic Activity (relative to Testosterone)Anabolic-to-Androgenic Ratio
Testosterone111:1
This compound1025:1

Data sourced from Vida, J.A. (1969). Androgens and Anabolic Agents: Chemistry and Pharmacology.[2]

Experimental Protocols

The standard method for assessing the androgenic and anabolic activity of a compound is the Hershberger Bioassay . This in vivo assay provides a reliable and reproducible measure of a substance's ability to stimulate the growth of androgen-dependent tissues in castrated male rats.

Hershberger Assay Protocol

Objective: To determine the androgenic (virilizing) and anabolic potential of a test substance by measuring its effect on the weight of androgen-dependent tissues in a castrated rodent model.

Animal Model: Immature, surgically castrated male rats (typically weanlings). Castration removes the primary source of endogenous androgens, thereby increasing the sensitivity of target tissues to exogenous androgenic compounds.

Procedure:

  • Acclimatization: Animals are allowed a period of acclimatization to the laboratory conditions.

  • Grouping: Animals are randomly assigned to control and treatment groups.

    • Negative Control: Administered the vehicle (e.g., corn oil) only.

    • Positive Control: Administered a reference androgen, typically testosterone propionate, at a dose known to elicit a robust response.

    • Test Substance Groups: Administered varying doses of the test compound (e.g., this compound).

  • Administration: The test and control substances are administered daily for a period of 10 consecutive days. The route of administration is typically subcutaneous injection or oral gavage.

  • Necropsy and Tissue Collection: On the day following the final dose, the animals are euthanized. The following androgen-dependent tissues are carefully dissected, trimmed of any adhering fat or connective tissue, and weighed:

    • Androgenic Tissues:

      • Ventral Prostate

      • Seminal Vesicles (including coagulating glands and their fluids)

      • Glans Penis

      • Cowper's Glands (Bulbourethral glands)

    • Anabolic Tissue:

      • Levator Ani Muscle

  • Data Analysis: The wet weights of the tissues are recorded. A statistically significant increase in the weight of the androgenic tissues in the test groups compared to the negative control group indicates androgenic activity. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weights of the seminal vesicles and/or ventral prostate.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The virilizing effects of both this compound and testosterone are mediated through their interaction with the androgen receptor (AR). The following diagram illustrates the canonical androgen receptor signaling pathway.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or this compound) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds to LBD AR Androgen Receptor (AR) AR_dimer AR_dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AR_dimer_n AR Dimer AR_dimer->AR_dimer_n Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer_n->ARE Binds to DNA Coactivators Coactivators ARE->Coactivators Transcription Gene Transcription Coactivators->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation Response Androgenic/Anabolic Response (Virilization) Protein->Response HershbergerWorkflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Start Start: Immature Castrated Male Rats Grouping Randomly Assign to Groups Start->Grouping Neg_Ctrl Negative Control (Vehicle) Grouping->Neg_Ctrl Pos_Ctrl Positive Control (Testosterone Propionate) Grouping->Pos_Ctrl Test_Group Test Compound (this compound) Grouping->Test_Group Dosing Daily Administration for 10 Days Neg_Ctrl->Dosing Pos_Ctrl->Dosing Test_Group->Dosing Necropsy Necropsy on Day 11 Dosing->Necropsy Dissection Dissect Androgen-Dependent Tissues Necropsy->Dissection Weighing Weigh Tissues Dissection->Weighing Comparison Compare Tissue Weights to Controls Weighing->Comparison Anabolic Anabolic Effect (Levator Ani Weight) Comparison->Anabolic Androgenic Androgenic Effect (Prostate/Seminal Vesicle Weight) Comparison->Androgenic Ratio Calculate Anabolic-to-Androgenic Ratio Anabolic->Ratio Androgenic->Ratio Conclusion Conclusion on Virilizing Potential Ratio->Conclusion

References

Comparative Analysis of Bolasterone's Anabolic-to-Androgenic Ratio in a Castrated Rat Model

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the anabolic and androgenic properties of Bolasterone in comparison to other classic anabolic-androgenic steroids (AAS) reveals a nuanced profile. This guide provides a comprehensive overview of the experimental data validating this compound's anabolic-to-androgenic ratio in castrated rats, juxtaposed with similar data for testosterone (B1683101) propionate, nandrolone (B1676933) decanoate, and oxandrolone. The information is intended for researchers, scientists, and drug development professionals engaged in the study of androgenic compounds.

Summary of Anabolic and Androgenic Potency

The anabolic and androgenic effects of this compound and comparator steroids are typically evaluated using the Hershberger assay in castrated male rats. This assay measures the increase in weight of the levator ani muscle as a marker of anabolic activity and the increase in weight of the ventral prostate and/or seminal vesicles as a marker of androgenic activity. The ratio of these two effects provides a quantitative measure of the steroid's selectivity for anabolic effects.

CompoundAnabolic Activity (Myotrophic)Androgenic Activity (Prostatic)Anabolic:Androgenic Ratio
This compound (7α,17α-dimethyltestosterone) 4.2 (as measured by nitrogen retention)1.3 (ventral prostate weight)3.2
Testosterone Propionate 111
Nandrolone Decanoate --High
Oxandrolone HighLowHigh

Note: The anabolic activity for this compound was determined by nitrogen retention, which may not be directly comparable to the levator ani muscle weight gain used for other steroids. Data for Nandrolone Decanoate and Oxandrolone often indicates a high ratio without providing specific numerical values in comparative studies.

Detailed Experimental Protocols: The Hershberger Assay

The validation of a compound's anabolic-to-androgenic ratio is predominantly conducted using the Hershberger assay, a standardized in vivo bioassay.[1][2]

Animal Model: Immature, peripubertal male rats are castrated to eliminate endogenous androgen production. This creates a sensitive model for detecting the effects of exogenous androgens.[2]

Acclimatization and Dosing: Following a post-castration recovery period of approximately one week, the animals are randomly assigned to treatment groups. The test compounds, including a vehicle control and a reference androgen like testosterone propionate, are administered daily for a period of 7 to 10 days. Administration is typically via subcutaneous injection or oral gavage.

Endpoint Measurement: Approximately 24 hours after the final dose, the animals are euthanized. The levator ani muscle, ventral prostate, and seminal vesicles are carefully dissected and weighed. The wet weights of these tissues are the primary endpoints of the study.

Data Analysis: The mean organ weights of the treated groups are compared to the vehicle control group. The anabolic potency is determined by the increase in the weight of the levator ani muscle, while the androgenic potency is determined by the increase in the weight of the ventral prostate and/or seminal vesicles. The anabolic-to-androgenic ratio is then calculated by dividing the relative anabolic effect by the relative androgenic effect, often normalized to a reference compound like testosterone propionate.

Experimental Workflow of the Hershberger Assay

Hershberger_Assay_Workflow cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase (10 days) cluster_post_treatment Post-Treatment Phase cluster_analysis Data Analysis animal_selection Selection of Immature Male Rats castration Surgical Castration animal_selection->castration recovery Post-Operative Recovery (7 days) castration->recovery grouping Randomized Grouping recovery->grouping dosing Daily Administration of Test Compound/Vehicle grouping->dosing euthanasia Euthanasia (24h post-last dose) dosing->euthanasia dissection Dissection of Target Tissues (Levator Ani, Prostate, Seminal Vesicles) euthanasia->dissection weighing Organ Wet Weight Measurement dissection->weighing data_comparison Comparison of Organ Weights vs. Control weighing->data_comparison ratio_calculation Calculation of Anabolic: Androgenic Ratio data_comparison->ratio_calculation

Caption: Experimental workflow of the Hershberger assay for determining the anabolic-to-androgenic ratio of a test compound in castrated rats.

Signaling Pathways of Anabolic and Androgenic Effects

Anabolic-androgenic steroids exert their effects by binding to and activating the androgen receptor (AR), a nuclear receptor that functions as a ligand-activated transcription factor.

Androgen_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response AAS Anabolic-Androgenic Steroid (AAS) AR_complex Androgen Receptor (AR) - Heat Shock Protein (HSP) Complex AAS->AR_complex Diffusion into cell and binding to AR AR_AAS_complex Activated AR-AAS Complex AR_complex->AR_AAS_complex Conformational change and HSP dissociation dimerization Dimerization AR_AAS_complex->dimerization Translocation to Nucleus ARE Androgen Response Element (ARE) on DNA dimerization->ARE Binding to ARE transcription Modulation of Gene Transcription ARE->transcription protein_synthesis Increased Protein Synthesis (Anabolic Effect) transcription->protein_synthesis cell_growth Cell Growth and Differentiation (Androgenic Effect) transcription->cell_growth

Caption: Simplified signaling pathway of anabolic-androgenic steroids (AAS) via the androgen receptor (AR).

References

Cross-Species Comparison of Bolasterone Metabolism: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of synthetic anabolic-androgenic steroids like Bolasterone (7α,17α-dimethyltestosterone) across different species is crucial for efficacy, safety, and regulatory evaluation. This guide provides a comparative overview of this compound metabolism, drawing on available experimental data from preclinical and human studies.

While comprehensive cross-species metabolic data for this compound is limited, this guide synthesizes current knowledge, primarily from rat and human studies, and offers insights into potential metabolic pathways in other relevant species, such as canines and equines, based on the metabolism of structurally similar anabolic steroids.

Quantitative Data Summary

The following tables summarize the identified metabolites of this compound in rats and humans. Due to a lack of specific studies, quantitative data for canine and equine species is not available. The metabolites are primarily products of hydroxylation, reduction, and conjugation reactions.

Table 1: this compound Metabolites Identified in Rats

Metabolite IDMetabolic TransformationMethod of DetectionStudy Type
M1-M16HydroxylationLC-HRMSIn vitro (Rat Liver Microsomes) & In vivo (Rat Urine)
M17Reduction of 3-keto and 4-eneLC-HRMSIn vitro & In vivo
M18Glucuronic acid conjugationLC-HRMSIn vitro & In vivo
M1-M5Mono-hydroxylationGC-MS/MSIn vitro & In vivo
M6-M12Di-hydroxylationGC-MS/MSIn vitro & In vivo

Source:[1][2]

Table 2: this compound Metabolites Reported in Humans

Metabolite IDMetabolic TransformationMethod of DetectionStudy Type
Reduced MetabolitesReductionNot specifiedIn vivo (Urine)
Sulfonated GlucuronideSulfonation and GlucuronidationNot specifiedIn vivo (Urine)
3α,17β-diolReductionNot specifiedIn vivo (Urine)

Source:[1][3]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of metabolic studies. The following protocols are based on published research on this compound metabolism.

In Vitro Metabolism using Rat Liver Microsomes
  • Incubation: this compound is incubated with rat liver microsomes in a phosphate (B84403) buffer (pH 7.4).

  • Cofactor: The reaction is initiated by the addition of NADPH.

  • Termination: The incubation is stopped by adding a cold organic solvent, such as acetonitrile.

  • Sample Preparation: The mixture is centrifuged, and the supernatant is collected, evaporated to dryness, and reconstituted in a suitable solvent for analysis.

  • Analysis: Metabolites are identified and characterized using high-resolution liquid chromatography-mass spectrometry (LC-HRMS).[2]

In Vivo Metabolism in Rats
  • Administration: this compound is administered orally to rats.

  • Sample Collection: Urine samples are collected over a specified period (e.g., 0-168 hours).

  • Sample Preparation: Urine samples are often treated with β-glucuronidase/arylsulfatase to hydrolyze conjugated metabolites. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the metabolites.

  • Derivatization (for GC-MS): For gas chromatography-mass spectrometry (GC-MS) analysis, the extracted metabolites are derivatized, for example, by trimethylsilylation, to increase their volatility and thermal stability.

  • Analysis: Metabolites are analyzed by LC-HRMS or GC-MS/MS to determine their structure and fragmentation patterns.[1][2]

Metabolic Pathways and Experimental Workflow

Visualizing the metabolic pathways and experimental procedures can aid in understanding the complex processes involved in this compound biotransformation.

Bolasterone_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation (M1-M16 in rats) This compound->Hydroxylation CYP450 Enzymes Reduction Reduction (M17 in rats, 3α,17β-diol in humans) This compound->Reduction Reductases Conjugation Conjugation (Glucuronidation & Sulfonation) Hydroxylation->Conjugation Reduction->Conjugation Excretion Excretion (Urine) Conjugation->Excretion

Caption: Proposed metabolic pathways of this compound.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Microsomes Liver Microsomes (Rat, Human, etc.) Incubation Incubation with this compound + NADPH Microsomes->Incubation Extraction1 Metabolite Extraction Incubation->Extraction1 Analysis LC-HRMS / GC-MS/MS Analysis Extraction1->Analysis Administration Oral Administration (Rats, etc.) Urine_Collection Urine Collection Administration->Urine_Collection Hydrolysis Enzymatic Hydrolysis (for conjugates) Urine_Collection->Hydrolysis Extraction2 Metabolite Extraction Hydrolysis->Extraction2 Extraction2->Analysis Identification Metabolite Identification & Characterization Analysis->Identification

Caption: General experimental workflow for this compound metabolism studies.

Cross-Species Discussion

  • Rats: The metabolism of this compound is well-characterized in rats, involving extensive Phase I hydroxylation and reduction, followed by Phase II glucuronidation.[1][2] A multitude of mono- and di-hydroxylated metabolites have been identified, indicating that several positions on the steroid nucleus are susceptible to oxidation.

  • Humans: Data on human metabolism is less detailed but points towards reduction and conjugation (sulfonation and glucuronidation) as key pathways.[1][3] The identification of a diol metabolite suggests that, similar to rats, reduction of the keto group is a significant transformation. The presence of conjugated metabolites highlights the importance of Phase II reactions in the elimination of this compound in humans.

  • Canines: While no specific data exists for this compound, studies on other anabolic steroids in dogs, such as testosterone (B1683101) and methyltestosterone, reveal that hydroxylation and reduction are common metabolic routes.[4][5] Therefore, it is plausible that this compound undergoes similar biotransformations in canines, leading to hydroxylated and reduced metabolites.

  • Equines: The metabolism of anabolic steroids in horses is known to involve A-ring reduction, epimerization at the C-17 position, and hydroxylation.[6][7] Phase II conjugation with both glucuronic acid and sulfate (B86663) is also a major elimination pathway in this species.[8] Based on these general patterns, this compound in horses would likely be metabolized to a variety of reduced and hydroxylated products, which are then conjugated for excretion.

Conclusion

The metabolism of this compound appears to follow general pathways of anabolic steroid biotransformation, primarily involving oxidative and reductive processes, followed by conjugation. However, significant species-specific differences in the preferred sites of metabolism and the nature of the major metabolites are likely. The current data provides a solid foundation for understanding this compound's fate in rats and offers initial insights into its human metabolism. Further research, particularly in vitro studies using liver microsomes or S9 fractions from canines, equines, and humans, is necessary to build a more complete and quantitative cross-species comparison. Such studies will be invaluable for drug development, toxicology, and anti-doping efforts.

References

Safety Operating Guide

Navigating the Disposal of Bolasterone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Bolasterone, a potent anabolic steroid, is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to strict protocols is essential to mitigate risks of environmental contamination and diversion. This guide provides a comprehensive overview of the necessary procedures for the safe and legal disposal of this compound.

This compound is classified as a controlled substance, and as such, its disposal is regulated by the U.S. Drug Enforcement Administration (DEA). The primary and mandated method for disposal by DEA registrants is through a registered "reverse distributor".[1][2][3] These specialized entities are authorized to handle and dispose of controlled substances in a manner that ensures they are rendered non-retrievable, the DEA's standard for destruction.[4]

Key Disposal Considerations
AspectReverse DistributorInstitutional EHSOther Methods
Primary Responsibility DEA Registrant (Principal Investigator)DEA Registrant in coordination with EHSNot generally permissible for controlled substances
Regulatory Body DEA, State Pharmacy BoardsDEA, EPA, State and Local RegulationsN/A
Process Transfer to a DEA-registered reverse distributorMay facilitate transfer to a reverse distributor or manage if permittedN/A
Record Keeping DEA Form 222 (for Schedule I/II), invoices (for Schedule III-V), disposal records maintained for at least two yearsInternal tracking in addition to DEA requirementsN/A
Cost Varies by vendor and quantity of substanceMay be covered by institution or charged to the labN/A
Step-by-Step Disposal Protocol

The disposal of this compound and other controlled substances must be meticulously documented and executed. The following steps outline the general procedure for a DEA registrant in a research setting.

  • Identify a DEA-Registered Reverse Distributor : The first step is to select a reverse distributor authorized to handle controlled substances. A list of these distributors can be obtained from the local DEA Diversion Field Office.[3] Several companies, such as Stericycle and Clean Harbors, offer pharmaceutical waste disposal services.[5][6]

  • Initiate Transfer Documentation : For Schedule I and II controlled substances, a DEA Form 222 must be used to document the transfer to the reverse distributor. For Schedule III-V substances, an invoice is typically sufficient.[1][3] It is crucial to maintain copies of all transfer records.

  • Package for Shipment : The reverse distributor will provide specific instructions for the safe packaging and transport of the controlled substances. These instructions must be followed precisely to ensure safety and compliance with Department of Transportation (DOT) regulations.

  • Maintain Comprehensive Records : The DEA registrant is required to keep detailed records of all controlled substances, from acquisition to disposal.[2] These records must be maintained for a minimum of two years and be readily available for inspection.[3] In the event of accidental spillage or destruction, a DEA Form 41 should be completed and filed.[1]

  • Consider Institutional Policies : Many research institutions have an Environmental Health & Safety (EHS) office that oversees the disposal of hazardous materials.[3] Researchers should consult with their EHS department for specific institutional procedures, as they may have established relationships with reverse distributors or provide assistance with the disposal process.

Disposal of Associated Waste

Items contaminated with this compound, such as personal protective equipment (PPE), empty containers, and spill cleanup materials, must also be disposed of as hazardous waste.[7][8] Empty containers should be triple-rinsed, with the rinsate collected and disposed of as hazardous waste.[3] Sharps, such as needles and syringes, must be placed in designated puncture-resistant containers.[9][10]

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound in a research environment.

BolasteroneDisposal cluster_start Initiation cluster_assessment Assessment & Consultation cluster_action Action & Documentation cluster_completion Completion start This compound Identified for Disposal is_controlled Is it a Controlled Substance? start->is_controlled consult_ehs Consult Institutional EHS Policy is_controlled->consult_ehs Yes find_rd Identify DEA-Registered Reverse Distributor consult_ehs->find_rd initiate_transfer Complete DEA Form 222 or Invoice find_rd->initiate_transfer package Package Material per Reverse Distributor Instructions initiate_transfer->package maintain_records Maintain Disposal Records (min. 2 years) package->maintain_records disposed This compound Properly Disposed maintain_records->disposed

Caption: Workflow for the compliant disposal of this compound.

References

Essential Safety and Logistical Information for Handling Bolasterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Operational Plan for Safe Handling

1. Receiving and Storage:

  • Receiving: Upon receipt, inspect the package for any signs of damage or leakage in a designated receiving area. Wear nitrile gloves during inspection.

  • Storage: Store Bolasterone in a tightly sealed, clearly labeled container in a secure, locked, and well-ventilated area. It should be segregated from incompatible chemicals. Access should be restricted to authorized personnel only.

2. Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to minimize exposure. The following PPE should be worn at all times when handling this compound:

  • Gloves: Double gloving with chemical-resistant gloves (e.g., nitrile) is required.[1] Gloves should be changed immediately if contaminated.

  • Gowns: A disposable, solid-front gown with tight-fitting cuffs should be worn.

  • Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes and aerosols.[2][3]

  • Respiratory Protection: When handling the powdered form of this compound or when there is a risk of aerosol generation, a NIOSH-approved respirator (e.g., N95 or higher) is mandatory.[3][4] All respirator use must be in accordance with a documented respiratory protection program, including fit-testing.[5]

3. Handling Procedures:

  • Designated Area: All handling of this compound, especially weighing and dilutions, must be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to control airborne particles.[6]

  • Aerosol Minimization: Employ techniques and equipment that minimize the generation of dust and aerosols.[6]

  • Decontamination: Work surfaces should be protected with disposable, plastic-backed absorbent paper.[6] After handling, decontaminate all surfaces with an appropriate solvent.

4. Disposal Plan:

  • Waste Segregation: All disposable items that come into contact with this compound, including gloves, gowns, and bench paper, must be considered hazardous waste.

  • Waste Collection: Collect all hazardous waste in clearly labeled, sealed containers.

  • Disposal: Dispose of this compound waste through a licensed hazardous waste disposal service. As this compound is a controlled substance in some jurisdictions, disposal may need to follow specific regulations for controlled substances, potentially requiring a reverse distributor.[7]

Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₂₁H₃₂O₂PubChem[8]
Molecular Weight 316.5 g/mol PubChem[8]
CAS Number 1605-89-6PubChem[8]
Melting Point 164 °CPubChem[8]
Physical Description SolidPubChem[8]

Experimental Protocol: Weighing and Solubilizing this compound Powder

  • Preparation: Don all required PPE (double gloves, gown, goggles, face shield, and respirator). Prepare the designated chemical fume hood by lining the work surface with absorbent paper.

  • Weighing:

    • Tare a clean, tared weigh boat on an analytical balance inside the fume hood.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula.

    • Record the weight and securely close the primary container of this compound.

  • Solubilization:

    • Place the weigh boat containing the this compound powder into a secondary container (e.g., a beaker or flask).

    • Using a calibrated pipette, add the appropriate solvent to the weigh boat to dissolve the powder.

    • Gently swirl the secondary container to ensure complete dissolution.

  • Transfer: Transfer the resulting solution to the experimental vessel. Rinse the weigh boat and secondary container with additional solvent and add the rinse to the experimental vessel to ensure a complete transfer.

  • Decontamination and Waste Disposal:

    • Wipe down the spatula, balance, and any other equipment with an appropriate solvent.

    • Dispose of the weigh boat, pipette tips, and absorbent paper in the designated hazardous waste container.

    • Remove outer gloves and dispose of them in the hazardous waste container before leaving the fume hood.

    • Remove remaining PPE in the designated area and dispose of it appropriately.

  • Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

Safe Handling and Disposal Workflow

Bolasterone_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal cluster_post Post-Handling Prep Don PPE Area Prepare Designated Area Prep->Area Weigh Weigh this compound Area->Weigh Enter Hood Dissolve Dissolve in Solvent Weigh->Dissolve Use Perform Experiment Dissolve->Use Decon Decontaminate Surfaces & Equipment Use->Decon Exit Hood Waste Segregate & Contain Waste Decon->Waste Doff Doff PPE Waste->Doff Wash Wash Hands Doff->Wash

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bolasterone
Reactant of Route 2
Bolasterone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.